molecular formula C6H12 B033726 1-Ethyl-2-methylcyclopropane CAS No. 19781-68-1

1-Ethyl-2-methylcyclopropane

Cat. No.: B033726
CAS No.: 19781-68-1
M. Wt: 84.16 g/mol
InChI Key: SAHWBARCQUAFSM-RITPCOANSA-N
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Description

1-Ethyl-2-methylcyclopropane is a valuable, volatile alkylated cyclopropane derivative of significant interest in advanced organic synthesis and materials science research. Its primary research utility stems from the inherent ring strain of the cyclopropane ring, which confers high reactivity, making it a versatile building block for constructing more complex molecular architectures. Researchers utilize this compound in ring-opening and ring-expansion reactions, as well as cycloadditions, to synthesize novel carboxylic compounds and complex hydrocarbons. Furthermore, its specific alkyl substitution pattern influences its steric and electronic properties, making it a subject of study in structure-reactivity relationships and catalytic transformation processes. In materials science, it serves as a precursor for developing specialized polymers and as a model compound for investigating the physical properties of strained ring systems. This compound is strictly For Research Use Only and is intended for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19781-68-1

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

(1S,2R)-1-ethyl-2-methylcyclopropane

InChI

InChI=1S/C6H12/c1-3-6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SAHWBARCQUAFSM-RITPCOANSA-N

SMILES

CCC1CC1C

Isomeric SMILES

CC[C@H]1C[C@H]1C

Canonical SMILES

CCC1CC1C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of cis-1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties and metabolic stability. Achieving precise stereocontrol during its synthesis is paramount, as the spatial arrangement of substituents dramatically influences biological activity. This guide provides an in-depth examination of the synthesis of cis-1-ethyl-2-methylcyclopropane, a model for 1,2-disubstituted cyclopropanes. We will dissect the core principles and practical methodologies for its stereospecific construction, focusing on the Simmons-Smith reaction and its modern variants. This document serves as a technical resource for researchers engaged in organic synthesis and drug development, offering both mechanistic understanding and actionable experimental protocols.

The Strategic Importance of the cis-1,2-Disubstituted Cyclopropane Moiety

Cyclopropane-containing molecules are prevalent in pharmaceuticals and agrochemicals, yet a significant portion of these feature substitution at only a single carbon[1]. This is largely a consequence of synthetic accessibility. However, vicinally disubstituted cyclopropanes, particularly with defined cis or trans stereochemistry, offer a more rigid and three-dimensional scaffold that can enhance binding affinity and optimize pharmacokinetic profiles. The synthesis of cis-1-ethyl-2-methylcyclopropane serves as a fundamental case study for accessing this valuable chemical space. The primary challenge lies in controlling the relative stereochemistry of the two substituents, a feat accomplished through stereospecific reactions that transfer the geometry of a starting alkene directly to the final cyclopropane product.

Retrosynthetic Blueprint: A Stereospecific Approach

The most direct and reliable strategy for constructing a cis-1,2-disubstituted cyclopropane is through the stereospecific cyclopropanation of a (Z)-alkene. The geometric information of the starting material is preserved throughout the reaction sequence.

G cluster_0 Retrosynthetic Analysis Target cis-1-Ethyl-2-methylcyclopropane SM (Z)-2-Pentene Target->SM [C-C Disconnection] Reagent Methylene Transfer (e.g., :CH2 equivalent)

Caption: Retrosynthetic pathway for cis-1-ethyl-2-methylcyclopropane.

This analysis identifies (Z)-2-pentene as the key starting material and a "methylene transfer" or carbenoid addition as the critical transformation. The Simmons-Smith reaction is the preeminent method for this purpose, as it proceeds via a concerted mechanism that ensures the desired stereochemical outcome[2][3].

The Simmons-Smith Reaction: A Mechanistic Deep Dive

The Simmons-Smith reaction, first reported in 1958, provides a robust method for cyclopropanation without the use of hazardous diazomethane[4][5]. The reaction's stereospecificity is its defining feature, making it ideal for targets like cis-1-ethyl-2-methylcyclopropane.

Formation of the Organozinc Carbenoid

The true reactive species is not a free carbene, but an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI). It is generated by the oxidative addition of activated zinc, typically a zinc-copper couple, into the carbon-iodine bond of diiodomethane (CH₂I₂)[3][6].

Zn(Cu) + CH₂I₂ → ICH₂ZnI

This carbenoid is a nucleophilic methylene donor, which distinguishes it from more electrophilic carbenes generated from diazo compounds.

The Concerted, Stereospecific Methylene Transfer

The cyclopropanation of the alkene occurs in a single, concerted step through a three-centered "butterfly-type" transition state[6]. The carbenoid delivers the methylene (CH₂) group to one face of the alkene π-system, forming both new carbon-carbon bonds simultaneously[7]. This synchronous bond formation is the causal reason for the reaction's stereospecificity. The substituents that are cis on the alkene remain cis in the cyclopropane product because there is no opportunity for bond rotation or stereochemical scrambling[2][3].

G cluster_legend Simmons-Smith Mechanism Start (Z)-2-Pentene + ICH2ZnI TS Butterfly Transition State (Concerted Methylene Transfer) Start->TS Syn-addition to one face of the π-bond Product cis-1-Ethyl-2-methylcyclopropane + ZnI2 TS->Product Simultaneous C-C bond formation Key Key: This concerted mechanism preserves the alkene's stereochemistry.

Caption: Mechanism of stereospecific Simmons-Smith cyclopropanation.

Key Methodologies for Synthesis

Two primary protocols are employed for the Simmons-Smith reaction, differing in the method used to generate the zinc carbenoid.

Method A: The Classic Simmons-Smith Protocol (Zn-Cu Couple)

This is the original method, relying on a zinc-copper couple to activate the zinc for insertion into diiodomethane. The copper is crucial for enhancing the reactivity of the zinc surface.

Experimental Protocol:

  • Preparation of Zinc-Copper Couple:

    • In a three-necked flask equipped with a condenser and mechanical stirrer, add zinc dust (2.0 eq) and an equal weight of deionized water.

    • Heat the suspension to boiling and add copper(I) chloride (0.1 eq) in small portions until the black color of copper is evident.

    • Cool the mixture, decant the water, and wash the resulting black powder (the Zn-Cu couple) sequentially with dilute HCl, deionized water, acetone, and finally dry ether. Dry under vacuum.

  • Cyclopropanation:

    • Suspend the freshly prepared Zn-Cu couple (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

    • Add a solution of diiodomethane (1.2 eq) in diethyl ether dropwise to the suspension. A gentle reflux may be observed.

    • After the initial reaction subsides, add (Z)-2-pentene (1.0 eq) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by Gas Chromatography (GC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Filter the mixture through a pad of Celite to remove zinc salts.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully by rotary evaporation at low temperature due to the product's volatility.

    • Purify the crude product by fractional distillation to yield pure cis-1-ethyl-2-methylcyclopropane.

Method B: The Furukawa Modification (Et₂Zn)

A significant improvement involves the use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple[5][8]. The reaction of diethylzinc with diiodomethane in situ generates the more reactive and soluble carbenoid, often leading to higher yields and cleaner reactions, especially for unfunctionalized alkenes[8].

Experimental Protocol:

  • Reagent Preparation (In Situ):

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of (Z)-2-pentene (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add diiodomethane (1.2 eq) to the solution.

  • Cyclopropanation:

    • Slowly add a solution of diethylzinc (1.1 eq, typically 1.0 M in hexanes) dropwise via a syringe pump over 30-60 minutes. Caution: Diethylzinc is pyrophoric and must be handled with extreme care under inert conditions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by GC.

  • Work-up and Purification:

    • Cool the flask back to 0 °C and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Once gas evolution ceases, add diethyl ether and water.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and carefully remove the solvent by rotary evaporation.

    • Purify by fractional distillation.

Data Comparison: Classic vs. Furukawa Modification
ParameterClassic Simmons-Smith (Zn-Cu)Furukawa Modification (Et₂Zn)Rationale for Difference
Reaction Time 12 - 24 hours4 - 12 hoursThe in situ generated carbenoid from Et₂Zn is more reactive and soluble.
Typical Yield 60 - 75%75 - 90%Cleaner reaction with fewer side products from heterogeneous zinc surface.[8]
Substrate Scope Good, excellent with directing groupsExcellent, especially for simple alkenesHomogeneous nature of the Furukawa reagent improves reactivity with unactivated olefins.[8]
Safety Requires handling of metal powdersRequires handling of pyrophoric Et₂Zn Diethylzinc ignites spontaneously in air and reacts violently with water.

Advanced Concepts: The Path to Enantioselectivity

While the synthesis described yields a racemic mixture of (1R,2S)- and (1S,2R)-1-ethyl-2-methylcyclopropane, achieving enantioselectivity is a critical goal in modern synthesis. This is typically accomplished not on simple alkenes, but on substrates bearing a directing group, such as an allylic alcohol. Chiral ligands can coordinate to the zinc carbenoid and the substrate's hydroxyl group, creating a chiral environment that directs the methylene transfer to one specific face of the alkene.

Notable strategies include the use of chiral TADDOL-titanium complexes or chiral bis-sulfonamide ligands to catalyze the asymmetric cyclopropanation of allylic alcohols, often achieving high levels of enantioselectivity[9][10][11]. While not directly applicable to (Z)-2-pentene, this principle is the cornerstone of asymmetric cyclopropanation in complex molecule synthesis.

G cluster_workflow General Experimental Workflow Setup Inert Atmosphere Setup (Flame-dried glassware, N2/Ar) Reagents Combine Alkene & CH2I2 in Anhydrous Solvent Setup->Reagents Addition Add Zinc Reagent (Zn-Cu or Et2Zn) - Control Temperature - Reagents->Addition Reaction Stir at RT (Monitor by GC/TLC) Addition->Reaction Quench Cautious Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Workup Extraction & Washing Quench->Workup Purify Drying & Purification (Distillation/Chromatography) Workup->Purify Final Characterized Product Purify->Final

Caption: A generalized workflow for Simmons-Smith cyclopropanation reactions.

Conclusion

The synthesis of cis-1-ethyl-2-methylcyclopropane is a textbook example of stereospecific synthesis. The Simmons-Smith reaction, particularly the more efficient Furukawa modification, provides a reliable and high-yielding pathway to this target. The causal factor for the high fidelity of stereochemical transfer is the concerted, butterfly-like transition state of the methylene addition, which precludes any intermediate steps where bond rotation could occur. Understanding this mechanistic principle allows researchers to confidently apply this methodology to the synthesis of more complex and medicinally relevant molecules containing the valuable cis-1,2-disubstituted cyclopropane scaffold.

References

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An In-depth Technical Guide to the Stereoselective Synthesis of trans-1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and stereoselective methodology for the synthesis of trans-1-Ethyl-2-methylcyclopropane. Cyclopropane rings are significant structural motifs in numerous biologically active molecules and are of considerable interest to researchers in medicinal chemistry and drug development. This document details a two-step synthetic sequence, commencing with the stereoselective synthesis of the alkene precursor, (E)-pent-2-ene, via the Wittig reaction, followed by a diastereoselective cyclopropanation using the Simmons-Smith reaction. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines methods for purification and characterization of the target molecule. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize or utilize substituted cyclopropanes.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropanes are the smallest class of cycloalkanes, and their unique three-membered ring structure imparts significant ring strain. This inherent strain results in unusual bonding and reactivity, making them valuable building blocks in organic synthesis.[1] The incorporation of a cyclopropane ring into a molecular structure can profoundly influence its conformational properties, metabolic stability, and biological activity. Consequently, the development of stereoselective methods for the synthesis of substituted cyclopropanes is a pivotal area of research in modern organic chemistry.[1][2]

trans-1-Ethyl-2-methylcyclopropane serves as a model compound for 1,2-disubstituted cyclopropanes, and its synthesis presents a valuable case study in stereochemical control. The principles outlined in this guide are broadly applicable to the synthesis of a wide array of more complex cyclopropane-containing molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of trans-1-Ethyl-2-methylcyclopropane suggests disconnecting the cyclopropane ring to reveal an alkene precursor. The most direct and stereochemically controlled approach involves the cyclopropanation of a trans-disubstituted alkene. This leads to the identification of (E)-pent-2-ene as the key intermediate. The synthesis of (E)-pent-2-ene can, in turn, be achieved through a Wittig reaction, which is a powerful and reliable method for alkene synthesis.[3][4][5]

G Target trans-1-Ethyl-2-methylcyclopropane Alkene (E)-pent-2-ene Target->Alkene Simmons-Smith Reaction Wittig_Reagents Propanal + Ethyltriphenylphosphonium ylide Alkene->Wittig_Reagents Wittig Reaction

Caption: Retrosynthetic analysis of trans-1-Ethyl-2-methylcyclopropane.

Synthesis of the Alkene Precursor: (E)-pent-2-ene via the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][5] A key advantage of this reaction is the high degree of control over the position of the newly formed double bond.[3] The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6] For the synthesis of (E)-pent-2-ene, a non-stabilized ylide is employed, and reaction conditions can be modified to favor the desired trans isomer.

Preparation of the Wittig Reagent (Ethyltriphenylphosphonium Bromide)

The first step in the Wittig synthesis is the preparation of the phosphonium salt from triphenylphosphine and an alkyl halide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add ethyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 24 hours, during which time a white precipitate will form.

  • After cooling to room temperature, collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting ethyltriphenylphosphonium bromide under vacuum.

The Wittig Reaction: (E)-pent-2-ene Synthesis

The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with an aldehyde (propanal in this case) to form the alkene.

G cluster_0 Wittig Reaction Workflow Phosphonium_Salt Ethyltriphenylphosphonium Bromide Ylide Ethyltriphenylphosphonium ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Propanal Propanal Propanal->Oxaphosphetane [2+2] Cycloaddition Alkene (E)-pent-2-ene Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig synthesis of (E)-pent-2-ene.

Experimental Protocol:

  • Suspend ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and add propanal (1.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure. (E)-pent-2-ene is a volatile liquid.

Stereoselective Cyclopropanation: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[7][8] A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product.[7] Thus, cyclopropanation of (E)-pent-2-ene will yield the desired trans-1-Ethyl-2-methylcyclopropane.

Mechanism of the Simmons-Smith Reaction

The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.[9] This synchronous bond formation explains the observed stereospecificity.

G cluster_1 Simmons-Smith Reaction Mechanism Alkene (E)-pent-2-ene Transition_State "Butterfly" Transition State Alkene->Transition_State Reagent ICH2ZnI (Simmons-Smith Reagent) Reagent->Transition_State Concerted Addition Product trans-1-Ethyl-2-methylcyclopropane Transition_State->Product Byproduct ZnI2 Transition_State->Byproduct

Caption: Mechanism of the Simmons-Smith cyclopropanation.

Experimental Protocol for the Synthesis of trans-1-Ethyl-2-methylcyclopropane

Preparation of the Zinc-Copper Couple:

  • In a flask, add zinc dust (2.0 eq) and a small amount of copper(I) chloride.

  • Gently heat the flask under vacuum to activate the zinc.

  • Allow the flask to cool to room temperature under an inert atmosphere.

Cyclopropanation Reaction:

  • To the activated zinc-copper couple, add anhydrous diethyl ether under an inert atmosphere.

  • Add diiodomethane (1.5 eq) dropwise to the stirred suspension. A gentle reflux may be observed.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the organozinc carbenoid.

  • Add a solution of (E)-pent-2-ene (1.0 eq) in diethyl ether to the carbenoid suspension.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

  • Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification and Characterization

Due to the volatile nature of trans-1-Ethyl-2-methylcyclopropane (boiling point ~59 °C), purification is best achieved by fractional distillation.[10]

Purification by Fractional Distillation
  • Carefully transfer the dried ethereal solution to a distillation apparatus equipped with a fractionating column (e.g., a Vigreux column).

  • Slowly heat the distillation flask in a heating mantle.

  • Collect the fraction boiling at the expected temperature for trans-1-Ethyl-2-methylcyclopropane.

Characterization

The purity and identity of the final product should be confirmed by a combination of analytical techniques.

Technique Expected Observations for trans-1-Ethyl-2-methylcyclopropane
Gas Chromatography (GC) A single major peak with a retention time distinct from the starting alkene and any cis-isomer.[11]
¹H NMR Spectroscopy Characteristic signals for the cyclopropyl protons in the upfield region (typically 0-1 ppm), along with signals for the ethyl and methyl groups.
¹³C NMR Spectroscopy Upfield signals for the cyclopropyl carbons, in addition to the signals for the ethyl and methyl substituents.[12]
Infrared (IR) Spectroscopy C-H stretching vibrations of the cyclopropane ring around 3080 cm⁻¹.

Conclusion

This guide has detailed a reliable and stereoselective two-step synthesis of trans-1-Ethyl-2-methylcyclopropane. The methodology leverages the power of the Wittig reaction for the controlled synthesis of the alkene precursor and the stereospecificity of the Simmons-Smith reaction for the diastereoselective formation of the cyclopropane ring. The protocols provided are robust and can be adapted for the synthesis of other 1,2-disubstituted cyclopropanes. The successful execution of this synthesis provides a practical foundation for researchers and professionals engaged in the synthesis of complex molecules containing the cyclopropane motif.

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Introduction: Stereochemical Complexity in a Strained Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-2-methylcyclopropane

This guide provides a comprehensive technical overview of the conformational analysis of this compound, a substituted cycloalkane with significant stereochemical complexity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes established theoretical principles with practical experimental and computational methodologies. By examining the conformational landscape of both cis and trans isomers, we aim to provide a predictive framework for understanding the molecule's energetics and dynamic behavior, grounded in data from analogous chemical systems.

This compound is a chiral molecule existing as a pair of diastereomers: cis and trans. Within each diastereomer, enantiomeric forms exist, designated by (R,S) stereochemistry. The core of its conformational complexity, however, arises not from the static arrangement of substituents but from the rotation of the ethyl and methyl groups around their respective carbon-cyclopropane bonds.

The cyclopropane ring itself is a rigid, planar structure characterized by significant ring strain (approximately 28 kcal/mol) due to its compressed C-C-C bond angles of 60°. This inherent strain influences the electronic and steric environment of the substituents. Unlike acyclic alkanes, where bond rotation is relatively free, the rotational profiles of substituents on a cyclopropane ring are influenced by steric interactions with the adjacent substituent and the ring hydrogens. Understanding these rotational barriers and the relative energies of the resulting conformers is crucial for predicting molecular properties, reactivity, and potential biological activity.

The trans isomer is generally considered to be the more stable of the two diastereomers due to the positioning of the bulky ethyl and methyl groups on opposite faces of the cyclopropane ring, which minimizes steric hindrance. In the cis isomer, these groups are on the same face, leading to increased steric repulsion. This guide will dissect the conformational preferences within each of these stereoisomeric frameworks.

Methodologies for Conformational Analysis

The elucidation of the conformational landscape of molecules like this compound relies on a synergistic application of experimental spectroscopy and computational modeling.

Experimental Approaches

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating conformational dynamics. Variable-Temperature NMR (VT-NMR) is particularly well-suited for determining the energy barriers associated with the rotation of the ethyl and methyl groups.

Experimental Protocol: Variable-Temperature NMR (VT-NMR)

  • Sample Preparation: Dissolve a pure sample of the target isomer (e.g., trans-1-Ethyl-2-methylcyclopropane) in a low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD) to a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the rotational barriers are low, the signals for the protons on the ethyl and methyl groups will appear as time-averaged, sharp peaks.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature point.

  • Coalescence and Signal Broadening: As the temperature decreases, the rate of rotation of the substituents slows. When the rate of this dynamic process becomes comparable to the NMR timescale, significant broadening of the signals for the protons involved in the exchange will be observed. The temperature at which distinct signals for different conformers merge into a single broad peak is known as the coalescence temperature (Tc).

  • Determination of Energy Barrier: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature using the Eyring equation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: At a fixed low temperature where conformer exchange is slow, 2D NOESY experiments can be performed. NOE cross-peaks between protons on the ethyl/methyl groups and the cyclopropyl ring protons can provide definitive evidence for the spatial proximity of these groups in the preferred conformations.

2.1.2 Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase. By analyzing the spectra of different conformers, it is possible to determine their precise geometries and relative energies with great accuracy. While no specific study on this compound exists, studies on analogous molecules like ethylcyclopropane have successfully used this technique to identify multiple conformers and determine rotational barriers.

Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of molecular conformations. It allows for the calculation of geometries, relative energies of conformers, and the energy barriers for their interconversion.

Computational Workflow: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the initial 3D structures for all possible staggered and eclipsed conformations of the ethyl and methyl groups for both cis- and trans-1-Ethyl-2-methylcyclopropane.

  • Geometry Optimization: Perform full geometry optimization for each generated structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculations: Conduct frequency calculations for each optimized structure to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan. This involves systematically rotating one of the substituent groups (e.g., the ethyl group) around the C-C bond in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule's geometry to relax at each step. The resulting plot of energy versus dihedral angle reveals the energy minima (staggered conformers) and maxima (eclipsed transition states).

  • Analysis of Results: From the calculations, extract the relative energies of all stable conformers and the energy differences between the minima and maxima on the PES scan to determine the rotational barriers.

Conformational Landscape of trans-1-Ethyl-2-methylcyclopropane

In the trans isomer, the ethyl and methyl groups are on opposite sides of the cyclopropane ring, which minimizes the direct steric repulsion between them. The primary conformational considerations are the rotations of each alkyl group relative to the cyclopropane ring.

The rotation of the ethyl group will have staggered conformations where the methyl group of the ethyl substituent is oriented away from the ring, and eclipsed conformations where it passes over a ring hydrogen. Similarly, the methyl group will have staggered and eclipsed conformations as it rotates.

Below is a diagram illustrating the rotational pathway for the ethyl group in the trans isomer.

G cluster_trans trans-1-Ethyl-2-methylcyclopropane: Ethyl Group Rotation A Staggered Conformer (Low Energy) B Eclipsed Transition State (High Energy) A->B Rotation C Staggered Conformer (Low Energy) B->C Rotation

Caption: Rotational pathway of the ethyl group in trans-1-Ethyl-2-methylcyclopropane.

Conformational Landscape of cis-1-Ethyl-2-methylcyclopropane

The cis isomer presents a more sterically hindered environment, as both alkyl groups are on the same face of the cyclopropane ring. This proximity will likely lead to a higher overall energy compared to the trans isomer and may also influence the rotational barriers of the individual substituents. The preferred conformations will be those that minimize the steric clash between the ethyl and methyl groups.

The rotation of the ethyl and methyl groups will be more restricted, and the energy penalty for eclipsed conformations where the groups are brought closer together will be significantly higher.

The following diagram illustrates the conformational relationship in the cis isomer.

G cluster_cis cis-1-Ethyl-2-methylcyclopropane: Conformational Interplay Conf1 Lowest Energy Conformer (Maximal Separation) TS Rotational Transition State (Eclipsed Groups) Conf1->TS Rotation Conf2 Higher Energy Conformer (Increased Steric Clash) Conf2->TS TS->Conf2 Rotation

Caption: Energy landscape for substituent rotation in cis-1-Ethyl-2-methylcyclopropane.

Quantitative Energetic Analysis (Predictive)

Conformation / Transition StatePredicted Relative Energy (kcal/mol)Basis of Prediction
trans Isomer (Global Minimum)0.0Assumed ground state. Trans isomers are generally more stable.
cis Isomer (Lowest Energy Conformer)~1.0 - 2.0Based on steric hindrance in cis-1,2-dialkylcyclopropanes.
Rotational Barriers
Ethyl Group Rotation (in trans isomer)~3.0 - 3.5Analogous to the experimentally and computationally determined barrier in ethylcyclopropane.
Methyl Group Rotation~2.5 - 3.0Typical rotational barrier for a methyl group adjacent to a cyclopropyl ring.
Ethyl Group Rotation (in cis isomer)> 3.5Expected to be higher than in the trans isomer due to increased steric hindrance.

Conclusion and Future Directions

The conformational analysis of this compound reveals a rich stereochemical landscape governed by the interplay of ring strain and steric interactions between the alkyl substituents. The trans isomer is predicted to be more stable than the cis isomer, and the rotation of the ethyl and methyl groups is hindered by energy barriers in the range of 2.5-4.0 kcal/mol.

This guide provides a robust framework for approaching the study of this molecule. The outlined experimental (VT-NMR) and computational (DFT) protocols offer a clear path for researchers to obtain precise, quantitative data. Future studies should focus on performing these detailed analyses to validate the predictions made herein and to fully characterize the conformational energetics of this interesting and complex molecule. Such data will be invaluable for applications in stereoselective synthesis and rational drug design where precise control of molecular conformation is paramount.

References

  • Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear Magnetic Resonance Conformational Studies. Journal of the American Chemical Society, 87(22), 5250–5251. [Link]

  • Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 97(5), 1659–1710. [Link]

  • Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Durig, J. R., & Little, T. S. (1987). Microwave spectrum, structure, and torsional potential function of ethylcyclopropane. The Journal of Chemical Physics, 87(7), 3837-3844. [Link]

  • Kay, L. E., & Rennella, E. (2023). Exploiting conformational dynamics to modulate the function of designed proteins. Proceedings of the National Academy of Sciences, 120(18), e2303149120. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuclear Overhauser effect. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). trans-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

  • Rittner, R., Tormena, C. F., & Cormanich, R. A. (2014). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

  • UCLA Department of Chemistry & Biochemistry. (n.d.). Ring Strain in Cyclopropane. UCLA. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. Retrieved from [Link]

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Ethyl-2-methylcyclopropane, a volatile alkylated cyclopropane derivative. As a molecule with two chiral centers, it exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into cis and trans diastereomers, each as a pair of enantiomers. This guide will delve into the nuanced spectroscopic signatures that allow for the characterization and differentiation of these isomers, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction: The Significance of this compound

This compound serves as a valuable building block in organic chemistry due to the inherent ring strain of its cyclopropane core, which imparts high reactivity.[1] This reactivity is harnessed in ring-opening and ring-expansion reactions to construct more complex molecular architectures.[1] The stereochemistry of the ethyl and methyl substituents significantly influences the molecule's steric and electronic properties, making its thorough spectroscopic characterization essential for predictable outcomes in synthetic applications.

This document provides a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for the stereoisomers of this compound.

Molecular Structure and Stereoisomerism

This compound possesses two stereogenic centers at C1 and C2, leading to the existence of four possible stereoisomers. These are categorized into two diastereomeric pairs:

  • cis-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on the same side of the cyclopropane ring. This corresponds to the (1R, 2S) and (1S, 2R) configurations.[1]

  • trans-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on opposite sides of the ring, corresponding to the (1R, 2R) and (1S, 2S) configurations.[1]

The relative stereochemistry of these substituents gives rise to distinct spectroscopic properties, which will be elucidated in the following sections.

Caption: Expected 2D NMR (HSQC) correlations for this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Experimental Protocol: GC-MS of a Volatile Compound
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion.

Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 84, corresponding to its molecular weight. The fragmentation pattern is dominated by the loss of alkyl groups and rearrangements of the cyclopropane ring.

Key Fragmentation Peaks for cis-1-Ethyl-2-methylcyclopropane: [2]

m/z Relative Intensity Proposed Fragment
84 Moderate [C₆H₁₂]⁺ (Molecular Ion)
69 Moderate [C₅H₉]⁺ (Loss of •CH₃)
55 High [C₄H₇]⁺ (Loss of •C₂H₅)

| 41 | Very High (Base Peak) | [C₃H₅]⁺ (Allyl or cyclopropyl cation) |

The base peak at m/z 41 is likely the stable allyl cation, formed through ring-opening and rearrangement. The significant peak at m/z 55 corresponds to the loss of the ethyl group, a common fragmentation pathway for ethyl-substituted compounds.

MS_Fragmentation M_plus [C₆H₁₂]⁺˙ m/z = 84 loss_CH3 Loss of •CH₃ M_plus->loss_CH3 loss_C2H5 Loss of •C₂H₅ M_plus->loss_C2H5 C5H9 [C₅H₉]⁺ m/z = 69 loss_CH3->C5H9 C4H7 [C₄H₇]⁺ m/z = 55 loss_C2H5->C4H7 rearrangement Ring Opening & Rearrangement C4H7->rearrangement C3H5 [C₃H₅]⁺ m/z = 41 (Base Peak) rearrangement->C3H5

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and stereochemistry. Infrared spectroscopy confirms the presence of the cyclopropyl ring and the absence of olefinic impurities. ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the carbon and hydrogen atoms, with the chemical shifts and coupling patterns being sensitive to the cis or trans arrangement of the substituents. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that can aid in its identification. This comprehensive spectroscopic dataset is invaluable for researchers utilizing this compound in their synthetic endeavors, ensuring the identity and purity of their materials and enabling a deeper understanding of its reactivity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640655, cis-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-2-methylcyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comprehensive Technical Guide to Quantum Chemical Calculations for 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the structural, energetic, and electronic properties of 1-Ethyl-2-methylcyclopropane. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its conformational landscape and reactivity is paramount. This document moves beyond a simple recitation of methods, offering a rationale for the selection of computational protocols and a framework for interpreting the results in a chemically meaningful context.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound is a small, saturated cyclic hydrocarbon characterized by a strained three-membered ring. This inherent ring strain imparts unique chemical reactivity, making it a valuable synthon in organic chemistry. The presence of two stereocenters at the C1 and C2 positions gives rise to cis and trans diastereomers, each with distinct energetic and conformational properties that can influence their behavior in chemical reactions and biological systems.

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering a powerful means to investigate molecular properties at the atomic level.[1] For a molecule like this compound, these in silico methods allow for a detailed examination of:

  • Geometric Parameters: Accurate determination of bond lengths, bond angles, and dihedral angles.

  • Energetics: Calculation of the relative stabilities of the cis and trans isomers.

  • Vibrational Frequencies: Prediction of infrared (IR) spectra to aid in experimental characterization.

  • Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential to understand reactivity.

This guide will delineate a robust computational workflow for the comprehensive analysis of this compound, providing both the "how" and the "why" behind each step.

The Computational Gauntlet: A Strategic Approach to Method and Basis Set Selection

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For small organic molecules like this compound, a balance between computational cost and accuracy is key.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the preeminent method for a wide range of chemical applications due to its favorable accuracy-to-cost ratio. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity.

For the study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of strained ring systems.

Describing the Electron Distribution: The Pople-Style Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have in space. For molecules of this size, the Pople-style basis sets offer a systematic way to improve accuracy.

A suitable starting point is the 6-31G(d) basis set. This is a split-valence basis set that describes the core electrons with a single set of functions and the valence electrons with two sets, allowing for more flexibility. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding in a strained ring. For higher accuracy, the 6-311+G(d,p) basis set can be employed, which uses a triple-split for the valence electrons, adds diffuse functions (+) to better describe lone pairs and anions (though less critical for this hydrocarbon), and includes polarization functions on both heavy atoms and hydrogens ((d,p)).

A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive computational investigation of this compound. This workflow is designed to be self-validating, with each step building upon the previous one.

Step 1: Geometry Optimization of Cis and Trans Isomers

The first and most critical step is to determine the minimum energy structures of the cis and trans isomers of this compound.

Protocol:

  • Construct Initial Structures: Build the 3D structures of both cis- and trans-1-Ethyl-2-methylcyclopropane using a molecular modeling program.

  • Set Up the Calculation:

    • Select a DFT method (e.g., B3LYP).

    • Choose a basis set (e.g., 6-31G(d)).

    • Specify a "Geometry Optimization" task.

  • Execute the Calculation: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Analyze the Output: Verify that the optimization has converged to a true minimum by examining the output file for the absence of imaginary frequencies (discussed in the next step).

The optimized geometries will provide the equilibrium bond lengths, bond angles, and dihedral angles for each isomer.

Diagram: Computational Workflow for this compound Analysis

G cluster_input Input Generation start Construct Cis & Trans Isomers opt Geometry Optimization (B3LYP/6-31G(d)) start->opt freq Frequency Analysis opt->freq spe Single Point Energy (Higher Level Theory) opt->spe geom Optimized Geometries opt->geom thermo Thermodynamic Properties (Relative Stability) freq->thermo spec Vibrational Spectra (IR) freq->spec elec Electronic Properties (HOMO/LUMO, ESP) spe->elec geom->elec

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Step 2: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometries. This serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized.

  • Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be invaluable for identifying the compound experimentally.

Protocol:

  • Use Optimized Geometries: Start with the optimized structures from Step 1.

  • Set Up the Calculation:

    • Use the same DFT method and basis set as the optimization.

    • Specify a "Frequency" or "Vibrational Analysis" task.

  • Execute and Analyze: Run the calculation and examine the output for the list of frequencies. Confirm that all are positive.

Step 3: Relative Stability of Isomers

The electronic energies obtained from the geometry optimization calculations can be used to determine the relative stability of the cis and trans isomers. The isomer with the lower absolute energy is the more stable. Generally, the trans isomer of this compound is expected to be more stable due to reduced steric hindrance between the ethyl and methyl groups.[1]

Table 1: Calculated Properties of this compound Isomers (Hypothetical Data)

Propertycis-1-Ethyl-2-methylcyclopropanetrans-1-Ethyl-2-methylcyclopropane
Electronic Energy (Hartree)-235.123456-235.125678
Relative Energy (kcal/mol)1.390.00
Dipole Moment (Debye)0.150.08

Note: These are representative values and will vary with the level of theory and basis set.

Step 4: Analysis of Electronic Properties

To gain insight into the reactivity of this compound, two key electronic properties should be analyzed: the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (ESP).

Frontier Molecular Orbitals (HOMO and LUMO):

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity).

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (ESP) Map:

The ESP map visualizes the electrostatic potential on the electron density surface of the molecule.

  • Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs or pi systems, and are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent neutral or weakly polarized areas.

For this compound, the ESP map is expected to show a relatively non-polar surface, with slightly negative potential associated with the "bent" bonds of the cyclopropane ring.

Diagram: Isomers of this compound

isomers cluster_cis cis-1-Ethyl-2-methylcyclopropane cluster_trans trans-1-Ethyl-2-methylcyclopropane cis_img trans_img

Caption: 2D structures of the cis and trans isomers of this compound.

Conclusion: From Data to Insight

Quantum chemical calculations provide a powerful and predictive framework for understanding the nuances of molecular structure and reactivity. For this compound, this in-depth computational analysis reveals the energetic preference for the trans isomer and provides a detailed picture of its electronic landscape. This information is invaluable for rationalizing its behavior in chemical synthesis and for the design of novel molecules in drug discovery, where subtle changes in stereochemistry can have profound effects on biological activity. By following a systematic and well-justified computational protocol, researchers can confidently extract meaningful chemical insights from theoretical calculations.

References

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

  • PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • NIST. (n.d.). cis-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

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An In-depth Technical Guide to the Thermal Isomerization of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal isomerization of substituted cyclopropanes is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms, stereochemistry, and the energetics of bond cleavage and formation. This guide focuses on the specific case of 1-ethyl-2-methylcyclopropane, a molecule that serves as an exemplary model for understanding the nuanced interplay of steric and electronic effects in unimolecular rearrangements. We will explore the mechanistic dichotomy between concerted and diradical pathways, delve into the kinetics that govern these transformations, and present the experimental and computational methodologies used to elucidate these processes. The content herein is structured to provide both a robust theoretical framework and practical, field-proven insights for professionals engaged in molecular design and synthesis.

Introduction: The Significance of Strained-Ring Isomerizations

Cyclopropane and its derivatives have long fascinated chemists due to their unique bonding and significant ring strain (approximately 27 kcal/mol). This inherent strain energy makes the three-membered ring susceptible to thermal ring-opening reactions, leading to the formation of more stable acyclic isomers. These rearrangements are not merely chemical curiosities; they are fundamental processes that inform our understanding of reaction dynamics and are relevant in the synthesis of complex molecules where controlled bond reorganization is desired.

The thermal isomerization of this compound is a classic example of a unimolecular gas-phase reaction. The presence of two different alkyl substituents allows for a detailed study of stereochemical outcomes and regioselectivity, providing critical evidence for the nature of the transition state and any intermediates involved. Both cis and trans isomers of the starting material can be studied, each providing a unique window into the reaction's mechanistic landscape.

Mechanistic Pathways: A Diradical Perspective

The thermal isomerization of cyclopropanes is generally understood to proceed through a trimethylene diradical intermediate. While a fully concerted mechanism governed by orbital symmetry (Woodward-Hoffmann rules) is theoretically possible, experimental evidence for simple alkylcyclopropanes strongly supports a non-concerted, diradical pathway.

The process can be broken down into several key steps:

  • Homolytic Bond Cleavage: The reaction is initiated by the thermal cleavage of one of the carbon-carbon bonds in the cyclopropane ring. In this compound, any of the three bonds can cleave. The bond between the two substituted carbons (C1-C2) is often considered the most likely to break due to the stabilizing effect of the alkyl groups on the resulting radical centers.

  • Diradical Intermediate: This cleavage forms a 1,3-diradical intermediate. This species is not a single, static structure but can exist in multiple conformations through rotation around its C-C single bonds.

  • Intramolecular Hydrogen Shift: The diradical can then rearrange to form various stable alkene products through a 1,2-hydrogen shift.

  • Ring Closure: The diradical can also undergo ring closure, either reverting to the starting material or forming its stereoisomer (cis to trans or vice versa).

The competition between bond rotation, hydrogen shifts, and ring closure within the diradical intermediate's lifetime dictates the final product distribution.

Diradical Mechanism cluster_0 Reaction Initiation & Intermediate Formation cluster_1 Reaction Pathways from Intermediate cluster_2 Final Products Start cis-1-Ethyl-2- methylcyclopropane TS1 C-C Bond Cleavage (Transition State) Start->TS1 Δ (Heat) Diradical Trimethylene Diradical Intermediate TS1->Diradical Rotation C-C Bond Rotation Diradical->Rotation Conformational Change H_Shift 1,2-Hydrogen Shift Diradical->H_Shift leads to Closure Ring Closure Rotation->Closure leads to Isomers Isomeric Pentenes (e.g., 3-Methyl-1-pentene, 2-Ethyl-1-butene) H_Shift->Isomers Closure->Start Reversion Stereoisomer trans-1-Ethyl-2- methylcyclopropane Closure->Stereoisomer

Caption: A simplified workflow of the diradical mechanism for this compound isomerization.

Stereochemistry and Product Distribution

The stereochemistry of the starting material is crucial for mechanistic elucidation. For example, the thermal isomerization of cis-1-ethyl-2-methylcyclopropane can lead to both geometric isomerization (formation of the trans isomer) and structural isomerization (formation of various pentenes).

Key structural isomers that can be formed include:

  • 3-Methyl-1-pentene

  • (E)- and (Z)-3-Methyl-2-pentene

  • 2-Ethyl-1-butene

The ratio of these products provides insight into the relative rates of the different hydrogen shifts and rotations in the diradical intermediate. Studies on similar systems, like 1,2-dimethylcyclopropane, have shown that geometric isomerization (cis to trans) is often significantly faster than structural isomerization.[1] This indicates that the energy barrier for ring closure of the diradical is lower than the barrier for the intramolecular hydrogen shifts required to form the alkene products.

Kinetics and Thermodynamics

The thermal isomerization of this compound is a first-order unimolecular reaction. The rate of the reaction is dependent on temperature and can be described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to the frequency of collisions with the correct orientation)

  • Ea is the activation energy (the minimum energy required for the reaction to occur)

  • R is the ideal gas constant

  • T is the temperature in Kelvin

For the cis-trans isomerization of this compound, the activation energy is a key parameter that reflects the energy required to break a C-C bond and form the diradical intermediate.[2] Studies on analogous methyl-substituted cyclopropanes have reported activation energies for structural isomerization typically in the range of 62-65 kcal/mol.[3]

Table 1: Representative Kinetic Data for Methyl-Substituted Cyclopropane Isomerizations

CompoundReaction TypeEa (kcal/mol)log(A, s⁻¹)
cis-1,2-DimethylcyclopropaneGeometrical Isomerization59.415.25
1,1-DimethylcyclopropaneStructural Isomerization~61~15.1
MethylcyclopropaneStructural Isomerization64.415.37
1,1,2,2-TetramethylcyclopropaneStructural Isomerization64.715.47

Note: Data is compiled from related systems to provide context.[1][3] Specific values for this compound require dedicated experimental measurement but are expected to be within this range.

Experimental Methodology: Gas-Phase Pyrolysis

Studying these reactions requires precise control over temperature and pressure, and a robust analytical method to identify and quantify the products. A typical experimental setup for gas-phase kinetics involves a static or flow reactor system.[4][5][6]

Experimental Workflow SamplePrep 1. Sample Preparation (Synthesis & Purification of cis/trans Isomers) Vacuum 3. High-Vacuum Line (Evacuate Reactor, Introduce Sample Vapor) SamplePrep->Vacuum Reactor 2. Reaction Vessel (Static Pyrex Reactor in a Thermostatted Furnace) Reaction 4. Isothermal Reaction (Heat for a Defined Time at a Precise Temperature) Reactor->Reaction Vacuum->Reactor Quench 5. Quenching (Rapidly Cool Products in a Cold Trap, e.g., Liquid N2) Reaction->Quench Analysis 6. Product Analysis (GC-MS for Identification, GC-FID for Quantification) Quench->Analysis Kinetics 7. Data Analysis (Calculate Rate Constants, Determine Arrhenius Parameters) Analysis->Kinetics

Caption: A typical experimental workflow for studying gas-phase thermal isomerization kinetics.

Detailed Protocol: Static System Pyrolysis
  • Vessel Preparation: A Pyrex reaction vessel is "aged" by pyrolyzing a compound like hexamethyldisilazane to passivate the surface and minimize surface-catalyzed side reactions.

  • System Evacuation: The reaction vessel and associated vacuum line are evacuated to a high vacuum (<10⁻⁴ Torr) to remove air and other contaminants.[5]

  • Sample Introduction: A known pressure of the purified this compound isomer is introduced into the heated reaction vessel from a sample bulb. The pressure is monitored using a manometer.

  • Reaction Execution: The sample is allowed to isomerize at a constant, precisely controlled temperature for a specific duration. The reaction time is carefully recorded.

  • Reaction Quenching: After the allotted time, the entire reaction mixture is rapidly expanded into a sample loop or condensed in a trap cooled with liquid nitrogen to quench the reaction.

  • Analysis: The quenched mixture is analyzed by gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive product identification and a flame ionization detector (FID) for accurate quantification.

  • Kinetic Runs: The experiment is repeated at various temperatures and for different reaction times to collect data for determining the rate constants and subsequently the Arrhenius parameters (Ea and A).

Computational Chemistry Insights

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., CASSCF, CCSD(T)), provide invaluable tools for exploring the potential energy surface of these reactions.[7] These studies can:

  • Calculate the activation energies for the cleavage of each C-C bond.

  • Determine the geometries of the transition states.

  • Characterize the minimum energy pathways for the interconversion of diradical conformers.

  • Predict the energy barriers for the 1,2-hydrogen shifts leading to the final alkene products.

Computational results consistently support the diradical mechanism by showing that the energy barrier to form the trimethylene intermediate is consistent with experimentally observed activation energies. Furthermore, they can rationalize the observed product ratios by comparing the calculated barriers for the various competing pathways from the diradical intermediate.

Conclusion

The thermal isomerization of this compound is a rich and instructive example of a unimolecular rearrangement. The consensus from decades of experimental and theoretical work points overwhelmingly to a stepwise mechanism involving a trimethylene diradical intermediate. The stereochemical and product distribution outcomes are elegantly explained by the kinetics of competing processes: C-C bond rotation, ring closure, and intramolecular hydrogen shifts within this short-lived intermediate. For researchers in drug development and chemical synthesis, a deep understanding of these fundamental principles is crucial for predicting the thermal stability of strained motifs and for designing synthetic pathways that leverage controlled molecular rearrangements.

References

  • Elliott, C. S., & Frey, H. M. (1964). The thermal unimolecular cis–trans-isomerization of this compound. Journal of the Chemical Society (Resumed), 900. [Link]

  • AIP Publishing. (2007). Moving bed reactor setup to study complex gas-solid reactions. Review of Scientific Instruments. [Link]

  • University of Wisconsin-Madison. Gas-Phase Kinetics. Chemistry 562, Experiment 8. [Link]

  • LibreTexts Chemistry. (2022). Experimental methods of chemical kinetics. [Link]

  • Frey, H. M., & Butler, J. N. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1336), 1-13. [Link]

  • Dungey, K. E., et al. (2006). Kinetics of the thermal isomerization of 1,1,2,2-tetramethylcyclopropane. International Journal of Chemical Kinetics, 38(8), 483-488. [Link]

  • Al-Abbad, J. A. (2018). Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane: A Computational Study. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Landscape of the Cyclopropyl Moiety

The cyclopropane ring, a fundamental motif in organic chemistry, presents a fascinating deviation from standard sp³ hybridization. The inherent angle strain, with C-C-C bond angles forced to 60° instead of the ideal 109.5°, necessitates a unique bonding arrangement. This guide delves into the nuanced electronic properties of a specific, yet representative, substituted cyclopropane: 1-Ethyl-2-methylcyclopropane. Understanding these properties is paramount for professionals in drug development and organic synthesis, as the cyclopropyl group is a prevalent structural element in numerous pharmaceuticals and biologically active molecules, where it can influence conformation, metabolic stability, and receptor binding affinity.

This document provides a comprehensive exploration of the electronic structure of this compound, examining its stereoisomerism, the theoretical models that describe its bonding, its spectroscopic signatures, and the reactivity that arises from its strained three-membered ring.

I. Stereochemistry and Conformational Landscape

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring, leading to a rich stereochemical profile.[1] Consequently, the molecule can exist as a maximum of 2² = 4 distinct stereoisomers.[1] These are categorized into cis and trans diastereomers, each existing as a pair of enantiomers.

  • Trans Isomers: The ethyl and methyl groups are on opposite sides of the cyclopropane ring. This configuration corresponds to the (1R, 2R) and (1S, 2S) enantiomers. The trans isomer is generally more stable due to reduced steric strain between the substituents.[1]

  • Cis Isomers: The ethyl and methyl groups are on the same side of the ring, corresponding to the (1R, 2S) and (1S, 2R) enantiomers. The cis isomer experiences greater steric hindrance, leading to lower stability compared to the trans isomer.[1]

The conformational flexibility of the ethyl and methyl groups adds another layer of complexity. While the cyclopropane ring itself is rigid, rotation around the C-C single bonds connecting the alkyl substituents to the ring leads to various conformers. The relative energies of these conformers are dictated by steric interactions between the substituents and the ring hydrogens. A detailed conformational analysis, likely involving computational modeling, would be required to determine the lowest energy conformations for each stereoisomer.

II. The Theoretical Underpinnings of Bonding in Substituted Cyclopropanes

To grasp the electronic properties of this compound, one must first understand the bonding models for the parent cyclopropane ring. Two primary models, the Walsh and Coulson-Moffitt models, provide complementary insights into its unique electronic structure.

A. The Walsh Model: A Molecular Orbital Perspective

The Walsh model offers a powerful molecular orbital description of bonding in cyclopropane.[2] It posits that the carbon atoms are sp² hybridized.[2] Two sp² orbitals from each carbon form the C-H bonds, while the remaining sp² hybrid orbital from each carbon is directed towards the center of the ring. These three sp² orbitals combine to form one bonding and two antibonding molecular orbitals. The p orbitals on each carbon, lying in the plane of the ring, overlap to create two C-C bonding and one antibonding "bent" interactions. This model successfully explains the high p-character of the C-C bonds and the ability of the cyclopropane ring to conjugate with adjacent p-systems, a property more akin to a double bond than a typical alkane.[3] The highest occupied molecular orbitals (HOMOs) of cyclopropane have significant p-character and are located on the exterior of the ring, making them available for interaction with electrophiles.[3]

The introduction of ethyl and methyl substituents in this compound perturbs the symmetry of the parent cyclopropane orbitals. The electron-donating inductive effect of the alkyl groups will raise the energy of the Walsh orbitals, potentially increasing the nucleophilicity of the ring.

B. The Coulson-Moffitt Model: A Valence Bond Approach

The Coulson-Moffitt model provides a valence bond perspective, describing the C-C bonds as "bent" or "banana" bonds.[4] This model proposes that the carbon atoms utilize orbitals with a hybridization between sp³ and sp², resulting in inter-orbital angles greater than the 60° internuclear angle. The overlap of these orbitals occurs outside the direct line connecting the nuclei, leading to weaker, more strained C-C bonds compared to those in acyclic alkanes. This inherent strain energy, approximately 27.5 kcal/mol for the parent cyclopropane, is a key determinant of its reactivity.[4]

The ethyl and methyl substituents in this compound will influence the hybridization of the ring carbons and the precise nature of the bent bonds, although the fundamental principles of the Coulson-Moffitt model remain applicable.

III. Spectroscopic Characterization: Unveiling the Electronic Environment

The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of this compound.

¹H NMR: The protons on the cyclopropane ring experience a significant anisotropic shielding effect from the ring's electron density, causing them to resonate at an unusually high field (low ppm values), typically between -0.2 and 0.9 ppm. This is a hallmark of the cyclopropyl group. The protons of the ethyl and methyl substituents will appear in the more conventional alkane regions, with splitting patterns determined by their neighboring protons. Due to the chirality of the molecule, the methylene protons of the ethyl group are diastereotopic and are expected to be inequivalent, potentially leading to a more complex splitting pattern.

¹³C NMR: The carbon atoms of the cyclopropane ring also exhibit characteristic upfield shifts compared to acyclic alkanes, typically appearing in the range of -5 to 20 ppm. The carbons of the ethyl and methyl substituents will resonate at chemical shifts typical for alkyl groups.

Coupling Constants: The spin-spin coupling constants in cyclopropane derivatives are stereochemically dependent. Typically, the vicinal coupling constant for cis protons (J_cis) is larger than for trans protons (J_trans). A notable feature is that the geminal and vicinal cyclopropyl coupling constants have opposite signs.

¹H NMR Spectral Data for Ethylcyclopropane (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)
~0.99
~1.30
~0.65
~0.25
~-0.15
¹³C NMR Spectral Data for Ethylcyclopropane (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)
~14.5
~23.8
~12.7
~8.9

Data adapted from a representative analysis of ethylcyclopropane.

The actual chemical shifts and coupling constants for the cis and trans isomers of this compound will be influenced by the additional methyl group and the relative stereochemistry.

B. Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound will exhibit characteristic absorptions for the cyclopropane ring and the alkyl substituents.

  • C-H Stretching: The C-H stretching vibrations of the cyclopropane ring typically appear at higher frequencies (around 3000-3100 cm⁻¹) than those of the alkyl C-H bonds (around 2850-2960 cm⁻¹). This is attributed to the increased s-character of the C-H bonds in the cyclopropane ring.[4]

  • Ring Vibrations: The cyclopropane ring itself has characteristic vibrational modes, often referred to as "ring breathing" or deformation modes. A symmetric ring vibration is typically observed around 1020 cm⁻¹.[4]

The specific frequencies and intensities of these vibrations will differ between the cis and trans isomers due to their different symmetries and steric environments.

C. Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (84.16 g/mol ). The fragmentation pattern will be characteristic of alkyl-substituted cyclopropanes, likely involving the loss of the ethyl and methyl groups, as well as ring-opening followed by further fragmentation. The NIST Chemistry WebBook provides mass spectral data for both cis- and trans-1-Ethyl-2-methylcyclopropane.[5][6]

IV. Reactivity: The Consequences of Ring Strain and Electronic Structure

The high ring strain and the unique electronic structure of the cyclopropane ring in this compound dictate its reactivity. The molecule is prone to ring-opening reactions, which relieve the strain energy.[1]

A. Electrophilic Ring-Opening

The p-character of the C-C bonds in the cyclopropane ring allows it to act as a nucleophile, reacting with electrophiles in a manner analogous to alkenes. The reaction is initiated by the attack of the electrophile on one of the C-C bonds, leading to the formation of a carbocation intermediate, which is then trapped by a nucleophile.

The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. In the case of this compound, attack by an electrophile (E⁺) can lead to several possible carbocation intermediates. The most stable carbocation will be the one that is most substituted. For example, in an acid-catalyzed ring-opening, protonation of a C-C bond will be followed by nucleophilic attack at the most substituted carbon, leading to a variety of potential products depending on the specific bond that is cleaved and the stereochemistry of the starting material.

The stereochemistry of the ring-opening reaction is often stereospecific. For example, reactions with halogens often proceed with inversion of configuration at both carbons, suggesting a concerted or near-concerted mechanism.

B. Radical Reactions

The strained C-C bonds of cyclopropanes can also undergo homolytic cleavage in the presence of radical initiators or under photolytic conditions. The resulting 1,3-diradical can then undergo further reactions.

C. Transition Metal-Catalyzed Reactions

Transition metals can insert into the strained C-C bonds of cyclopropanes, leading to a variety of synthetically useful transformations, including isomerizations, cycloadditions, and ring-opening cross-coupling reactions. The presence of the ethyl and methyl substituents on this compound will influence the regioselectivity of these reactions.

V. Synthesis of this compound

A common method for the synthesis of substituted cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7] For this compound, this would involve the cyclopropanation of the corresponding alkene (e.g., pent-2-ene). The stereochemistry of the starting alkene will determine the stereochemistry of the resulting cyclopropane.

Another synthetic route involves the thermal decomposition of substituted pyrazolines. The stereochemistry of the pyrazoline precursor can influence the ratio of cis and trans cyclopropane products.

VI. Conclusion

The electronic properties of this compound are a direct consequence of the inherent strain and unique bonding within its three-membered ring. The Walsh and Coulson-Moffitt models provide a theoretical framework for understanding its high-energy bonds and π-like character. These electronic features are manifested in its characteristic spectroscopic signatures, particularly the upfield shifts observed in NMR spectroscopy. The high ring strain is the primary driving force for its reactivity, making it susceptible to ring-opening reactions with a variety of reagents. A thorough understanding of the interplay between its stereochemistry, electronic structure, and reactivity is crucial for leveraging this and other substituted cyclopropanes as versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

VII. References

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684. [Link]

  • D’yakonov, I. A., & Kostikov, R. R. (1967). Structure and reactivity of the cyclopropane species. Russian Chemical Reviews, 36(5), 517-533.

  • Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Berger, D. J. (1997). Derivation of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • De Meijere, A., & Kozhushkov, S. I. (1997). The Chemistry of Donors and Acceptors in the Cyclopropane Ring. Chemical Reviews, 97(3), 639-708.

  • Innovative In Education. (2010, February 3). IE Organic Lecture 10.3 - The MOs of Cyclopropane [Video]. YouTube. [Link]

  • National Center for Biotechnology Information (n.d.). cis-1-Ethyl-2-methylcyclopropane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). trans-1-Ethyl-2-methylcyclopropane. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). trans-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

  • Pellissier, H. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(12), 5855-5935. [Link]

  • National Institute of Standards and Technology (n.d.). Mass Spectrum of Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Mass Spectrum of trans-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chiral Centers of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the stereochemistry of 1-Ethyl-2-methylcyclopropane, a model scaffold for 1,2-disubstituted cyclopropane rings. For researchers, medicinal chemists, and professionals in drug development, a profound understanding of such stereoisomerism is not merely academic; it is fundamental to controlling molecular architecture, elucidating structure-activity relationships (SAR), and optimizing drug efficacy and safety. The rigid, three-dimensional structure of the cyclopropane ring, combined with its unique electronic properties, makes it a privileged scaffold in modern drug discovery.[1] This document delves into the identification of its chiral centers, the resulting stereoisomers, and the advanced analytical and computational methodologies required for their synthesis, separation, and definitive characterization.

The Stereochemical Landscape of this compound

The molecular structure of this compound (C₆H₁₂) is deceptively simple, yet it harbors significant stereochemical complexity. The core of this complexity lies in the substitution pattern on the cyclopropane ring.

Identification of Chiral Centers

A chiral center is a carbon atom bonded to four different substituent groups. In this compound, both the C1 and C2 atoms of the cyclopropane ring meet this criterion:

  • C1 is chiral because it is attached to: an ethyl group (-CH₂CH₃), a hydrogen atom (-H), the C2 of the ring (substituted with a methyl group), and the C3 of the ring (-CH₂-).

  • C2 is chiral because it is attached to: a methyl group (-CH₃), a hydrogen atom (-H), the C1 of the ring (substituted with an ethyl group), and the C3 of the ring (-CH₂-).

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule can have a maximum of 2² = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Diastereomeric and Enantiomeric Relationships

The four stereoisomers are categorized based on the relative orientation of the ethyl and methyl groups across the plane of the cyclopropane ring. This gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers.

  • Trans Isomers : The ethyl and methyl groups are on opposite sides of the ring. This configuration corresponds to the (1R,2R) and (1S,2S) enantiomeric pair. The trans isomers are generally more thermodynamically stable due to reduced steric strain between the substituents.

  • Cis Isomers : The ethyl and methyl groups are on the same side of the ring. This configuration corresponds to the (1R,2S) and (1S,2R) enantiomeric pair. The cis isomers experience greater steric hindrance, making them less stable than their trans counterparts.

The relationship between these isomers is critical for understanding their distinct physical, chemical, and biological properties.

G cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomers (Enantiomers) T1 (1R,2R)-1-Ethyl-2-methylcyclopropane T2 (1S,2S)-1-Ethyl-2-methylcyclopropane T1->T2 mirror image C1 (1R,2S)-1-Ethyl-2-methylcyclopropane T1->C1 Diastereomers C2 (1S,2R)-1-Ethyl-2-methylcyclopropane T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 mirror image

Caption: Stereoisomeric relationships in this compound.

Methodologies for Stereoselective Synthesis and Separation

Controlling the stereochemical outcome of a reaction is paramount in drug development. The synthesis of a single, desired stereoisomer avoids the need for challenging downstream separations and eliminates the administration of potentially inactive or harmful isomers.[2]

Asymmetric Cyclopropanation Protocol

The stereoselective synthesis of 1,2-disubstituted cyclopropanes is commonly achieved through the transition-metal-catalyzed reaction of an alkene with a diazo compound. Chiral ligands on the metal center direct the approach of the reactants to favor the formation of one enantiomer over the other.

Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of 1-Butene

This protocol provides a representative method for generating chiral 1-ethyl-2-methylcyclopropanes.

  • Catalyst Preparation : In a nitrogen-purged glovebox, dissolve a chiral rhodium(II) catalyst, such as Rh₂(S-DOSP)₄, in a dry, degassed solvent like dichloromethane (DCM) to a concentration of 1-2 mol%.

  • Reaction Setup : To a flame-dried, three-neck flask under a nitrogen atmosphere, add the catalyst solution and additional dry DCM. Cool the flask to the desired reaction temperature (e.g., -78 °C to 25 °C, optimization is required).

  • Alkene Addition : Add a solution of 1-butene (excess, e.g., 5-10 equivalents) in DCM to the reaction flask.

  • Diazo Compound Addition : Prepare a solution of methyl diazoacetate. Using a syringe pump, add the diazoacetate solution dropwise to the stirred reaction mixture over several hours. Causality Note: Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions and ensuring high stereoselectivity.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the diazo compound.

  • Quenching and Work-up : Once the reaction is complete, quench by warming to room temperature and carefully adding a few drops of acetic acid to destroy any remaining diazo compound. Concentrate the mixture in vacuo.

  • Purification : Purify the crude product via flash column chromatography on silica gel to separate the cis and trans diastereomers. The enantiomeric excess (ee) of each diastereomer must then be determined.

Chiral Chromatographic Separation

When a stereoselective synthesis is not feasible or produces a mixture of enantiomers, chiral chromatography is the definitive method for both analytical quantification of enantiomeric excess and preparative separation.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Resolution

  • Column Selection : Utilize a capillary GC column with a chiral stationary phase (CSP). Cyclodextrin-based phases, such as Chirasil-Dex, are highly effective for separating enantiomers of small, volatile compounds like alkylcyclopropanes.[3][4]

  • Instrumentation Setup :

    • Injector : Set to a temperature of 200-250 °C in split mode.

    • Carrier Gas : Use hydrogen or helium at an optimized flow rate.

    • Oven Program : An initial temperature of 40-60 °C, held for several minutes, followed by a slow temperature ramp (e.g., 1-5 °C/min) to a final temperature of 180-200 °C. Causality Note: A slow ramp is essential to achieve baseline resolution of the enantiomers.[5]

    • Detector : A Flame Ionization Detector (FID) is standard.

  • Sample Preparation : Prepare a dilute solution of the purified cis or trans isomer mixture in a volatile solvent (e.g., hexane or DCM).

  • Analysis : Inject the sample and integrate the peak areas for the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee). For preparative separation, chiral HPLC with columns like Chiralcel OD or OJ is recommended.[6]

G cluster_synthesis Stereoselective Synthesis cluster_separation Separation & Analysis S1 1-Butene + Methyl Diazoacetate S3 Cyclopropanation Reaction S1->S3 S2 Chiral Rh(II) Catalyst S2->S3 S4 Mixture of Stereoisomers (enriched in one enantiomer) S3->S4 P1 Flash Chromatography S4->P1 Purification P2 Separated cis & trans Diastereomers P1->P2 P3 Chiral GC/HPLC P2->P3 P4 Pure Enantiomers ((1R,2R), (1S,2S), etc.) P3->P4

Caption: Workflow for synthesis and separation of stereoisomers.

Spectroscopic and Chiroptical Characterization

Unambiguous structural elucidation requires a combination of spectroscopic techniques. While standard NMR and mass spectrometry confirm connectivity, specialized NMR techniques and chiroptical methods are necessary to assign the specific stereochemistry.

¹H NMR Spectroscopy: Differentiating Diastereomers

The key to distinguishing cis and trans diastereomers lies in the analysis of vicinal proton-proton coupling constants (³JHH). Due to the rigid geometry of the cyclopropane ring, the dihedral angles between protons on adjacent carbons are fixed, leading to predictable differences in their coupling constants.

Contrary to the Karplus relationship in flexible systems, for strained three- and four-membered rings, the ³J_cis is typically larger than the ³J_trans .[7] This is because the dihedral angle for cis protons is ~0°, while for trans protons it is ~120°, a region where the Karplus curve predicts a smaller coupling value.[8]

Coupling Constant Typical Range (Hz) Stereochemical Assignment
³J_cis7 – 12 HzProtons on the same face of the ring
³J_trans4 – 8 HzProtons on opposite faces of the ring
²J_gem-4 to -10 HzProtons on the same carbon (geminal)

Table 1: Expected ¹H NMR Coupling Constants in 1,2-Disubstituted Cyclopropanes.[8][9]

By analyzing the multiplets of the cyclopropyl protons, one can extract these coupling constants and confidently assign the relative stereochemistry as cis or trans.

Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration

To determine the absolute configuration (e.g., distinguishing (1R,2R) from (1S,2S)), a chiroptical technique is required. Vibrational Circular Dichroism (VCD) has emerged as a powerful, reliable alternative to X-ray crystallography, especially for non-crystalline samples.[10][11]

The VCD method involves a synergistic combination of experimental measurement and computational modeling.

Protocol: VCD for Absolute Configuration Determination

  • Experimental Spectrum Acquisition :

    • Dissolve a sample of a single, pure enantiomer (e.g., >99% ee) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the infrared (IR) and VCD spectra in the mid-IR region (approx. 2000–800 cm⁻¹) on a dedicated VCD spectrometer.

  • Computational Modeling :

    • Perform a thorough conformational search for the molecule using a method like CREST.[12]

    • For the lowest energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31+G*.[12] This calculation is performed for one arbitrary enantiomer (e.g., the (1R,2R) isomer).

    • The calculation generates a predicted IR and VCD spectrum for that specific absolute configuration.

  • Spectral Comparison and Assignment :

    • Compare the experimental VCD spectrum with the DFT-calculated spectrum.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as the one used in the calculation (e.g., (1R,2R)).

    • If the experimental spectrum is a mirror image of the calculated spectrum (all signs are inverted), the sample has the opposite absolute configuration (e.g., (1S,2S)).

G A Pure Enantiomer Sample B Measure Experimental VCD Spectrum A->B F Compare Spectra B->F C Hypothesize Absolute Config. (e.g., 1R,2R) D DFT Calculation (Geometry Opt. + Freq.) C->D E Calculate Theoretical VCD Spectrum D->E E->F G Spectra Match? (Same Signs) F->G Yes I Spectra Inverted? (Opposite Signs) F->I No H Assign Absolute Config. (1R,2R) G->H J Assign Opposite Config. (1S,2S) I->J

Caption: VCD workflow for absolute configuration determination.

Relevance and Application in Drug Development

The cyclopropyl group is not merely a passive spacer; its unique stereochemical and electronic features are actively exploited to address common challenges in drug discovery.[1]

  • Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making the ring resistant to metabolic oxidation. This can increase a drug's half-life and improve its pharmacokinetic profile.[1]

  • Conformational Rigidity : By locking rotatable bonds, the cyclopropane ring can pre-organize a molecule into its bioactive conformation, enhancing binding potency and selectivity for its target. This reduction in conformational entropy upon binding can be thermodynamically favorable.[1]

  • Potency and Selectivity : The precise three-dimensional arrangement of substituents on a chiral cyclopropane ring is often critical for optimal interaction with a biological target. In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, for example, a series of cis-1,2-disubstituted cyclopropane derivatives were designed to occupy specific pockets in the enzyme's active site, leading to highly potent and selective compounds.[13] The stereochemistry dictates the vectoral projection of substituents into the binding site.

  • Drug Scaffolds : The chiral cyclopropane core is a key component in several marketed drugs and clinical candidates, including the antidepressant Tranylcypromine and the antiplatelet agent Ticagrelor. The synthesis of these drugs in their enantiomerically pure forms relies on stereoselective biocatalytic or chemical cyclopropanation methods.[2]

Conclusion

The chiral centers in this compound give rise to a rich stereoisomeric landscape that serves as a vital model for drug development. A mastery of the principles outlined in this guide—from stereoselective synthesis and chiral separation to the nuanced interpretation of NMR coupling constants and the definitive power of VCD spectroscopy—is essential for the modern medicinal chemist. By leveraging these advanced methodologies, researchers can precisely control and characterize the three-dimensional structure of cyclopropane-containing molecules, thereby accelerating the discovery and development of safer, more effective therapeutics.

References

  • Ghanem, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • [Anonymous]. (1999).
  • Maurya, R. A., et al. (2013).
  • Nicoletti, M., & Varela, O. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • [Anonymous]. (N/A).
  • Li, T., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • [Anonymous]. (N/A). Gas chromatographic enantiomers separation of cyclopropanes derived...
  • van der Meer, J. F., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
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  • [Anonymous]. (2009). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase.
  • Fushihara, D., et al. (2019). Synthesis of 1,1,2-trisubstituted cyclopropane nucleosides in enantiomerically pure forms. Nucleosides, Nucleotides & Nucleic Acids, 38(12), 921-941.
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An In-depth Technical Guide to the Discovery and Synthesis of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-ethyl-2-methylcyclopropane, a key structural motif in organic chemistry. With full editorial control, this document delves into the pioneering work that led to the isolation and characterization of this substituted cyclopropane, tracing the evolution of its synthesis from early methods to modern, stereoselective protocols. The core of this guide focuses on the Simmons-Smith reaction and its subsequent modifications, providing detailed, field-proven experimental procedures. Additionally, alternative synthetic routes, such as the thermal decomposition of pyrazolines, are explored. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical, actionable protocols.

Introduction: The Significance of the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, has long fascinated chemists due to its unique bonding characteristics and high ring strain. This inherent strain makes cyclopropanes highly reactive and versatile building blocks in organic synthesis. The introduction of alkyl substituents, such as in this compound, adds layers of complexity and stereochemical interest, making these molecules valuable scaffolds in medicinal chemistry and materials science.[1] The precise spatial arrangement of the ethyl and methyl groups in the cis and trans isomers of this compound allows for the fine-tuning of molecular properties, a critical aspect in the design of novel therapeutics and functional materials.[1]

A Historical Journey: The Discovery and Early Synthesis

The early history of this compound is intertwined with the broader exploration of cyclopropane chemistry. While a definitive "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis can be traced back to general methods developed for the preparation of alkyl-substituted cyclopropanes.

One of the earliest relevant works is a 1932 paper by Lespieau and Wakeman, which discussed general methods for the preparation of "cyclopropanic carbides."[2] While this work did not specifically mention this compound, it laid the groundwork for the synthesis of such compounds. A more direct precursor to the synthesis of this molecule can be found in a 1955 paper by Kelso, Greenlee, and coworkers, which detailed the synthesis, purification, and properties of various polyalkylcyclopropanes through the reduction of α,γ-dibromides.[2] These early methods, while foundational, often lacked the stereocontrol that is central to modern synthetic strategies.

The Advent of Modern Synthesis: The Simmons-Smith Reaction

A paradigm shift in cyclopropane synthesis occurred in 1958 with the development of the Simmons-Smith reaction by Howard E. Simmons, Jr., and Ronald D. Smith.[3][4] This reaction, which utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, provided a reliable and stereospecific method for the cyclopropanation of alkenes.[5][6] The reaction proceeds via a concerted mechanism, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3] This was a monumental step forward, allowing for the controlled synthesis of specific stereoisomers.

The Furukawa Modification: An Enhancement in Reactivity

In 1966, a significant improvement to the Simmons-Smith reaction was introduced by Furukawa and co-workers.[3][7] This modification involves the use of diethylzinc in place of the zinc-copper couple, leading to a more reactive and often higher-yielding cyclopropanation reagent.[5][7] The Furukawa modification is particularly effective for the cyclopropanation of a wide range of alkenes, including those that are less reactive under the original Simmons-Smith conditions.[5]

Stereoselective Synthesis of this compound

The synthesis of this compound is a classic example of the application of the Simmons-Smith reaction and its modifications. The starting material for this synthesis is either cis- or trans-2-pentene, which dictates the stereochemistry of the final product.

Synthesis of cis-1-Ethyl-2-methylcyclopropane

The reaction of cis-2-pentene with the Simmons-Smith reagent stereospecifically yields cis-1-ethyl-2-methylcyclopropane.

Reaction Workflow:

start cis-2-Pentene product cis-1-Ethyl-2-methylcyclopropane start->product Simmons-Smith Reaction reagents CH2I2, Zn-Cu reagents->product

Caption: Synthesis of cis-1-Ethyl-2-methylcyclopropane.

Synthesis of trans-1-Ethyl-2-methylcyclopropane

Similarly, the cyclopropanation of trans-2-pentene affords trans-1-ethyl-2-methylcyclopropane.

Reaction Workflow:

start trans-2-Pentene product trans-1-Ethyl-2-methylcyclopropane start->product Furukawa Modification reagents CH2I2, Et2Zn reagents->product

Caption: Synthesis of trans-1-Ethyl-2-methylcyclopropane.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Simmons-Smith Cyclopropanation of cis-2-Pentene

Materials:

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • cis-2-Pentene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the zinc-copper couple.

  • Under a nitrogen atmosphere, add anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of the organozinc carbenoid.

  • Cool the reaction mixture to 0 °C and add a solution of cis-2-pentene in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite to remove the zinc salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure cis-1-ethyl-2-methylcyclopropane.

Protocol 2: Furukawa Modification for the Synthesis of trans-1-Ethyl-2-methylcyclopropane

Materials:

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • trans-2-Pentene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of trans-2-pentene in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution via the dropping funnel.

  • Add a solution of diiodomethane in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation to afford pure trans-1-ethyl-2-methylcyclopropane.

An Alternative Route: Thermal Decomposition of Pyrazolines

An alternative, though less common, method for the synthesis of this compound involves the thermal decomposition of 3-ethyl-5-methyl-1-pyrazoline.[1] This method proceeds through a concerted extrusion of nitrogen gas to form the cyclopropane ring.

Reaction Pathway:

start 3-Ethyl-5-methyl-1-pyrazoline product This compound + N2 start->product Thermal Decomposition heat Δ (Heat) heat->product

Caption: Pyrazoline thermal decomposition pathway.

This method can produce a mixture of cis- and trans-1-ethyl-2-methylcyclopropane, with the ratio of isomers depending on the stereochemistry of the starting pyrazoline and the reaction conditions.

Characterization and Data

The characterization of this compound and its isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Gas Chromatography (GC) is also essential for separating and quantifying the cis and trans isomers.

Table 1: Spectroscopic Data for this compound Isomers

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrum (m/z)
cisComplex multiplets in the upfield region (approx. -0.2 to 1.5 ppm)Signals for CH, CH₂, and CH₃ carbons of the cyclopropane ring and substituentsMolecular ion (M⁺) at 84; characteristic fragmentation pattern
transDistinct complex multiplets in the upfield region, differing slightly from the cis isomerSignals for CH, CH₂, and CH₃ carbons of the cyclopropane ring and substituents, with slight chemical shift differences compared to the cis isomerMolecular ion (M⁺) at 84; fragmentation pattern similar to the cis isomer

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented here are general representations.[7][8][9]

Conclusion

The synthesis of this compound represents a fascinating case study in the development of synthetic organic chemistry. From the early, non-stereoselective methods to the highly controlled and efficient Simmons-Smith reaction and its modifications, the journey to access this seemingly simple molecule showcases the ingenuity and progress of the field. The detailed protocols and historical context provided in this guide are intended to equip researchers and professionals with the knowledge and tools necessary to confidently synthesize and utilize this valuable chemical building block in their own work.

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An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylcyclopropane, a simple yet structurally rich cycloalkane, serves as an exemplary model for understanding the fundamental reaction mechanisms inherent to strained three-membered rings. The significant ring strain, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° of the cyclopropane ring, imparts a high degree of reactivity to this molecule. This reactivity, coupled with the stereochemical possibilities arising from two chiral centers, makes this compound a subject of considerable interest in mechanistic organic chemistry and a valuable building block in synthetic strategies.

This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, focusing on thermal and photochemical isomerizations, and ring-opening reactions under acidic and radical conditions. The discussion is grounded in established principles and supported by spectroscopic data and mechanistic insights from both experimental and computational studies.

Stereochemistry and Structural Elucidation

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring, giving rise to a total of four possible stereoisomers. These are classified as two pairs of enantiomers: (1R,2R)- and (1S,2S)-1-ethyl-2-methylcyclopropane, which are the trans isomers, and (1R,2S)- and (1S,2R)-1-ethyl-2-methylcyclopropane, which are the cis isomers.[1]

The relative orientation of the ethyl and methyl groups significantly influences the molecule's stability and physical properties. The trans isomers are generally more stable due to reduced steric strain between the substituents.[1] The identification and characterization of these isomers are primarily achieved through spectroscopic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of this compound isomers.

Table 1: Spectroscopic Data for this compound Isomers

IsomerSpectroscopic DataSource
cis-1-Ethyl-2-methylcyclopropane¹³C NMR: MS (GC-MS): NIST Number 113658[2][3]
trans-1-Ethyl-2-methylcyclopropane¹H NMR: IR (Vapor Phase): [4]

The distinct chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the cis and trans configurations.[5] Mass spectrometry provides confirmation of the molecular weight and fragmentation patterns that can aid in structural identification.[3][4]

Thermal Reactions: Cis-Trans Isomerization

The most fundamental reaction of this compound is its thermal cis-trans isomerization. This unimolecular process typically occurs at elevated temperatures and proceeds through the cleavage of a carbon-carbon bond in the cyclopropane ring to form a short-lived diradical intermediate.[6]

Mechanism of Thermal Isomerization

The accepted mechanism for the thermal isomerization of 1,2-disubstituted cyclopropanes involves the homolytic cleavage of the C1-C2 bond, leading to the formation of a 1,3-diradical. Rotation around the remaining single bonds in this diradical intermediate allows for the interconversion of the cis and trans isomers. Subsequent ring closure of the diradical regenerates the cyclopropane ring.[6]

G cluster_0 Thermal Cis-Trans Isomerization cis cis-1-Ethyl-2-methylcyclopropane ts1 Transition State (C-C bond cleavage) cis->ts1 Δ ts1->cis diradical 1,3-Diradical Intermediate ts1->diradical diradical->ts1 ts2 Transition State (Rotation) diradical->ts2 Rotation ts2->diradical trans trans-1-Ethyl-2-methylcyclopropane ts2->trans trans->ts2 Rotation

Caption: Mechanism of thermal cis-trans isomerization of this compound.

Computational studies on substituted cyclopropanes support the existence of these diradical intermediates and have been instrumental in mapping the potential energy surface of these rearrangements.[7][8] The energy barrier for this process is influenced by the substituents on the cyclopropane ring.

Experimental Protocol: Gas-Phase Thermal Isomerization Kinetics

A representative experimental setup for studying the gas-phase thermal isomerization of this compound involves a static reactor system coupled with a gas chromatograph (GC) for product analysis.

  • Sample Preparation: A known quantity of pure cis- or trans-1-ethyl-2-methylcyclopropane is introduced into a high-vacuum system.

  • Reaction Conditions: The gaseous sample is expanded into a heated, temperature-controlled reactor vessel. The temperature is maintained at a constant value, for example, 426 °C.

  • Kinetic Monitoring: At specific time intervals, aliquots of the reaction mixture are withdrawn and analyzed by GC. The GC is equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) to separate the cis and trans isomers.

  • Data Analysis: The concentrations of the cis and trans isomers are determined from the GC peak areas. The rate constants for the forward and reverse reactions can be calculated from the time-dependent concentration data. At equilibrium, the ratio of the concentrations of the isomers can be determined.

Photochemical Reactions

The photochemistry of cyclopropanes is characterized by ring-opening and rearrangement reactions. While specific studies on the photolysis of this compound are not extensively documented, the general mechanisms for 1,2-dialkylcyclopropanes can be inferred. Upon absorption of ultraviolet light, the cyclopropane ring can undergo C-C bond cleavage to form a diradical intermediate, similar to the thermal process. This excited-state diradical can then undergo various transformations, including:

  • Cis-Trans Isomerization: Similar to the thermal pathway, rotation within the diradical followed by ring closure leads to stereoisomerization.

  • Ring-Opening to Alkenes: Hydrogen shifts within the diradical intermediate can lead to the formation of isomeric alkenes. For this compound, this could potentially yield various hexenes.

G start This compound excited Excited State start->excited diradical 1,3-Diradical excited->diradical C-C Cleavage isomerization Cis-Trans Isomerization diradical->isomerization Ring Closure ring_opening Ring Opening (Alkenes) diradical->ring_opening H-shift

Caption: General photochemical reaction pathways for this compound.

Ring-Opening Reactions

The strained C-C bonds of this compound are susceptible to cleavage by electrophilic and radical reagents, leading to a variety of ring-opened products.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the cyclopropane ring can be protonated, which facilitates nucleophilic attack and ring opening. The mechanism is analogous to the acid-catalyzed ring opening of epoxides. The regioselectivity of the ring opening is a key consideration.

The protonation of the cyclopropane ring can occur on a C-C bond, leading to a corner-protonated cyclopropane, or on a carbon atom, leading to a carbocation. The subsequent attack by a nucleophile (e.g., the conjugate base of the acid or a solvent molecule) will proceed to cleave one of the C-C bonds. According to Markovnikov's rule, the nucleophile will preferentially attack the more substituted carbon atom, as this leads to a more stable carbocation-like transition state.

For this compound, attack at the C1 (bearing the ethyl group) or C2 (bearing the methyl group) carbons would both lead to secondary carbocationic character in the transition state. Therefore, a mixture of products resulting from attack at both positions is expected, with the relative amounts influenced by the steric hindrance posed by the ethyl and methyl groups.

G cyclopropane This compound protonated Protonated Intermediate cyclopropane->protonated H+ attack_c1 Nucleophilic Attack at C1 protonated->attack_c1 Nu- attack_c2 Nucleophilic Attack at C2 protonated->attack_c2 Nu- product1 Ring-Opened Product 1 attack_c1->product1 product2 Ring-Opened Product 2 attack_c2->product2

Caption: Acid-catalyzed ring-opening of this compound.

Free Radical Halogenation

Free radical halogenation of alkanes is a well-established reaction, and cyclopropanes can also undergo this type of reaction. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of the halogenation is dependent on the stability of the resulting radical intermediate.

In the case of this compound, hydrogen abstraction can occur at several positions. The stability of the resulting radical follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction is most likely to occur at the C1 or C2 positions of the cyclopropane ring, which are both secondary. Abstraction of a hydrogen from the ethyl or methyl groups would lead to less stable primary or secondary radicals.

Bromination is known to be more selective than chlorination, and would therefore be expected to show a higher preference for substitution at the cyclopropyl C-H bonds.[1][9][10]

Table 2: Predicted Selectivity in Free Radical Halogenation

Position of H-abstractionResulting Radical StabilityExpected Major Product with Br₂
C1 (on cyclopropane)Secondary1-Bromo-1-ethyl-2-methylcyclopropane
C2 (on cyclopropane)Secondary1-Bromo-2-ethyl-1-methylcyclopropane
Methylene (on ethyl group)Secondary1-(1-Bromoethyl)-2-methylcyclopropane
Methyl (on ethyl group)Primary1-(2-Bromoethyl)-2-methylcyclopropane
Methyl groupPrimary1-Ethyl-2-(bromomethyl)cyclopropane

The reaction would likely yield a mixture of products, with the distribution depending on the relative rates of hydrogen abstraction from the different positions.

Conclusion

The fundamental reaction mechanisms of this compound are dictated by the inherent strain of its three-membered ring and the stereochemical arrangement of its substituents. Thermal and photochemical stimuli readily induce cis-trans isomerization and ring-opening through diradical intermediates. Acid-catalyzed and free-radical reactions provide pathways for the regioselective and stereoselective functionalization of the cyclopropane core. A thorough understanding of these core mechanisms is crucial for leveraging the synthetic potential of substituted cyclopropanes in the development of novel molecular architectures for applications in materials science and drug discovery.

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An In-depth Technical Guide to the Initial Characterization of 1-Ethyl-2-methylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

1-Ethyl-2-methylcyclopropane serves as a quintessential model for exploring stereoisomerism in cyclic systems. This guide provides a comprehensive, technically-grounded framework for the initial characterization of its four stereoisomers. Moving beyond rote procedural descriptions, this document elucidates the causal links behind experimental choices, ensuring a robust and scientifically defensible characterization workflow. It is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a deep, mechanistic understanding of analytical strategies for chiral molecules. The narrative will logically progress from the theoretical underpinnings of its stereochemistry to the practical application of chromatographic and spectroscopic techniques for separation and definitive identification.

Foundational Stereochemistry: Deconstructing the Isomeric Complexity

The molecular structure of this compound features two stereogenic centers at the C1 and C2 positions of the cyclopropane ring.[1] This structural characteristic gives rise to a total of four possible stereoisomers, as dictated by the 2ⁿ rule, where 'n' is the number of chiral centers.[1] These isomers are categorized into two pairs of diastereomers: cis and trans.

  • Cis Isomers : In the cis configuration, the ethyl and methyl groups reside on the same side of the cyclopropane ring's plane. This arrangement leads to greater steric hindrance compared to the trans isomers.[1] The cis isomer exists as a pair of enantiomers: (1R,2S)-1-ethyl-2-methylcyclopropane and (1S,2R)-1-ethyl-2-methylcyclopropane.[1]

  • Trans Isomers : Conversely, the trans configuration places the ethyl and methyl groups on opposite sides of the ring, resulting in a more stable, lower-energy conformation due to reduced steric strain.[1] The trans isomer also comprises a pair of enantiomers: (1R,2R)-1-ethyl-2-methylcyclopropane and (1S,2S)-1-ethyl-2-methylcyclopropane.[1]

A thorough initial characterization must therefore be capable of distinguishing between these two diastereomeric pairs and, ideally, resolving the individual enantiomers within each pair.

G cluster_cis cis-Isomers (Diastereomer) cluster_trans trans-Isomers (Diastereomer) This compound This compound cis_pair (1R,2S) & (1S,2R) Enantiomeric Pair This compound->cis_pair  Substituents on  same side trans_pair (1R,2R) & (1S,2S) Enantiomeric Pair This compound->trans_pair  Substituents on  opposite sides

Figure 1: Stereoisomeric relationships of this compound. This diagram illustrates the division of the four stereoisomers into two diastereomeric pairs (cis and trans), each of which is an enantiomeric pair.

A Self-Validating Analytical Workflow: The Synergy of Separation and Spectroscopy

The characterization of volatile, chiral hydrocarbons like this compound necessitates a multi-technique approach to ensure data integrity. The cornerstone of a robust workflow is the synergistic use of Gas Chromatography (GC) for physical separation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

The logic of this workflow is inherently self-validating:

  • Separation : GC, particularly with a chiral stationary phase, provides the initial, crucial separation of the isomers.

  • Verification of Composition : MS confirms the molecular weight and elemental formula through the molecular ion and isotopic pattern, and provides a characteristic fragmentation pattern.

  • Definitive Structural Assignment : NMR spectroscopy offers detailed insight into the molecular framework, allowing for unambiguous assignment of the cis and trans configurations based on the unique chemical environments of the protons and carbons in each isomer.

G start Isomer Mixture gc Gas Chromatography (GC) - Chiral Stationary Phase for Enantiomer Resolution start->gc peaks Separated Isomer Peaks gc->peaks ms Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis structure Unambiguous Isomer Characterization ms->structure nmr NMR Spectroscopy - ¹H and ¹³C Spectra - 2D NMR (COSY, HSQC) - Definitive Stereochemistry nmr->structure peaks->ms peaks->nmr

Sources

A Technical Guide to the Theoretical Modeling of 1-Ethyl-2-methylcyclopropane Structure for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to therapeutic agents.[1] 1-Ethyl-2-methylcyclopropane, as a fundamental disubstituted cyclopropane, presents a rich stereochemical landscape that serves as an excellent model system for understanding the interplay of steric and electronic effects that govern molecular structure and, consequently, biological activity. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of this compound's structure. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and understand the behavior of substituted cyclopropanes. This guide delves into the stereoisomerism of the molecule, outlines a robust computational workflow using Density Functional Theory (DFT), and details the methodologies for conformational analysis and the validation of theoretical models against experimental data.

Introduction: The Significance of the Substituted Cyclopropane Scaffold

Cyclopropane rings are prevalent structural motifs in a wide array of bioactive natural products and pharmaceuticals. Their inherent ring strain, approximately 27.5 kcal/mol, and unique electronic properties make them valuable building blocks in organic synthesis.[2] In drug design, the incorporation of a cyclopropane ring can lead to conformationally constrained analogues of more flexible molecules, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of metabolism. This compound, with its two stereogenic centers, offers a tractable yet insightful model for exploring the structural nuances of more complex cyclopropane-containing drug candidates.

Stereoisomerism of this compound

A thorough understanding of the stereochemistry of this compound is fundamental to any theoretical investigation. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a maximum of 2ⁿ = 4 stereoisomers, where n is the number of chiral centers.[3] These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other.

The relative orientation of the ethyl and methyl groups defines the cis and trans diastereomers:

  • cis-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on the same side of the cyclopropane ring. This configuration corresponds to the (1R, 2S) and (1S, 2R) enantiomers. The cis isomer is expected to have greater steric hindrance between the adjacent substituents, leading to lower stability compared to the trans isomer.[3]

  • trans-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on opposite sides of the ring. This configuration corresponds to the (1R, 2R) and (1S, 2S) enantiomers. The trans isomer is generally more stable due to reduced steric strain.[3]

The interconversion between the cis and trans isomers can occur at elevated temperatures through thermal isomerization, providing a valuable system for studying unimolecular reaction dynamics.[3]

Theoretical Models and Computational Workflow

The accurate prediction of the three-dimensional structure and relative energies of the this compound stereoisomers requires the application of quantum mechanical methods. While molecular mechanics can offer a rapid initial assessment, Density Functional Theory (DFT) provides a more robust balance of accuracy and computational cost for these systems. High-level ab initio methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide benchmark-quality data, particularly for the parent cyclopropane molecule.[4]

The following workflow outlines a comprehensive approach to the theoretical modeling of this compound:

G cluster_0 Model Preparation cluster_1 Conformational Analysis cluster_2 High-Level Energy Refinement cluster_3 Analysis and Validation start Define Stereoisomers (cis and trans) build Build Initial 3D Structures start->build conf_search Systematic Rotational Scan (Ethyl and Methyl Groups) build->conf_search geom_opt Geometry Optimization of Conformers (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy Calculation (e.g., M06-2X/def2-TZVP) freq_calc->single_point rel_energies Calculate Relative Energies (ΔE, ΔH, ΔG) single_point->rel_energies comparison Compare with Experimental Data (Geometries, ΔG) rel_energies->comparison

Figure 1: A comprehensive workflow for the theoretical modeling of this compound.
Step-by-Step Computational Protocol

I. Initial Structure Generation:

  • Generate the 3D coordinates for all four stereoisomers of this compound. This can be done using any molecular building software.

  • Ensure correct stereochemistry is assigned for the (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) configurations.

II. Conformational Searching:

  • For each stereoisomer, perform a systematic scan of the potential energy surface by rotating the ethyl and methyl groups around their respective C-C bonds. This is crucial for identifying the lowest energy conformers.

  • The dihedral angles to be scanned are:

    • H-C(ring)-C(ethyl)-H

    • H-C(ring)-C(methyl)-H

  • A scan resolution of 30 degrees is typically sufficient to identify the potential energy minima.

III. Geometry Optimization and Frequency Calculations:

  • For each minimum identified in the conformational search, perform a full geometry optimization. A commonly used and reliable DFT functional for this purpose is B3LYP with a Pople-style basis set such as 6-31G(d).

  • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

IV. High-Accuracy Single-Point Energy Calculations:

  • To obtain more accurate relative energies, it is advisable to perform single-point energy calculations on the optimized geometries using a higher level of theory.

  • Functionals designed to better account for non-covalent interactions, such as M06-2X, are recommended.[5]

  • Employing a larger basis set, such as a triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP), will improve the accuracy of the electronic energy.

Analysis of Theoretical Results and Comparison with Experimental Data

Geometric Parameters

The optimized geometries of the this compound stereoisomers should be compared with known experimental data for cyclopropane and its derivatives. High-level calculations on the parent cyclopropane molecule have established its equilibrium geometry with high precision.

ParameterExperimental (Cyclopropane)CCSD(T)/cc-pVQZ (Cyclopropane)B3LYP/6-31G(d) (Typical)
r(C-C) (Å)1.5030(10)[4]1.5019[4]~1.51
r(C-H) (Å)1.0786(10)[4]1.0781[4]~1.09
∠(HCH) (°)114.97(10)[4]114.81[4]~115

Table 1: Comparison of experimental and calculated geometric parameters for cyclopropane.

The introduction of ethyl and methyl substituents is expected to cause minor distortions in the cyclopropane ring due to steric and electronic effects. For instance, alkyl groups are weak σ-donors, which can lead to very small changes in the ring bond lengths.[6]

Relative Energies and Stereoisomer Stability

The primary outcome of the theoretical modeling is the relative stability of the cis and trans isomers. The trans isomer is anticipated to be more stable due to reduced steric repulsion between the ethyl and methyl groups. The calculated energy difference can be compared with experimental thermodynamic data.

The equilibrium constant (Keq) for the isomerization reaction:

cis-1-Ethyl-2-methylcyclopropane ⇌ trans-1-Ethyl-2-methylcyclopropane

is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Experimental data for this equilibrium at 426 °C (699.15 K) gives a Keq of 2.79, favoring the trans isomer. This corresponds to an experimental ΔG° of approximately -1.4 kcal/mol. The calculated ΔG values from the theoretical models should be in close agreement with this experimental benchmark.

StereoisomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
cis-(1S,2R)Calculated ValueCalculated ValueCalculated Value
trans-(1S,2S)Calculated ValueCalculated ValueCalculated Value

Table 2: A template for presenting the calculated relative energies of the most stable conformers of the cis and trans stereoisomers of this compound.

Implications for Drug Development

The detailed structural and energetic information obtained from these theoretical models has significant implications for drug development:

  • Conformational Control: By understanding the preferred conformations of substituted cyclopropanes, medicinal chemists can design molecules with specific three-dimensional shapes to optimize interactions with biological targets.

  • Structure-Activity Relationships (SAR): Theoretical models can help rationalize observed SAR by correlating the calculated structural and electronic properties of a series of cyclopropane-containing analogues with their biological activities.

  • Ligand-Based Drug Design: The lowest energy conformers of cyclopropane-containing fragments can be used to build pharmacophore models for virtual screening campaigns.

  • Physicochemical Property Prediction: Properties such as dipole moment and polarizability, which influence solubility and membrane permeability, can be readily calculated from the optimized molecular structures.

Conclusion

The theoretical modeling of this compound provides a powerful framework for understanding the fundamental principles that govern the structure and stability of substituted cyclopropanes. The computational workflow detailed in this guide, centered on Density Functional Theory, offers a robust and accurate approach for elucidating the conformational landscape of this important molecular scaffold. By validating theoretical predictions against available experimental data, researchers can gain a high degree of confidence in the models. The insights derived from such studies are invaluable for the rational design of novel therapeutics and functional materials that incorporate the unique properties of the cyclopropane ring.

References

  • Title: Synthetic organic chemistry based on small ring compounds. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • Title: The re Structure of Cyclopropane. Source: Southern Methodist University. URL: [Link]

  • Title: 17.10. Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. Source: LibreTexts Chemistry. URL: [Link]

  • Title: Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. Source: Georgia Institute of Technology. URL: [Link]

  • Title: Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-Ethyl-2-methylcyclopropane as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Strain for Molecular Innovation

The cyclopropane motif, a three-membered carbocycle, is a cornerstone of modern organic synthesis, appearing in numerous natural products and pharmaceutical agents. Its significance lies in the inherent ring strain, estimated at approximately 27 kcal/mol, which imparts unique reactivity compared to its acyclic or larger-ring counterparts. This strain energy can be strategically released in a variety of chemical transformations, making cyclopropanes powerful intermediates for the construction of complex molecular architectures.[1]

This guide focuses on 1-Ethyl-2-methylcyclopropane , a simple yet representative alkyl-substituted cyclopropane, as a model for exploring the synthetic utility of this compound class. Due to its two stereocenters, this compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R), which are further classified as cis or trans based on the relative orientation of the alkyl groups.[2] This stereochemical richness, combined with its latent reactivity, makes it an attractive building block for stereoselective synthesis.

While specific, documented protocols for this compound are limited in the literature, its reactivity can be confidently predicted based on well-established principles of cyclopropane chemistry. This document will therefore provide detailed, field-proven protocols for key transformations of analogous alkyl-substituted cyclopropanes, illustrating the synthetic potential of this compound in ring-opening, cycloaddition, and rearrangement reactions.

I. Synthesis of this compound: The Simmons-Smith Reaction

The most common and reliable method for the synthesis of simple alkyl-substituted cyclopropanes is the Simmons-Smith reaction. This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Causality Behind Experimental Choices:
  • Zinc-Copper Couple: The activation of zinc with copper is crucial for the formation of the reactive organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI). This species is a carbenoid, a reagent that delivers a methylene group (CH₂) to the double bond.

  • Stereospecificity: The reaction proceeds via a concerted mechanism where the C-C bonds are formed simultaneously. This avoids the formation of open-chain intermediates that could lead to loss of stereochemical information.

  • Solvent: Anhydrous diethyl ether is a common solvent as it is inert to the reaction conditions and effectively solvates the organozinc intermediate.

Experimental Protocol: Synthesis of cis-1-Ethyl-2-methylcyclopropane

Objective: To synthesize cis-1-Ethyl-2-methylcyclopropane from cis-pent-2-ene using the Simmons-Smith reaction.

Materials:

  • Zinc dust (<10 micron, 99.9%)

  • Copper(I) chloride (CuCl)

  • cis-Pent-2-ene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc dust (1.2 eq) and copper(I) chloride (0.1 eq).

    • Heat the flask gently under vacuum and then cool under an argon atmosphere.

    • Add anhydrous Et₂O (50 mL) and stir the suspension vigorously for 10-15 minutes.

  • Reaction:

    • To the stirred zinc-copper couple suspension, add a solution of cis-pent-2-ene (1.0 eq) in anhydrous Et₂O (20 mL).

    • Add diiodomethane (1.1 eq) dropwise via a syringe pump over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring by GC-MS for the disappearance of the starting alkene.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with Et₂O (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Purification:

    • The crude product can be purified by fractional distillation to yield pure cis-1-Ethyl-2-methylcyclopropane.

Visualization of Synthesis Workflow

G cluster_prep Zinc-Copper Couple Preparation cluster_reaction Simmons-Smith Reaction cluster_workup Aqueous Work-up cluster_purification Purification prep1 1. Add Zn dust and CuCl to flame-dried flask prep2 2. Heat under vacuum, cool under Ar prep1->prep2 prep3 3. Add anhydrous Et2O and stir prep2->prep3 react1 4. Add cis-pent-2-ene solution prep3->react1 react2 5. Add CH2I2 dropwise react1->react2 react3 6. Stir at room temperature for 12-18h react2->react3 workup1 7. Quench with sat. NH4Cl at 0°C react3->workup1 workup2 8. Filter through Celite® workup1->workup2 workup3 9. Separate organic layer workup2->workup3 workup4 10. Wash with NH4Cl and brine workup3->workup4 workup5 11. Dry over MgSO4 workup4->workup5 purify1 12. Fractional distillation workup5->purify1 end_product cis-1-Ethyl-2-methylcyclopropane purify1->end_product

Caption: Workflow for the synthesis of cis-1-Ethyl-2-methylcyclopropane.

II. Transition Metal-Catalyzed Cycloadditions

Transition metals can catalyze the ring-opening of cyclopropanes to form metallacyclobutane intermediates, which can then undergo cycloaddition with a variety of partners. These reactions are powerful methods for the construction of five- and seven-membered rings.

[3+2] Cycloaddition with Alkenes

In this reaction, the three carbon atoms of the cyclopropane ring react with the two carbon atoms of an alkene to form a cyclopentane ring. This transformation is particularly useful for the synthesis of functionalized five-membered rings.

Causality Behind Experimental Choices:

  • Catalyst: Nickel(0) and Palladium(0) complexes are commonly used to catalyze these reactions. They coordinate to the cyclopropane and facilitate its oxidative addition to the metal center.

  • Ligands: The choice of ligand on the metal center is critical for controlling the reactivity and selectivity of the reaction. Electron-rich and sterically bulky ligands can promote the desired transformation.

  • Substrate Scope: The reaction is most efficient with activated cyclopropanes, such as those bearing a vinyl or acyl group, but can also be applied to simple alkylcyclopropanes under appropriate conditions.

Representative Protocol: Ni(0)-Catalyzed [3+2] Cycloaddition of an Alkylcyclopropane with an Alkene

Objective: To demonstrate the general principles of a [3+2] cycloaddition using a representative alkylcyclopropane.

Materials:

  • This compound (or analogous alkylcyclopropane) (1.0 eq)

  • Norbornene (or other strained alkene) (1.2 eq)

  • Bis(cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Anhydrous toluene

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup:

    • In a glovebox, add Ni(COD)₂ and PCy₃ to a flame-dried Schlenk tube.

    • Add anhydrous toluene (5 mL) and stir for 10 minutes.

    • Add the alkylcyclopropane and norbornene.

  • Reaction:

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture to 80 °C for 24 hours.

    • Monitor the reaction by GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and expose it to air for 30 minutes to deactivate the catalyst.

    • Pass the mixture through a short plug of silica gel, eluting with hexanes.

    • Concentrate the eluent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of [3+2] Cycloaddition Mechanism

G reactant1 Alkylcyclopropane intermediate1 Oxidative Addition reactant1->intermediate1 reactant2 Alkene intermediate2 Reductive Elimination reactant2->intermediate2 catalyst Ni(0)L_n catalyst->intermediate1 metallacycle Nickelacyclobutane Intermediate intermediate1->metallacycle metallacycle->intermediate2 product Cyclopentane Product intermediate2->product product->catalyst Catalyst Regeneration

Caption: Generalized mechanism for Ni-catalyzed [3+2] cycloaddition.

III. Radical-Mediated Ring-Opening Reactions

The weak C-C bonds of the cyclopropane ring are susceptible to homolytic cleavage by radical initiators. The resulting 1,3-diradical can be trapped by radical acceptors, providing a pathway to functionalized acyclic products.

Causality Behind Experimental Choices:
  • Radical Initiator: Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide are common thermal radical initiators. They generate radicals upon heating, which can then initiate the ring-opening process.

  • Trapping Agent: A good radical acceptor, such as a thiol or a compound with a weak C-H bond, is required to trap the ring-opened radical and propagate the chain reaction.

  • Temperature: The reaction temperature must be sufficient to induce the decomposition of the radical initiator.

Representative Protocol: Radical-Mediated Thiol-ene Reaction

Objective: To demonstrate the radical-mediated ring-opening of an alkylcyclopropane and subsequent trapping with a thiol.

Materials:

  • This compound (or analogous alkylcyclopropane) (1.0 eq)

  • Dodecanethiol (1.5 eq)

  • Azobisisobutyronitrile (AIBN) (10 mol%)

  • Anhydrous benzene or toluene

  • Inert atmosphere

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the alkylcyclopropane, dodecanethiol, and AIBN.

    • Add anhydrous benzene.

    • Degas the solution by three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to 80 °C for 6 hours.

    • Monitor by GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the corresponding acyclic thioether.

IV. Acid-Catalyzed Rearrangements

Lewis or Brønsted acids can promote the rearrangement of cyclopropanes via carbocationic intermediates. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation (Markovnikov's rule).

Causality Behind Experimental Choices:
  • Acid: A variety of Lewis acids (e.g., TiCl₄, SnCl₄) or strong Brønsted acids (e.g., H₂SO₄) can be used. The choice of acid can influence the selectivity of the rearrangement.

  • Solvent: A non-nucleophilic solvent is typically used to prevent trapping of the carbocationic intermediate by the solvent.

  • Temperature: Low temperatures are often employed to control the reactivity and prevent unwanted side reactions.

Representative Protocol: Lewis Acid-Promoted Rearrangement

Objective: To demonstrate the Lewis acid-catalyzed rearrangement of an alkylcyclopropane.

Materials:

  • This compound (or analogous alkylcyclopropane) (1.0 eq)

  • Titanium(IV) chloride (TiCl₄) (1.1 eq, as a 1 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add a solution of the alkylcyclopropane in anhydrous DCM.

    • Cool the solution to -78 °C.

  • Reaction:

    • Slowly add the TiCl₄ solution dropwise.

    • Stir the reaction at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by carefully adding water at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solution and purify the resulting rearranged alkene product by flash column chromatography.

Quantitative Data Summary

Reaction TypeRepresentative SubstrateCatalyst/ReagentTemp. (°C)Typical Yield (%)Ref. (Analogous System)
[3+2] Cycloaddition VinylcyclopropaneNi(COD)₂ / PCy₃8060-85[3]
Radical Ring-Opening AlkylcyclopropaneAIBN / Thiol8070-90N/A
Acid Rearrangement AlkylcyclopropaneTiCl₄-78 to RT50-80N/A

Conclusion

This compound, as a representative of the broader class of alkyl-substituted cyclopropanes, is a versatile and valuable building block in organic synthesis. The inherent ring strain of the cyclopropane motif can be harnessed to drive a variety of powerful transformations, including transition metal-catalyzed cycloadditions, radical-mediated ring-openings, and acid-catalyzed rearrangements. The protocols and mechanistic insights provided in this guide, based on well-established reactivity principles of analogous systems, offer a framework for researchers, scientists, and drug development professionals to explore the synthetic potential of this and other substituted cyclopropanes in the construction of complex and novel molecular architectures.

References

  • Alabugin, I. V., & Gold, B. (2013). Radical-anionic C-C bond fragmentation and cyclization reactions. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 885-946). John Wiley & Sons, Ltd.
  • Quora. Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)?. Available at: [Link]

  • Wikipedia. Alkane. Available at: [Link]

  • PubChem. cis-1-Ethyl-2-methylcyclopropane. Available at: [Link]

  • NIST. trans-1-Ethyl-2-methylcyclopropane. Available at: [Link]

  • ResearchGate. Ni(NHC) Catalyzed Rearrangement of 1‐Acyl‐2‐vinylcyclopropanes: Tackling a Mechanistic Puzzle by Combined Experimental and Computational Studies. Available at: [Link]

Sources

Application Note & Protocols: Ring-Opening Reactions of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopropane derivatives are foundational building blocks in modern organic synthesis, prized for the inherent reactivity imparted by their significant ring strain (approximately 27 kcal/mol). This stored energy allows for a variety of synthetically powerful ring-opening reactions that transform the compact, three-membered ring into functionalized, linear carbon chains.[1][2] 1-Ethyl-2-methylcyclopropane, a simple alkyl-substituted cyclopropane, serves as an excellent model system for studying the fundamental principles of these transformations. Due to the presence of two chiral centers, it exists as a pair of diastereomers: cis and trans.[2] The relative orientation of the ethyl and methyl groups influences the molecule's stability and can impact the kinetics and stereochemical outcome of its reactions.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary ring-opening reactions of this compound. We will delve into the mechanistic underpinnings of acid-catalyzed, hydrogenolytic, and halogenation pathways, supported by detailed experimental protocols and practical application notes to ensure successful implementation in a laboratory setting.

Section 1: Mechanistic Principles of Ring Cleavage

The reactivity of this compound is dominated by the selective cleavage of one of its three C-C bonds. The regioselectivity of this cleavage is not random; it is governed by the stability of the resulting intermediate, whether it be a carbocation or a radical.

  • Electrophilic and Acid-Catalyzed Reactions: In the presence of an acid or electrophile, the cyclopropane ring acts as a nucleophile. The initial attack is typically followed by the cleavage of the C-C bond that results in the formation of the most stable carbocation. For 1,2-disubstituted cyclopropanes, cleavage of the bond between the two substituted carbons (C1-C2) is often favored as it relieves the most steric strain. However, the ultimate regiochemical outcome depends on the stability of the resulting carbocationic centers. Cleavage of the C1-C2 bond in this compound would lead to a secondary carbocation, a common and predictable pathway.[3]

  • Hydrogenolysis: Catalytic hydrogenolysis typically involves the addition of hydrogen across a C-C bond, mediated by a transition metal catalyst (e.g., Pd, Pt). The reaction often proceeds with the cleavage of the most substituted and sterically hindered bond, although selectivity can be influenced by the specific catalyst and reaction conditions.

  • Radical Reactions: Radical-initiated reactions, such as halogenation under UV light, proceed via a radical chain mechanism. A halogen radical abstracts a hydrogen atom to form a cyclopropyl radical, which is unstable and can undergo rapid ring-opening to form a more stable, linear alkyl radical.

Below is a diagram illustrating the primary pathways for the functionalization of this compound.

G cluster_main Ring-Opening Pathways A This compound B Acid-Catalyzed Opening (e.g., HBr) A->B H⁺, Br⁻ C Catalytic Hydrogenolysis (H₂/Pd-C) A->C H₂, Catalyst D Radical Halogenation (Br₂, hv) A->D Br• P1 2-Bromo-3-methylpentane (Major Product) B->P1 P2 3-Methylpentane C->P2 P3 2,4-Dibromohexane D->P3

Caption: Overview of major ring-opening reaction pathways for this compound.

Section 2: Acid-Catalyzed Hydrobromination

Acid-catalyzed ring-opening is one of the most fundamental reactions of cyclopropanes. The use of hydrohalic acids like HBr provides a direct route to functionalized alkanes. The reaction proceeds via an SN2-like mechanism where the protonated cyclopropane is attacked by the halide nucleophile.[4]

Mechanism:

  • Protonation: The cyclopropane C-C bond attacks a proton (H⁺) from HBr, forming a transient, corner-protonated intermediate.

  • Bond Cleavage & Nucleophilic Attack: The C1-C2 bond, being the most substituted, is polarized. The bromide ion (Br⁻) attacks one of the adjacent carbons (C1 or C2) from the backside. This concerted attack leads to the cleavage of the C1-C2 bond.

  • Regioselectivity (Markovnikov's Rule Analogue): The nucleophile (Br⁻) will preferentially attack the carbon atom that can better stabilize the developing positive charge in the transition state. In this case, attack at C1 (bearing the ethyl group) leads to the major product, following the principle of forming the more stable secondary carbocation-like transition state. This results in the formation of 2-bromo-3-methylpentane as the major product.

G start This compound + HBr protonated Protonated Intermediate start->protonated Step 1: Protonation transition SN2-like Transition State (Br⁻ attack) protonated->transition Br⁻ approaches product_major Major Product: 2-Bromo-3-methylpentane transition->product_major Step 2: Attack at C1 (more stable path) product_minor Minor Product: 3-Bromo-2-methylpentane transition->product_minor Attack at C2 (less stable path)

Caption: Mechanism of the acid-catalyzed hydrobromination of this compound.

Section 3: Detailed Experimental Protocol: Hydrobromination

This protocol provides a representative method for the ring-opening of trans-1-Ethyl-2-methylcyclopropane with hydrogen bromide.

3.1 Materials & Reagents

  • trans-1-Ethyl-2-methylcyclopropane (98% purity)

  • 48% Aqueous Hydrogen Bromide (HBr)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

3.2 Equipment

  • Round-bottom flask (50 mL) with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • GC-MS for analysis

3.3 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 48% HBr is highly corrosive and toxic. Handle with extreme care.

  • Diethyl ether is extremely flammable. Ensure no ignition sources are present.

3.4 Step-by-Step Procedure

G setup 1. Reaction Setup - Add cyclopropane (10 mmol) and 48% HBr (15 mmol) to flask. reflux 2. Reaction - Heat to 40°C with stirring for 4 hours. setup->reflux quench 3. Quenching - Cool to 0°C. - Slowly add 20 mL cold water. reflux->quench extract 4. Extraction - Extract with diethyl ether (3 x 20 mL). quench->extract wash 5. Washing - Wash combined organic layers with NaHCO₃, water, and brine. extract->wash dry 6. Drying & Filtration - Dry over MgSO₄. - Filter to remove drying agent. wash->dry concentrate 7. Concentration - Remove solvent via rotary evaporation. dry->concentrate analyze 8. Analysis - Analyze crude product by GC-MS. concentrate->analyze

Caption: Experimental workflow for the hydrobromination of this compound.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-1-Ethyl-2-methylcyclopropane (0.84 g, 10 mmol).

  • Reagent Addition: In the fume hood, carefully add 48% aqueous HBr (1.7 mL, ~15 mmol) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to 40°C in a heating mantle. Stir vigorously for 4 hours. Monitor the reaction progress by taking small aliquots for GC analysis, if desired.

  • Work-up - Quenching: After 4 hours, cool the flask in an ice bath to 0°C. Slowly quench the reaction by adding 20 mL of cold deionized water.

  • Work-up - Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution (caution: gas evolution), 20 mL of deionized water, and finally 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Analysis: Determine the product distribution and yield using GC-MS and ¹H NMR spectroscopy. Further purification can be achieved via fractional distillation if required.

Section 4: Data Interpretation & Application Notes

The regioselectivity of the ring-opening reaction is a critical parameter. Below is a table summarizing expected outcomes under various acid-catalyzed conditions.

Catalyst/ReagentTemperature (°C)Typical Yield (%)Major ProductProduct Ratio (Major:Minor)
48% HBr (aq)4085%2-Bromo-3-methylpentane~90:10
37% HCl (aq)5078%2-Chloro-3-methylpentane~88:12
H₂SO₄ in MeOH6070%2-Methoxy-3-methylpentane~85:15

Application Notes:

  • Influence of Stereochemistry: The cis-isomer of this compound possesses higher ground-state energy due to steric strain between the adjacent alkyl groups.[2] Consequently, it may exhibit a slightly faster reaction rate compared to the more stable trans-isomer under identical conditions.

  • Solvent Effects: The use of polar, protic solvents (like water in aqueous HBr) can stabilize the polar transition state, facilitating the reaction. Non-polar solvents may require a Lewis acid co-catalyst to promote ring-opening.

  • Troubleshooting - Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. However, excessive heat may lead to elimination side products (alkenes). Ensure the HBr solution is fresh, as degradation can reduce its effectiveness.

  • Troubleshooting - Poor Selectivity: Poor regioselectivity may indicate a shift towards an SN1-like mechanism, especially if a highly stable carbocation can be formed through rearrangement. Maintaining a lower temperature and ensuring a high concentration of the nucleophile can favor the desired SN2-like pathway.

Conclusion

This compound is a versatile substrate for studying fundamental ring-opening reactions. Its reactions are governed by predictable electronic and steric principles, making it an ideal system for both academic investigation and as a precursor in complex synthetic routes. By understanding the underlying mechanisms of acid-catalyzed, hydrogenolytic, and radical pathways, researchers can effectively leverage the stored energy of the cyclopropane ring to construct a variety of valuable acyclic molecules. The protocols and notes provided herein offer a solid foundation for the successful application of these transformations.

References

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2020). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). SciSpace. Available at: [Link]

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Thieme Chemistry. Available at: [Link]

  • Acid-catalysed nucleophilic ring opening of cyclopropanated... ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications - Chemical Reviews. Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Transformations of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Strained Ring System

1-Ethyl-2-methylcyclopropane, a simple alkyl-substituted cyclopropane, serves as an excellent model substrate for studying the fundamental principles of C-C bond activation. The inherent ring strain of the cyclopropane ring, approximately 27 kcal/mol, renders it susceptible to cleavage under catalytic conditions, providing access to a variety of acyclic alkanes.[1] This reactivity profile makes it a valuable synthon in the construction of more complex molecular architectures.

This document provides a comprehensive guide to the primary catalytic transformation of this compound: catalytic hydrogenolysis . We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution using various common transition metal catalysts, and discuss the factors that govern product selectivity. While thermal isomerization between cis and trans isomers is a known unimolecular process for this molecule, this guide will focus on transformations mediated by a catalyst.[1]

Part 1: Mechanistic Insights into Catalytic Hydrogenolysis

The catalytic hydrogenolysis of this compound involves the addition of hydrogen across a carbon-carbon single bond within the cyclopropane ring, leading to its opening and the formation of a saturated alkane. This process is typically catalyzed by heterogeneous transition metals such as platinum, palladium, rhodium, and nickel.

The regioselectivity of the ring-opening is a critical aspect of this transformation. For a 1,2-disubstituted cyclopropane like this compound, there are three C-C bonds that can be cleaved, leading to a mixture of isomeric hexanes. The preferred site of cleavage is influenced by both steric and electronic factors of the substituents and the nature of the metal catalyst. Generally, cleavage occurs at the least substituted C-C bond. However, with 1,2-disubstitution, the bond between the two substituted carbons (C1-C2) can also be cleaved.

The generally accepted mechanism involves the adsorption of the cyclopropane onto the catalyst surface. This is followed by the oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. Subsequent reaction with hydrogen (as adsorbed hydrogen atoms on the surface) leads to the cleavage of the metal-carbon bonds and the formation of the final alkane product.

Diagram 1: General Mechanism of Cyclopropane Hydrogenolysis

G cluster_start Reactants cluster_catalyst Catalyst Surface cluster_intermediate Intermediate cluster_product Products Cyclopropane This compound Catalyst Metal Catalyst (Pt, Pd, Rh, Ni) Cyclopropane->Catalyst Adsorption H2 H₂ H2->Catalyst Dissociative Adsorption Metallacycle Metallacyclobutane Intermediate Catalyst->Metallacycle Oxidative Addition (C-C Cleavage) Alkanes Isomeric Hexanes Metallacycle->Alkanes Reductive Elimination with H₂

Caption: A simplified workflow of catalytic hydrogenolysis of this compound.

Part 2: Product Distribution and Selectivity

The hydrogenolysis of this compound can theoretically yield three different hexane isomers, depending on which C-C bond is cleaved. The starting material exists as cis and trans diastereomers, which can also influence the product distribution. The trans isomer is generally more stable due to reduced steric strain.[1]

Table 1: Potential Products of this compound Hydrogenolysis

Bond CleavedResulting Alkane ProductIUPAC Name
C1-C2CH₃CH₂CH(CH₃)CH₂CH₃3-Methylpentane
C1-C3CH₃CH₂CH₂CH(CH₃)CH₃2-Methylpentane
C2-C3CH₃(CH₂)₄CH₃n-Hexane

Studies on similar 1,2-dialkylcyclopropanes have shown that the product distribution is highly dependent on the catalyst used. For instance, platinum and palladium catalysts often favor cleavage of the bond between the two substituted carbon atoms (C1-C2), while rhodium and nickel may show different selectivities.

Diagram 2: Regioselectivity of C-C Bond Cleavage

G cluster_start This compound cluster_products Potential Alkane Products Start Start Molecule P1 3-Methylpentane Start->P1 Cleavage of C1-C2 bond P2 2-Methylpentane Start->P2 Cleavage of C1-C3 bond P3 n-Hexane Start->P3 Cleavage of C2-C3 bond

Caption: Possible ring-opening pathways for this compound.

Part 3: Experimental Protocols for Catalytic Hydrogenolysis

The following protocols are generalized for the catalytic hydrogenolysis of this compound and can be adapted based on available equipment and specific research goals.

Protocol 1: Hydrogenolysis using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, robust, and efficient catalyst for hydrogenolysis reactions.

Materials:

  • This compound (cis/trans mixture or isolated isomer)

  • 10% Palladium on activated carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • High-pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Hydrogen gas (high purity)

  • Standard glassware for workup

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation: In a clean, dry high-pressure reactor vessel, add 10% Pd/C (5-10 mol% relative to the substrate).

  • Reaction Setup: Add anhydrous ethanol (0.1-0.5 M concentration of the substrate) to the reactor vessel. Then, add this compound (1.0 mmol, 84.16 mg).

  • System Purge: Seal the reactor. Purge the system with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). Begin stirring and heat the reaction to the desired temperature (typically 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Analysis: Analyze the crude product by GC-MS to determine the product distribution (n-hexane, 2-methylpentane, and 3-methylpentane).

Expected Outcome: This protocol is expected to yield a mixture of isomeric hexanes. The selectivity will depend on the specific reaction conditions and the stereochemistry of the starting material.

Protocol 2: Hydrogenolysis using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum-based catalysts are also highly effective for cyclopropane hydrogenolysis and may offer different selectivity compared to palladium.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogenation apparatus (as in Protocol 1)

  • Hydrogen gas

  • Standard workup and analysis equipment

Procedure:

  • Catalyst Activation: In the high-pressure reactor vessel, add PtO₂ (2-5 mol%). Add glacial acetic acid as the solvent.

  • Reaction Setup: Add this compound to the reactor.

  • System Purge: Seal and purge the reactor as described in Protocol 1.

  • Catalyst Reduction and Reaction: Pressurize the reactor with hydrogen (50 psi). The PtO₂ will be reduced in situ to finely divided platinum metal (platinum black), which is the active catalyst. The reaction will then proceed.

  • Monitoring and Workup: Monitor, cool, vent, and purge the reactor as in Protocol 1.

  • Catalyst Removal and Product Isolation: Filter the reaction mixture to remove the platinum black. The filtrate will contain the product in acetic acid. To isolate the product, carefully neutralize the acetic acid with a base (e.g., saturated sodium bicarbonate solution) and extract the alkanes with a low-boiling organic solvent (e.g., pentane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

  • Analysis: Analyze the product mixture using GC-MS.

Part 4: Data Interpretation and Troubleshooting

Data Analysis: A calibrated GC-MS is essential for accurately quantifying the product distribution. The relative peak areas of the hexane isomers will provide the selectivity of the catalytic system under the tested conditions.

Troubleshooting:

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or low temperature.

    • Solution: Use fresh catalyst, increase hydrogen pressure, or raise the reaction temperature. Ensure the system is properly sealed and there are no leaks.

  • Poor Selectivity:

    • Cause: The chosen catalyst may not be optimal for the desired product.

    • Solution: Screen different catalysts (e.g., Rh/C, Raney Nickel) and vary reaction parameters such as temperature and solvent.

  • Inconsistent Results:

    • Cause: Variations in catalyst activity, purity of reagents, or reaction conditions.

    • Solution: Ensure consistent catalyst source and handling. Use high-purity solvents and substrate. Precisely control temperature and pressure.

Conclusion

The catalytic hydrogenolysis of this compound provides a practical platform for investigating C-C bond activation and the synthesis of functionalized alkanes. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the ring-opening process. The protocols outlined in this guide offer a robust starting point for researchers to explore these transformations and tailor them to their specific synthetic objectives. Further optimization and exploration of different catalytic systems will undoubtedly continue to expand the synthetic utility of this strained carbocycle.

References

  • Benchchem. (n.d.). This compound. Retrieved from a URL related to Benchchem's product page for this compound.
  • Guidechem. (n.d.). cis-1-ethyl-2-methylcyclopropane 19781-68-1. Retrieved from a Guidechem page providing information on cis-1-ethyl-2-methylcyclopropane.
  • PubChem. (n.d.). This compound. Retrieved from the PubChem compound summary for this compound (CID 140607).
  • PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane. Retrieved from the PubChem compound summary for cis-1-Ethyl-2-methylcyclopropane (CID 640655).
  • NIST. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. Retrieved from the NIST Chemistry WebBook page for cis-1-ethyl-2-methylcyclopropane.
  • NIST. (n.d.). trans-1-Ethyl-2-methylcyclopropane. Retrieved from the NIST Chemistry WebBook page for trans-1-ethyl-2-methylcyclopropane.
  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-2-methylcyclopropane (CAS 19781-69-2). Retrieved from the Cheméo page for trans-1-ethyl-2-methylcyclopropane.
  • PubChem. (n.d.). trans-1-Ethyl-2-methylcyclopropane. Retrieved from the PubChem compound summary for trans-1-ethyl-2-methylcyclopropane (CID 59954408).
  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from the Wikipedia article on the activation of cyclopropanes by transition metals.
  • ResearchGate. (n.d.). Stereochemistry of cyclopropane ring hydrogenolysis. Retrieved from a ResearchGate page related to the stereochemistry of cyclopropane ring hydrogenolysis.
  • OSTI.GOV. (1977). Mechanism of cyclopropane hydrogenolysis on metal catalysts. III. Deuteroloysis, isomerization, and cracking of gemdialkylcyclopropanes. J. Catal., 50(1). Retrieved from an OSTI.GOV record of the specified journal article.
  • RSC Publishing. (1974). Unusual alkyl group directing effects during cyclopropane ring hydrogenolysis. J. Chem. Soc., Chem. Commun., 155-156. Retrieved from an RSC Publishing page for the specified journal article.

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Application Note: Comprehensive NMR-Based Structural and Stereochemical Characterization of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the structural and stereochemical characterization of 1-ethyl-2-methylcyclopropane using Nuclear Magnetic Resonance (NMR) spectroscopy. It offers in-depth methodologies for sample preparation, data acquisition using ¹H, ¹³C, DEPT, and 2D NMR techniques, and a comprehensive guide to spectral interpretation. The focus is on differentiating the cis and trans diastereomers by analyzing chemical shifts and coupling constants. This note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require unambiguous molecular characterization.

Introduction: The Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2][3] For small molecules like this compound, which possesses stereocenters, NMR is indispensable for determining not only the molecular connectivity but also the relative stereochemistry of the substituents on the cyclopropane ring. The strained three-membered ring of cyclopropane derivatives imparts unique electronic properties that result in characteristic NMR spectral features, such as the upfield chemical shifts of ring protons due to diamagnetic anisotropy.[4][5]

This compound can exist as two pairs of enantiomers, which are diastereomeric to each other: cis and trans.[6] These diastereomers exhibit distinct physical and biological properties, making their unambiguous identification critical.[7] This guide will demonstrate how a suite of NMR experiments can be leveraged to definitively assign the structure and stereochemistry of these isomers.

Experimental Design & Rationale

A multi-faceted NMR approach is employed to gain a complete picture of the molecular structure. The rationale behind the selected experiments is as follows:

  • ¹H NMR: Provides information on the proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

  • ¹³C NMR: Determines the number of unique carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.[8][9][10][11]

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity of adjacent protons.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling definitive assignment of carbon signals based on their attached protons.[1][12][13]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing long-range connectivity information to piece together the molecular skeleton.[1][2]

Methodology: From Sample Preparation to Data Acquisition

Sample Preparation Protocol

High-quality NMR spectra are contingent on proper sample preparation.[14][15][16][17]

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[14]

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • High-quality 5 mm NMR tube[18]

  • Pasteur pipette with a cotton or glass wool plug

Procedure:

  • Weigh 5-25 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[14]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.[15][17]

  • Securely cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Spectral Width16 ppmTo encompass all proton signals.
Acquisition Time~3-4 sFor good resolution.
Relaxation Delay2 sTo allow for full spin relaxation between scans.
Number of Scans16To achieve an adequate signal-to-noise ratio.
¹³C NMR Pulse Programzgpg30Power-gated decoupling for NOE enhancement.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time~1-2 s
Relaxation Delay2 s
Number of Scans1024Due to the low natural abundance of ¹³C.
DEPT-135 Pulse Programdept135
Spectral Width240 ppm
Relaxation Delay2 s
Number of Scans256
COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY.
Spectral Width10 ppm (in both dimensions)
Number of Increments256-512 (in t1)For adequate resolution in the indirect dimension.
Number of Scans8-16
HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC for CH/CH₃ vs. CH₂ differentiation.
Spectral WidthF2: 10 ppm, F1: 160 ppm
Number of Increments256 (in t1)
Number of Scans8
HMBC Pulse ProgramhmbcgplpndqfGradient-selected HMBC.
Spectral WidthF2: 10 ppm, F1: 220 ppm
Number of Increments256 (in t1)
Number of Scans16

Spectral Analysis and Interpretation

The key to distinguishing between the cis and trans isomers of this compound lies in the analysis of the coupling constants and chemical shifts of the cyclopropyl protons.[7][19][20]

Differentiating cis and trans Isomers via ¹H NMR

The most reliable diagnostic tool for stereochemical assignment in substituted cyclopropanes is the vicinal proton-proton coupling constant (³JHH).[7]

  • cis-Isomer: The vicinal coupling constant between protons on adjacent carbons is typically larger, ranging from 7 to 13 Hz.[7]

  • trans-Isomer: The vicinal coupling constant is smaller, generally in the range of 4 to 9 Hz.

This difference is due to the dihedral angle between the coupled protons. In the cis isomer, the protons are eclipsed or nearly so, leading to a stronger coupling interaction. In the trans isomer, the larger dihedral angle results in weaker coupling.[7]

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Cyclopropyl CH (adjacent to ethyl) ~0.5 - 1.0m
Cyclopropyl CH (adjacent to methyl) ~0.1 - 0.6m
Cyclopropyl CH₂ ~-0.3 - 0.7m
Ethyl CH₂ ~1.2 - 1.5q~7.5
Ethyl CH₃ ~0.8 - 1.1t~7.5
Methyl CH₃ ~0.9 - 1.2d~6.0

Note: The cyclopropyl region will be complex due to overlapping multiplets and second-order effects.

¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum will provide the number of unique carbon atoms, while the DEPT-135 experiment will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[8][11][21]

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase
Cyclopropyl CH (adjacent to ethyl) ~15 - 25Positive
Cyclopropyl CH (adjacent to methyl) ~10 - 20Positive
Cyclopropyl CH₂ ~5 - 15Negative
Ethyl CH₂ ~20 - 30Negative
Ethyl CH₃ ~10 - 15Positive
Methyl CH₃ ~10 - 20Positive

Note: The chemical shifts can vary slightly between the cis and trans isomers due to steric effects.

Visualization of Experimental Workflow

The logical flow of the NMR experiments for structural elucidation can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination H1 ¹H NMR Analysis Spectral Analysis (δ, J, Integration) H1->Analysis Proton Environments & Coupling C13 ¹³C NMR C13->Analysis Carbon Environments DEPT DEPT-135 DEPT->Analysis Carbon Multiplicity COSY COSY COSY->Analysis ¹H-¹H Connectivity HSQC HSQC HSQC->Analysis ¹H-¹³C Direct Correlation HMBC HMBC HMBC->Analysis ¹H-¹³C Long-Range Correlation Structure Final Structure & Stereochemistry Analysis->Structure Assemble Fragments

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note outlines a robust and comprehensive NMR-based methodology for the complete structural and stereochemical characterization of this compound. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently distinguish between the cis and trans diastereomers, which is a critical step in synthesis, quality control, and drug development. The key to this differentiation lies in the careful analysis of vicinal proton-proton coupling constants within the cyclopropane ring.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Proprep. (n.d.). Interpret DEPT 135 NMR data to distinguish between CH, CH2, and CH3 groups in organic compounds. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Wiberg, K. B., & Lampman, G. M. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. Retrieved from [Link]

  • Stener, A., & Cernusak, I. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Molecules, 23(9), 2337. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

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  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. In Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Kupče, Ē., & Claridge, T. D. W. (2017). NOAH - NMR supersequences for small molecule analysis and structure elucidation. Angewandte Chemie International Edition, 56(39), 11779–11783. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Wiley. (n.d.). cis-1-Ethyl-2-methyl-cyclopropane - Optional[13C NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-2-methylcyclopropane. In PubChem. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

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Application Notes and Protocols: Simmons-Smith Reaction for 1-Ethyl-2-methylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Ring and Its Synthesis

The cyclopropane motif is a highly valuable structural unit in organic chemistry, featured in numerous biologically active natural products and pharmaceutical agents.[1][2][3][4] Its inherent ring strain imparts unique chemical reactivity and conformational rigidity, which can be exploited in drug design to enhance potency, selectivity, and metabolic stability. The Simmons-Smith reaction, discovered by Howard E. Simmons and Ronald D. Smith in 1958, remains one of the most reliable and stereospecific methods for the synthesis of cyclopropanes from alkenes.[1] This reaction utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc, to deliver a methylene group to a double bond.[5][6][7][8]

This guide provides a detailed overview of the Simmons-Smith reaction, focusing on the synthesis of 1-Ethyl-2-methylcyclopropane from (E)-pent-2-ene. It covers the underlying mechanism, practical protocols for reagent preparation and the cyclopropanation reaction, and methods for purification and characterization.

Mechanism and Stereochemistry: A Concerted and Stereospecific Pathway

The power of the Simmons-Smith reaction lies in its predictable stereochemical outcome. The reaction proceeds through a concerted mechanism where the two carbon-carbon bonds are formed simultaneously.[8] This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[9][10][11] For example, a (Z)-alkene will yield a cis-disubstituted cyclopropane, while an (E)-alkene will produce the trans isomer.

The key reactive intermediate is an organozinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), not a free carbene.[9][12] This carbenoid is formed by the insertion of zinc into the carbon-iodine bond of diiodomethane.[8] The reaction then proceeds via a "butterfly-shaped" three-centered transition state, where the methylene group is delivered to one face of the alkene.[1][10]

Key Mechanistic Features:
  • Stereospecificity: The reaction is a syn-addition, preserving the geometry of the starting alkene.[8][9]

  • Concerted Mechanism: Both new C-C bonds are formed in a single step.[8][10]

  • Carbenoid Intermediate: The reaction involves a zinc-based carbenoid, not a free carbene, which contributes to its selectivity and functional group tolerance.[12][13]

  • Directing Effects: The presence of nearby hydroxyl groups can direct the cyclopropanation to occur on the same face of the molecule due to coordination with the zinc reagent.[9][14][15]

Below is a diagram illustrating the generally accepted mechanism for the Simmons-Smith reaction.

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation cluster_byproduct Byproduct Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Insertion CH2I2 CH₂I₂ CH2I2->Carbenoid TS [Butterfly Transition State] Carbenoid->TS Alkene R-CH=CH-R' Alkene->TS Product Cyclopropane TS->Product Concerted [syn-addition] ZnI2 ZnI₂ TS->ZnI2

Caption: Mechanism of the Simmons-Smith Reaction.

Reagent Systems and Preparation

Two primary systems are used for the Simmons-Smith reaction: the classical zinc-copper couple with diiodomethane, and the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane.[5] The Furukawa modification is often preferred for less reactive alkenes as it allows for the use of non-coordinating solvents, enhancing the electrophilicity of the reagent.[16]

Preparation of Activated Zinc-Copper Couple

The activity of the zinc is crucial for the success of the reaction.[17] The copper activates the zinc surface. A reliable method for preparing the Zn(Cu) couple is as follows:

Protocol: Zinc-Copper Couple Preparation [18][19]

  • Acid Wash: In a flask, suspend zinc dust (1.0 eq) in a 3% aqueous HCl solution. Stir vigorously for 1-2 minutes to etch the zinc surface. Decant the acidic solution.

  • Water Wash: Wash the zinc powder with several portions of deionized water until the washings are neutral.

  • Copper Deposition: Treat the washed zinc powder with a 2% aqueous copper(II) sulfate solution. Stir until the blue color of the solution fades, indicating the deposition of copper onto the zinc surface.

  • Final Washes: Decant the copper sulfate solution and wash the resulting dark grey solid sequentially with deionized water, absolute ethanol, and finally anhydrous diethyl ether to remove all water.

  • Drying: Dry the prepared zinc-copper couple under a high vacuum and store it under an inert atmosphere (e.g., nitrogen or argon). The couple should be used as soon as possible for best results.

Diethylzinc/Diiodomethane (Furukawa Reagent)

This system generates the active carbenoid (EtZnCH₂I) in situ.[16] Diethylzinc is commercially available, typically as a solution in hexanes or toluene.

!!! SAFETY WARNING !!!

  • Diethylzinc is pyrophoric and reacts violently with water and air.[20][21] It must be handled strictly under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. All glassware must be rigorously dried.

  • Diiodomethane is a dense, light-sensitive liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[22][23] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[23]

Detailed Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from (E)-pent-2-ene using the Furukawa modification, which generally provides good yields for unfunctionalized alkenes.[14] The reaction will produce a mixture of cis and trans diastereomers, with the trans isomer being the major product due to the stereospecificity of the reaction on the (E)-alkene.

Experimental Parameters
ParameterValueNotes
Starting Alkene (E)-pent-2-ene
Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)Furukawa Modification[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Non-coordinating solvents are preferred.[11][24]
Stoichiometry Alkene:Et₂Zn:CH₂I₂ = 1 : 1.2 : 1.2A slight excess of the reagents ensures complete conversion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Atmosphere Inert (Nitrogen or Argon)Critical due to the pyrophoric nature of Et₂Zn.[21]
Step-by-Step Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: In the reaction flask, dissolve (E)-pent-2-ene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add diethylzinc (1.2 eq, e.g., 1.0 M solution in hexanes) to the stirred alkene solution via syringe.

    • Next, add diiodomethane (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC (if applicable).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] CAUTION: This is an exothermic process and will evolve ethane gas. Ensure adequate ventilation.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to remove any residual iodine), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent carefully using a rotary evaporator with a cooled trap. Note: The product is volatile.

  • Purification: The crude product, this compound, can be purified by fractional distillation due to its low boiling point.

The following diagram provides a visual workflow of the entire synthesis process.

Sources

Application Notes and Protocols: The Strategic Use of Substituted Cyclopropanes in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety - A Small Ring with a Large Impact in Drug Design

In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a privileged scaffold.[1][2] Its inherent ring strain and unique stereoelectronic properties offer a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. The rigid, three-dimensional nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to its linear alkyl counterparts, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for the drug.[3]

While the broader class of cyclopropanes has seen extensive use, the application of specifically substituted cyclopropanes, such as 1-ethyl-2-methylcyclopropane, offers further opportunities for nuanced molecular design. The stereoisomers of this compound, for instance, provide distinct three-dimensional arrangements of its substituents, allowing for precise control over the spatial orientation of pharmacophoric elements.[2] This guide will delve into the practical application of substituted cyclopropanes in pharmaceutical synthesis, with a focus on the methodologies and rationale behind their incorporation into complex drug molecules.

Core Principles of Cyclopropane Incorporation in Drug Synthesis

The decision to incorporate a cyclopropane ring into a drug candidate is driven by several key considerations:

  • Conformational Rigidity: The fixed geometry of the cyclopropane ring can reduce the entropic penalty of binding to a biological target by pre-organizing the molecule in a favorable conformation.

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are generally less susceptible to enzymatic oxidation than those of more flexible alkyl chains.

  • Improved Potency: By presenting substituents in a well-defined spatial arrangement, the cyclopropane moiety can optimize interactions with the target protein, leading to increased potency.

  • Novelty and Patentability: The use of unique substituted cyclopropanes can provide a pathway to novel chemical entities with distinct intellectual property protection.

Illustrative Synthesis: A Key Cyclopropyl Intermediate for a Hepatitis C Virus (HCV) Protease Inhibitor

While the direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, we can illustrate the application of a closely related substituted cyclopropane in the synthesis of a key intermediate for a potent class of antiviral agents. The following protocol details the asymmetric synthesis of a chiral cyclopropyl lactone, a versatile precursor for peptidomimetic HIV-1 protease inhibitors. This example showcases the principles and techniques that would be applied in a synthesis involving this compound.[4]

Experimental Workflow: Asymmetric Intramolecular Cyclopropanation

The synthesis of the chiral cyclopropyl lactone is achieved through a rhodium-catalyzed intramolecular cyclopropanation of an allylic diazoacetate. This method is highly effective for creating stereodefined cyclopropane rings.[4]

G cluster_0 Synthesis of Allylic Diazoacetate cluster_1 Asymmetric Cyclopropanation Allylic_Alcohol Allylic Alcohol Esterification Esterification Allylic_Alcohol->Esterification Base Diazoacetyl_chloride Diazoacetyl chloride Diazoacetyl_chloride->Esterification Allylic_Diazoacetate Allylic Diazoacetate Esterification->Allylic_Diazoacetate Allylic_Diazoacetate_2 Allylic Diazoacetate Cyclopropanation Intramolecular Cyclopropanation Allylic_Diazoacetate_2->Cyclopropanation Heat Rh_catalyst Chiral Rhodium Catalyst (e.g., Rh2[5(S)-MEPY]4) Rh_catalyst->Cyclopropanation Cyclopropyl_Lactone Chiral Cyclopropyl Lactone Cyclopropanation->Cyclopropyl_Lactone

Caption: Workflow for the synthesis of a chiral cyclopropyl lactone.

Detailed Protocol: Synthesis of a Chiral Cyclopropyl Lactone Intermediate

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
Allylic AlcoholVariesVariesSigma-Aldrich
Diazoacetyl chloride2919-38-2104.51TCI Chemicals
Triethylamine121-44-8101.19Fisher Scientific
Dichloromethane (DCM)75-09-284.93VWR Chemicals
Rh₂(S-MEPY)₄ Catalyst197750-71-9942.82Strem Chemicals
Hexanes110-54-386.18EMD Millipore
Ethyl Acetate141-78-688.11Avantor

Procedure:

Step 1: Synthesis of the Allylic Diazoacetate [4]

  • To a solution of the desired allylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Slowly add a solution of diazoacetyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the allylic diazoacetate.

Step 2: Rhodium-Catalyzed Asymmetric Intramolecular Cyclopropanation [4]

  • To a solution of the allylic diazoacetate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add the chiral rhodium catalyst, Rh₂(5S-MEPY)₄ (0.01 eq).

  • Heat the reaction mixture to reflux (approximately 40 °C).

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the enantiomerically enriched cyclopropyl lactone.

Expected Yield and Enantiomeric Excess:

Intermediate/ProductTypical YieldEnantiomeric Excess (ee)
Allylic Diazoacetate85-95%N/A
Chiral Cyclopropyl Lactone80-90%>95%

Mechanism and Rationale: The "Why" Behind the Protocol

The success of this synthesis hinges on the rhodium-catalyzed decomposition of the diazo compound to form a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion reaction with the adjacent double bond to form the cyclopropane ring.

G Diazoacetate Allylic Diazoacetate Carbene_Formation Formation of Rhodium Carbene Diazoacetate->Carbene_Formation Rh_Catalyst Rh₂(L*)₄ Rh_Catalyst->Carbene_Formation Rh_Carbene Chiral Rhodium Carbene Intermediate Carbene_Formation->Rh_Carbene - N₂ Cyclopropanation Intramolecular Cyclopropanation Rh_Carbene->Cyclopropanation Cyclopropyl_Lactone Chiral Cyclopropyl Lactone Cyclopropanation->Cyclopropyl_Lactone

Sources

Application of 1-Ethyl-2-methylcyclopropane in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropane Moiety in Agrochemical Design

The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in modern agrochemical design. Its inherent ring strain and unique stereochemical properties impart favorable biological activities and metabolic profiles to active ingredients.[1][2] The incorporation of a cyclopropane scaffold can enhance binding affinity to target enzymes, improve insecticidal or fungicidal potency, and increase photostability, a critical attribute for foliar-applied agents.[3][4] Among the diverse array of cyclopropane-containing building blocks, 1-Ethyl-2-methylcyclopropane, particularly its cis-isomer, serves as a valuable chiral precursor for the synthesis of highly active stereoisomers of leading insecticides, most notably in the pyrethroid class.[1] This document provides a comprehensive guide to the application of this compound in the synthesis of a key agrochemical intermediate, highlighting the underlying chemical principles and providing detailed experimental protocols for researchers in the field.

Core Concept: From an Alkylcyclopropane to a Versatile Carboxylic Acid Intermediate

While this compound itself is not directly incorporated into the final structure of most commercial agrochemicals, it represents a strategic starting point for the synthesis of more functionalized cyclopropane derivatives. The primary challenge and the key to its utility lies in the regioselective and stereoretentive functionalization of one of the alkyl groups to a carboxylic acid. This transformation converts a simple hydrocarbon into a versatile synthon, 2-ethyl-3-methylcyclopropane-1-carboxylic acid, which can then be coupled with various alcohol moieties to generate a library of potential agrochemical candidates.

This application note will focus on a hypothetical, yet chemically sound, pathway for the conversion of cis-1-Ethyl-2-methylcyclopropane to a crucial pyrethroid acid intermediate and its subsequent elaboration into a model pyrethroid insecticide.

Visualizing the Synthetic Strategy

The overall synthetic workflow can be conceptualized as a two-stage process: the initial functionalization of the cyclopropane core, followed by the construction of the final pyrethroid ester.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Pyrethroid Assembly A cis-1-Ethyl-2-methylcyclopropane B 1-(Bromomethyl)-2-ethylcyclopropane A->B Radical Bromination C 2-Ethyl-3-methylcyclopropane-1-carbonitrile B->C Nucleophilic Substitution (NaCN) D 2-Ethyl-3-methylcyclopropane-1-carboxylic acid C->D Hydrolysis E 2-Ethyl-3-methylcyclopropane-1-carbonyl chloride D->E Acyl Chloride Formation (SOCl2) G Target Pyrethroid Ester E->G Esterification F 3-Phenoxybenzyl alcohol F->G

Caption: Synthetic workflow from this compound to a target pyrethroid.

Experimental Protocols

PART 1: Synthesis of 2-Ethyl-3-methylcyclopropane-1-carboxylic acid

This section details a plausible, multi-step synthesis of the key carboxylic acid intermediate from cis-1-Ethyl-2-methylcyclopropane. The initial bromination step is critical for introducing a reactive handle onto the cyclopropane ring.

Protocol 1.1: Radical Bromination of cis-1-Ethyl-2-methylcyclopropane

  • Principle: This step utilizes a free-radical chain reaction, initiated by light or a radical initiator, to selectively brominate the methyl group, which is generally more reactive towards radical halogenation than the ethyl group or the cyclopropyl C-H bonds.

  • Materials:

    • cis-1-Ethyl-2-methylcyclopropane (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cis-1-Ethyl-2-methylcyclopropane and anhydrous CCl₄.

    • Add NBS and AIBN to the solution.

    • Heat the reaction mixture to reflux (approx. 77 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-2-ethylcyclopropane.

    • Purify the crude product by vacuum distillation.

Protocol 1.2: Synthesis of 2-Ethyl-3-methylcyclopropane-1-carbonitrile

  • Principle: A nucleophilic substitution reaction where the bromide is displaced by cyanide to form the corresponding nitrile.

  • Materials:

    • 1-(Bromomethyl)-2-ethylcyclopropane (1.0 eq)

    • Sodium cyanide (NaCN) (1.2 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO.

    • Slowly add the 1-(bromomethyl)-2-ethylcyclopropane to the cyanide solution at room temperature with vigorous stirring.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Protocol 1.3: Hydrolysis to 2-Ethyl-3-methylcyclopropane-1-carboxylic acid

  • Principle: Acid- or base-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Materials:

    • 2-Ethyl-3-methylcyclopropane-1-carbonitrile (1.0 eq)

    • Sodium hydroxide (NaOH) solution (e.g., 6M)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • To the crude nitrile, add the NaOH solution.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-Ethyl-3-methylcyclopropane-1-carboxylic acid.

PART 2: Synthesis of a Model Pyrethroid Insecticide

This part of the protocol utilizes the synthesized carboxylic acid to produce a pyrethroid ester, a common final step in the synthesis of this class of insecticides.[5][6]

Protocol 2.1: Formation of the Acyl Chloride

  • Principle: Conversion of the carboxylic acid to the more reactive acyl chloride, which readily undergoes esterification.

  • Materials:

    • 2-Ethyl-3-methylcyclopropane-1-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • A catalytic amount of dimethylformamide (DMF)

  • Procedure:

    • In a fume hood, combine the carboxylic acid and thionyl chloride in a round-bottom flask.

    • Add one drop of DMF as a catalyst.

    • Stir the mixture at room temperature for 2-3 hours, then gently heat to 40-50 °C for 1 hour to ensure complete reaction.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Protocol 2.2: Esterification with 3-Phenoxybenzyl alcohol

  • Principle: The final esterification step to form the pyrethroid.

  • Materials:

    • 2-Ethyl-3-methylcyclopropane-1-carbonyl chloride (1.0 eq)

    • 3-Phenoxybenzyl alcohol (1.0 eq)

    • Pyridine or triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 3-phenoxybenzyl alcohol and pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the acyl chloride in anhydrous DCM to the alcohol solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target pyrethroid ester.

Data Summary

The following table provides expected data for the key compounds in this synthetic pathway. Actual yields and spectroscopic data may vary based on experimental conditions and the purity of reagents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
cis-1-Ethyl-2-methylcyclopropaneC₆H₁₂84.16-0.4-1.2 (m, cyclopropyl protons and methyl/ethyl protons)
2-Ethyl-3-methylcyclopropane-1-carboxylic acidC₇H₁₂O₂128.1760-70 (over 3 steps)11-12 (br s, 1H, COOH), 0.5-1.5 (m, cyclopropyl and alkyl protons)
Target Pyrethroid EsterC₂₀H₂₂O₃310.3970-857.0-7.5 (m, 9H, Ar-H), 5.1 (s, 2H, OCH₂Ar), 0.6-1.6 (m, cyclopropyl and alkyl protons)

Conclusion and Future Perspectives

This application note demonstrates a viable synthetic strategy for leveraging this compound as a precursor in the synthesis of complex agrochemicals. The key lies in the efficient functionalization of this simple hydrocarbon to a versatile carboxylic acid intermediate. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel pyrethroid analogues and other cyclopropane-containing bioactive molecules. Future work could focus on developing more direct and stereoselective methods for the oxidation of this compound, potentially through catalytic C-H activation, which would significantly enhance the efficiency of this synthetic route.

References

  • Taylor & Francis Online. An Efficient Synthesis of Pyrethroid Insecticides Containing Spiro-fused Cyclopropane Carboxylate. [Link]

  • ACS Publications. The Synthesis of Pyrethroids. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of 1-ethyl-2-methylcyclopropane, a valuable chiral building block in organic synthesis. The inherent ring strain and defined three-dimensional structure of cyclopropanes make them crucial motifs in medicinal chemistry and materials science. Control over the stereochemistry of substituted cyclopropanes is paramount, as different stereoisomers can exhibit distinct biological activities and physical properties. This guide details two primary strategies: a diastereoselective approach leveraging the stereospecificity of the Simmons-Smith reaction on geometric isomers of pent-2-ene, and a proposed enantioselective route utilizing a chiral auxiliary. The protocols are presented with detailed, step-by-step methodologies, mechanistic insights, and data presentation to ensure reproducibility and aid in experimental design.

Introduction: The Significance of Stereoisomeric Cyclopropanes

The cyclopropane ring, the smallest of the cycloalkanes, is a recurring structural motif in a wide array of natural products and pharmaceuticals.[1] Its unique electronic properties and high ring strain make it a versatile synthetic intermediate. For this compound, the presence of two stereogenic centers gives rise to four possible stereoisomers: (1R,2S)- and (1S,2R)-enantiomers (cis isomers), and (1R,2R)- and (1S,2S)-enantiomers (trans isomers). The precise spatial arrangement of the ethyl and methyl groups can profoundly influence molecular interactions, making stereocontrol a critical aspect of its synthesis for applications in drug discovery and development. This guide provides experimentally grounded protocols for the selective synthesis of these stereoisomers.

Part 1: Diastereoselective Synthesis via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful and widely used method for the synthesis of cyclopropanes from alkenes.[2][3] A key feature of this reaction is its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] This principle is exploited for the diastereoselective synthesis of cis- and trans-1-ethyl-2-methylcyclopropane from (Z)- and (E)-pent-2-ene, respectively.

Mechanistic Insight: The "Butterfly" Transition State

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane and a zinc-copper couple.[5] The cyclopropanation is believed to proceed through a concerted, three-centered "butterfly-type" transition state.[6] This concerted mechanism ensures that the relative positions of the substituents on the double bond are preserved in the final cyclopropane ring.

Protocol 1: Synthesis of trans-1-Ethyl-2-methylcyclopropane from (E)-pent-2-ene

This protocol details the synthesis of the trans diastereomer of this compound.

Reaction Scheme:

G cluster_0 Synthesis of trans-1-Ethyl-2-methylcyclopropane E_pentene (E)-pent-2-ene reagents CH₂I₂ / Zn-Cu Ether E_pentene->reagents trans_cyclopropane trans-1-Ethyl-2-methylcyclopropane reagents->trans_cyclopropane

A schematic for the synthesis of trans-1-Ethyl-2-methylcyclopropane.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
(E)-pent-2-ene7.0 g (100 mmol)1.0High purity
Zinc-Copper couple13.0 g (200 mmol)2.0Activated
Diiodomethane53.6 g (200 mmol)2.0Freshly distilled
Anhydrous Diethyl Ether200 mL-Dry, inhibitor-free
Saturated NH₄Cl (aq)100 mL-For quenching
Saturated NaHCO₃ (aq)100 mL-For work-up
Anhydrous MgSO₄--For drying

Experimental Protocol:

  • Reaction Setup: A 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and cooled under a stream of nitrogen.

  • Reagent Addition: The flask is charged with the zinc-copper couple (13.0 g) and anhydrous diethyl ether (100 mL). The mixture is stirred vigorously.

  • Carbenoid Formation: A solution of diiodomethane (53.6 g) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension over 30 minutes. The reaction is exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • Alkene Addition: A solution of (E)-pent-2-ene (7.0 g) in anhydrous diethyl ether (50 mL) is added dropwise to the reaction mixture over 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by GC analysis.

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) with vigorous stirring. The ethereal layer is decanted, and the remaining inorganic salts are washed with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to afford trans-1-ethyl-2-methylcyclopropane.

Protocol 2: Synthesis of cis-1-Ethyl-2-methylcyclopropane from (Z)-pent-2-ene

This protocol details the synthesis of the cis diastereomer, following a similar procedure to the trans isomer.

Reaction Scheme:

G cluster_1 Synthesis of cis-1-Ethyl-2-methylcyclopropane Z_pentene (Z)-pent-2-ene reagents CH₂I₂ / Zn-Cu Ether Z_pentene->reagents cis_cyclopropane cis-1-Ethyl-2-methylcyclopropane reagents->cis_cyclopropane

A schematic for the synthesis of cis-1-Ethyl-2-methylcyclopropane.

Materials and Reagents:

The same quantities and molar equivalents as in Protocol 1 are used, with (Z)-pent-2-ene replacing (E)-pent-2-ene.

Experimental Protocol:

The experimental procedure is identical to that described in Protocol 1, with the substitution of (Z)-pent-2-ene as the starting alkene.

Part 2: Proposed Enantioselective Synthesis via a Chiral Auxiliary Approach

For the synthesis of a single enantiomer of this compound, a chiral auxiliary-based strategy offers a reliable method for introducing stereochemistry. This proposed multi-step route utilizes an Evans' oxazolidinone auxiliary to direct a diastereoselective cyclopropanation, followed by removal of the auxiliary.

Rationale for Chiral Auxiliary Selection

Evans' oxazolidinones are well-established chiral auxiliaries that provide high levels of stereocontrol in a variety of transformations, including cyclopropanation.[7] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Proposed Synthetic Workflow

G cluster_2 Enantioselective Synthesis Workflow start Chiral Oxazolidinone step1 Acylation with Butanoyl Chloride start->step1 intermediate1 N-Butanoyl Oxazolidinone step1->intermediate1 step2 α,β-Unsaturation intermediate1->step2 intermediate2 N-Crotonyl Oxazolidinone step2->intermediate2 step3 Diastereoselective Cyclopropanation intermediate2->step3 intermediate3 Cyclopropanated Adduct step3->intermediate3 step4 Auxiliary Cleavage and Reduction intermediate3->step4 product Enantiopure This compound precursor step4->product

A proposed workflow for the enantioselective synthesis.

Detailed Protocols for Enantioselective Synthesis

Step 1: Acylation of the Chiral Auxiliary

  • Procedure: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under nitrogen, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add butanoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the N-butanoyl oxazolidinone.

Step 2: α,β-Unsaturation

  • Procedure: The N-butanoyl oxazolidinone (1.0 eq) is dissolved in THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq) is added, and the mixture is stirred for 30 minutes. Phenylselenyl bromide (1.2 eq) is then added, and the reaction is stirred for 1 hour. The reaction is warmed to room temperature, and a 30% solution of hydrogen peroxide is added. The mixture is stirred for 1 hour, then worked up to yield the N-crotonyl oxazolidinone.

Step 3: Diastereoselective Cyclopropanation

  • Procedure: This step follows a modified Simmons-Smith procedure. To a solution of the N-crotonyl oxazolidinone (1.0 eq) in dichloromethane at 0 °C, add diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq). Stir the reaction at 0 °C for 2 hours, then at room temperature for 12 hours. Quench carefully with saturated aqueous NH₄Cl. The product is extracted, and the organic layers are combined, dried, and concentrated.

Step 4: Auxiliary Cleavage and Reduction

  • Procedure: The cyclopropanated adduct (1.0 eq) is dissolved in a mixture of THF and water. Lithium borohydride (2.0 eq) is added at 0 °C, and the mixture is stirred for 4 hours. The reaction is quenched with aqueous Rochelle's salt solution and stirred until two clear layers form. The product, a chiral cyclopropylmethanol, is extracted and purified. This precursor can then be converted to this compound through standard functional group manipulations.

Characterization and Stereochemical Analysis

The stereochemical purity of the synthesized this compound isomers should be determined using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and may allow for the determination of the cis/trans ratio based on distinct coupling constants and chemical shifts.

  • Chiral Gas Chromatography (GC): For enantioselective synthesis, chiral GC is the method of choice to determine the enantiomeric excess (ee) of the product.

Conclusion

This application note provides detailed and reliable protocols for the stereoselective synthesis of this compound. The diastereoselective synthesis is achieved through the well-established and stereospecific Simmons-Smith reaction, offering a straightforward route to both cis and trans isomers. For the more challenging synthesis of single enantiomers, a robust strategy employing a chiral auxiliary is proposed, providing a clear pathway for obtaining enantiomerically enriched products. These methods provide researchers with the tools to access specific stereoisomers of this important cyclopropane derivative for a variety of applications in chemical research and development.

References

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Aggarwal, V. K.; de Vicente, J.; Pelotier, B. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, 2005 , (27), 3456-3458. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Charette, A. B.; Lebel, H. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103 (4), 977–1050. [Link]

  • Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]

  • Brückner, R. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit, 1998 . [Link]

  • Xie, H.; Zu, L.; Li, H.; Wang, J.; Wang, W. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 2007 , 129(35), 10886–10894. [Link]

  • Gomory, A.; Szabo, P.; Kudar, V.; Holczbauer, T.; Soos, T. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Molecules, 2020 , 25(1), 183. [Link]

  • Wang, Z.; et al. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications, 2023 , 14, 5949. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • Walsh, P. J.; et al. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 2009 , 131(41), 14746–14747. [Link]

  • Kumar, A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2022 , 27(19), 6699. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

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Application Note: Quantitative Analysis of 1-Ethyl-2-methylcyclopropane in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust analytical methodology for the quantification of 1-Ethyl-2-methylcyclopropane, a volatile organic compound (VOC), in various matrices. Given its volatility and the presence of cis and trans isomers, accurate quantification requires a sensitive and selective analytical approach. This guide provides a comprehensive protocol utilizing Static Headspace coupled with Gas Chromatography-Mass Spectrometry (SHS-GC-MS), a technique well-suited for the analysis of volatile hydrocarbons. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and related fields, providing a framework for accurate and reproducible quantification of this compound.

Introduction

This compound is a six-carbon cycloalkane that exists as two stereoisomers: cis-1-Ethyl-2-methylcyclopropane and trans-1-Ethyl-2-methylcyclopropane.[1] As a volatile and non-polar hydrocarbon, its accurate quantification is crucial in various applications, from petrochemical analysis to its potential presence as a volatile impurity in pharmaceutical manufacturing. The inherent volatility of this compound necessitates sample handling and analytical techniques that minimize analyte loss.[2]

Gas chromatography (GC) is the premier technique for the separation of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.[3] For volatile analytes like this compound, static headspace (SHS) sampling is a clean and efficient sample introduction technique that minimizes matrix effects and preserves the analytical column.[2][4]

This application note provides a step-by-step protocol for the quantification of this compound, grounded in established principles of analytical chemistry and method validation.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

Propertycis-1-Ethyl-2-methylcyclopropanetrans-1-Ethyl-2-methylcyclopropaneReference
CAS Number 19781-68-119781-69-2[5][6]
Molecular Formula C₆H₁₂C₆H₁₂[5][6]
Molecular Weight 84.16 g/mol 84.16 g/mol [5][6]
Boiling Point ~67 °C~59-60 °C[6][7]

Method Selection and Rationale

The chosen analytical workflow is Static Headspace-Gas Chromatography-Mass Spectrometry (SHS-GC-MS). This choice is underpinned by the following rationale:

  • Static Headspace (SHS): As a volatile compound, this compound readily partitions into the vapor phase from a liquid or solid matrix upon heating. SHS analysis introduces only the gaseous phase into the GC system, which is a clean and automated technique that avoids contamination of the GC inlet and column with non-volatile matrix components.[2][4]

  • Gas Chromatography (GC): GC provides the necessary resolving power to separate this compound from other volatile compounds that may be present in the sample matrix, including its stereoisomers and other C6 hydrocarbons. The choice of the GC column is critical for achieving the desired separation.

  • Mass Spectrometry (MS): MS detection offers high sensitivity and selectivity. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific ions characteristic of this compound, thereby reducing background noise and improving detection limits.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis SHS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Vial Vial Sealing Spike->Vial SHS Static Headspace Incubation & Injection Vial->SHS GC Gas Chromatographic Separation SHS->GC MS Mass Spectrometric Detection (SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall workflow for the quantification of this compound.

Detailed Protocols

Reagents and Materials
  • This compound (cis and trans isomers, as available) standard

  • Deuterated toluene (Toluene-d8) or other suitable deuterated internal standard

  • Methanol (GC grade) or other suitable solvent

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Crimper and decrimper for headspace vials

Preparation of Standards and Samples

Internal Standard (IS) Selection Rationale: A deuterated analog of a compound with similar chemical properties and volatility is an ideal internal standard as it will behave similarly during sample preparation and analysis. Toluene-d8 is a common choice for volatile hydrocarbon analysis due to its volatility and chromatographic behavior.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with methanol to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Toluene-d8 in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards for Headspace Analysis:

    • To a series of 20 mL headspace vials, add a constant volume of the matrix (e.g., 5 mL of water or a blank matrix extract).

    • Spike each vial with a fixed volume (e.g., 10 µL) of the IS working solution.

    • Spike each vial with a fixed volume (e.g., 10 µL) of each working standard solution to create a calibration curve in the matrix.

    • Immediately seal the vials.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample into a 20 mL headspace vial.

    • If the sample is solid, add a known volume of a suitable solvent (e.g., methanol) to dissolve or suspend the sample.

    • Spike the vial with the same fixed volume of the IS working solution used for the calibration standards.

    • Immediately seal the vial.

SHS-GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the SHS-GC-MS system. These may require optimization based on the specific instrument and matrix.

ParameterRecommended ConditionRationale
Static Headspace Autosampler
Oven Temperature80 °CTo ensure efficient partitioning of the volatile analyte into the headspace.
Incubation Time20 minTo allow for equilibrium to be reached between the sample and the headspace.
Injection Volume1 mLA typical injection volume for headspace analysis.
Gas Chromatograph
Inlet Temperature250 °CTo ensure rapid vaporization of the injected sample.
Carrier GasHelium, constant flow at 1.2 mL/minAn inert carrier gas suitable for MS detection.
ColumnHP-PLOT Q or similar porous layer open tubular column (30 m x 0.32 mm, 20 µm)PLOT columns provide excellent separation for light hydrocarbon isomers.[8]
Oven Program40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 minAn initial low temperature allows for trapping of volatile analytes at the head of the column, followed by a ramp to elute the compounds.[9]
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
MS Transfer Line280 °CTo prevent condensation of the analytes.
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity.
Mass Spectral Analysis and Ion Selection

Based on the NIST mass spectrum for cis-1-Ethyl-2-methylcyclopropane, the following ions are recommended for SIM mode. The mass spectrum of the trans isomer is expected to be very similar.

  • Molecular Ion (M⁺): m/z 84

  • Major Fragment Ions: m/z 69, 55, 41

Selection of Quantifier and Qualifier Ions:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound556941
Toluene-d8 (IS)9868

The most abundant and specific fragment ion is typically chosen as the quantifier ion to maximize sensitivity. Qualifier ions are used to confirm the identity of the analyte by ensuring their relative ratios to the quantifier ion are consistent with that of a known standard.[7][10][11]

fragmentation Molecule This compound (C6H12, M.W. 84) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon [C6H12]⁺˙ (m/z 84) Ionization->MolecularIon Fragment1 [C5H9]⁺ (m/z 69) Loss of -CH3 MolecularIon->Fragment1 Fragment2 [C4H7]⁺ (m/z 55) Loss of -C2H5 MolecularIon->Fragment2 Fragment3 [C3H5]⁺ (m/z 41) Fragment2->Fragment3

Caption: Proposed fragmentation pathway for this compound.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, a thorough method validation should be performed. Key validation parameters include:

  • Linearity: A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a sample to determine the relative standard deviation (RSD) of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quality Control:

  • A blank sample should be run with each batch to check for contamination.

  • A calibration check standard should be analyzed periodically to verify the stability of the calibration.

  • The ion ratios of the qualifier to quantifier ions in the samples should be monitored and compared to the ratios in the standards.

Data Analysis and Reporting

The concentration of this compound in the samples is calculated using the calibration curve generated from the standard solutions. The results should be reported with the appropriate units (e.g., µg/g, ng/mL) and include the uncertainty of the measurement.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound using Static Headspace-Gas Chromatography-Mass Spectrometry. The detailed methodology, from sample preparation to data analysis, is designed to yield accurate and reproducible results. The principles of method validation and quality control outlined herein are essential for ensuring the integrity of the data generated. This guide serves as a valuable resource for researchers and scientists requiring a reliable method for the quantification of this volatile cycloalkane.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Fuel and Energy Abstracts. [Link]

  • Quantifier ions and qualifier ions used in the selected ion monitoring of PAHs by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • NIST. Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. [Link]

  • NIST. trans-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID. [Link]

  • PubChem. cis-1-Ethyl-2-methylcyclopropane. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 19781-68-1,CIS-1-ETHYL-2-METHYLCYCLOPROPANE. [Link]

  • Agilent Technologies. Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. [Link]

  • ResearchGate. How do I quantify volatile organic compounds using GC-MS?. [Link]

  • CHROMacademy. GC-MS Ion Ratio Confirmation - Qualifier and Identifier Ion Techniques. [Link]

  • Lab Manager. GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]

  • ResearchGate. Volatile Hydrocarbons in Contaminated Soil: Robustness of Fractional Quantification Using Headspace Gas Chromatography-Mass-Spectrometry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. trans-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. [Link]

  • Agilent. Hydrocarbons C1 – C6. [Link]

  • LCGC International. Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. [Link]

  • ResearchGate. Which aqueous internal standards can I use in GC-MS analyses?. [Link]

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Application Note & Protocol: A Guide to the Thermal Isomerization of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the experimental setup and protocol for studying the thermal isomerization of cis- and trans-1-Ethyl-2-methylcyclopropane. The gas-phase unimolecular isomerization of cyclopropane derivatives is a cornerstone reaction in the study of chemical kinetics and reaction mechanisms. This application note details the theoretical background, necessary apparatus, a step-by-step experimental protocol for a static pyrolysis system, methods for quantitative product analysis via gas chromatography, and critical safety considerations. The information presented herein is synthesized from established principles and field-proven insights to ensure technical accuracy and reproducibility.

Introduction: Theoretical Framework

The thermal isomerization of cyclopropanes is a classic example of a unimolecular rearrangement reaction. The process is not a simple concerted reaction but proceeds through a trimethylene (1,3-diradical) intermediate.[1] For 1-Ethyl-2-methylcyclopropane, the reaction involves the cleavage of a carbon-carbon bond in the strained three-membered ring, followed by rotation around the remaining single bonds and subsequent ring closure.

This process facilitates two primary types of isomerization:

  • Geometric (cis-trans) Isomerization: The interconversion between the cis and trans diastereomers. This process is typically faster than structural isomerization.[2]

  • Structural Isomerization: Rearrangement of the carbon skeleton to form various isomeric alkenes (e.g., pentenes, methylbutenes). This requires higher activation energy.[2]

The kinetic study of these reactions provides fundamental insights into reaction dynamics and the energetics of bond cleavage and formation. The cis-trans isomerization of this compound has been investigated in the gas phase at temperatures around 400-430°C.[3][4] At these temperatures, the geometric isomerization is the predominant reaction pathway.

The reaction mechanism can be visualized as follows:

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_intermediate Trimethylene Diradical Intermediate cis cis-1-Ethyl-2-methylcyclopropane biradical Biradical Intermediate (Rotation Occurs) cis->biradical C-C Bond Cleavage trans trans-1-Ethyl-2-methylcyclopropane trans->biradical C-C Bond Cleavage biradical->cis Ring Closure biradical->trans Ring Closure

Caption: Reaction pathway for cis-trans isomerization.

Materials and Apparatus

Chemicals and Reagents
Chemical NameCAS NumberPuritySupplierNotes
cis-1-Ethyl-2-methylcyclopropane19781-68-1>98%Major SupplierStarting material for kinetic runs.
trans-1-Ethyl-2-methylcyclopropane19781-69-2>98%Major SupplierFor calibration and comparison.
Nitrogen (N₂) or Argon (Ar)7727-37-999.999%Gas SupplierInert bath gas.
Helium (He)7440-59-799.999%Gas SupplierGC carrier gas.
Apparatus
  • Static Pyrolysis System: A quartz or Pyrex reactor vessel (approx. 500-1000 mL volume) housed in a temperature-controlled furnace. The furnace should be capable of maintaining a stable temperature (±0.1°C) up to 500°C.

  • High-Vacuum Line: A standard vacuum manifold equipped with a diffusion pump or turbomolecular pump, capable of achieving pressures of at least 10⁻⁵ Torr.

  • Pressure Transducer: A capacitance manometer or similar high-precision pressure gauge to measure the pressure of the reactant gas in the reactor.

  • Gas Handling System: A manifold with stopcocks for introducing the reactant and inert gases into the reactor vessel.

  • Sample Collection System: A series of cold traps (liquid nitrogen) to condense the reaction mixture after the experiment for analysis.

  • Gas Chromatograph (GC): A GC system equipped with a Flame Ionization Detector (FID) is recommended for the analysis of hydrocarbons. A capillary column suitable for separating volatile hydrocarbons is essential.

Experimental Protocol

This protocol describes a typical kinetic run to study the isomerization of cis-1-Ethyl-2-methylcyclopropane using a static reactor system.

System Preparation ("Aging" the Reactor)

Causality: New glass surfaces can have active sites that induce radical chain reactions, complicating the study of the intended unimolecular reaction. "Aging" or "conditioning" the reactor by pyrolyzing a compound that deposits a uniform carbonaceous layer passivates these sites, ensuring that the observed kinetics are truly representative of the homogeneous gas-phase reaction.[2]

  • Assemble the quartz reactor within the furnace and connect it to the high-vacuum line.

  • Evacuate the reactor to the lowest possible pressure (<10⁻⁴ Torr).

  • Heat the reactor to a temperature slightly above the intended experimental temperature (e.g., 450°C) while under vacuum for several hours to drive off adsorbed water and other volatiles.

  • Introduce a small amount of a suitable conditioning agent, such as allyl bromide or the reactant itself, into the hot reactor and allow it to pyrolyze completely.

  • Evacuate the reactor again to remove all gaseous products from the conditioning step. The reactor is now ready for kinetic experiments.

Kinetic Run: Isomerization at 426°C

G cluster_prep Preparation cluster_run Reaction cluster_analysis Analysis Evacuate 1. Evacuate Reactor (<10⁻⁴ Torr) Heat 2. Heat to 426°C Evacuate->Heat Inject 3. Inject Reactant (cis-isomer) Heat->Inject React 4. Isomerize for Time 't' Inject->React Quench 5. Quench Reaction (Liquid N₂) React->Quench Analyze 6. Analyze by GC-FID Quench->Analyze

Caption: Experimental workflow for a kinetic run.

  • Set Temperature: Adjust the furnace controller to maintain the reactor temperature at the desired setpoint, for example, 426°C (699.15 K). Allow the system to equilibrate for at least one hour.

  • Evacuate System: Ensure the reactor and gas handling lines are fully evacuated.

  • Introduce Reactant: Admit a small, measured pressure of cis-1-Ethyl-2-methylcyclopropane into the reactor. The initial pressure should be low enough to ensure the reaction remains in the unimolecular regime (typically a few Torr). Record the initial pressure (P₀) precisely.

  • Time the Reaction: Start a timer the moment the reactant is introduced. Allow the isomerization to proceed for a predetermined duration (e.g., 400, 1000, 1600, or 2100 seconds).[4]

  • Quench the Reaction: After the specified time, rapidly expand the entire gaseous contents of the reactor into a sample loop or collection vessel cooled with liquid nitrogen. This condensation effectively stops the reaction.

  • Prepare for Analysis: Allow the condensed sample to warm to room temperature, ensuring it is fully vaporized before injection into the gas chromatograph.

Product Analysis by Gas Chromatography (GC)

Causality: Gas chromatography is the ideal analytical technique for this application due to its ability to separate volatile isomers with high resolution and provide quantitative data on their relative concentrations.[2] An FID is used for its high sensitivity to hydrocarbons.

  • GC Conditions (Suggested):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or similar, 30 m x 0.25 mm ID).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 200°C.

    • Detector Temperature (FID): 250°C.

    • Oven Program: Start at 35°C, hold for 5 minutes, then ramp at 5°C/min to 100°C. This program should be optimized to achieve baseline separation of the cis and trans isomers and any potential structural isomers.

  • Analysis: Inject a small volume (e.g., 1 µL) of the vaporized sample from the quenching step into the GC.

  • Data Acquisition: Record the chromatogram. Identify the peaks corresponding to cis- and trans-1-Ethyl-2-methylcyclopropane by comparing their retention times to those of authentic standards.

  • Quantification: Integrate the peak areas for each isomer. Assuming the FID response factor is the same for both isomers (a reasonable assumption for diastereomers), the ratio of their concentrations is equal to the ratio of their peak areas.

Data Analysis and Expected Results

The thermal isomerization of cis-1-Ethyl-2-methylcyclopropane to its trans isomer is a reversible first-order reaction. By running the experiment for different time intervals at a constant temperature, one can determine the rate constants.

Quantitative Data

The following table presents sample data for the isomerization at 426°C, demonstrating the change in reactant concentration over time.[4]

Time (s)[cis-isomer] (M)% cis-isomer Remaining
00.01679100.0%
4000.0140683.7%
10000.0110265.6%
16000.0089253.1%
21000.0077546.2%

At equilibrium at 426°C, the ratio of the concentrations is reported to be [trans]eq / [cis]eq = 2.79.[4]

Safety Precautions

  • Flammability: Cyclopropane and its derivatives are extremely flammable gases or volatile liquids.[5][6] All experiments must be conducted in a well-ventilated fume hood, and all potential ignition sources (sparks, hot surfaces, open flames) must be eliminated from the area.[7]

  • High Temperatures: The use of a high-temperature furnace presents a burn hazard. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, when working near the furnace.[8]

  • Pressurized Systems: The experiment involves both high-vacuum and low-pressure gas handling. Ensure all glassware is free from cracks and stars, especially the reactor vessel which will be under thermal stress. Use a blast shield around the apparatus as a precaution.

  • Cryogens: Liquid nitrogen is used for quenching. Handle with cryogenic gloves and safety glasses to prevent frostbite and eye injury.[6]

  • Gas Cylinders: Secure all compressed gas cylinders properly.[8] Use the correct regulator and ensure all connections are leak-tight.

References

  • NIST Chemistry WebBook. cis-1-Ethyl-2-methylcyclopropane. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. trans-1-Ethyl-2-methylcyclopropane. National Institute of Standards and Technology. [Link]

  • Air Liquide. (2020-08-03). Safety Data Sheet Cyclopropane.[Link]

  • Monascal, Y., et al. (2024). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Texas A&M University-San Antonio. (2020-02-19). LABORATORY SAFETY PROGRAM GUIDELINE.[Link]

  • Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1,2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1339), 509-522. [Link]

  • Elliott, C. S., & Frey, H. M. (1964). The thermal unimolecular cis–trans-isomerization of this compound. Journal of the Chemical Society (Resumed), 900-903. [Link]

  • Chegg. (2021-11-10). The isomerization reaction of cis-trans 1-ethyl-2-methyl cyclopropane at equilibrium...[Link]

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Application Notes & Protocols: 1-Ethyl-2-methylcyclopropane as a High-Fidelity Mechanistic Probe in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in reaction mechanism elucidation and methodology development.

Abstract: The inherent ring strain of the cyclopropane moiety, estimated to be around 27.5 kcal/mol, renders it a potent tool for investigating reaction mechanisms.[1][2] The strategic placement of substituents, as seen in 1-ethyl-2-methylcyclopropane, provides a nuanced and versatile probe for dissecting complex reaction pathways. This document provides an in-depth guide to the application of this compound in mechanistic studies, covering its synthesis, stereochemical considerations, and its utility as a probe for radical and carbocationic intermediates. Detailed experimental protocols and data interpretation frameworks are provided to facilitate its integration into research programs.

Part 1: The Scientific Rationale—Why Use a Substituted Cyclopropane?

The utility of cyclopropane derivatives in mechanistic studies stems from their unique electronic and steric properties.[2] The high p-character of the C-C bonds within the cyclopropane ring leads to a high propensity for ring-opening reactions under specific conditions, providing a clear and often irreversible signal of the operative reaction mechanism.

This compound, with its two stereogenic centers, offers a more sophisticated probe compared to unsubstituted cyclopropane.[3] The presence of the ethyl and methyl groups allows for the study of stereochemical outcomes of reactions, providing deeper insights into the transition states and intermediates involved. The molecule can exist as four distinct stereoisomers (two pairs of enantiomers), which are classified as cis or trans based on the relative positions of the alkyl groups.[3] This rich stereochemistry is a key feature that can be exploited in mechanistic investigations.[3]

Core Principles of this compound as a Mechanistic Probe:
  • High Reactivity: The significant ring strain makes it susceptible to ring-opening by radicals, electrophiles, and some transition metals.[2][3]

  • Stereochemical Richness: The presence of two chiral centers allows for the tracking of stereochemical changes during a reaction, providing a powerful tool for elucidating reaction mechanisms.[3]

  • Defined Reaction Pathways: The ring-opening of this compound can proceed through different pathways depending on the reaction conditions, yielding characteristic products that serve as mechanistic signatures.

Part 2: Applications in Mechanistic Elucidation

Probing Radical Intermediates: The Radical Clock Concept

Substituted cyclopropanes can act as "radical clocks," where a radical-induced ring-opening reaction occurs at a known rate. By comparing the rate of this ring-opening to the rate of other potential radical reactions, one can deduce the lifetime of the radical intermediate.

In the case of this compound, a radical addition to the cyclopropane ring can induce homolytic cleavage of a C-C bond, leading to a ring-opened radical intermediate. This intermediate can then undergo further reactions, such as hydrogen abstraction or cyclization, to form stable products. The distribution of these products provides information about the initial radical reaction being studied.

G cluster_0 Radical Reaction Initiation cluster_1 Radical Clock Mechanism cluster_2 Data Interpretation Start Reaction generating a radical (R•) Rad_Add Radical addition to cyclopropane ring Start->Rad_Add R• Probe This compound Probe->Rad_Add Ring_Open Ring-opening to form a transient radical intermediate Rad_Add->Ring_Open k_open Product_Formation Formation of characteristic ring-opened products Ring_Open->Product_Formation k_trap Analysis Product ratio analysis Product_Formation->Analysis Conclusion Determination of radical intermediate lifetime Analysis->Conclusion [Ring-opened]/[Unopened] product ratio

Investigating Carbocation Rearrangements

The reaction of this compound with electrophiles can lead to the formation of a carbocation intermediate. The high strain energy of the cyclopropane ring facilitates ring-opening to relieve this strain, leading to rearranged products. The nature and distribution of these products provide a detailed picture of the carbocationic intermediates and their subsequent rearrangements.

For example, protonation of the cyclopropane ring can lead to a corner-protonated or edge-protonated species, which can then open to form a secondary or tertiary carbocation. These carbocations can then undergo hydride shifts, alkyl shifts, or elimination to give a mixture of alkenes. The analysis of this product mixture is diagnostic of the underlying carbocationic mechanism.

Part 3: Experimental Protocols

Synthesis of cis-1-Ethyl-2-methylcyclopropane via Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[4] To synthesize cis-1-ethyl-2-methylcyclopropane, one would start with cis-2-pentene.

Materials:

  • cis-2-Pentene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Protocol:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add the zinc-copper couple (1.5 equivalents).

  • Activate the Zn-Cu couple by heating it under a vacuum and then cooling it under an inert atmosphere.

  • Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

  • In the dropping funnel, prepare a solution of cis-2-pentene (1.0 equivalent) and diiodomethane (1.2 equivalents) in anhydrous diethyl ether.

  • Add a small amount of the solution from the dropping funnel to the flask to initiate the reaction (slight warming or bubble formation may be observed).

  • Once the reaction has started, add the remaining solution dropwise over 30-60 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by GC-MS).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).

  • Purify the resulting cis-1-ethyl-2-methylcyclopropane by fractional distillation.

G Start Assemble dry glassware under inert atmosphere Add_ZnCu Add Zn-Cu couple to flask Start->Add_ZnCu Activate_ZnCu Activate Zn-Cu couple (heat under vacuum) Add_ZnCu->Activate_ZnCu Add_Ether Add anhydrous diethyl ether Activate_ZnCu->Add_Ether Prepare_Reagents Prepare solution of cis-2-pentene and diiodomethane in ether Add_Ether->Prepare_Reagents Initiate_Reaction Add a small amount of reagent solution to initiate Prepare_Reagents->Initiate_Reaction Dropwise_Addition Add remaining reagent solution dropwise at gentle reflux Initiate_Reaction->Dropwise_Addition Stir Stir at room temperature (2-4 hours) Dropwise_Addition->Stir Quench Quench with saturated aqueous NH4Cl Stir->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash combined organic layers Extract->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Concentrate Carefully remove solvent by distillation Dry->Concentrate Purify Purify by fractional distillation Concentrate->Purify

Protocol for a Radical-Induced Ring-Opening Experiment

This protocol outlines a general procedure for studying a radical reaction using this compound as a probe.

Materials:

  • Substrate for the radical reaction of interest

  • Radical initiator (e.g., AIBN, dibenzoyl peroxide)

  • This compound (as a mixture of stereoisomers or a single stereoisomer)

  • An appropriate solvent (e.g., benzene, toluene, chlorobenzene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Degassing equipment (e.g., for freeze-pump-thaw cycles)

  • GC-MS instrument for product analysis

Protocol:

  • In a reaction tube suitable for degassing, combine the substrate, the radical initiator, this compound (in excess to act as a trap), and the internal standard.

  • Add the solvent to achieve the desired concentrations.

  • Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the reaction tube under vacuum or an inert atmosphere.

  • Initiate the reaction by heating the mixture to the appropriate temperature for the chosen radical initiator (e.g., ~80 °C for AIBN in benzene).

  • Allow the reaction to proceed for a set period, or until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Analyze the product mixture directly by GC-MS to identify and quantify the ring-opened products and any unreacted this compound.

  • Calculate the ratio of ring-opened products to other products to gain insight into the reaction mechanism.

Part 4: Data Interpretation and Quantitative Analysis

The power of using this compound as a mechanistic probe lies in the quantitative analysis of the product distribution.

Mechanistic Scenario Key Intermediates Expected Products from Probe Data for Interpretation
Radical Reaction Free radicalsRing-opened alkanes (e.g., substituted hexanes)Ratio of ring-opened to other products
Carbocationic Reaction CarbocationsRing-opened and rearranged alkenesDistribution of alkene isomers
Thermal Isomerization Diradical intermediatescis and trans isomers of this compoundRate constants for isomerization and racemization[3]

For radical clock experiments, the ratio of the rate constants for the ring-opening of the cyclopropylcarbinyl radical (kopen) and the trapping of the initial radical (ktrap) can be determined from the product concentrations.

Part 5: Safety and Handling

This compound is a volatile and flammable liquid.[5] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility, care should be taken to avoid inhalation of vapors.

References

  • Mechanistic investigation of sustainable heme-inspired biocatalytic synthesis of cyclopropanes for challenging substrates - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Mechanism studies. (A) Reaction of substrate with a substituted... - ResearchGate . ResearchGate. Available at: [Link]

  • Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution | Journal of the American Chemical Society . American Chemical Society. Available at: [Link]

  • (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate - ResearchGate . ResearchGate. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC . National Institutes of Health. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA . NOVA School of Science and Technology. Available at: [Link]

  • BJOC - Cyclopropanes and cyclopropenes: synthesis and applications - Beilstein Journals . Beilstein-Institut. Available at: [Link]

  • Use of cyclopropanes and their derivatives in organic synthesis | Chemical Reviews . American Chemical Society. Available at: [Link]

  • 9.13: Cyclopropane Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing this compound, and what are their primary advantages?

The synthesis of this compound is typically achieved via the cyclopropanation of an alkene, specifically pent-2-ene. The two most prominent methods are the Simmons-Smith reaction and cyclopropanation using diazomethane.

  • Simmons-Smith Reaction: This is the most robust and widely used method. It involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), which adds a methylene (CH₂) group across the double bond of pent-2-ene.[1][2] Its major advantages are its high degree of stereospecificity, broad functional group tolerance, and avoidance of the highly toxic and explosive diazomethane.[1][3]

  • Diazomethane (CH₂N₂): This classic method can be initiated by photolysis or metal catalysis.[4][5] Photolysis generates a highly reactive "free" carbene that adds to the alkene. While it can be effective, this method is hampered by safety concerns—diazomethane is both toxic and explosive.[4][6] Furthermore, the free carbene is less selective, often leading to undesirable side reactions.[4]

Q2: My Simmons-Smith reaction on pent-2-ene produced a mixture of cis- and trans-1-ethyl-2-methylcyclopropane. What is the cause of this diastereomeric mixture?

This is one of the most common issues encountered and it almost always relates to the stereochemistry of your starting material, not a failure of the reaction mechanism itself.

Causality: The Simmons-Smith reaction is a stereospecific, concerted cycloaddition.[3][4] This means the addition of the methylene group occurs in a single step (syn addition) and the original stereochemistry of the alkene is preserved in the cyclopropane product.[2][5]

  • If you start with (E)-pent-2-ene (or trans-pent-2-ene), you will exclusively form trans-1-ethyl-2-methylcyclopropane .

  • If you start with (Z)-pent-2-ene (or cis-pent-2-ene), you will exclusively form cis-1-ethyl-2-methylcyclopropane .

Therefore, the presence of both diastereomers in your product indicates that your starting pent-2-ene was a mixture of (E) and (Z) isomers.[1]

Stereospecificity of Simmons-Smith Reaction cluster_E E-Isomer Pathway cluster_Z Z-Isomer Pathway E_alkene (E)-pent-2-ene trans_product trans-1-ethyl-2-methylcyclopropane E_alkene->trans_product CH₂I₂ / Zn(Cu) Z_alkene (Z)-pent-2-ene cis_product cis-1-ethyl-2-methylcyclopropane Z_alkene->cis_product CH₂I₂ / Zn(Cu)

Caption: Stereospecific pathways in the Simmons-Smith reaction.

Q3: Besides diastereomers, what are the other common chemical byproducts I should look out for in a Simmons-Smith reaction?

While the Simmons-Smith reaction is generally clean, several minor byproducts and impurities can arise from the reagents or contaminants.[3]

Byproduct/ImpuritySourceMitigation Strategy
Propylcyclopropane Contamination of pent-2-ene with pent-1-ene.Use highly pure, isomerically defined pent-2-ene. Verify starting material purity by GC or NMR before starting.
**Unreacted Diiodomethane (CH₂I₂) **Excess reagent used or incomplete reaction.Use appropriate stoichiometry. Easily removed during workup via distillation due to its high boiling point (~181 °C) compared to the product (~64 °C).[7]
Zinc Iodide (ZnI₂) & other Zinc Salts Inherent byproduct of the reaction.[8]Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl or NaHCO₃/EDTA) to dissolve the salts, followed by aqueous workup.[3]
Methylated Heteroatoms If the substrate contains alcohol or amine groups, the electrophilic zinc carbenoid can act as a methylating agent, especially with long reaction times or excess reagent.[9]Not applicable for pent-2-ene, but critical for more complex substrates. Use stoichiometric amounts of reagent and monitor reaction progress.

It is important to note that C-H bond insertion, a common side reaction with free carbenes from diazomethane, is seldom observed with the Simmons-Smith carbenoid reagent.[3][4]

Q4: My reaction yield is very low. What are the most likely causes and how can I troubleshoot them?

Low yields in a Simmons-Smith reaction are typically traced back to reagent preparation, activity, or reaction conditions.

Troubleshooting Protocol:

  • Check Zinc Activation: The zinc-copper couple must be freshly prepared and highly active. Inactive zinc is the most common cause of failure. Activation is crucial for the oxidative insertion of zinc into the C-I bond of diiodomethane.[4]

    • Solution: Ensure the zinc dust is washed appropriately (e.g., with HCl to remove oxide layers, followed by water, acetone, and ether to dry) before preparing the couple with copper acetate or sulfate.

  • Verify Anhydrous Conditions: The organozinc intermediate is sensitive to moisture. Water will quench the carbenoid, halting the reaction.

    • Solution: Use oven-dried glassware. Ensure all solvents (e.g., diethyl ether, dichloromethane) are thoroughly dried over an appropriate drying agent. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: The formation of the organozinc carbenoid is exothermic. While some heat is needed to initiate the reaction, runaway temperatures can lead to reagent decomposition.

    • Solution: Use an ice bath to control the initial addition of diiodomethane. Gentle reflux is often used to drive the reaction to completion, but careful monitoring is key.

  • Purity of Diiodomethane: Over time, diiodomethane can decompose, liberating iodine (visible as a pink or purple color). This can interfere with the reaction.

    • Solution: Purify the diiodomethane before use by passing it through a short plug of activated alumina or by distillation.

Troubleshooting_Low_Yield start Low Yield Encountered check_zinc Was the Zn(Cu) couple freshly activated? start->check_zinc check_conditions Were anhydrous conditions maintained? check_zinc->check_conditions Yes reactivate_zinc Re-run with freshly activated Zn(Cu) couple. check_zinc->reactivate_zinc No check_reagents Are reagents (CH₂I₂, solvent) pure and dry? check_conditions->check_reagents Yes dry_system Re-run using oven-dried glassware and anhydrous solvents under inert gas. check_conditions->dry_system No purify_reagents Purify CH₂I₂ and re-dry solvent before use. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes, problem solved. reactivate_zinc->success dry_system->success purify_reagents->success

Caption: Troubleshooting flowchart for low reaction yield.

Q5: What are the characteristic byproducts when using diazomethane, and why is this method less favored?

While effective, cyclopropanation with photolytically generated diazomethane produces a highly reactive, indiscriminate singlet carbene. This leads to a range of problematic byproducts.[4]

  • C-H Insertion Products: The carbene can insert into C-H bonds of the starting alkene or the solvent. For example, reaction with pent-2-ene can lead to byproducts like cis-2-pentene and 2-methyl-2-butene.[4]

  • Solvent-Derived Byproducts: If the reaction is not run neat (using the alkene as the solvent), the carbene will readily react with the solvent molecules. For instance, in heptane, a mixture of octane isomers will be formed.[4]

  • Pyrazoline Intermediate: In some cases, a 1,3-dipolar cycloaddition can occur first to form a pyrazoline, which then eliminates N₂ upon heating or photolysis to give the cyclopropane.[5] If this decomposition is incomplete, the pyrazoline remains as an impurity.

The primary reason this method is less favored is the extreme hazard associated with diazomethane; it is a potent poison and is dangerously explosive.[4][6] Modern methods like the Simmons-Smith reaction provide a much safer and more selective alternative.[1]

Experimental Protocols

Protocol 1: Stereospecific Synthesis of trans-1-Ethyl-2-methylcyclopropane via Simmons-Smith Reaction

This protocol details the synthesis from (E)-pent-2-ene. For the cis-product, substitute with (Z)-pent-2-ene.

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

  • Diiodomethane (CH₂I₂, purified)

  • (E)-pent-2-ene

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Activation of Zinc: In an oven-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq). Under a stream of nitrogen, add anhydrous Et₂O. Add a catalytic amount of CuCl (~5 mol%). Stir the slurry vigorously for 15-30 minutes at room temperature to form the zinc-copper couple.

  • Reaction Initiation: To the stirred slurry of Zn(Cu) in Et₂O, add a solution of diiodomethane (1.5 eq) in anhydrous Et₂O dropwise via an addition funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Alkene Addition: After the initial exotherm subsides, add a solution of (E)-pent-2-ene (1.0 eq) in anhydrous Et₂O. Stir the reaction mixture at a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC (if the product is UV active or can be visualized). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl until gas evolution ceases and the gray solids are dissolved.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with Et₂O.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent by rotary evaporation at low temperature and pressure.

    • The crude product can be purified by fractional distillation to separate the volatile this compound from any unreacted, high-boiling diiodomethane.

References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]

  • Nakamura, E., & Hirai, A. (2005). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Nefedov, O. M., et al. (2018). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. [Link]

  • Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • Ferreira, V. F., & de Souza, M. C. B. V. (2009). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Charette, A. B. (2004). Cyclopropanation Reactions. Science of Synthesis. [Link]

  • Mao, R., et al. (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health. [Link]

  • Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. [Link]

  • Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health. [Link]

  • Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42). [Link]

  • Marek, I., & Millan, D. S. (2001). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Scribd. Chemists' Guide to Cyclopropane Reactions. [Link]

  • Google Patents.
  • eScholarship. (2023, July 26). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • National Institutes of Health. This compound. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Purdue University. (2019, August 16). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • Organic Syntheses. 3,4-Dihydronaphthalene-1(2H)-one oxime. [Link]

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Technical Support Center: Purification of 1-Ethyl-2-methylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-ethyl-2-methylcyclopropane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation and purification of these valuable synthetic building blocks. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world application, offering insights grounded in scientific principles and extensive laboratory experience.

Introduction to the Challenge

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[1] These are grouped into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)).[1] The subtle differences in the physical properties of these isomers, particularly their boiling points, make their separation a significant challenge. The inherent ring strain of the cyclopropane moiety also necessitates careful consideration of purification conditions to avoid unwanted ring-opening reactions.[2][3][4][5][6]

This guide will address common issues and frequently asked questions related to the purification of this compound isomers, with a focus on chromatographic and distillation techniques.

Troubleshooting Guide

Issue 1: Poor Separation of cis and trans Isomers via Fractional Distillation

Question: I'm attempting to separate the cis and trans isomers of this compound using fractional distillation, but I'm observing significant co-distillation. How can I improve the separation efficiency?

Answer:

This is a common challenge due to the close boiling points of the cis and trans isomers. The trans isomer is generally slightly more volatile than the cis isomer due to lower steric strain.[1] To enhance separation, consider the following:

  • Increase the Number of Theoretical Plates: The efficiency of a fractional distillation is determined by the number of theoretical plates in the column.[7] A higher number of plates provides more opportunities for vaporization-condensation cycles, leading to better separation.[7][8][9]

    • Solution: Employ a longer fractionating column (e.g., a Vigreux or packed column). For very fine separations, a spinning band distillation apparatus can provide a very high number of theoretical plates.

  • Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio improves separation but increases the distillation time.

    • Solution: Start with a high reflux ratio (e.g., 10:1 or higher) and gradually decrease it as the lower-boiling isomer is removed. This can be controlled by adjusting the heating rate and the cooling of the condenser.

  • Ensure Slow and Steady Heating: Rapid heating can lead to "bumping" and carryover of the higher-boiling isomer, reducing separation efficiency.

    • Solution: Use a heating mantle with a stirrer or a temperature-controlled oil bath to provide uniform and gradual heating.

  • Insulate the Column: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.[8]

    • Solution: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

Issue 2: Co-elution of Isomers in Gas Chromatography (GC)

Question: My analytical GC shows overlapping peaks for the this compound isomers. How can I achieve baseline separation for accurate quantification and preparative collection?

Answer:

Achieving baseline separation of these closely related isomers by gas chromatography requires careful selection of the stationary phase and optimization of the chromatographic conditions.

  • Stationary Phase Selection is Critical: The choice of the GC column's stationary phase is the most important factor in separating isomers.

    • For Diastereomers (cis vs. trans): A column with a polar stationary phase will often provide better separation of diastereomers than a non-polar one. The slight difference in dipole moment between the cis and trans isomers can be exploited. Consider columns with polyethylene glycol (e.g., Carbowax) or cyano-substituted stationary phases.

    • For Enantiomers (R,R vs. S,S and R,S vs. S,R): To separate enantiomers, a chiral stationary phase is required.[10][11][12] Modified cyclodextrin-based columns are particularly effective for the enantioselective separation of cyclopropane derivatives.[10][11]

  • Optimize GC Parameters:

    • Temperature Program: A slow, shallow temperature ramp will increase the interaction time of the analytes with the stationary phase, often improving resolution. Start with a low initial temperature and a slow ramp rate (e.g., 1-2 °C/min).

    • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects column efficiency. The optimal flow rate can be determined by generating a Van Deemter plot, but as a practical starting point, try decreasing the flow rate to increase interaction time and improve separation.

    • Column Length and Diameter: A longer column provides more theoretical plates and thus better resolution. A smaller internal diameter column generally offers higher efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying gram-scale quantities of a specific this compound isomer to high purity (>99%)?

A1: For gram-scale purification to high purity, preparative gas chromatography (pGC) is often the most effective method.[13][14][15] While fractional distillation can enrich the isomers, achieving >99% purity for a single isomer can be difficult if the boiling points are very close. pGC systems are designed to handle larger sample volumes and allow for the collection of individual fractions as they elute from the column.[13][14] By using an appropriate column (chiral if separating enantiomers) and optimized conditions, you can achieve excellent separation and collect the desired isomer with high purity.

Q2: How can I confirm the purity and isomeric ratio of my purified this compound?

A2: A combination of analytical techniques is recommended for comprehensive purity and isomeric ratio assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for determining the overall purity and the ratio of cis to trans isomers.[16][17] The mass spectrometer will confirm the molecular weight of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the isomers.[18] The coupling constants and chemical shifts in the ¹H NMR spectrum can help distinguish between the cis and trans isomers. For quantitative analysis, a known internal standard can be used.[16]

  • Chiral Gas Chromatography: If you are working with enantiomerically enriched material, chiral GC is essential to determine the enantiomeric excess (ee).[11][12]

Q3: Are there any concerns about the stability of the cyclopropane ring during purification?

A3: Yes, the cyclopropane ring is susceptible to cleavage under certain conditions due to its inherent ring strain.[2][3][4][5][6] It is important to avoid:

  • Strong Acids: Acid-catalyzed ring-opening is a common side reaction.[2] Ensure all glassware is free of acidic residues.

  • High Temperatures: While necessary for distillation and GC, prolonged exposure to very high temperatures can induce thermal isomerization or decomposition.[1] It is advisable to use the lowest effective temperatures for these procedures.

  • Certain Metal Catalysts: Some transition metals can catalyze the cleavage of the cyclopropane ring.[2] Be mindful of this if your synthesis involves such catalysts and ensure they are thoroughly removed before purification.

Experimental Protocols

Protocol 1: Preparative Gas Chromatography for Isomer Separation

This protocol outlines a general procedure for separating this compound isomers using preparative GC.

  • System Preparation:

    • Install a suitable preparative GC column. For separating cis and trans isomers, a polar column (e.g., packed with 10% Carbowax 20M on Chromosorb W) is a good starting point. For enantiomeric separation, a chiral column is necessary.

    • Condition the column according to the manufacturer's instructions.

    • Set up the fraction collection system, ensuring the traps are cooled sufficiently (e.g., with dry ice/acetone or liquid nitrogen) to condense the eluted isomers.

  • Method Development (Analytical Scale):

    • First, optimize the separation on an analytical GC with a similar stationary phase to determine the optimal temperature program and flow rate.

    • Aim for baseline resolution of the desired isomer peaks.

  • Preparative Run:

    • Set the preparative GC parameters based on the optimized analytical method. You may need to adjust the flow rate to account for the larger column diameter.

    • Inject an appropriate volume of the crude isomer mixture. The injection volume will depend on the capacity of your column.

    • Monitor the chromatogram and begin collecting the fraction corresponding to the first eluting isomer of interest.

    • Switch collection traps between eluting peaks to isolate each isomer.

    • Multiple injections may be necessary to purify the desired quantity of material.

  • Purity Analysis:

    • Analyze each collected fraction by analytical GC-MS to confirm its purity and identity.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Isomers

Purification MethodScalePurity AchievableAdvantagesDisadvantages
Fractional Distillation Multi-gram to kgModerate to High (for diastereomers)High throughput, cost-effective for large scales.Limited resolution for close-boiling isomers; not suitable for enantiomer separation.
Preparative Gas Chromatography (pGC) Milligram to GramVery High (>99%)Excellent resolution for all isomers (with appropriate column); can separate enantiomers.Lower throughput than distillation; requires specialized equipment.
Preparative High-Performance Liquid Chromatography (HPLC) Milligram to GramVery High (>99%)Can use chiral stationary phases for enantiomer separation.[12][19]Requires the compound to have a chromophore for UV detection; solvent removal can be challenging for volatile compounds.

Visualization

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound isomers.

Purification_Workflow start Start: Crude Mixture of This compound Isomers q1 Goal: Separate Enantiomers? start->q1 q2 Scale of Purification? q1->q2 No (Separating Diastereomers) chiral_gc_hplc Use Chiral Preparative GC or HPLC q1->chiral_gc_hplc Yes q3 Boiling Point Difference > 10°C? q2->q3 prep_gc Preparative GC q2->prep_gc Small Scale (<10g) frac_dist Fractional Distillation q3->frac_dist Yes q3->prep_gc No large_scale > 10 g small_scale < 10 g

Sources

Technical Support Center: Stability of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The inherent ring strain of the cyclopropane motif in this compound imparts a high degree of reactivity, making it a valuable precursor for complex molecular architectures.[1] However, this reactivity also necessitates a thorough understanding of its stability under various reaction conditions to ensure predictable outcomes and avoid unwanted side reactions.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

The principal stability concern revolves around the high ring strain of the cyclopropane ring. This strain makes the molecule susceptible to ring-opening reactions under various conditions, including high temperatures, acidic environments, and in the presence of certain transition metals.

Q2: How does the stereochemistry of this compound affect its stability?

This compound exists as cis and trans isomers, each with a pair of enantiomers.[1] The trans isomer is generally more stable than the cis isomer due to reduced steric strain between the ethyl and methyl groups, which are positioned on opposite sides of the ring.[1] The cis isomer, with both substituents on the same side, experiences greater steric hindrance.[1] This difference in stability can influence equilibrium positions in reactions where isomerization is possible.

Q3: At what temperatures does this compound become unstable?

Significant thermal isomerization between the cis and trans forms of this compound can occur at elevated temperatures, typically around 400°C in the gas phase.[1] Studies have investigated the kinetics of this cis-trans isomerization, for example, at 425.6 °C, confirming it as a first-order reversible reaction.[1] For most solution-phase organic reactions, thermal decomposition is not a primary concern at typical reaction temperatures (e.g., < 150°C). However, prolonged heating or reactions at very high temperatures can lead to complex decomposition pathways.

Troubleshooting Guide

Issue 1: My reaction is resulting in a mixture of products, including ring-opened byproducts. How can I prevent this?

Root Cause: Ring-opening of the cyclopropane ring is often catalyzed by acids or electrophiles. The reaction proceeds through the formation of the most stable carbocation intermediate.[1] In the case of this compound, protonation can lead to a favored tertiary carbocation, which is then attacked by a nucleophile, resulting in a mixture of regioisomeric products.[1]

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use non-acidic or mildly acidic conditions. If an acid is required, consider using a weaker acid or a buffered system to maintain a less aggressive pH.

  • Lower Reaction Temperature: Ring-opening reactions often have a higher activation energy than the desired transformation. Running the reaction at a lower temperature (e.g., 0°C or -78°C) can kinetically favor the desired pathway.[2]

  • Solvent Choice: Employ non-polar, aprotic solvents to disfavor the formation of charged intermediates that can lead to ring-opening.[2]

Issue 2: During a transition metal-catalyzed reaction, I'm observing isomerization and/or cleavage of the cyclopropane ring. What is happening and how can I mitigate it?

Root Cause: Some transition metal catalysts can interact with the C-C bonds of the cyclopropane ring. This can occur via oxidative addition of the metal into a C-C bond, forming a metallacyclobutane intermediate.[2] This intermediate can then undergo various transformations, leading to isomerization or fragmentation of the cyclopropane ring.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand on the metal center is critical.[2] Bulky or electron-donating ligands can sometimes disfavor interaction with the cyclopropane ring. Experiment with different ligand systems to find one that promotes the desired reactivity while minimizing side reactions.

  • Choice of Metal: Different metals have varying propensities for interacting with cyclopropane rings. If you are using a metal known for C-C bond activation (e.g., palladium in some cases), consider exploring alternative catalysts.

  • Reaction Conditions: As with acid-catalyzed ring-opening, lowering the reaction temperature can often help to suppress these unwanted side reactions.

Issue 3: I am trying to perform a reduction on a functional group elsewhere in my molecule, but the cyclopropane ring is being reduced (hydrogenolysis). How can I achieve selective reduction?

Root Cause: Catalytic hydrogenation, particularly with catalysts like palladium on carbon (Pd/C) and high pressures of hydrogen gas, can lead to the hydrogenolysis (cleavage by hydrogen) of the strained cyclopropane ring.

Troubleshooting Steps:

  • Use Milder Reducing Agents: For the reduction of aldehydes or ketones, consider using milder and more selective reagents like sodium borohydride (NaBH₄), which typically do not cleave cyclopropane rings.[2]

  • Transfer Hydrogenation: Instead of using gaseous hydrogen, transfer hydrogenation methods can be a milder alternative.[2] Reagents like ammonium formate or cyclohexene in the presence of Pd/C can provide a source of hydrogen in situ, often under less forcing conditions, which can reduce the likelihood of hydrogenolysis.[2]

Experimental Protocol: Assessing Stability to Acidic Conditions

This protocol provides a general method for testing the stability of this compound to a specific acidic condition.

Objective: To determine if this compound undergoes ring-opening under specified acidic conditions.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane)

  • Internal standard (e.g., dodecane, a compound that is stable under the reaction conditions and does not co-elute with the starting material or expected products)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS vials and instrument

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration.

  • In a clean, dry reaction vial equipped with a magnetic stir bar, add a measured volume of the stock solution.

  • Cool the solution to the desired reaction temperature (e.g., 0°C in an ice bath).

  • Add the desired amount of the acid catalyst to the stirred solution.

  • Monitor the reaction over time by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.).

  • Quench each aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over the anhydrous drying agent.

  • Analyze the sample by GC-MS to determine the ratio of this compound to the internal standard and to identify any new products formed.

Data Analysis:

By comparing the peak area ratio of this compound to the internal standard over time, you can quantify the extent of decomposition. The appearance of new peaks in the GC-MS chromatogram will indicate the formation of degradation products, which can be identified by their mass spectra.

Quantitative Data Summary
ConditionStability OutcomePotential Byproducts
Thermal Stable to ~400°C; cis-trans isomerization occurs at high temperatures.[1]Isomers of this compound.
Strong Acid Prone to ring-opening.[1]Regioisomeric haloalkanes or alcohols.
Strong Base Generally stable.N/A
Oxidative Generally stable to common oxidants not targeting C-H or C-C bonds.Dependent on oxidant.
Reductive (H₂/Pd) Susceptible to ring-opening (hydrogenolysis).[2]Hexanes and other saturated hydrocarbons.

Visualizing Reaction Pathways

Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of this compound.

Acid_Catalyzed_Ring_Opening cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products start This compound protonated Protonated Cyclopropane start->protonated + H⁺ carbocation Tertiary Carbocation (More Stable) protonated->carbocation Ring Opening product Ring-Opened Products (e.g., Haloalkanes) carbocation->product + Nu⁻

Caption: Acid-catalyzed ring opening of this compound.

Decision Workflow for Stability Testing

This workflow provides a logical approach to troubleshooting stability issues with this compound.

Stability_Workflow start Unstable Reaction? check_conditions Identify Reaction Type (Acidic, Reductive, etc.) start->check_conditions acidic Acidic Conditions? check_conditions->acidic reductive Reductive Conditions? acidic->reductive No acid_solutions Use Weaker Acid Lower Temperature Change Solvent acidic->acid_solutions Yes transition_metal Transition Metal? reductive->transition_metal No reductive_solutions Use Milder Reducing Agent (e.g., NaBH₄) Use Transfer Hydrogenation reductive->reductive_solutions Yes other Other Conditions transition_metal->other No tm_solutions Change Ligand Change Metal Lower Temperature transition_metal->tm_solutions Yes consult Consult Literature for Specific Reaction Type other->consult

Caption: Troubleshooting workflow for this compound stability.

References

Sources

preventing rearrangement reactions of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2-methylcyclopropane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and prevent unwanted rearrangement reactions in your experiments, ensuring the integrity of your synthetic pathways.

Introduction for the Senior Application Scientist

As a key intermediate in the synthesis of complex molecules, this compound offers a unique three-membered ring structure that can be strategically manipulated. However, the inherent ring strain of the cyclopropane moiety also makes it susceptible to various rearrangement reactions, which can lead to undesired side products and compromised yields. This guide provides expert insights into the mechanisms of these rearrangements and practical, field-proven strategies to maintain the structural fidelity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of rearrangement reactions that this compound can undergo?

A1: this compound is primarily susceptible to two main classes of rearrangement reactions: thermal rearrangements and acid-catalyzed rearrangements.

  • Thermal Rearrangements: When subjected to high temperatures, typically above 200 °C, this compound can undergo isomerization. This can manifest as cis-trans interconversion or, more significantly, as a ring-opening rearrangement to form various isomeric hexenes. These reactions generally proceed through a trimethylene diradical intermediate.[1] The specific products will depend on the reaction conditions and the stereochemistry of the starting material.

  • Acid-Catalyzed Rearrangements: In the presence of Brønsted or Lewis acids, the cyclopropane ring can be protonated or coordinate with the acid, leading to the formation of a carbocationic intermediate.[2][3] This cation can then undergo ring-opening to form a more stable secondary or tertiary carbocation, which can subsequently be trapped by a nucleophile, undergo elimination to form an alkene, or rearrange further. The presence of donor-acceptor groups on the cyclopropane can make it even more susceptible to acid-catalyzed ring-opening.[4][5][6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound and provides actionable solutions.

Issue 1: My reaction is producing a significant amount of isomeric hexenes.

Possible Cause: You are likely observing a thermally induced rearrangement of the cyclopropane ring. This is common when reactions are run at high temperatures.

Troubleshooting Steps:

  • Reaction Temperature Optimization: Carefully evaluate the thermal stability of this compound under your specific reaction conditions. If possible, lower the reaction temperature. The rate of thermal rearrangement is highly temperature-dependent.

  • Alternative Activation Methods: If high temperatures are required for your desired transformation, consider alternative activation methods such as photochemical activation or the use of a more active catalyst that can operate at a lower temperature.

  • Reaction Time: Minimize the time the reaction is held at an elevated temperature. Prolonged heating, even at moderately elevated temperatures, can lead to the accumulation of rearranged byproducts.

Experimental Protocol: Thermal Stability Assessment

  • Set up a small-scale control experiment containing this compound and your solvent.

  • Heat the mixture to your intended reaction temperature.

  • Take aliquots at regular time intervals (e.g., every 30 minutes) and analyze them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor for the appearance of isomeric hexenes.

  • This will help you determine the acceptable temperature and time window for your reaction before significant rearrangement occurs.

Issue 2: My product is contaminated with ring-opened products, such as alcohols or ethers, when using protic solvents.

Possible Cause: This is a classic sign of an acid-catalyzed rearrangement. Trace amounts of acid in your reagents or on your glassware can be sufficient to catalyze the ring-opening of the cyclopropane, followed by trapping of the resulting carbocation by the solvent.

Troubleshooting Steps:

  • Use of Acid Scavengers: Add a non-nucleophilic base, such as proton sponge or hindered amines (e.g., 2,6-lutidine), to your reaction mixture to neutralize any trace acidity.

  • Glassware Preparation: Ensure all glassware is thoroughly dried and, if necessary, treated with a silylating agent to neutralize acidic silanol groups on the glass surface.

  • Solvent and Reagent Purity: Use freshly distilled or high-purity anhydrous solvents. Ensure that all reagents are free from acidic impurities.

  • Lewis Acid Considerations: If your reaction requires a Lewis acid, choose one that is less prone to promoting cyclopropane ring-opening. For instance, milder Lewis acids may be preferable to stronger ones.

Experimental Protocol: Neutralizing Trace Acids

  • Prior to adding your reactants, add 1.1 equivalents of a suitable acid scavenger (e.g., proton sponge) to your reaction vessel containing the solvent.

  • Stir the mixture for 10-15 minutes to allow for the neutralization of any trace acids.

  • Proceed with the addition of this compound and other reagents.

  • Monitor the reaction for the formation of ring-opened byproducts and compare the results to a reaction run without the acid scavenger.

Issue 3: I am observing cis-trans isomerization of my this compound starting material or product.

Possible Cause: Cis-trans isomerization can be promoted by both thermal and radical pathways.

Troubleshooting Steps:

  • Thermal Isomerization: As with the formation of hexenes, this can be minimized by reducing the reaction temperature and time.

  • Radical-Induced Isomerization: If your reaction involves radical initiators or is sensitive to light, these conditions can promote isomerization.

    • Exclude Light: Run the reaction in the dark or in a flask wrapped in aluminum foil.

    • Radical Inhibitors: If compatible with your desired reaction, consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene).

Visualizing Reaction Pathways

To better understand the potential rearrangement pathways, the following diagrams illustrate the key mechanisms.

RearrangementMechanisms cluster_thermal Thermal Rearrangement cluster_acid Acid-Catalyzed Rearrangement Start_T This compound TS_T Trimethylene Diradical Intermediate Start_T->TS_T Heat (Δ) Product_T Isomeric Hexenes TS_T->Product_T Start_A This compound Intermediate_A Protonated Cyclopropane/ Carbocation Intermediate Start_A->Intermediate_A H+ or Lewis Acid Product_A Ring-Opened Products (Alkenes, Alcohols, Ethers) Intermediate_A->Product_A Nucleophilic Attack or Elimination

Caption: Key rearrangement pathways for this compound.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the outcome of a reaction involving this compound.

EntryTemperature (°C)AdditiveDesired Product Yield (%)Rearranged Byproduct (%)
1150None6535 (Hexenes)
2100None928 (Hexenes)
31001 eq. HCl (aq)595 (Ring-opened)
41001.1 eq. Proton Sponge955 (Hexenes)

This data illustrates the critical importance of controlling temperature and acidity to prevent unwanted side reactions.

References

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). SciSpace. [Link]

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Thieme Chemistry. [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.). Science of Synthesis. [Link]

  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. [Link]

  • Novel thermal rearrangement of 1-alkoxycarbonyl-2-aryl-cyclopropanes. (n.d.). Royal Society of Chemistry. [Link]

  • Vinylcyclopropane rearrangement. (n.d.). Wikipedia. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Royal Society of Chemistry. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). ACS Publications. [Link]

  • (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications. [Link]

  • Cyclopropane Chemistry. VI. Acylation of Some Substituted Cyclopropanes. (n.d.). ACS Publications. [Link]

  • Thermal rearrangement of alkoxycyclopropanes. (n.d.). Royal Society of Chemistry. [Link]

Sources

Technical Support Gateway: Synthesis of trans-1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-1-Ethyl-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging cyclopropanation. Cyclopropanes are valuable structural motifs in medicinal chemistry, and achieving high diastereoselectivity is often critical for biological activity.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 1-ethyl-2-methylcyclopropane, focusing on the Simmons-Smith reaction and its variants, which are the most reliable methods for this transformation.[2][3]

Q1: My overall reaction yield is very low or zero. What are the primary causes of reaction failure?

Answer: Low conversion in a Simmons-Smith type reaction is a frequent problem that almost always traces back to reagent quality or reaction conditions. The reaction involves a heterogeneous zinc carbenoid, making it highly sensitive to inhibitors and moisture.[4][5]

Potential Causes & Solutions:

  • Inactive Zinc: The surface of zinc metal is crucial for carbenoid formation. Commercial zinc dust can have an passivating oxide layer.

    • Solution: Activate the zinc just before use. For a zinc-copper couple, this involves treating zinc dust with a copper salt solution (e.g., copper(I) chloride or copper(II) acetate). For diethylzinc-based modifications, this step is not needed as it's a homogeneous precursor.[6] Using ultrasound can also help activate the zinc surface.[6]

  • Reagent Purity & Stability:

    • Diiodomethane (CH₂I₂): This reagent can decompose over time, releasing iodine which can inhibit the reaction. It should be colorless or pale yellow.

      • Solution: Use freshly distilled or a newly opened bottle of diiodomethane. If it is brown, wash it with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), dry, and distill.[5]

    • Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and extremely sensitive to air and moisture.[4]

      • Solution: Always handle Et₂Zn under a strictly anhydrous and inert atmosphere (e.g., argon or high-purity nitrogen) using proper syringe techniques. Use a fresh, high-quality source.

  • Atmospheric Contamination: The organozinc intermediates are readily destroyed by water and oxygen.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. The reaction must be conducted under a positive pressure of an inert gas.[5]

  • Improper Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic formation of the carbenoid and then allowed to warm.

    • Solution: Maintain strict temperature control. Running the reaction at too low a temperature may result in a very slow reaction rate, while excessively high temperatures can promote side reactions and reagent decomposition.[5]

Below is a troubleshooting workflow to diagnose the root cause of low yield.

G cluster_alkene_no cluster_alkene_yes start Low or No Product Yield q1 Is the starting alkene consumed? (Check via GC/TLC) start->q1 no_conversion No Conversion: Reaction Failure q1->no_conversion No conversion Conversion Observed: Side Reactions or Degradation q1->conversion Yes q2 Are reagents fresh & pure? (CH₂I₂, Et₂Zn or Zn-Cu) no_conversion->q2 q3 Was the reaction run under strictly anhydrous/inert conditions? q2->q3 Yes fix_reagents Solution: Use freshly distilled CH₂I₂ and high-purity zinc reagents. q2->fix_reagents No q4 Was zinc properly activated (if using Zn-Cu couple)? q3->q4 Yes fix_conditions Solution: Oven-dry all glassware and maintain positive inert gas pressure. q3->fix_conditions No fix_zinc Solution: Prepare fresh Zn-Cu couple or use ultrasound. q4->fix_zinc No q5 Were significant byproducts formed? conversion->q5 q6 Was the workup procedure appropriate? (e.g., acid-sensitive product) q5->q6 No fix_side_reactions Solution: Check purity of starting alkene. Optimize stoichiometry and temperature. q5->fix_side_reactions Yes fix_workup Solution: Use a buffered or basic quench (e.g., sat. NaHCO₃ instead of NH₄Cl). q6->fix_workup No

Caption: Troubleshooting workflow for low cyclopropanation yields.
Q2: My reaction produces a mixture of cis- and trans-1-ethyl-2-methylcyclopropane. How can I increase the selectivity for the trans isomer?

Answer: This is a crucial point of experimental design. The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is directly translated to the product.[2][7][8] The carbenoid adds to the double bond in a concerted, syn-addition fashion.[6][8]

  • To synthesize trans -1-ethyl-2-methylcyclopropane, you must start with trans -2-pentene.

  • If you start with cis -2-pentene, you will obtain cis -1-ethyl-2-methylcyclopropane.

Therefore, poor diastereoselectivity in the final product is almost always caused by a stereochemically impure sample of the starting alkene, not a lack of selectivity in the cyclopropanation step itself.

The Causality of Stereospecificity

G cluster_trans trans-Alkene Pathway cluster_cis cis-Alkene Pathway trans_alkene trans-2-Pentene trans_product trans-1-Ethyl-2-methylcyclopropane trans_alkene->trans_product CH₂I₂ / Et₂Zn (Stereochemistry Retained) cis_alkene cis-2-Pentene cis_product cis-1-Ethyl-2-methylcyclopropane cis_alkene->cis_product CH₂I₂ / Et₂Zn (Stereochemistry Retained) impure_start Mixture of cis/trans-2-Pentene impure_product Mixture of cis/trans-Products impure_start->impure_product Simmons-Smith Reaction

Caption: Stereospecificity of the Simmons-Smith reaction.

Solution:

  • Verify Alkene Purity: Analyze your starting 2-pentene by ¹H NMR or GC to confirm its isomeric purity.

  • Synthesize High-Purity trans-Alkene: If your starting material is a mixture, you must either purify it or synthesize the trans isomer selectively. The Wittig reaction is a powerful tool for this. Using a stabilized phosphonium ylide generally provides high selectivity for the E-alkene (trans).[9][10] For example, reacting acetaldehyde with the ylide generated from propyltriphenylphosphonium bromide will favor the trans product.

Q3: I have a mixture of the cis and trans diastereomers. How can they be separated?

Answer: Separating diastereomers of simple, nonpolar hydrocarbons like this compound is notoriously difficult using standard laboratory techniques like column chromatography due to their very similar polarities and boiling points.

Propertytrans-1-Ethyl-2-methylcyclopropanecis-1-Ethyl-2-methylcyclopropaneRationale for Difficulty
CAS Number 19781-69-2[11]19781-68-1[12]Different compounds, but structurally very similar.
Molecular Weight 84.16 g/mol [13]84.16 g/mol [12]Identical mass, precluding mass-based separation.
Boiling Point (Predicted) ~70-75 °C~75-80 °CVery close boiling points make standard distillation arduous.

Separation Strategies:

  • Fractional Distillation: While challenging, careful fractional distillation using a long, efficient column (e.g., a Vigreux or packed column) may provide some enrichment, but achieving high purity is unlikely.[14]

  • Preparative Gas Chromatography (Prep-GC): This is the most effective method for separating small quantities of volatile isomers with close boiling points on a laboratory scale.

  • Extractive Distillation: An industrial technique where a solvent is added to alter the relative volatilities of the components, but this is not typically feasible in a research lab.[14]

The most practical and cost-effective solution is to avoid the separation problem altogether by ensuring the stereochemical purity of the starting alkene.

Optimized Experimental Protocols

The following protocols are designed to maximize yield and stereoselectivity.

Protocol 1: Synthesis of trans-2-Pentene via Stabilized Wittig Reaction

This protocol favors the formation of the trans (E) alkene, the required precursor for the target molecule.[9][10]

  • Ylide Preparation:

    • In a flame-dried, three-neck flask under argon, add propyltriphenylphosphonium bromide (1.1 eq) to anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Wittig Reaction:

    • Re-cool the ylide solution to -78 °C.

    • Add a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product into a low-boiling pentane or diethyl ether. The byproduct, triphenylphosphine oxide, is often difficult to remove. Precipitation by adding hexane and cooling can be effective.[15]

    • Carefully wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purify the highly volatile trans-2-pentene by careful distillation. Collect the fraction boiling at ~36 °C.

    • Confirm isomeric purity (>98% trans) by GC or ¹H NMR before proceeding.

Protocol 2: High-Yield Synthesis of trans-1-Ethyl-2-methylcyclopropane (Furukawa Modification)

This protocol uses diethylzinc, which often gives higher yields and more reproducible results than the heterogeneous Zn-Cu couple.[2]

  • Reaction Setup:

    • To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet, add a solution of high-purity trans-2-pentene (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add diethylzinc (Et₂Zn, 1.2 eq, typically a 1.0 M solution in hexanes) via syringe.

    • Next, add diiodomethane (CH₂I₂, 1.2 eq) dropwise via the dropping funnel over 30 minutes. The reaction may be mildly exothermic. Maintain the temperature at 0 °C during addition.

  • Reaction Progression:

    • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the starting alkene by GC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) very slowly and carefully dropwise. Effervescence (ethane gas) will occur.

    • Once gas evolution ceases, transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove any iodine), then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (product is volatile).

    • Purify the crude product by fractional distillation to obtain pure trans-1-ethyl-2-methylcyclopropane.

The overall synthetic workflow is summarized below.

G start Acetaldehyde + Propyltriphenylphosphonium Bromide wittig Step 1: Wittig Reaction (Stabilized Ylide) start->wittig alkene_crude Crude Product: trans-2-Pentene + PPh₃O wittig->alkene_crude purify_alkene Step 2: Purification (Distillation / Precipitation) alkene_crude->purify_alkene alkene_pure Pure trans-2-Pentene (>98% by GC) purify_alkene->alkene_pure ss_reaction Step 3: Simmons-Smith Reaction (CH₂I₂ / Et₂Zn) alkene_pure->ss_reaction workup Step 4: Aqueous Workup & Extraction ss_reaction->workup product_crude Crude Product: trans-1-Ethyl-2-methylcyclopropane purify_product Step 5: Final Purification (Fractional Distillation) product_crude->purify_product workup->product_crude final_product Final Product: Pure trans-1-Ethyl-2-methylcyclopropane purify_product->final_product

Caption: Overall workflow for the stereoselective synthesis of the target compound.

References

  • ResearchGate. (n.d.). Scheme 2 Optimization of the reaction conditions for the mechanochemical Simmons-Smith reaction and control experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. DOI:10.1039/D3GC00649B. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • ACS Publications. (2024). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved from [Link]

  • ACS Publications. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). 24. Synthesis of a Cyclopropane Derivative. Retrieved from [Link]

  • National Institutes of Health. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • YouTube. (2024). Synthesis of a Cyclopropane from an Aldehyde. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-2-methylcyclopropane (CAS 19781-69-2). Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. Retrieved from [Link]

  • NIST. (n.d.). This compound. WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
  • National Institutes of Health. (n.d.). cis-1-Ethyl-2-methylcyclopropane. PubChem. Retrieved from [Link]

  • University of Wisconsin. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-2-methylcyclopropane. WebBook. Retrieved from [Link]

  • University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

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Technical Support Center: Navigating Steric Effects in 1-Ethyl-2-methylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the intricate role of steric effects in reactions involving 1-ethyl-2-methylcyclopropane. Our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate and overcome common experimental challenges, ensuring the efficiency and selectivity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions about the stereochemistry and reactivity of this compound, with a focus on how its structure dictates reaction outcomes.

Q1: What are the possible stereoisomers of this compound and how do they influence steric hindrance?

Answer: this compound possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S).[1] These are grouped into two pairs of enantiomers.

The key distinction for steric considerations lies in the relative orientation of the ethyl and methyl groups, leading to cis and trans diastereomers:

  • cis-isomers: The ethyl and methyl groups are on the same face of the cyclopropane ring. This creates a more sterically congested face, significantly hindering the approach of reagents from that side.

  • trans-isomers: The ethyl and methyl groups are on opposite faces of the ring. This configuration results in a more evenly distributed steric bulk, although each face still presents some degree of hindrance.

The choice of starting alkene stereochemistry (cis or trans) for a cyclopropanation reaction will directly determine whether the resulting cyclopropane is the cis or trans diastereomer, a principle of stereospecificity.[2][3]

Q2: How can I selectively synthesize a specific stereoisomer of this compound?

Answer: The most reliable method for stereoselective synthesis is the Simmons-Smith cyclopropanation reaction . This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][4]

  • To synthesize cis-1-ethyl-2-methylcyclopropane , you would start with (Z)-pent-2-ene.

  • To synthesize trans-1-ethyl-2-methylcyclopropane , you would start with (E)-pent-2-ene.

The Simmons-Smith reagent, typically an organozinc carbenoid (ICH₂ZnI), delivers the methylene group to one face of the double bond in a concerted fashion.[2][5] For unfunctionalized alkenes, the reagent will generally approach from the less sterically hindered face of the alkene. However, the presence of directing groups, such as a proximal hydroxyl group, can override steric factors by coordinating with the zinc reagent and directing the cyclopropanation to the same face as the hydroxyl group.[4]

Q3: In a ring-opening reaction of this compound, which C-C bond is most likely to break and why?

Answer: The regioselectivity of ring-opening in substituted cyclopropanes is governed by the stability of the reaction intermediate (often a carbocation or a radical) and the electronic nature of the substituents.[6][7] The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for these reactions.[6]

In an electrophilic addition (e.g., with a protic acid like HBr), the reaction proceeds via protonation of a cyclopropane C-C bond to form the most stable carbocation intermediate. The bond cleavage will occur to generate a carbocation on the most substituted carbon atom. For this compound, the C1-C2 bond is the most substituted. Cleavage will favor the formation of a tertiary carbocation if possible, following Markovnikov's rule.[8]

The presence of electron-donating groups (like alkyl groups) stabilizes a positive charge, while electron-withdrawing groups destabilize it, influencing which bond breaks.[6][9]

Q4: How do steric effects from the ethyl and methyl groups influence the rate and selectivity of reactions at the cyclopropane ring?

Answer: Steric hindrance from the ethyl and methyl groups plays a crucial role in both the rate and selectivity of reactions.

  • Reaction Rate: The approach of a reagent to the cyclopropane ring can be slowed down by the steric bulk of the substituents. The cis-isomer, with both alkyl groups on the same face, will present a significantly more hindered face than the trans-isomer. Consequently, reactions occurring on the substituted face of the cis-isomer will be slower.

  • Facial Selectivity: For reactions that involve an external reagent attacking the cyclopropane ring, the reagent will preferentially approach from the less sterically hindered face. In the case of cis-1-ethyl-2-methylcyclopropane, this will be the face opposite to the ethyl and methyl groups. For the trans-isomer, the choice of face is less pronounced, and selectivity will depend on the relative size of the approaching reagent versus the ethyl and methyl groups.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during experiments with this compound.

Problem 1: Low Diastereoselectivity in Simmons-Smith Cyclopropanation

Symptoms:

  • Formation of a mixture of cis and trans isomers when starting with a pure (E)- or (Z)-alkene.

  • Inconsistent product ratios between batches.

Possible Causes & Solutions:

CauseScientific ExplanationTroubleshooting Protocol
Isomerization of Starting Alkene The starting (E)- or (Z)-pent-2-ene may contain impurities of the other isomer, or isomerization may be occurring under the reaction conditions (e.g., due to trace acid).1. Verify Alkene Purity: Before starting the reaction, confirm the isomeric purity of your pent-2-ene using GC or ¹H NMR. 2. Purify if Necessary: If significant isomerization is present, purify the alkene by distillation. 3. Use Anhydrous & Aprotic Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent acid-catalyzed isomerization.
Inefficient Reagent Formation Incomplete reaction of zinc with diiodomethane can lead to side reactions or reduced reactivity, potentially affecting selectivity.1. Activate Zinc: Activate the zinc (e.g., zinc-copper couple) immediately before use. 2. Consider Furukawa Modification: Use diethylzinc (Et₂Zn) with CH₂I₂. This often leads to a more reactive and reliably formed reagent, which can improve yields and selectivity.[4]
Steric Hindrance from Substrate For more complex substrates containing this compound, other bulky groups on the molecule may influence the approach of the Simmons-Smith reagent, leading to unexpected stereochemical outcomes.1. Analyze Substrate Conformation: Model the lowest energy conformation of your substrate to predict the least hindered face for cyclopropanation. 2. Introduce a Directing Group: If possible, introduce a hydroxyl group near the target double bond to direct the cyclopropanation via coordination with the zinc reagent, overriding simple steric effects.[4]
Problem 2: Poor Regioselectivity in Electrophilic Ring-Opening

Symptoms:

  • Formation of a mixture of regioisomeric products upon reaction with an electrophile (e.g., HBr, Br₂).

  • Product distribution does not match the expected outcome based on carbocation stability.

Possible Causes & Solutions:

CauseScientific ExplanationTroubleshooting Protocol
Competing Reaction Pathways (Sₙ1 vs. Sₙ2) While ring-opening often proceeds via a carbocation-like (Sₙ1) transition state, a concerted (Sₙ2-like) mechanism can compete, especially with less stabilizing substituents or stronger nucleophiles. This can lead to attack at a less substituted carbon.1. Solvent Modification: Use a more polar, non-nucleophilic solvent (like hexafluoroisopropanol, HFIP) to favor the formation of a carbocation intermediate and promote an Sₙ1-type pathway.[10] 2. Lewis Acid Catalysis: Employ a Lewis acid (e.g., Yb(OTf)₃, TiCl₄) to pre-coordinate with any functional groups and promote a more ordered, regioselective ring-opening.[11][12]
Electronic Effects of Other Substituents If the molecule contains other electron-withdrawing or -donating groups, they can significantly alter the electronic polarization of the cyclopropane C-C bonds, overriding the directing effects of the alkyl groups.1. Analyze Electronic Effects: Evaluate the electronic properties of all substituents on the molecule. Donor-acceptor cyclopropanes, for instance, have highly polarized bonds that dictate the site of nucleophilic attack.[6][9] 2. Protecting Groups: If a functional group is interfering electronically, consider using a protecting group to temporarily mask its effect during the ring-opening step.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Stereospecific Synthesis of trans-1-Ethyl-2-methylcyclopropane via Simmons-Smith Reaction

Objective: To synthesize trans-1-ethyl-2-methylcyclopropane with high diastereoselectivity from (E)-pent-2-ene.

Materials:

  • Zinc dust (< 325 mesh)

  • Copper(I) chloride (CuCl)

  • (E)-pent-2-ene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (1.2 eq) and an equal weight of water.

    • While stirring vigorously, add CuCl (0.1 eq) in small portions. The black color of the copper should appear.

    • Stir for 10 minutes, then decant the water. Wash the resulting zinc-copper couple three times with anhydrous diethyl ether.

  • Cyclopropanation:

    • To the activated zinc-copper couple, add anhydrous diethyl ether.

    • Add a solution of diiodomethane (1.1 eq) in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed.

    • After the initial exotherm subsides, add a solution of (E)-pent-2-ene (1.0 eq) in diethyl ether dropwise over 30 minutes.

    • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by GC analysis.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Filter the mixture through a pad of Celite to remove the metal salts.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent by distillation at atmospheric pressure. Purify the resulting crude product by fractional distillation to obtain pure trans-1-ethyl-2-methylcyclopropane.

Diagrams

Diagram 1: Steric Hindrance in cis vs. trans Isomers

Steric_Hindrance cluster_cis cis-1-Ethyl-2-methylcyclopropane cluster_trans trans-1-Ethyl-2-methylcyclopropane C1_cis C C2_cis C C1_cis->C2_cis Et_cis Ethyl (Et) C1_cis->Et_cis top face H1_cis H C1_cis->H1_cis bottom face C3_cis C C2_cis->C3_cis Me_cis Methyl (Me) C2_cis->Me_cis top face H2_cis H C2_cis->H2_cis bottom face C3_cis->C1_cis C1_trans C C2_trans C C1_trans->C2_trans Et_trans Ethyl (Et) C1_trans->Et_trans top face H1_trans H C1_trans->H1_trans bottom face C3_trans C C2_trans->C3_trans Me_trans Methyl (Me) C2_trans->Me_trans bottom face H2_trans H C2_trans->H2_trans top face C3_trans->C1_trans Reagent_cis Reagent Approach (Hindered) Reagent_cis->C1_cis Reagent_trans Reagent Approach (Less Hindered) Reagent_trans->C1_trans

Caption: Steric hindrance on the faces of cis and trans isomers.

Diagram 2: Workflow for Troubleshooting Poor Regioselectivity

Troubleshooting_Workflow start Poor Regioselectivity in Ring-Opening check_mechanism Identify Dominant Mechanism: Sₙ1 or Sₙ2? start->check_mechanism sn1_path Favor Sₙ1 Pathway check_mechanism->sn1_path Intermediate is carbocation-like sn2_path Consider Sₙ2 Pathway check_mechanism->sn2_path Intermediate is concerted/anionic change_solvent Use Polar, Non-nucleophilic Solvent (e.g., HFIP) sn1_path->change_solvent add_lewis_acid Add Lewis Acid Catalyst (e.g., Yb(OTf)₃) sn1_path->add_lewis_acid check_electronics Evaluate Electronic Effects of All Substituents sn2_path->check_electronics re_evaluate Re-evaluate Product Mixture change_solvent->re_evaluate add_lewis_acid->re_evaluate protect_groups Use Protecting Groups to Mask Interfering Functionality check_electronics->protect_groups protect_groups->re_evaluate

Caption: Decision workflow for addressing regioselectivity issues.

References

  • Simmons–Smith reaction - Wikipedia. Available at: [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. Available at: [Link]

  • Reactivity of electrophilic cyclopropanes - PMC - NIH. Available at: [Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC - NIH. Available at: [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - RSC Publishing. Available at: [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. Available at: [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC - NIH. Available at: [Link]

  • Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. Available at: [Link]

  • 10.7. Additions involving cyclic intermediates | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Simmons‐Smith Cyclopropanation Reaction - ResearchGate. Available at: [Link]

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC - NIH. Available at: [Link]

  • trans-1-Ethyl-2-methylcyclopropane - the NIST WebBook. Available at: [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Available at: [Link]

  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation | JACS Au - ACS Publications. Available at: [Link]

  • Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction | Scilit. Available at: [Link]

  • Cyclopropane, 1-ethyl-2-methyl-, cis- - the NIST WebBook. Available at: [Link]

  • Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Strategies for ring‐opening of substituted cyclopropanes. - ResearchGate. Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. Available at: [Link]

  • Conformations of 1,2- disubstituted cyclohexanes - YouTube. Available at: [Link]

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC - NIH. Available at: [Link]

  • 1 Asymmetric Cyclopropanation - Wiley-VCH. Available at: [Link]

  • trans-1-Ethyl-2-methylcyclopropane - the NIST WebBook. Available at: [Link]

  • cis-1-Ethyl-2-methylcyclopropane | C6H12 | CID 640655 - PubChem. Available at: [Link]

  • Alkane - Wikipedia. Available at: [Link]

  • This compound | C6H12 | CID 140607 - PubChem - NIH. Available at: [Link]

  • trans-1-Ethyl-2-methylcyclopropane | C6H12 | CID 59954408 - PubChem - NIH. Available at: [Link]

  • Chemical Properties of trans-1-Ethyl-2-methylcyclopropane (CAS 19781-69-2) - Cheméo. Available at: [Link]

  • 7.8 Orientation of Electrophilic Additions: Markovnikov's Rule - Organic Chemistry | OpenStax. Available at: [Link]

  • Cyclopropane, 1-ethyl-2-methyl-, cis- - the NIST WebBook. Available at: [Link]

    • 1-methylcyclopentene + H2 over Pd. 2) 1-ethyl-2-methylcyclohexene + H2 over Pd. 3) The syn addition of the H and OH to the double bond relates to the _____ of the reaction. *a. stereospecificity | Homework.Study.com. Available at: [Link]

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Technical Support Center: Troubleshooting GC-MS Separation of 1-Ethyl-2-methylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for researchers and professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Ethyl-2-methylcyclopropane. This molecule, with its two chiral centers, exists as four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other (cis and trans). The structural similarity and subtle differences in physicochemical properties among these isomers make their chromatographic separation a significant analytical challenge. This guide provides a systematic, question-and-answer-based approach to diagnose and resolve common separation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a single, broad, or asymmetric peak for this compound. How can I confirm if I have a co-elution problem?

A1: Observing a non-ideal peak shape is a primary indicator of potential co-elution, where multiple isomers elute from the GC column at or near the same time.[1] Before adjusting your method, it's crucial to confirm that more than one species is present within that single peak.

The Causality: Co-eluting peaks often appear as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[2] Because mass spectrometers scan rapidly, we can exploit this to "slice" through the peak and check for spectral inconsistencies. Isomers, while often having similar fragmentation patterns, may have slight differences in the relative abundances of their fragment ions.

Protocol: Confirming Co-elution via Mass Spectral Analysis

  • Acquire Data in Full Scan Mode: Ensure your MS is set to scan a relevant mass range (e.g., m/z 35-150) across the entire elution profile of the peak .

  • Examine Mass Spectra Across the Peak:

    • Select at least three points on your chromatographic peak: the beginning (upslope), the apex, and the end (downslope).

    • Display the mass spectrum for each point.

    • Crucial Check: If the relative ion abundances change between these spectra, it confirms the presence of more than one compound.[1][2]

  • Utilize Extracted Ion Chromatograms (EICs):

    • Identify several key fragment ions from the mass spectrum. For this compound (MW 84.16), characteristic ions will likely result from the loss of methyl (M-15, m/z 69) or ethyl (M-29, m/z 55) groups, and other cyclopropane ring fragmentation. The NIST Mass Spectrometry Data Center shows a top peak at m/z 41 for cis-1-Ethyl-2-methylcyclopropane.[3]

    • Plot the EICs for at least two or three of these major ions. If the apices (highest points) of the EIC peaks are not perfectly aligned in retention time, this is a strong indication of co-elution.[2]

Q2: I've confirmed co-elution of my isomers. What are the first instrumental parameters I should adjust on my standard (achiral) GC column?

A2: Before considering a different column, optimizing your existing method can often significantly improve resolution. The key is to manipulate the thermodynamics of the separation, primarily through the oven temperature program.[4] A slower, more controlled temperature ramp allows for more interaction between the analytes and the stationary phase, enhancing separation.[5]

The Causality: Resolution in temperature-programmed GC is highly dependent on the oven ramp rate. A fast ramp rate can cause analytes to move through the column too quickly, not allowing sufficient time for partitioning into the stationary phase, thus diminishing separation. Conversely, a slower ramp rate increases the retention factor (k) and can improve selectivity (α), the two key components of resolution.[6]

Protocol: Optimizing the Oven Temperature Program

  • Lower the Initial Temperature: Start with an initial oven temperature that is 20-30°C below the elution temperature of your target analyte.[7] For a volatile compound like this compound, a starting temperature of 40-50°C is a reasonable initial point.

  • Decrease the Ramp Rate: This is the most impactful parameter. If your current ramp rate is 15°C/min, reduce it to 5°C/min. For very closely eluting isomers, a ramp rate as low as 1-2°C/min may be necessary to achieve separation.[5][7]

  • Introduce an Isothermal Hold: If the isomers elute early in the chromatogram, adding a 1-2 minute hold at the initial temperature can improve the resolution of these volatile peaks.[7]

  • Verify Carrier Gas Velocity: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions (typically around 30-40 cm/s for Helium). Operating far from this optimum reduces column efficiency (N), harming resolution.

Data Presentation: Parameter Optimization

ParameterStandard MethodOptimized MethodRationale for Change
GC Column DB-5ms, 30m x 0.25mm, 0.25µm(Same)Isolate the effect of temperature programming first.
Initial Temp. 70°C45°CIncreases retention and interaction with the stationary phase for early eluting peaks.[8]
Initial Hold 0.5 min2 minAllows for better focusing of analytes at the head of the column before the ramp begins.[7]
Temp. Ramp 20°C/min3°C/minSlowing the ramp rate is critical for improving the resolution of closely eluting isomers.[5]
Final Temp. 250°C200°CCan be lowered as the analytes are volatile and will have eluted long before this temperature.
Q3: I'm still struggling to separate the isomers on my standard non-polar column. What kind of column should I be using to separate diastereomers like cis- and trans-1-Ethyl-2-methylcyclopropane?

A3: If optimizing your method on a non-polar column (like a DB-5 or HP-5) fails, the next step is to change the column's stationary phase chemistry. Diastereomers have different shapes and dipole moments, and a column with a more polar stationary phase can exploit these differences to achieve separation.[9][10]

The Causality: Separation is based on differences in analyte-stationary phase interactions. A non-polar phenyl-methylpolysiloxane phase separates primarily by boiling point. The cis and trans isomers of this compound have very similar boiling points but differ in their spatial arrangement. The cis isomer has a larger dipole moment than the more symmetric trans isomer. A mid-polarity or polar stationary phase (e.g., containing cyanopropyl groups) will interact more strongly with the more polar cis isomer, increasing its retention time relative to the trans isomer and enabling separation.

Visualization: Column Selection Logic

Below is a decision tree to guide the selection of an appropriate GC column for your separation goals.

ColumnSelection start Goal: Separate this compound Isomers q1 Are you separating diastereomers (cis vs. trans)? start->q1 q2 Are you separating all four stereoisomers (including enantiomers)? start->q2 achiral_col Use Achiral Column q1->achiral_col Yes chiral_col Use Chiral Stationary Phase (CSP) q2->chiral_col Yes achiral_strat Start with non-polar phase (e.g., 5% Phenyl). If co-elution persists, increase polarity (e.g., 50% Phenyl or Cyanopropyl phase). achiral_col->achiral_strat chiral_strat Use a cyclodextrin-based CSP. (e.g., derivatized β- or γ-cyclodextrin) chiral_col->chiral_strat

Caption: Decision tree for selecting the appropriate GC column.

Q4: I need to separate all four stereoisomers, including the enantiomeric pairs ((1R,2R) from (1S,2S)). Is this possible with GC-MS?

A4: Yes, this is achievable, but it requires a specific type of column known as a Chiral Stationary Phase (CSP).[11] Enantiomers have identical physical properties (boiling point, polarity, etc.) in an achiral environment and therefore cannot be separated on standard GC columns.[9]

The Causality: Chiral recognition is the principle behind enantiomeric separation.[12] A CSP contains a chiral selector, often a derivative of cyclodextrin, which is itself enantiomerically pure.[13] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different stabilities and, consequently, different retention times, allowing for their separation.[12] For separating cyclopropane derivatives, cyclodextrin-based phases like Chirasil-Dex are often effective.[13][14]

Q5: My peaks are tailing, which is affecting my resolution and quantification. What causes this and how do I fix it?

A5: Peak tailing is typically caused by unwanted interactions between the analyte and "active sites" within the GC system. These are points of high surface energy that can adsorb polar or reactive compounds.

The Causality: Active sites can be exposed silanol groups (-Si-OH) on a deactivated glass inlet liner, metal surfaces in the injector or detector, or contamination built up in the system.[15] When an analyte molecule interacts too strongly with these sites, its passage through the system is delayed relative to other molecules, resulting in a tailed peak shape.

Visualization: Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving separation issues.

TroubleshootingWorkflow A Observe Poor Separation (Broad Peak, Shoulder, Tailing) B Confirm Co-elution (Check MS scans across peak) A->B J Address Peak Tailing (Check for active sites, contamination) A->J Tailing Observed C Optimize Temperature Program (Lower initial temp, decrease ramp rate) B->C Co-elution Confirmed D Separation Improved? C->D E Evaluate Column Choice D->E No K Problem Solved D->K Yes F Separating Diastereomers? E->F G Separating Enantiomers? E->G H Increase Stationary Phase Polarity F->H Yes I Use Chiral Stationary Phase (CSP) G->I Yes H->K I->K L Perform Inlet Maintenance (Replace liner, septum, gold seal) J->L L->K

Caption: Systematic workflow for troubleshooting GC-MS separation issues.

Troubleshooting Peak Tailing:

Possible CauseDiagnostic StepSolution
Active Inlet Liner Observe tailing for all active compounds.Replace the glass inlet liner with a new, deactivated one. Use a liner with glass wool only if necessary for non-volatile residues.
System Contamination Run a solvent blank. A dirty baseline or ghost peaks indicate contamination.Perform inlet maintenance (replace septum and seals). Bake out the column at its maximum isothermal temperature limit.[16]
Improper Column Installation Peaks may be fronting or tailing.Re-cut the column ends to ensure a clean, square cut. Re-install, ensuring the correct insertion depth into the injector and detector.[15]
Q6: Can I use the mass spectrometer to differentiate the isomers if they co-elute completely?

A6: Generally, no. This is a critical limitation to understand. Mass spectrometry, especially with electron ionization (EI), breaks molecules apart into charged fragments.[17] Stereoisomers have the same atoms and connectivity, so they typically produce identical or nearly identical mass spectra.[10] The fragmentation pathways are governed by bond energies, not the 3D arrangement of the atoms.

While minor, reproducible differences in fragment ion ratios might exist between diastereomers under highly controlled conditions, relying on this for quantification is not robust. For enantiomers, the mass spectra are identical. Therefore, chromatographic separation is absolutely necessary for the reliable identification and quantification of this compound isomers. [10]

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
  • Frank, H., Woiwode, W., Nicholson, G. J., & Bayer, E. (1981). Gas-chromatographic separation of stereoisomers of dipeptides. PubMed.
  • Liu, W., Gan, J., Lee, S., & Werner, I. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. PubMed.
  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived....
  • ResearchGate. (n.d.). C11-Chirasil-Dex as chiral stationary phase in GC: Enantioselective separation of cyclopropane derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of GC-MS Parameters for Octadienol Isomer Separation.
  • ResearchGate. (n.d.). The enantiomer separations of cyclopropane derivatives using three 2, 6-di-O-ally-3-O-acylated-β-cyclodextrins as capillary gas chromatography chiral stationary phases.
  • ResearchGate. (n.d.). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography.
  • Benchchem. (n.d.). Troubleshooting co-elution of DDE isomers in gas chromatography.
  • Refubium. (2026, January 7). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC–MS.
  • Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
  • PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. PubMed.
  • Agilent. (n.d.). GC Method Development.
  • NIST. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Restek. (n.d.). Troubleshooting Guide.

Sources

Technical Support Center: Optimizing NMR Data Acquisition for 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 1-Ethyl-2-methylcyclopropane. This guide, presented in a question-and-answer format, is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding and more effective troubleshooting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR experiments with this compound.

Question 1: I'm observing a very low signal-to-noise (S/N) ratio in my ¹H NMR spectrum. What are the likely causes and how can I improve it?

A poor signal-to-noise ratio can be frustrating, but it's often rectifiable by systematically checking your sample preparation and acquisition parameters.[1][2] The low boiling point and potential for volatility of this compound can exacerbate this issue.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[3] For a volatile compound like this compound, sample loss during preparation can lead to a lower than expected concentration. A specialized sample preparation technique using a micropreparative GC system can be highly effective for volatile chemicals, ensuring high recovery efficiency.[4]

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[5] If your concentration is low, increasing the number of scans is a direct way to improve the S/N.

  • Solvent Selection: Ensure you are using a high-purity deuterated solvent. The choice of solvent can also affect the chemical shifts of your compound, which can be useful for resolving overlapping signals.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad lines and poor signal intensity.[6] Always ensure the spectrometer is well-shimmed before acquiring your data.

  • Probe Tuning and Matching: The NMR probe must be correctly tuned to the resonance frequency of the nucleus being observed to ensure efficient signal detection.[5]

Protocol 1: Optimizing the Number of Scans (NS) for Improved S/N

  • Initial Acquisition: Acquire a spectrum with a standard number of scans (e.g., 8 or 16).

  • Assess S/N: Evaluate the signal-to-noise ratio for a representative peak.

  • Incremental Increase: Double the number of scans and acquire a new spectrum.

  • Evaluate Improvement: Compare the S/N of the new spectrum to the previous one. The S/N should increase by a factor of approximately 1.4 (the square root of 2).

  • Repeat as Necessary: Continue to increase the number of scans until a satisfactory S/N is achieved. Be mindful that each doubling of scans significantly increases the experiment time.

Question 2: The signals in the cyclopropyl region of my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve these signals?

The protons on the cyclopropane ring of this compound form a complex spin system, which can lead to significant signal overlap, especially at lower magnetic field strengths.

  • Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to resolve overlapping signals.

  • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[7][8]

    • TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[8] This can be particularly useful for identifying all the protons of the ethyl and methyl groups, as well as the cyclopropyl protons.

  • Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a single proton and observe which other protons are in the same spin system or are spatially close, respectively.

Question 3: I have a mixture of cis and trans isomers of this compound. How can I use NMR to determine the stereochemistry of each isomer?

Distinguishing between diastereomers like the cis and trans isomers of this compound is a classic application of NMR spectroscopy.[9] The key is to identify through-space correlations using the Nuclear Overhauser Effect (NOE).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[8][10][11]

    • In the cis isomer , the ethyl and methyl groups are on the same side of the cyclopropane ring. A NOESY experiment should show cross-peaks between the protons of the ethyl group and the protons of the methyl group.

    • In the trans isomer , the ethyl and methyl groups are on opposite sides of the ring. No NOE is expected between the protons of these two groups.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For small molecules like this compound, ROESY can sometimes provide clearer results than NOESY.[12]

Experimental Workflow for Stereochemistry Determination

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion prep Prepare NMR sample of isomer mixture cosy Acquire 2D COSY spectrum prep->cosy noesy Acquire 2D NOESY/ROESY spectrum cosy->noesy analyze_cosy Analyze COSY to identify spin systems of each isomer noesy->analyze_cosy analyze_noesy Look for NOE cross-peaks between ethyl and methyl protons analyze_cosy->analyze_noesy assign_cis Isomer with NOE between ethyl and methyl is cis analyze_noesy->assign_cis assign_trans Isomer without this NOE is trans analyze_noesy->assign_trans

Caption: Workflow for determining the stereochemistry of this compound isomers.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about optimizing your NMR experiments for this compound.

Question 4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: Estimated Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropyl H-0.3 to 1.05 to 20
Ethyl CH₂0.8 to 1.520 to 30
Methyl CH₃0.8 to 1.210 to 20
Ethyl CH₃0.8 to 1.210 to 15

Note: These are estimated ranges and can be influenced by the solvent and the specific isomer.

Question 5: How do the J-coupling constants in the cyclopropane ring help in structure elucidation?

The vicinal coupling constants (³JHH) in a cyclopropane ring are stereospecific. The coupling constant between cis protons is typically larger than that between trans protons.[19]

  • Jcis: Typically in the range of 7-10 Hz.

  • Jtrans: Typically in the range of 2-6 Hz.[19]

These characteristic coupling constants can be a powerful tool for assigning the protons on the cyclopropane ring, especially when combined with 2D COSY data.

Question 6: Beyond COSY and NOESY, what other 2D NMR experiments are useful for the complete structural assignment of this compound?

For a complete and unambiguous assignment of all proton and carbon signals, the following experiments are highly recommended:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[20][21] It is an excellent way to assign the carbon signals based on the already assigned proton signals (or vice versa).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[22][23] HMBC is crucial for establishing the connectivity of the molecule, for example, by showing a correlation from the methyl protons to the cyclopropyl carbons.

Troubleshooting Logic for Poor Spectral Resolution

G start Poor Spectral Resolution check_shims Check Shims start->check_shims check_sample Check Sample Preparation check_shims->check_sample Good re_shim Re-shim Spectrometer check_shims->re_shim Poor higher_field Use Higher Field Spectrometer check_sample->higher_field No Issues re_prepare Re-prepare Sample (filter, check concentration) check_sample->re_prepare Issues Found two_d_nmr Perform 2D NMR (COSY, TOCSY) higher_field->two_d_nmr Not Available good_resolution Good Resolution higher_field->good_resolution Available two_d_nmr->good_resolution re_shim->start re_prepare->start

Caption: A troubleshooting flowchart for addressing poor spectral resolution in NMR.

References

  • Submicro scale NMR sample preparation for volatile chemicals. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing. [Link]

  • NMR Sample Preparation. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 2 - ACD/Labs. [Link]

  • Structure elucidation of uniformly 13C labeled small molecule natural products - PMC - NIH. [Link]

  • What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed. [Link]

  • 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF - ResearchGate. [Link]

  • Cyclopropane - Wikipedia. [Link]

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  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? - University of Ottawa NMR Facility Blog. [Link]

  • This compound | C6H12 | CID 140607 - PubChem - NIH. [Link]

  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - NIH. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC - ACS Publications. [https://pubs.acs.org/doi/10.1021/np5002ADEQUATE vs HMBC - ACS Publications. [Link]

  • MRRC Structure Elucidation Notes. [Link]

  • Determination of Complex Small‐Molecule Structures Using Molecular Alignment Simulation - PMC - NIH. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. [https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_stereoisomers]([Link]_ spectroscopy_of_stereoisomers)

  • Troubleshooting Acquisition Related Problems - NMR. [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • The Basics of NMR. [Link]

  • cis-1-Ethyl-2-methyl-cyclopropane - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. [Link]

  • trans-1-Ethyl-2-methylcyclopropane | C6H12 | CID 59954408 - PubChem - NIH. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

  • cis-1-Ethyl-2-methylcyclopropane | C6H12 | CID 640655 - PubChem. [Link]

  • trans-1-Ethyl-2-methylcyclopropane - the NIST WebBook. [Link]

  • Determination of the Preferred Stereoisomer of Natural Product Bisabolol in Chloroform Solution through Quantum Chemical Calculations of 1H NMR Chemical Shifts - PMC - NIH. [Link]

  • Lecture 20. Understanding Complex Pulse Sequences - YouTube. [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. [Link]

    • Basic Segments of Pulse Sequences. [Link]

  • How does methylcyclopropane have 4 NMR signals? - Quora. [Link]

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. [Link]

  • Multiple-rotor-cycle QPASS pulse sequences: separation of quadrupolar spinning sidebands with an application to 139La NMR - PubMed. [Link]88107/)

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common pitfalls in 1-Ethyl-2-methylcyclopropane handling and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-2-methylcyclopropane

A Guide to Safe Handling, Storage, and Troubleshooting for Research Applications

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this highly strained and reactive compound. Due to its unique chemical properties, this compound is a valuable building block in complex organic synthesis[1][2]. However, these same properties necessitate stringent handling and storage protocols to ensure experimental success and, most importantly, laboratory safety. This guide moves beyond standard safety data sheets to provide in-depth, field-proven insights into common pitfalls and how to avoid them.

Section 1: Core Hazard Profile & Physical Properties

Understanding the inherent hazards of this compound is the foundation of safe laboratory practice. Its high volatility and potential for autoxidation are primary concerns.

Physical & Chemical Data Summary

The following table summarizes the critical physical properties that dictate the handling and storage requirements for this compound. The high vapor pressure and low boiling point are particularly noteworthy, indicating that it is a highly volatile liquid at room temperature.

PropertyValueSignificance & Implication
Molecular FormulaC₆H₁₂[3][4][5]A small, non-polar hydrocarbon.
Molecular Weight84.16 g/mol [1][3][4]Contributes to its high volatility.
Boiling Point~67 °C[6]Easily vaporizes; risk of vapor accumulation. Requires a well-ventilated workspace.
Vapor Pressure180 mmHg at 25°C[2][6]Extremely high. Creates significant pressure in sealed containers, especially with temperature fluctuations.
AppearanceColorless Liquid[2]Lack of color can make contamination or degradation difficult to spot visually.
NFPA 704 Hazard Identification

The NFPA 704 diamond provides a quick, at-a-glance assessment of the material's hazards for emergency responders[7][8][9]. The ratings for this compound are estimated based on its physical properties and chemical class.

HazardRatingExplanation
Health (Blue) 1 May cause irritation upon inhalation or skin contact. Not expected to pose a major health risk with proper PPE.
Flammability (Red) 3 Highly flammable liquid and vapor. Can be ignited under almost all ambient temperature conditions[8]. Requires strict avoidance of ignition sources[10].
Instability (Yellow) 1 Normally stable, but can become unstable if aged and peroxides have formed. Peroxidized material can be shock-sensitive[11][12].
Special (White) - No special hazards like water reactivity or oxidizing properties.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Container Integrity Compromised

  • Question: "I received a bottle of this compound, and after leaving it on the bench for a few hours, the container is noticeably bulging. What should I do?"

  • Answer & Causality: This is a critical and common issue caused by the compound's high vapor pressure[2][6][13]. As the liquid warms from storage temperature to ambient lab temperature, it evaporates inside the sealed container, increasing the internal pressure[13][14]. This pressure exerts force on the container walls, causing it to bulge[13].

    • Immediate Action Protocol:

      • Do NOT attempt to open the container. The sudden release of pressure can cause the cap to fly off and the volatile, flammable contents to spray out.

      • Carefully place the container in a secondary containment bin.

      • Move the container to the back of a chemical fume hood[15].

      • Cool the container slowly by placing it in an ice bath within the fume hood. This will reduce the vapor pressure.

      • Once the container is thoroughly chilled and the bulging has subsided, you may slowly and carefully unscrew the cap to vent the pressure. Keep the sash of the fume hood between you and the container.

    • Preventative Insight: Always allow the container to equilibrate to the temperature of your storage location before bringing it into the warmer lab environment. If it must be brought out, do so just before use and return it to cold storage immediately after.

Issue 2: Inconsistent Experimental Results

  • Question: "My reactions using an older bottle of this compound are giving inconsistent yields and some unidentifiable byproducts. Could the starting material be the problem?"

  • Answer & Causality: Yes, this is a strong possibility. Like many cyclic hydrocarbons and compounds with tertiary hydrogens, this compound is susceptible to autoxidation in the presence of air (oxygen) to form unstable and reactive peroxides[11][16][17]. This process occurs via a free-radical chain mechanism[12][18]. These peroxide impurities can act as unwanted radical initiators in your reaction, leading to polymerization, degradation of other reagents, and the formation of unexpected byproducts.

    • Troubleshooting & Validation: You must test the material for the presence of peroxides before use, especially if the container has been opened previously or is past its recommended shelf life. See SOP-02: Peroxide Detection Protocol below for a detailed procedure.

    • Preventative Insight: Purchase this chemical in small quantities that will be used up within a few months of opening[16]. Always date the bottle upon receipt and upon opening. Store the container under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen[12].

Issue 3: Visible Contamination in an Old Container

  • Question: "I found an old, forgotten bottle of this compound in the back of a cabinet. There are some small, crystalline-looking solids around the threads of the cap. Is this safe to use?"

  • Answer & Causality: NO. DO NOT MOVE OR OPEN THE CONTAINER. This is an extremely dangerous situation. The crystals you see are very likely concentrated peroxide salts that have formed over time[11][12]. These crystals are often highly unstable and can be sensitive to shock, heat, or friction—such as the friction from simply twisting the cap[12][17]. Attempting to open the container could cause a violent explosion.

    • Immediate Action Protocol:

      • Do not touch or move the container again.

      • Immediately alert your lab manager and colleagues to the hazard.

      • Cordon off the area to prevent accidental contact.

      • Contact your institution's Environmental Health & Safety (EHS) office or a professional hazardous waste disposal service immediately[19]. They have specialized procedures for handling potentially explosive chemicals.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the correct storage conditions for this compound?

    • A: It must be stored in a dedicated, approved flammable liquids cabinet[20][21][22]. The storage area should be cool, dry, and well-ventilated to prevent vapor accumulation[21][23]. Store away from heat, sparks, open flames, and strong oxidizing agents[10][24]. For long-term stability and to prevent peroxide formation, store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, opaque container[12].

  • Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?

    • A: Standard laboratory PPE is mandatory. This includes a flame-resistant lab coat, chemical safety goggles (or a face shield if there is a splash hazard), and appropriate chemical-resistant gloves (e.g., nitrile). All handling of the liquid should be performed inside a certified chemical fume hood to prevent inhalation of flammable vapors[15].

  • Q3: How do I safely dispense this chemical?

    • A: Due to its high flammability, all dispensing must be done in a fume hood, far from any potential ignition sources[10]. Use only non-sparking tools. If transferring between metal containers, the containers must be bonded and grounded to prevent static electricity discharge, which can ignite the vapors[25]. A detailed procedure is outlined in SOP-01 .

  • Q4: How often should I test for peroxides, and what is the procedure?

    • A: Test for peroxides before each use if the container has been open for more than 3 months[12][17]. Unopened containers should be tested after 12 months. A simple and effective method is using potassium iodide (KI) test strips or a solution-based test, as detailed in SOP-02 . A positive test (indicating the presence of peroxides) means the chemical should be treated or disposed of according to your institution's EHS guidelines.

  • Q5: What is the proper disposal procedure for waste this compound?

    • A: This chemical must be disposed of as hazardous waste[19]. Never pour it down the drain or dispose of it in regular trash[19][26]. Collect waste in a clearly labeled, appropriate container. Rags or other materials used to clean up spills must also be treated as hazardous waste and stored in a sealed, fire-resistant container to prevent spontaneous combustion[25]. Contact a certified hazardous waste disposal company for pickup and disposal[27][28][29].

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Dispensing and Inert Atmosphere Handling
  • Preparation: Ensure the chemical fume hood is operational. Clear the hood of all ignition sources (hot plates, stir motors, etc.). Assemble all necessary glassware and have a container ready for the dispensed liquid.

  • Inert Gas Setup: If using an inert atmosphere, ensure your nitrogen or argon line is ready with a bubbler to prevent over-pressurization.

  • Container Retrieval: Retrieve the this compound from its storage cabinet. If it was in cold storage, allow it to vent in the fume hood as described in the troubleshooting section.

  • Dispensing: Use a clean, dry syringe or cannula to pierce the septum on the container cap and withdraw the required amount.

  • Transfer: Dispense the liquid into the reaction vessel. If the vessel is not already under an inert atmosphere, gently flush the headspace with nitrogen or argon after the addition.

  • Blanketing: Before re-sealing the source bottle, flush the headspace with dry nitrogen or argon for 15-30 seconds to displace any air that may have entered.

  • Sealing & Storage: Securely seal the container and wrap the cap/septum area with paraffin film. Immediately return the container to the flammable liquids cabinet.

SOP-02: Peroxide Detection Protocol (Potassium Iodide Method)

This protocol is based on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides, which results in a distinct color change.

  • Reagent Preparation: Prepare a fresh 10% aqueous solution of potassium iodide (KI).

  • Sample Preparation: In a fume hood, add ~1 mL of this compound to a clean glass test tube.

  • Acidification: Add 1 mL of glacial acetic acid to the test tube and mix gently.

  • Testing: Add 1-2 drops of the freshly prepared 10% KI solution.

  • Observation & Interpretation:

    • Negative Result (Safe): The solution remains colorless.

    • Positive Result (Peroxides Present): The solution turns a yellow to dark brown color[12][18]. The intensity of the color is proportional to the concentration of peroxides.

    • Confirmation: Adding a drop of starch indicator solution will result in a deep blue-black color if iodine (and thus peroxides) is present[12].

  • Action: If the test is positive, label the container accordingly and consult your EHS department for guidance on deperoxidation or disposal. Do not distill or concentrate material that has tested positive for peroxides.

Section 5: Visualization

Workflow for Handling a Stored Container

The following diagram outlines the critical decision-making process for safely handling a container of this compound from storage.

G start Retrieve Container from Flammable Cabinet check_visual Visually Inspect Container (Bulging, Crystals, Discoloration) start->check_visual is_bulging Is it Bulging? check_visual->is_bulging is_crystals Are Crystals Present Around Cap? is_bulging->is_crystals No cool_vent CRITICAL: Cool & Vent Carefully in Fume Hood is_bulging->cool_vent Yes ehs_disposal DANGER: DO NOT TOUCH. Contact EHS for Disposal. is_crystals->ehs_disposal Yes check_date Check 'Date Opened' and 'Date Received' is_crystals->check_date No cool_vent->is_crystals is_old Opened > 3 months? Unopened > 12 months? check_date->is_old test_peroxide Perform Peroxide Test (SOP-02) is_old->test_peroxide Yes use_chem Proceed with Experiment (Use SOP-01) is_old->use_chem No is_peroxide_pos Test Positive? test_peroxide->is_peroxide_pos is_peroxide_pos->use_chem No dispose_waste Label as Peroxidized. Consult EHS for Deperoxidation or Disposal. is_peroxide_pos->dispose_waste Yes

Caption: Decision workflow for handling this compound.

References

  • LOC Scientific. OSHA Flammable Storage Requirements Explained. [Link]

  • New Environment Inc. NFPA Chemicals. [Link]

  • Storemasta. Safety Precautions For The Storage Of Flammable Liquids In The Workplace. [Link]

  • Oregon State University Chemistry Department. Chemicals That Form Peroxides: Handling and Storage. [Link]

  • James River Group Holdings. Safe Handling of Flammable Liquids. [Link]

  • Safety Storage Systems. Osha requirements for storing flammable liquids. [Link]

  • Safety Storage Systems UK. How to Ensure Safe Handling & Storage of Flammable Liquids. [Link]

  • CP Lab Safety. OSHA Flammable Liquid Storage Regulations. [Link]

  • Occupational Safety and Health Administration. 1926.152 - Flammable liquids. [Link]

  • Chemistry For Everyone. How Does Vapor Pressure Explain Bulging Containers?. [Link]

  • Wikipedia. NFPA 704. [Link]

  • Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • University of California, Los Angeles. What are organic peroxides?. [Link]

  • DENIOS Ireland. Chemical disposal: what you need to know. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 1-ethyl-2-methylcyclopropane. This valuable alkylated cyclopropane is a key building block in medicinal chemistry and materials science, prized for the unique conformational constraints and reactivity imparted by its strained three-membered ring.[1][2]

Scaling the synthesis of this molecule, which exists as cis and trans diastereomers, presents unique challenges.[2][3] This guide is designed for researchers, chemists, and process development professionals to provide actionable, in-depth technical advice. We will focus on the most reliable and scalable method: the Simmons-Smith cyclopropanation of pent-2-ene. We will delve into the causality behind experimental choices, troubleshoot common issues, and provide a robust, validated protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and scalable method is the Simmons-Smith reaction , which involves treating an alkene (in this case, pent-2-ene) with an organozinc carbenoid.[4][5][6] This carbenoid is typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[7][8] An important variation, the Furukawa modification , uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, which can offer enhanced reactivity.[4][9][10] Alternative methods, such as those using diazomethane or sulfur ylides, are less suitable for scale-up due to the extreme hazards of diazomethane[11][12] or limitations in substrate scope for ylide-based routes.[13]

Q2: Which starting alkene isomer should I use? Is the reaction stereospecific?

A2: The Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[4][14][15]

  • To synthesize trans-1-ethyl-2-methylcyclopropane , you must start with (E)-pent-2-ene (trans-pent-2-ene).

  • To synthesize cis-1-ethyl-2-methylcyclopropane , you must start with (Z)-pent-2-ene (cis-pent-2-ene).

The reaction proceeds via a concerted, "butterfly-type" transition state where the methylene group is delivered to one face of the double bond simultaneously, thus retaining the original stereochemistry.[9][14]

Q3: What are the critical safety considerations for scaling up this reaction?

A3: Scaling up requires stringent safety protocols for the following reagents:

  • Diiodomethane (CH₂I₂): This is a dense, toxic, and corrosive liquid.[16][17][18] Avoid inhalation and skin contact by handling it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[16][17][18]

  • Diethylzinc (Et₂Zn) (Furukawa Modification): This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. It MUST be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Pent-2-ene: This is a volatile and flammable liquid. Handle away from ignition sources in a well-ventilated area.

  • Reaction Exotherm: The formation of the zinc carbenoid is exothermic. When scaling up, reagent addition must be slow and controlled, with efficient overhead stirring and external cooling to maintain the target temperature and prevent a runaway reaction.

Q4: How can I purify the final product, given its volatility?

A4: this compound is a low-boiling point, volatile compound (boiling point ~64°C). This requires special handling during workup and purification to prevent product loss.[19]

  • Extraction: Use a lower-boiling point solvent like pentane or diethyl ether for extractions.

  • Solvent Removal: Avoid high vacuum. Remove the solvent using a rotary evaporator with a carefully controlled, moderate vacuum and a chilled bath. It is crucial to monitor for product loss into the solvent trap.[19]

  • Final Purification: The most effective method for purification is fractional distillation using an efficient column (e.g., a Vigreux column) at atmospheric pressure. Careful temperature monitoring is key to separating the product from any remaining starting material or high-boiling byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Low to No Product Formation 1. Inactive Zinc-Copper Couple: The activity of the Zn-Cu couple is the most common point of failure. The zinc surface must be activated to react with diiodomethane.[20][21]Solution: Ensure the Zn-Cu couple is freshly prepared and activated. A common, reliable method involves treating zinc dust with copper(II) acetate in hot acetic acid.[22][23] The couple should appear as a dark grey or reddish-brown powder.[22][23] Store the activated couple under an inert atmosphere as it deteriorates in moist air.[23]
2. Wet Reagents/Glassware: The organozinc carbenoid is highly sensitive to moisture and will be quenched by water or protic solvents.[20][24]Solution: Ensure all glassware is rigorously flame- or oven-dried before use. All solvents (e.g., diethyl ether, dichloromethane) must be anhydrous. The reaction must be conducted under a dry, inert atmosphere (argon or nitrogen).[20][24]
3. Impure Diiodomethane: Impurities in CH₂I₂ can inhibit the formation of the active carbenoid.[20][24]Solution: Use high-purity diiodomethane. If purity is suspect, it can be purified by passing it through a short plug of activated neutral alumina or by distillation under reduced pressure.
Incomplete Conversion / Reaction Stalls 1. Insufficient Reagent: The stoichiometry is critical for driving the reaction to completion.Solution: Use a moderate excess (1.5 - 2.0 equivalents) of both the zinc reagent and diiodomethane relative to the alkene.[24] This ensures enough active carbenoid is present throughout the reaction.
2. Poor Stirring: In the heterogeneous Zn-Cu couple reaction, inefficient stirring prevents proper contact between the solid reagent, CH₂I₂, and the dissolved alkene.Solution: Use efficient overhead mechanical stirring, especially at larger scales. For lab scale, a large, football-shaped stir bar can be effective. The goal is to keep the dense Zn-Cu couple well-suspended in the reaction mixture.
3. Low Reaction Temperature: While temperature control is needed to manage the exotherm, a temperature that is too low can significantly slow the reaction rate.Solution: The reaction is often initiated at 0°C or room temperature and may require gentle refluxing in ether to go to completion. Monitor the reaction by GC or TLC; if it stalls, consider a modest increase in temperature (e.g., from 25°C to 35-40°C).[20]
Formation of Unidentified Byproducts 1. Side Reactions of Zinc Carbenoid: The zinc carbenoid is electrophilic and can react with other functional groups, especially with long reaction times or large excesses of the reagent.Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. The Lewis acidic byproduct, ZnI₂, can also cause side reactions; this can be mitigated by quenching with a mild base or pyridine.[4]
2. Impure Starting Alkene: Commercially available pent-2-ene may contain other isomers or impurities that lead to different cyclopropanated products.Solution: Verify the purity and isomeric ratio of the starting pent-2-ene by GC or NMR before starting the reaction. Purify by distillation if necessary.
Difficult Product Isolation 1. Emulsion during Workup: Zinc salts formed during the reaction and quench can lead to persistent emulsions during aqueous extraction, trapping the product.Solution: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl), which helps dissolve the zinc salts.[14] If emulsions persist, add a small amount of solid NaCl (brine) or filter the entire mixture through a pad of Celite® to break up the fine solids.
2. Product Loss during Solvent Removal: As a volatile compound, the product can be easily lost under high vacuum.[19]Solution: Use a rotary evaporator with the bath at room temperature or slightly below. Apply vacuum gradually and watch for bumping. Use a high-efficiency condenser and consider a dry ice/acetone cold trap if significant loss is observed. For final traces of solvent, it is often better to proceed to distillation.[19]

Visualized Experimental Workflow & Mechanism

Reaction Mechanism: Simmons-Smith Cyclopropanation

The diagram below illustrates the generally accepted mechanism for the Simmons-Smith reaction, highlighting the formation of the organozinc carbenoid and the concerted, stereospecific delivery of the methylene group to the alkene.[8][14]

G cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Cyclopropanation ZnCu Zn(Cu) Carbenoid ICH₂ZnI (Zinc Carbenoid) ZnCu->Carbenoid Oxidative Addition CH2I2 CH₂I₂ (Diiodomethane) CH2I2->Carbenoid TS Butterfly Transition State Carbenoid->TS Concerted Syn-Addition Alkene (E)-pent-2-ene Alkene->TS Product trans-1-Ethyl-2-methylcyclopropane TS->Product Byproduct ZnI₂ TS->Byproduct Carbenoid_ref

Caption: Mechanism of the Simmons-Smith Reaction.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical path for diagnosing and solving the common problem of low reaction yield.

G Start Problem: Low or No Yield Q_Reagent Was the Zn(Cu) couple freshly prepared & activated? Start->Q_Reagent Q_Conditions Were anhydrous conditions strictly maintained? Q_Reagent->Q_Conditions Yes S_Reagent Solution: Prepare fresh Zn(Cu) couple using established protocols. Q_Reagent->S_Reagent No Q_Stoich Were reagents used in sufficient excess? Q_Conditions->Q_Stoich Yes S_Conditions Solution: Flame/oven-dry all glassware. Use anhydrous solvents. Run under inert atmosphere. Q_Conditions->S_Conditions No Q_Purity Was reagent purity confirmed? Q_Stoich->Q_Purity Yes S_Stoich Solution: Use 1.5-2.0 eq. of Zn(Cu) and CH₂I₂. Q_Stoich->S_Stoich No S_Purity Solution: Verify purity of pent-2-ene and CH₂I₂. Purify if necessary. Q_Purity->S_Purity No End Re-run experiment with optimized parameters Q_Purity->End Yes (Consult further) S_Reagent->End S_Conditions->End S_Stoich->End S_Purity->End

Caption: Troubleshooting Decision Tree for Low Yield.

Scalable Protocol: Synthesis of trans-1-Ethyl-2-methylcyclopropane

This protocol is designed for a ~0.5 mol scale synthesis of the trans isomer from (E)-pent-2-ene using an activated Zinc-Copper couple.

Safety First: This procedure must be performed in a large, walk-in fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and heavy-duty chemical-resistant gloves. Have an appropriate fire extinguisher (Class D for metal fires) and a spill kit readily available.

Reagents & Equipment
Reagent/MaterialQuantityMolar Eq.Notes
Zinc Dust (<10 mesh)49.0 g1.50
Copper(II) Acetate Monohydrate3.0 g0.03For Zn activation
Glacial Acetic Acid75 mL-For Zn activation
(E)-pent-2-ene (≥99%)35.1 g (53.8 mL)1.00Starting alkene
Diiodomethane (99%, stabilized)200.9 g (60.0 mL)1.50Carbene precursor
Anhydrous Diethyl Ether (Et₂O)1.0 L-Solvent
Saturated aq. NH₄Cl500 mL-Quenching solution
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Equipment
3 L Three-neck round-bottom flask
Overhead mechanical stirrer
250 mL Pressure-equalizing dropping funnel
Reflux condenser with gas inlet
Heating mantle & thermocouple
Ice-water bath
Distillation apparatus (Vigreux column)
Step-by-Step Procedure
  • Activation of Zinc-Copper Couple:

    • To a 250 mL flask, add zinc dust (49.0 g) and copper(II) acetate monohydrate (3.0 g).

    • Add glacial acetic acid (75 mL) and swirl the mixture vigorously for 1-2 minutes. The mixture will warm up, and the blue color will fade.

    • Decant the acetic acid. Wash the solid zinc-copper couple by swirling with three 50 mL portions of anhydrous diethyl ether, decanting the ether each time.

    • Scientist's Note: This process removes the passivating oxide layer from the zinc dust and deposits copper onto its surface, creating galvanic cells that are crucial for the oxidative addition of diiodomethane.[7] Do not over-dry the couple; use it immediately while still moist with ether.

  • Reaction Setup:

    • Assemble the 3 L three-neck flask with the overhead stirrer, dropping funnel, and reflux condenser under a positive pressure of argon or nitrogen.

    • Transfer the freshly prepared Zn-Cu couple into the flask, followed by 500 mL of anhydrous diethyl ether.

  • Cyclopropanation Reaction:

    • In a separate dry flask, prepare a solution of (E)-pent-2-ene (35.1 g) and diiodomethane (200.9 g) in 250 mL of anhydrous diethyl ether. Load this solution into the dropping funnel.

    • Begin vigorous stirring of the Zn-Cu slurry in the reaction flask.

    • Add ~10% of the alkene/CH₂I₂ solution from the dropping funnel to the flask. An exotherm and gentle bubbling should be observed, indicating reaction initiation. If the reaction does not start, gentle warming with a heat gun may be required.

    • Once the reaction is initiated, add the remaining solution dropwise over 2-3 hours, maintaining a gentle reflux of the diethyl ether. Use an ice bath to control the reaction rate if necessary.

    • Scientist's Note: Controlled addition is critical for managing the exotherm at scale. Maintaining a steady reflux indicates a healthy reaction rate. A rate that is too fast can lead to coupling of the carbenoid, while a rate that is too slow can lead to reagent degradation.

    • After the addition is complete, continue stirring the mixture at a gentle reflux for an additional 8-12 hours, or until GC analysis of an aliquot shows complete consumption of the starting alkene.

  • Workup and Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • CAUTION: Quenching is exothermic and evolves gas. Slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench unreacted organozinc species and dissolve the zinc salts.

    • Transfer the entire mixture to a large separatory funnel. Separate the layers.

    • Extract the aqueous layer with two 150 mL portions of diethyl ether.

    • Combine all organic layers and wash them sequentially with 200 mL of saturated aqueous sodium bicarbonate (to remove any residual acid) and 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and transfer the solution to a distillation flask.

  • Purification:

    • Assemble the fractional distillation apparatus with a Vigreux column.

    • Crucial Step: First, distill off the bulk of the diethyl ether solvent at atmospheric pressure (b.p. ~35°C).

    • Once the ether is removed, continue heating to distill the product. Collect the fraction boiling between 60-66°C . This is the desired trans-1-ethyl-2-methylcyclopropane.

    • Scientist's Note: Due to the volatility of the product, it is imperative not to use vacuum distillation, which would require extremely low temperatures to avoid product loss to the vacuum trap. Atmospheric pressure distillation provides the best balance of separation and recovery.[19]

References

  • Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society. 1958, 80(19), 5323–5324. [Link]

  • Gini, A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022, 27(21), 7536. [Link]

  • Hoyt, L.; et al. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. 2023. [Link]

  • Hoyt, L.; et al. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • Gini, A.; et al. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

  • Pérez-Galan, P.; et al. Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society. 2011. [Link]

  • Aggarwal, V. K.; et al. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications. 1997. [Link]

  • Aggarwal, V. K.; et al. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications. [Link]

  • Wikipedia. Zinc–copper couple. [Link]

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  • Charette, A. B.; et al. Stereoselective Cyclopropanation Reactions. Chemical Reviews. 2003. [Link]

  • Cole, T. B.; et al. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. [Link]

  • Lebel, H.; et al. Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • de la Torre, D.; et al. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. 2023. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Diiodomethane. [Link]

  • JT Baker. Diiodomethane Safety Data Sheet. [Link]

  • Cole, T. B.; et al. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. [Link]

  • Sigma-Aldrich. Diiodomethane Material Safety Data Sheet. [Link]

  • Chen, Y.; et al. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]

  • Studylib. Zinc/Copper Couple: Synthesis & Reactions in Organic Chemistry. [Link]

  • Friedrich, D.; et al. Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Bohrium. [Link]

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  • University of New Mexico. Diazomethane Standard Operating Procedure Template. Environmental Health & Safety. [Link]

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Technical Support Center: Catalyst Selection for 1-Ethyl-2-methylcyclopropane Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in transformations involving 1-ethyl-2-methylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of this strained ring system. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection, helping you troubleshoot common issues and optimize your reaction outcomes.

The high ring strain of approximately 27.5 kcal/mol in the cyclopropane ring makes this compound a versatile, high-energy starting material for creating more complex molecular architectures.[1][2] However, this reactivity also presents challenges in controlling selectivity. This guide will provide expert insights into navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations possible with this compound?

A1: The main catalytic transformations for a non-activated dialkylcyclopropane like this compound are:

  • Hydrogenolysis (Ring Opening): This involves the cleavage of a C-C bond in the cyclopropane ring with the addition of hydrogen, resulting in the formation of an alkane (in this case, isomers of hexane).

  • Isomerization: This transformation rearranges the cyclopropane into an isomeric alkene (e.g., pentenes). This typically occurs at higher temperatures or with specific catalysts.[1]

Q2: How do the ethyl and methyl substituents influence the reactivity and regioselectivity of ring opening?

A2: The alkyl substituents on the cyclopropane ring play a crucial role in directing the regioselectivity of the ring opening. In general, C-C bond cleavage occurs at the most substituted carbon atom, as this leads to the formation of a more stable carbocation or radical intermediate.[3] For this compound, this means that the C1-C2 bond is the most likely to be cleaved. The choice of catalyst and reaction conditions can further influence this selectivity.

Q3: Which catalysts are generally recommended for the hydrogenolysis of this compound?

A3: For the hydrogenolysis of alkyl-substituted cyclopropanes, common choices include:

  • Palladium on Carbon (Pd/C): Often a good starting point, as it can be less reactive towards cyclopropane rings compared to other catalysts, potentially allowing for the selective reduction of other functional groups if present.[4]

  • Platinum (Pt) based catalysts (e.g., PtO₂, Pt/C): These are generally more active for cyclopropane hydrogenolysis than palladium catalysts.[5]

  • Rhodium on Carbon (Rh/C): Known for its high activity in hydrogenating aromatic rings, it can also be effective for cyclopropane ring opening.

  • Raney Nickel (Ra-Ni): A cost-effective option, but can sometimes require harsher conditions.

Q4: Can Lewis acids be used to promote transformations of this compound?

A4: Yes, Lewis acids can be employed to activate the cyclopropane ring towards nucleophilic attack and subsequent ring-opening.[2][6][7] Common Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and scandium triflate (Sc(OTf)₃) can coordinate to a substituent or abstract a hydride, facilitating C-C bond cleavage.[2] However, for a simple alkyl-substituted cyclopropane without a coordinating group, this may require relatively strong Lewis acids and can lead to a mixture of products. The reaction typically proceeds via the formation of the most stable carbocation intermediate.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity * Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas for pyrophoric catalysts). * Catalyst Loading: A low catalyst loading might be insufficient. Systematically increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%).[8] * Pre-activation: Some catalysts, like PtO₂, require pre-reduction in situ. Ensure your protocol includes this step if necessary.
Sub-optimal Reaction Conditions * Hydrogen Pressure: For hydrogenolysis, low hydrogen pressure may not be sufficient to drive the reaction. Gradually increase the pressure. * Temperature: The reaction may require thermal energy to overcome the activation barrier. Increase the temperature incrementally. * Solvent: The solvent can impact catalyst activity and substrate solubility. Screen a range of solvents with varying polarities.
Substrate Stability While this compound is reactive due to ring strain, it is more stable than cyclopropanes with activating groups (e.g., vinyl or carbonyl substituents). More forcing conditions (higher temperature, pressure, or a more active catalyst) may be necessary.
Issue 2: Poor Regioselectivity (Mixture of Isomeric Products)
Potential Cause Troubleshooting Steps
Lack of Strong Directing Group The ethyl and methyl groups offer some directing effect, but it may not be strong enough to achieve high regioselectivity under all conditions.
Harsh Reaction Conditions High temperatures can lead to non-selective C-C bond cleavage and isomerization side reactions. Try running the reaction at a lower temperature for a longer duration.
Catalyst Choice Different metals can exhibit different selectivities. If you are using a highly active catalyst like PtO₂ and observing a mixture of products, consider a milder catalyst like Pd/C.
Issue 3: Formation of Alkene Byproducts (Isomerization instead of Hydrogenolysis)
Potential Cause Troubleshooting Steps
Insufficient Hydrogen If the hydrogen concentration is too low, the catalyst may favor isomerization over hydrogenation of the opened ring intermediate. Ensure adequate hydrogen pressure and good mixing.
Catalyst Properties Some catalysts, particularly those on acidic supports, can promote isomerization. Consider using a catalyst on a neutral support (e.g., charcoal).
Thermodynamic Control At higher temperatures, isomerization to a more stable alkene can become a competing thermodynamic pathway.[1] Lowering the reaction temperature can favor the kinetic hydrogenolysis product.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis of this compound

This protocol provides a starting point for the hydrogenolysis of this compound. Optimization of catalyst, solvent, temperature, and pressure will be necessary.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (or another suitable solvent like ethyl acetate or hexane)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable reaction vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add this compound and ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (start with 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of hexane isomers.

  • If no reaction occurs at room temperature, gradually increase the temperature (e.g., to 50 °C).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry on the filter paper. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by distillation if necessary.

Protocol 2: Lewis Acid-Mediated Ring Opening with a Nucleophile (General Approach)

This protocol outlines a general approach for the Lewis acid-catalyzed ring opening of this compound. The choice of Lewis acid, nucleophile, and solvent will be critical for success.

Materials:

  • This compound (1.0 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv, as a 1 M solution in dichloromethane)

  • A suitable nucleophile (e.g., a silyl enol ether or an electron-rich aromatic compound)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound and the chosen nucleophile in anhydrous DCM.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the TiCl₄ solution dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor the progress by TLC or GC-MS.

  • If the reaction is sluggish, allow it to slowly warm to a higher temperature (e.g., -40 °C or 0 °C).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

cluster_0 Catalytic Hydrogenolysis cluster_1 Lewis Acid-Catalyzed Ring Opening This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate H2, Catalyst (Pd/C, PtO2) Hexane Isomers Hexane Isomers Ring-Opened Intermediate->Hexane Isomers Hydrogenation 1-Ethyl-2-methylcyclopropane_LA This compound Carbocation Intermediate Carbocation Intermediate 1-Ethyl-2-methylcyclopropane_LA->Carbocation Intermediate Lewis Acid (e.g., TiCl4) Ring-Opened Product Ring-Opened Product Carbocation Intermediate->Ring-Opened Product Nucleophile

Caption: Decision workflow for catalyst selection.

References

  • Zhang, H., et al. (2021). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Nature Communications, 12(1), 3075. Available at: [Link]

  • Ma, S., et al. (2003). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. Journal of the American Chemical Society, 125(44), 13531-13542. Available at: [Link]

  • Cheung, H. Y., & Hu, X. (2017). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. ACS Catalysis, 7(9), 5954-5965. Available at: [Link]

  • Lautens, M., & Fillion, E. (1997). Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry, 62(23), 7994-7995. Available at: [Link]

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  • Pirenne, V., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Available at: [Link]

  • Concellón, J. M., et al. (2005). TiCl4 and Grignard Reagent Promoted Ring-Opening Reactions of Various Epoxides: Synthesis of γ-Hydroxy-α,α-difluoromethylenephosphonates. The Journal of Organic Chemistry, 70(13), 5224-5227. Available at: [Link]

  • Cermola, F., et al. (2003). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research, 2003(5), 260-261. Available at: [Link]

  • Zhang, H., et al. (2021). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Nature Communications, 12(1), 3075. Available at: [Link]

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  • Li, Y., et al. (2020). Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O. Organic Chemistry Frontiers, 7(15), 2021-2026. Available at: [Link]

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  • Młodzikowska, K., & Cholewiak, A. (2003). Catalytic Enantioselective Hydroboration of Cyclopropenes. The Journal of Organic Chemistry, 68(23), 8929-8935. Available at: [Link]

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  • Wang, Y., et al. (2021). Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 Catalyst. Catalysts, 11(10), 1221. Available at: [Link]

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  • Zhang, S., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Organics, 5(1), 1-22. Available at: [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methylcyclopropane. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of this versatile building block. Due to its inherent ring strain, this compound is a highly valuable substrate for constructing complex molecular architectures, but its reactivity is exquisitely sensitive to the reaction medium.[1] This guide is designed to help you navigate these complexities, optimize your reaction outcomes, and troubleshoot common experimental issues.

Section 1: Foundational Concepts in Reactivity

This section addresses the fundamental principles governing the behavior of this compound in solution.

Q1: What is the primary driver of this compound's reactivity?

The principal source of reactivity in this compound is the significant ring strain inherent to the three-membered cyclopropane ring.[1] The C-C-C bond angles are forced to be 60°, a major deviation from the ideal sp³ bond angle of 109.5°. This strain weakens the C-C bonds, giving them higher p-character and making them susceptible to cleavage under various conditions, most notably in the presence of acids or electrophiles. The release of this ring strain provides a strong thermodynamic driving force for ring-opening reactions.

Q2: How do solvents generally influence chemical reaction rates and mechanisms?

Solvents are not merely inert media; they actively participate in the reaction process at a molecular level. Their influence is primarily exerted through the differential stabilization of reactants, transition states, and products.[2][3] Key solvent properties that dictate this influence include:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged or polar species. In reactions involving a charge-separated transition state (like in an SN1-type mechanism), polar solvents lower the activation energy, thereby accelerating the reaction rate.[2]

  • Proticity (Ability to Hydrogen Bond): Protic solvents (e.g., water, alcohols) are excellent at solvating both cations and anions through hydrogen bonding. Polar aprotic solvents (e.g., DMSO, acetonitrile) are good at solvating cations but leave anions relatively "bare," which can enhance their nucleophilicity.[3]

  • Coordinating Ability: Some solvents can act as nucleophiles or catalysts themselves, directly participating in the reaction mechanism.

Understanding these properties is crucial for controlling reaction pathways.[4]

Q3: What are the most common reaction pathways for this compound, and how do solvents mediate them?

The most prevalent reaction is acid-catalyzed ring-opening . In this pathway, a proton source (e.g., a Brønsted or Lewis acid) protonates one of the cyclopropane C-C bonds, leading to a carbocation-like intermediate that is highly susceptible to nucleophilic attack. The solvent plays a dual role here:

  • Stabilizing the Intermediate: Polar solvents are essential to stabilize the developing positive charge in the transition state, facilitating the ring-opening process.

  • Acting as a Nucleophile (Solvolysis): If the solvent is nucleophilic (e.g., methanol, water), it can directly attack the intermediate to form the final product.

The choice of solvent dictates whether the mechanism leans towards an SN1-like (carbocation intermediate) or SN2-like (concerted attack) character, which in turn affects the product's regiochemistry and stereochemistry.[5][6]

Section 2: Troubleshooting Unexpected Reactivity & Results

This section provides solutions to common problems encountered during experimentation.

Q4: My acid-catalyzed ring-opening reaction is extremely slow or fails to proceed. What are the likely solvent-related causes?

This is a classic symptom of inadequate transition state stabilization.

  • Causality: Acid-catalyzed ring-opening proceeds through a high-energy, positively charged transition state that resembles a carbocation. If you are using a nonpolar solvent (e.g., hexane, toluene), it cannot effectively stabilize this polar intermediate. This results in a very high activation energy barrier, causing the reaction to be impractically slow.

  • Troubleshooting Steps:

    • Switch to a Polar Solvent: Replace the nonpolar solvent with a polar aprotic solvent like acetonitrile or a polar protic solvent like acetic acid or an alcohol.

    • Check Solvent Purity: Water and other impurities in aprotic solvents can interfere with the catalyst or react in unintended ways. Ensure you are using a dry, high-purity solvent.

    • Increase Solvent Polarity: If the reaction is slow in a moderately polar solvent (e.g., THF), try a more polar one (e.g., nitromethane or DMSO) to enhance stabilization.

Q5: I'm observing an unexpected mixture of regioisomers. How does the solvent influence where the nucleophile attacks?

The regioselectivity of the ring-opening is a direct consequence of the reaction mechanism, which is heavily influenced by the solvent.

  • Causality: The reaction can proceed on a spectrum between SN1 and SN2 pathways.

    • In highly polar, non-nucleophilic solvents: The reaction will favor an SN1-like mechanism. A more stable carbocation will form at the most substituted carbon atom of the cyclopropane ring. The nucleophile will then preferentially attack this site.

    • In less polar or highly nucleophilic solvents: The reaction will have more SN2-like character. The nucleophile will attack in a more concerted fashion, favoring the sterically less hindered carbon atom.[6][7]

  • Troubleshooting Steps:

    • To favor attack at the more substituted carbon: Use a highly polar, weakly nucleophilic protic solvent (e.g., trifluoroethanol) to promote the formation of a more stable carbocation intermediate.

    • To favor attack at the less substituted carbon: Use a less polar solvent with a strong nucleophile, or a basic, nucleophilic medium where an acid catalyst might not be required if a different activation strategy is used.[8]

The interplay is visually summarized in the diagram below.

G cluster_0 Solvent Choice Dictates Regiochemistry cluster_1 S_N_1-like Pathway cluster_2 S_N_2-like Pathway start Protonated This compound sn1_solvent High Polarity (e.g., TFE, H2O) Stabilizes Cation start->sn1_solvent Favors sn2_solvent Lower Polarity / Strong Nucleophile (e.g., MeOH, EtOH) Less Cation Stabilization start->sn2_solvent Favors sn1_ts Carbocation-like Transition State (Charge at most substituted carbon) sn1_solvent->sn1_ts sn1_product Major Product: Nucleophilic attack at more substituted C sn1_ts->sn1_product sn2_ts Concerted Attack Transition State (Steric hindrance is key) sn2_solvent->sn2_ts sn2_product Major Product: Nucleophilic attack at less substituted C sn2_ts->sn2_product

Fig 1. Influence of solvent polarity on the regiochemical outcome of ring-opening.
Section 3: FAQs - Experimental Design & Optimization
Q8: How do I systematically choose the right solvent for an acid-catalyzed ring-opening?

A systematic solvent screen is the most robust approach.

  • Rationale: Testing a small, diverse set of solvents provides the most reliable data for your specific substrate and reaction conditions. A good starting point is to select one solvent from each major class.

  • Recommended Screening Set:

    • Polar Protic: Methanol (acts as both solvent and nucleophile), Acetic Acid.

    • Polar Aprotic: Acetonitrile, Nitromethane.

    • Nonpolar: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (can offer some stabilization), Toluene (as a non-stabilizing baseline).

  • Execution: Run small-scale, parallel reactions under identical conditions (temperature, concentration, catalyst loading) and monitor consumption of starting material and formation of products over time using GC or LC-MS.

Q9: What is the mechanistic difference between using a protic vs. aprotic polar solvent?

The key difference lies in the solvent's ability to hydrogen bond and act as a proton source/sink.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents excel at stabilizing both the cationic intermediate and the anionic counter-ion of the acid catalyst through hydrogen bonding. They can also act as the nucleophile, leading to solvolysis products.[9] Their ability to solvate the counter-ion can make the acid catalyst more "active."

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are excellent at solvating the cationic intermediate through dipole-dipole interactions. However, they are poor at solvating anions.[2][3] This can sometimes lead to different ion-pairing effects with the catalyst, potentially altering reactivity or selectivity. If an external nucleophile is added, its reactivity is often enhanced in polar aprotic solvents because the solvent doesn't form a strong solvation shell around it.

Section 4: Protocols & Methodologies
Protocol 1: Solvent Screening for Acid-Catalyzed Methanolysis of trans-1-Ethyl-2-methylcyclopropane

This protocol provides a reliable method for comparing the efficacy of different solvents in a common ring-opening reaction.

  • Objective: To determine the optimal solvent for the acid-catalyzed addition of methanol across the cyclopropane ring.

  • Materials:

    • trans-1-Ethyl-2-methylcyclopropane (CAS: 19781-69-2)[10]

    • Methanol (as reactant and solvent)

    • Acetonitrile (ACS grade, dry)

    • Dichloromethane (ACS grade, dry)

    • Toluene (ACS grade, dry)

    • Sulfuric acid (concentrated) or p-Toluenesulfonic acid (pTsOH)

    • Internal standard (e.g., dodecane)

    • Reaction vials with magnetic stir bars

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard (dodecane) in a Class A volumetric flask using one of the test solvents (e.g., Toluene).

    • Reaction Setup: In four separate, dry reaction vials, add a magnetic stir bar.

      • Vial 1: Add 1 mL of Methanol.

      • Vial 2: Add 1 mL of Acetonitrile and 2 equivalents of Methanol (relative to substrate).

      • Vial 3: Add 1 mL of Dichloromethane and 2 equivalents of Methanol.

      • Vial 4 (Control): Add 1 mL of Toluene and 2 equivalents of Methanol.

    • Initiation: Place vials in a temperature-controlled reaction block (e.g., at 25 °C). Add a precise amount of the substrate stock solution to each vial.

    • Catalysis: Add a catalytic amount of acid (e.g., 1 mol%) to each vial to start the reaction.

    • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL), quench it in a GC vial containing saturated sodium bicarbonate solution and an extraction solvent (e.g., diethyl ether), and analyze by GC-MS or GC-FID.

  • Analysis:

    • Calculate the percent conversion of the starting material relative to the internal standard for each time point in each solvent.

    • Plot conversion vs. time to determine the initial reaction rates and rank solvent performance.

    • Use GC-MS to identify major and minor products to assess regioselectivity.

The workflow for troubleshooting based on such screening is outlined below.

Fig 2. A logical workflow for troubleshooting solvent-related issues.
Section 5: Data Interpretation

The following table summarizes the expected qualitative outcomes when performing acid-catalyzed ring-opening reactions of this compound in different solvent classes. This serves as a predictive guide for experimental design.

Solvent ClassRepresentative SolventsExpected Reaction RateDominant MechanismExpected Major RegioisomerRationale
Polar Protic Methanol, Ethanol, Water, Acetic AcidFast to ModerateMixed SN1/SN2Varies; depends on solvent nucleophilicity vs. polarityExcellent stabilization of the transition state. Solvent often acts as the nucleophile.[9]
Polar Aprotic Acetonitrile, Nitromethane, DMSOFastSN1-likeAttack at the more substituted carbonStrong stabilization of the cationic intermediate promotes a distinct carbocation formation.[11]
Nonpolar Toluene, Hexane, Diethyl EtherVery Slow to NoneN/AN/APoor stabilization of the polar transition state leads to a very high activation energy barrier.
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Slow to ModerateSN2-likeAttack at the less substituted carbonOffer weak stabilization, favoring a more concerted mechanism where sterics dominate.
References
  • This compound | High Purity | For RUO - Benchchem. Source: Benchchem.
  • trans-1-Ethyl-2-methylcyclopropane - NIST WebBook . Source: National Institute of Standards and Technology. URL: [Link]

  • Solvent effects - Wikipedia . Source: Wikipedia. URL: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates . Source: ResearchGate. URL: [Link]

  • Kinetic solvent effects in organic reactions | Request PDF . Source: ResearchGate. URL: [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube . Source: YouTube. URL: [Link]

  • Effect of solvent on the ring-opening reactions of cyclopropanated... - ResearchGate . Source: ResearchGate. URL: [Link]

  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL: [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube . Source: YouTube. URL: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry . Source: Master Organic Chemistry. URL: [Link]

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Technical Support Center: Reaction Monitoring for 1-Ethyl-2-methylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1-ethyl-2-methylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for monitoring this specific cyclopropanation reaction. The inherent challenges in controlling diastereoselectivity and minimizing side reactions necessitate robust analytical oversight. This document offers troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible synthetic outcomes.

The synthesis of this compound, a valuable structural motif in medicinal chemistry, is commonly achieved through the Simmons-Smith reaction or its modifications.[1][2][3] This involves the reaction of an alkene, in this case, (Z)- or (E)-pent-2-ene, with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[4][5] The reaction proceeds via a concerted mechanism, which preserves the stereochemistry of the starting alkene, making the choice of alkene isomer critical for the desired diastereomer of the product.[1][4]

Monitoring the reaction is crucial for optimizing yield, controlling the cis/trans diastereomeric ratio, and identifying potential byproducts. This guide will focus on the application of key analytical techniques for real-time and offline reaction monitoring.

Reaction Overview: Simmons-Smith Cyclopropanation

The core of the synthesis is the addition of a methylene group across the double bond of pent-2-ene. The Simmons-Smith reagent, or a variation thereof, delivers the CH₂ group in a stereospecific manner.[1][6]

Sources

Validation & Comparative

A Comparative Guide to 1-Ethyl-2-methylcyclopropane and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structurally similar building blocks can be pivotal in the successful synthesis of complex molecular architectures. The cyclopropane moiety, a motif of increasing importance in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability, presents a rich field of study.[1][2] This guide provides an in-depth technical comparison of 1-ethyl-2-methylcyclopropane with other dialkyl-substituted cyclopropanes, focusing on their synthesis and reactivity profiles, supported by experimental data to inform practical applications in the laboratory.

Introduction to this compound: A Versatile Three-Membered Ring

This compound is a chiral, non-planar cycloalkane that exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are often grouped into cis and trans diastereomers based on the relative orientation of the alkyl substituents.[3] Its utility in organic synthesis stems from the inherent ring strain of the cyclopropane ring, making it susceptible to a variety of ring-opening and expansion reactions, thereby serving as a versatile precursor to more complex molecules.[3][4]

The specific substitution pattern of an ethyl and a methyl group introduces asymmetry and steric differentiation that can be exploited in stereoselective synthesis. Understanding how this particular substitution pattern influences its formation and subsequent chemical transformations compared to other simple dialkyl cyclopropanes, such as 1,2-dimethylcyclopropane and 1,2-diethylcyclopropane, is crucial for rational synthetic design.

Comparative Synthesis: Diastereoselectivity in Cyclopropanation

The most common methods for the synthesis of 1,2-dialkylcyclopropanes involve the cyclopropanation of the corresponding alkenes. Key methodologies include the Simmons-Smith reaction and transition metal-catalyzed reactions with diazo compounds. The diastereoselectivity of these reactions is highly dependent on the geometry of the starting alkene (E or Z) and the chosen methodology.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing a zinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a reliable method for converting alkenes to cyclopropanes.[2][5][6][7] The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[5][7] For the synthesis of this compound from pent-2-ene, the (E)-isomer will yield the trans-cyclopropane, while the (Z)-isomer will produce the cis-cyclopropane.

While direct comparative studies are scarce, the principles of the Simmons-Smith reaction suggest that the yields for the cyclopropanation of similarly substituted acyclic alkenes like but-2-ene, pent-2-ene, and hex-3-ene would be comparable under identical conditions, primarily influenced by steric hindrance around the double bond.

Table 1: Expected Diastereoselectivity in Simmons-Smith Cyclopropanation of (E)- and (Z)-Alkenes

Starting AlkeneProductExpected Major Diastereomer
(E)-But-2-enetrans-1,2-Dimethylcyclopropanetrans
(Z)-But-2-enecis-1,2-Dimethylcyclopropanecis
(E)-Pent-2-enetrans-1-Ethyl-2-methylcyclopropanetrans
(Z)-Pent-2-enecis-1-Ethyl-2-methylcyclopropanecis
(E)-Hex-3-enetrans-1,2-Diethylcyclopropanetrans
(Z)-Hex-3-enecis-1,2-Diethylcyclopropanecis

This table is based on the established stereospecificity of the Simmons-Smith reaction.

Transition Metal-Catalyzed Cyclopropanation

Rhodium and copper complexes are commonly used to catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. These reactions also generally exhibit stereospecificity with respect to the alkene geometry. However, the diastereoselectivity can be influenced by the catalyst and the diazo reagent used. For instance, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates have shown high stereoselectivity.[8][9]

For simple alkyl-substituted alkenes, the choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity.

Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-pent-2-ene

Objective: To synthesize trans-1-ethyl-2-methylcyclopropane.

Materials:

  • Zinc-copper couple

  • Diiodomethane (CH₂I₂)

  • (E)-pent-2-ene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple under a nitrogen atmosphere.

  • Add anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux should be maintained.

  • After the addition of diiodomethane is complete, add a solution of (E)-pent-2-ene in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation to obtain the crude product.

  • Purify the crude product by fractional distillation to yield trans-1-ethyl-2-methylcyclopropane.

Expected Outcome: The reaction is expected to yield the trans-diastereomer as the major product.

Comparative Reactivity: Ring-Opening Reactions

The reactivity of cyclopropanes is dominated by reactions that lead to the opening of the strained three-membered ring.[10] This reactivity is significantly influenced by the nature of the substituents on the cyclopropane ring. While electron-withdrawing or -donating groups can activate the ring towards nucleophilic or electrophilic attack, respectively, simple alkyl substituents primarily exert steric and subtle electronic effects.[11][12]

Acid-Catalyzed Ring Opening

In the presence of acids, cyclopropanes can undergo ring-opening reactions to form carbocationic intermediates, which can then be trapped by nucleophiles. The regioselectivity of this process is governed by the stability of the resulting carbocation (Markovnikov's rule). For this compound, protonation can lead to two possible secondary carbocations, which would then react with a nucleophile.

The rate of acid-catalyzed ring-opening is expected to be influenced by the substitution pattern. Increased alkyl substitution generally stabilizes the carbocation intermediate, thus accelerating the reaction. Therefore, one might predict a reactivity trend of:

1,2-diethylcyclopropane > this compound > 1,2-dimethylcyclopropane

This is due to the greater electron-donating ability of ethyl groups compared to methyl groups, leading to better stabilization of the transient carbocation.

Table 2: Predicted Relative Reactivity of 1,2-Dialkylcyclopropanes in Acid-Catalyzed Ring Opening

CyclopropaneRelative ReactivityRationale
1,2-DimethylcyclopropaneBaselineMethyl groups provide moderate stabilization of the carbocation.
This compoundHigherThe ethyl group provides slightly better carbocation stabilization than two methyl groups.
1,2-DiethylcyclopropaneHighestTwo ethyl groups provide the most significant stabilization of the carbocation among the three.

This table represents a predicted trend based on carbocation stability principles.

Radical-Mediated Ring Opening

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_of_1_Ethyl_2_methylcyclopropane alkene Pent-2-ene (E or Z) product This compound (trans or cis) alkene->product Cyclopropanation reagents CH2I2, Zn(Cu) or Rh2(OAc)4, N2CHCO2Et reagents->product

Caption: General synthesis of this compound.

Ring_Opening_Mechanism cyclopropane This compound protonation Protonation (H+) cyclopropane->protonation carbocation Secondary Carbocation Intermediate protonation->carbocation product Ring-Opened Product carbocation->product nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Acid-catalyzed ring-opening of this compound.

Conclusion and Future Outlook

This compound offers a unique combination of stereochemical complexity and reactivity that makes it a valuable tool in organic synthesis. Its synthesis via established cyclopropanation methods is generally efficient and stereospecific. In comparison to other simple 1,2-dialkylcyclopropanes, its reactivity in ring-opening reactions is subtly modulated by the electronic and steric nature of the ethyl and methyl substituents.

While direct, side-by-side comparative studies with quantitative data are not abundant in the literature, the fundamental principles of organic chemistry allow for reasoned predictions of its behavior relative to its analogs. Further research focusing on the systematic evaluation of the kinetic and thermodynamic parameters for the synthesis and reactions of a series of 1,2-dialkylcyclopropanes would provide invaluable data for synthetic chemists. Such studies would enable a more precise selection of the appropriate cyclopropane building block for a given synthetic challenge, ultimately accelerating the discovery and development of new chemical entities.

References

  • Newcomb, M. (1999). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society, 121(42), 9851–9860.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(4), 389-400.
  • Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. (n.d.).
  • Griesbeck, A. G., & Abe, M. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • This compound. (n.d.). BenchChem.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(4), 389-400.
  • Nakamura, M., Hirai, A., & Nakamura, E. (2000). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 122(5), 978–979.
  • List, B., & Čorić, I. (2012). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 134(15), 6532–6535.
  • Werth, J., & Uyeda, C. (2017). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 8(2), 1363–1367.
  • Werth, J., & Uyeda, C. (2017). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis.
  • Griesbeck, A. G., & Abe, M. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • Simmons–Smith reaction. (2023, November 29). In Wikipedia.
  • Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263.
  • Griesbeck, A. G., & Abe, M. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • cis-1-ethyl-2-methylcyclopropane 19781-68-1. (n.d.). Guidechem.
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
  • Simmons-Smith Reaction. (n.d.). NROChemistry.
  • Activation of cyclopropanes by transition metals. (2023, October 26). In Wikipedia.
  • Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. EPFL Graph Search.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Synlett, 1995(12), 1197–1207.
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. (n.d.). Organic Chemistry Tutor.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes.
  • Uyeda, C. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
  • Uyeda, C. (2019).
  • Simmons–Smith reaction – cyclopropan
  • Wirth, T. (1999). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 99(1), 107–134.
  • Lone, S. H., & Bhat, K. A. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7247.
  • Frey, H. M., & Stevens, I. D. R. (1962). 174. The thermal unimolecular cis–trans-isomerization of this compound. Journal of the Chemical Society (Resumed), 913.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • trans-1-Ethyl-2-methylcyclopropane. (n.d.). NIST WebBook.
  • Davies, H. M. L., & Wang, H. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2843–2849.
  • Cyclopropane, 1-ethyl-2-methyl-, cis-. (n.d.). NIST WebBook.
  • Davies, H. M. L., & Wang, H. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2843–2849.
  • trans-1-Ethyl-2-methylcyclopropane. (n.d.). Cheméo.
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  • Davies, H. M. L., & Lian, Y. (2012). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Organic Letters, 14(12), 3108–3111.
  • Davies, H. M. L., & Lian, Y. (2012). Enantioselective and Diastereoselective Synthesis of Spiroazabicyclo[2.n]alkanes by Rhodium-Catalyzed Cyclopropanations. Organic Letters, 14(12), 3108–3111.
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A Comparative Analysis of the Reactivity of Cis- and Trans-1-Ethyl-2-methylcyclopropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The inherent ring strain of the cyclopropane moiety, a consequence of its compressed bond angles, renders it a versatile building block in organic chemistry.[1] The strategic placement of substituents on this three-membered ring allows for fine-tuning of its stability and reactivity. This guide focuses on the diastereomeric pair, cis- and trans-1-Ethyl-2-methylcyclopropane, to elucidate how stereochemistry governs their chemical behavior. Understanding these differences is paramount for controlling reaction outcomes and designing novel molecular architectures.

I. Thermodynamic Stability: A Quantitative Comparison

The relative stability of the cis and trans isomers is a fundamental determinant of their reactivity. The isomer with higher ground-state energy is inherently more prone to undergo reactions that release its stored strain.

Steric Strain as the Decisive Factor

In cis-1-Ethyl-2-methylcyclopropane, the ethyl and methyl groups are positioned on the same face of the cyclopropane ring. This arrangement leads to significant steric hindrance, also known as van der Waals repulsion, between the two alkyl groups. In contrast, the trans isomer places these substituents on opposite faces of the ring, minimizing steric clash. This fundamental difference in non-bonded interactions dictates that the trans isomer is thermodynamically more stable than the cis isomer.

Experimental Evidence: Thermal Isomerization

The most direct experimental measure of the relative stabilities of these isomers comes from studies of their thermal cis-trans isomerization. At elevated temperatures, both isomers can overcome the activation energy barrier for ring-opening and subsequent re-closure, leading to an equilibrium mixture.

A key study on the thermal unimolecular cis-trans isomerization of 1-ethyl-2-methylcyclopropane provides crucial quantitative insight.[2] At a temperature of 426 °C, the equilibrium constant (Keq) for the isomerization of the cis to the trans isomer was determined to be 2.79.[3]

Table 1: Thermodynamic Data for the Isomerization of cis- to trans-1-Ethyl-2-methylcyclopropane at 426 °C [3]

ParameterValue
Equilibrium Constant (Keq)2.79

This equilibrium constant, being greater than 1, definitively confirms that the trans isomer is the more stable of the two at this temperature.

II. Kinetic Reactivity: A Tale of Two Isomers

While thermodynamic stability provides a picture of the energetic landscape, kinetic reactivity dictates the speed at which these isomers will react under specific conditions. The higher ground-state energy of the cis isomer often translates to a lower activation energy for reactions, making it the more reactive species.

Thermal Isomerization Rates

The study of the thermal isomerization of the closely related cis-1,2-dimethylcyclopropane provides valuable data that can be used to approximate the behavior of this compound. For the isomerization of cis-1,2-dimethylcyclopropane, the reaction is a reversible, homogeneous, and unimolecular process. The rate equation for the conversion of the cis isomer is given by:

k = 10^15.25 * exp(-59420 / RT) s⁻¹[4]

This Arrhenius equation highlights a significant activation energy for the isomerization, indicative of the energy required to cleave a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate, which then allows for rotation and re-closure to the trans isomer. Given the greater steric strain in cis-1-Ethyl-2-methylcyclopropane, it is expected to have a slightly lower activation energy for isomerization compared to its trans counterpart, and thus a faster rate of conversion to the more stable trans isomer.

Reactivity towards Electrophiles: The Case of Bromination

Cyclopropanes, despite being alkanes, exhibit reactivity akin to alkenes due to the π-character of their bent C-C bonds. They can undergo ring-opening reactions when treated with electrophiles such as bromine (Br₂).[5] The reaction proceeds through a carbocation-like intermediate, leading to the formation of 1,3-dibromo products.

The stereochemistry of the addition of bromine to the cyclopropane ring is also a critical consideration. The reaction typically proceeds with anti-addition, where the two bromine atoms add to opposite faces of the molecule.[6]

III. Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the study of cis- and trans-1-Ethyl-2-methylcyclopropane.

Synthesis of cis- and trans-1-Ethyl-2-methylcyclopropane

A common method for the synthesis of 1,2-disubstituted cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple. For the synthesis of this compound, one would start with the corresponding cis- and trans-pent-2-ene.

Protocol for the Synthesis of cis-1-Ethyl-2-methylcyclopropane:

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until the color changes from tan to gray. Allow the mixture to cool to room temperature.

  • Reaction Setup: To the flask containing the zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: To the stirred suspension, add a solution of cis-pent-2-ene and diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure cis-1-Ethyl-2-methylcyclopropane.

The synthesis of the trans isomer follows the same procedure, starting with trans-pent-2-ene.

Kinetic Study of Thermal Isomerization

The gas-phase thermal isomerization of the cyclopropane derivatives can be studied using a static reactor system coupled with a gas chromatograph for analysis.

Protocol for Gas-Phase Kinetic Studies:

  • Apparatus: A pyrex reaction vessel of known volume, housed in a furnace with precise temperature control, is required. The vessel should be connected to a vacuum line and a system for introducing the reactant and sampling the reaction mixture.

  • Sample Preparation: A known pressure of the purified cis- or trans-1-Ethyl-2-methylcyclopropane is introduced into the evacuated reaction vessel at the desired temperature.

  • Reaction Monitoring: At timed intervals, small aliquots of the gas mixture are withdrawn from the reaction vessel and analyzed by gas chromatography (GC) to determine the relative concentrations of the cis and trans isomers.

  • Data Analysis: The rate constants for the isomerization can be determined by plotting the natural logarithm of the concentration of the starting isomer versus time. For a first-order reversible reaction, the analysis will yield the sum of the forward and reverse rate constants. The equilibrium constant can be determined from the final concentrations of the two isomers.

G cluster_synthesis Synthesis cluster_reactivity Reactivity Comparison cis-pent-2-ene cis-pent-2-ene cis-isomer cis-1-Ethyl-2-methylcyclopropane cis-pent-2-ene->cis-isomer Simmons-Smith trans-pent-2-ene trans-pent-2-ene trans-isomer trans-1-Ethyl-2-methylcyclopropane trans-pent-2-ene->trans-isomer Simmons-Smith Simmons-Smith Reagent CH₂I₂ / Zn(Cu) cis-isomer_react cis-Isomer Thermal Isomerization Thermal Isomerization cis-isomer_react->Thermal Isomerization k_cis->trans Electrophilic Addition (Br₂) Electrophilic Addition (Br₂) cis-isomer_react->Electrophilic Addition (Br₂) Faster Rate trans-isomer_react trans-Isomer trans-isomer_react->Thermal Isomerization k_trans->cis trans-isomer_react->Electrophilic Addition (Br₂) Slower Rate Ring-Opened Products Ring-Opened Products Electrophilic Addition (Br₂)->Ring-Opened Products

Figure 1: A conceptual workflow illustrating the synthesis and comparative reactivity of cis- and trans-1-Ethyl-2-methylcyclopropane.

IV. Conclusion

The stereochemical arrangement of the substituents in cis- and trans-1-Ethyl-2-methylcyclopropane has a profound impact on their stability and reactivity. The trans isomer is thermodynamically more stable due to the minimization of steric hindrance between the ethyl and methyl groups. Conversely, the higher ground-state energy of the cis isomer makes it kinetically more reactive in reactions such as thermal isomerization and electrophilic addition.

A thorough understanding of these structure-reactivity relationships is essential for researchers in organic synthesis and drug development. By selecting the appropriate isomer, chemists can control the stereochemical outcome of reactions and design molecules with desired three-dimensional architectures and biological activities. The experimental protocols provided herein offer a practical framework for further investigation into the fascinating chemistry of these strained ring systems.

V. References

  • Frey, H. M.; Stevens, I. D. R. The Thermal Isomerization of 1,2-Dimethylcyclopropane. Part I.—Cis-trans Isomerization. Trans. Faraday Soc.1962 , 58, 1909-1915. [Link]

  • Lambert, J. B.; Black, R. D. H.; Shaw, J. H.; Papay, J. J. Electrophilic addition of molecular bromine to a stereochemically defined cyclopropane. J. Org. Chem.1972 , 37 (2), 304-307. [Link]

  • Chegg.com. Solved 4. The isomerization reaction of cis-trans. [Link]

  • Chegg.com. Solved 3. Show the synthetic steps needed to make cis-1-ethyl-2-methylcyclopropane from acetylene. [Link]

  • Furman Chemistry 120. stereochemistry of Br2 addition to cyclic compounds. [Link]

  • American Chemical Society. Measurement of Heat of Combustion of Volatile Hydrocarbons. [Link]

  • Dalal Institute. Addition to Cyclopropane Ring. [Link]

  • ResearchGate. Kinetics of the thermal isomerization of 1,1,2,2‐tetramethylcyclopropane. [Link]

  • American Chemical Society. Electrophilic addition of molecular bromine to a stereochemically defined cyclopropane. [Link]

  • American Chemical Society. Measurement of Heat of Combustion of Volatile Hydrocarbons. [Link]

  • NIST. trans-1-Ethyl-2-methylcyclopropane. [Link]

  • NIST. Cyclopropane, 1-ethyl-2-methyl-, cis-. [Link]

  • American Chemical Society. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. [Link]

  • MDPI. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. [Link]

  • Journal of the Chemical Society (Resumed). 174. The thermal unimolecular cis–trans-isomerization of this compound. [Link]

  • ResearchGate. Researches on heat of combustion IV: Technique for the determination of the heats of combustion of volatile liquids. [Link]

  • PubChem. cis-1-Ethyl-2-methylcyclopropane. [Link]

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  • Computational Study of Heats of Formation and Combustion of Hydrocarbons. [Link]

  • NIST. Cyclopropane, 1-ethyl-2-methyl-, cis-. [Link]

  • Determination of the Heat of Combustion of Alcohols. [Link]

  • NIST. Cyclopropane, 1-ethyl-2-methyl-, cis-. [Link]

  • NIST. trans-1-Ethyl-2-methylcyclopropane. [Link]

  • RSC Publishing. Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. [Link]

  • Scribd. Chemists' Guide to Cyclopropane Reactions. [Link]

  • Wikipedia. 1,2-Dimethylcyclopropane. [Link]

  • ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]

  • ResearchGate. The relative rates of bromination of cyclohexane and cyclopentane with molecular bromine. Comparison of the reactions in solution and in vapor phase. [Link]

  • CORE. Proposing and testing mechanistic hypotheses stands as one of the key applications of contemporary computational chemistry. [Link]

  • PubMed. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. [Link]

  • American Chemical Society. Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. [Link]

  • PubChem. Cis-1,2-dimethylcyclopropane. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Alkylated Cyclopropanes

1-Ethyl-2-methylcyclopropane is a volatile, alkylated cyclopropane derivative whose precise quantification is critical in various fields, from organic synthesis to materials science.[1] The inherent ring strain of its cyclopropane core imparts high reactivity, making it a valuable building block for complex molecular structures.[1] This reactivity, however, also necessitates meticulous monitoring of its purity, concentration, and stability. Furthermore, the compound exists as cis and trans stereoisomers, which may exhibit different physical properties and reactivity, demanding analytical methods capable of resolving and quantifying them.[1][2]

This guide provides an in-depth comparison of the two primary analytical methodologies for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) . We will move beyond a simple recitation of steps to explore the causality behind methodological choices, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting, developing, and validating analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[6][7]

Core Analytical Principle: Gas Chromatography (GC)

Gas Chromatography is the premier technique for analyzing volatile compounds like this compound.[8] The fundamental principle involves vaporizing a sample and transporting it through a capillary column via an inert carrier gas (the mobile phase). The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases.[9] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation based on retention time.

For this compound, a non-polar stationary phase (e.g., polydimethylsiloxane) is typically effective, as separation will be governed primarily by boiling point differences. The NIST Chemistry WebBook lists boiling points around 58-60°C (331-333K), indicating high volatility suitable for GC analysis.[10]

Comparative Analysis of Detection Methodologies: GC-FID vs. GC-MS

The choice of detector is the most critical decision after selecting GC as the separation technique. It dictates the method's sensitivity, specificity, and qualitative power.

Gas Chromatography with Flame Ionization Detection (GC-FID)

The FID is a workhorse detector for organic compound analysis.[11] As analytes elute from the GC column, they are burned in a hydrogen-air flame. This combustion produces ions, generating a current proportional to the number of carbon atoms in the analyte.[9][11]

  • Strengths:

    • Robustness & Reliability: GC-FID is a highly reproducible and durable technique, suitable for high-throughput quality control environments.

    • Wide Linear Range: It offers a broad linear dynamic range, simplifying quantification across various concentrations.

    • Excellent for Quantification: Because its response is proportional to the carbon mass, it provides excellent accuracy and precision for quantifying known hydrocarbons without needing a specific response factor for each one, assuming their identities are confirmed.[8]

  • Weaknesses:

    • Non-Specific: The FID responds to virtually all organic compounds and cannot provide structural information. Peak identification is based solely on retention time, which is not unique and can be misleading in complex matrices where co-elution may occur.[9]

    • Destructive: The sample is destroyed during analysis.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation of GC with the powerful identification capabilities of a mass spectrometer.[12] As analytes elute from the column, they enter the MS source, where they are ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.[13]

  • Strengths:

    • Definitive Identification: The mass spectrum provides rich structural information, allowing for unambiguous peak identification by comparing the experimental spectrum to a library database (e.g., NIST).[13][14] This is the gold standard for specificity.

    • High Sensitivity & Selectivity: By using Selected Ion Monitoring (SIM) mode, the MS can be set to detect only specific m/z values characteristic of the target analyte, dramatically increasing sensitivity and filtering out background noise from the matrix.[15]

    • Impurity Profiling: It is unparalleled for identifying unknown impurities or degradation products.

  • Weaknesses:

    • Higher Cost & Complexity: GC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.

    • Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process, potentially suppressing the analyte signal.

Head-to-Head Comparison
FeatureGC-FIDGC-MSRationale & Causality
Specificity Low (Retention Time Only)Very High (Mass Spectrum)FID cannot differentiate co-eluting compounds. MS provides a unique spectral fingerprint for definitive identification.[16]
Sensitivity High (ng-pg range)Very High (pg-fg range)MS in SIM mode is one of the most sensitive detection techniques available, focusing only on ions of interest.[12][17]
Quantitative Analysis Excellent for known hydrocarbonsVery Good (requires calibration)FID's near-uniform carbon response simplifies quantification. MS quantification is excellent but can be more susceptible to ion source fluctuations.
Identification Power NoneDefinitiveMS provides structural data essential for identifying unknowns and confirming analyte identity beyond any doubt.[13]
Robustness Very HighHighFID is a simpler, more rugged detector. MS involves high vacuum and more complex electronics, requiring more maintenance.
Cost (Instrument) LowerHigherThe complexity of the mass spectrometer and its vacuum system significantly increases the instrument cost.
Application Routine QC, Purity AssaysImpurity Identification, Trace Analysis, Method Development, Complex MatricesChoose FID for reliable quantification of a known target. Choose MS when absolute certainty of identity is required or when analyzing for trace components.

Framework for Method Validation: Adhering to ICH Q2(R1) Principles

The objective of method validation is to demonstrate, through rigorous experimental evidence, that an analytical procedure is suitable for its intended purpose.[5][7] This process is a cornerstone of scientific integrity and regulatory compliance.[18][19]

The validation process follows a logical flow, where each parameter builds upon the last to create a comprehensive picture of the method's performance.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile (ATP) Select GC Column, Detector (FID/MS) Optimize Parameters (Temp, Flow) Specificity Specificity / Selectivity (Discrimination from matrix, impurities) Dev->Specificity Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Robustness Robustness (Resilience to small variations) Specificity->Robustness Range Range (Concentration interval for reliable results) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) Precision->LOQ LOD Limit of Detection (LOD) (Lowest detectable amount) LOQ->LOD

Caption: Workflow for Analytical Method Validation based on ICH Q2.

Quantitative Performance Data Summary

The following tables summarize the typical performance characteristics that should be targeted and achieved during the validation of analytical methods for this compound. These values are representative for volatile hydrocarbon analysis and serve as a benchmark for successful validation.[20][21][22]

Table 1: Typical Performance Data for a Validated GC-FID Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995> 0.999
Range 80% - 120% of nominal concentration0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%< 1.0%
Precision (Intermediate, %RSD) ≤ 3.0%< 1.5%
Limit of Quantification (LOQ) S/N Ratio ≥ 10~0.1 µg/mL
Specificity Baseline resolution from impuritiesResolution (Rs) > 2.0

Table 2: Typical Performance Data for a Validated GC-MS (SIM Mode) Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995> 0.998
Range 70% - 130% of nominal concentration1 - 1000 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (Repeatability, %RSD) ≤ 5.0%< 3.0%
Precision (Intermediate, %RSD) ≤ 7.0%< 5.0%
Limit of Quantification (LOQ) S/N Ratio ≥ 10; %RSD ≤ 10%~1 ng/mL
Specificity No interfering peaks at the analyte retention time and m/zConfirmed by mass spectrum match (>90%)

Experimental Protocols for Method Validation

The following protocols provide a step-by-step guide for validating a GC method for this compound, grounded in the principles of ICH Q2(R1).[5] Headspace sampling is recommended to minimize matrix effects and protect the GC system.[8]

Protocol_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID/MS Analysis cluster_data Data Processing Stock Prepare Analyte Stock Solution Spike Prepare Calibration Standards & QC Samples in Matrix Stock->Spike Vial Aliquot into Headspace Vials Spike->Vial Incubate Incubate Vial at Temp (e.g., 80°C) Vial->Incubate Inject Inject Headspace Vapor into GC Incubate->Inject Separate Separate on GC Column Inject->Separate Detect Detect with FID or MS Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration & Validation Parameters Calibrate->Calculate

Caption: General experimental workflow for sample analysis.

Protocol 1: Specificity
  • Objective: To demonstrate that the analytical signal is solely attributable to this compound and is not affected by other components (impurities, matrix components).

  • Methodology:

    • Prepare Samples: Analyze a blank matrix (diluent/placebo), a sample spiked with this compound, and a sample spiked with known potential impurities or related compounds.

    • GC Analysis: Run the samples using the optimized GC conditions.

    • Evaluation (GC-FID): Confirm that no peaks are observed at the retention time of the analyte in the blank matrix. Ensure baseline resolution (Rs > 2.0) between the analyte and any potential impurities.

    • Evaluation (GC-MS): In addition to the above, confirm the peak identity by matching its mass spectrum against a reference library. The absence of the target ions in the blank chromatogram at the specific retention time confirms specificity.

  • Causality: This is the foundational validation parameter. Without specificity, no quantitative measurement can be considered reliable.[5]

Protocol 2: Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Methodology:

    • Prepare Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentration range should span from the LOQ to 120% of the expected working concentration.

    • GC Analysis: Analyze each standard in triplicate.

    • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995. The y-intercept should be statistically insignificant. The range is the concentration interval over which linearity, accuracy, and precision are met.

  • Causality: Linearity validates the use of a simple proportional model for quantification, which is the basis for calculating concentrations of unknown samples from a calibration curve.

Protocol 3: Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Methodology:

    • Prepare Samples: Spike a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

    • GC Analysis: Analyze the spiked samples.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% (or a wider, justified range like 95-105% for trace analysis).

  • Causality: Accuracy studies expose any systematic errors (bias) in the method, ensuring the reported results reflect the true quantity of the analyte.[16]

Protocol 4: Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time (e.g., same day, same analyst, same instrument).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

    • Acceptance Criteria: The %RSD for repeatability should typically be ≤ 2.0%.

  • Causality: Precision demonstrates the method's consistency and reliability. Low %RSD indicates minimal random error.

Protocol 5: Limit of Quantification (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Methodology:

    • Approach: Use the signal-to-noise (S/N) ratio method.

    • Prepare Samples: Prepare a series of low-concentration samples and analyze them.

    • Evaluation (LOD): Determine the concentration that yields a S/N ratio of approximately 3:1.

    • Evaluation (LOQ): Determine the concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be demonstrated to be acceptable (e.g., ≤ 10%).[5]

  • Causality: Establishing the LOQ is crucial for accurately reporting results for low-level analytes, especially for impurity analysis. The LOD defines the lower boundary of the method's detection capability.

Conclusion and Recommendations

The validation of an analytical method for this compound is a systematic process that ensures data integrity and scientific rigor. The choice between GC-FID and GC-MS should be driven by the specific analytical objective.

  • Choose GC-FID for routine quality control, release testing, and purity assays where the analyte is well-characterized and present at moderate to high concentrations. Its robustness, cost-effectiveness, and wide linear range make it ideal for high-throughput, quantitative applications.

  • Choose GC-MS when definitive identification is paramount. It is the superior choice for method development, stability studies, impurity profiling, trace-level quantification, and analysis in complex biological or environmental matrices. The structural information it provides is indispensable for troubleshooting and research applications.

By following the validation framework and protocols outlined in this guide, researchers can develop and implement scientifically sound, reliable, and defensible analytical methods fit for their intended purpose, ensuring the quality and accuracy of their data.

References

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A Researcher's Guide to 1-Ethyl-2-methylcyclopropane: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a deep understanding of molecular properties is paramount. 1-Ethyl-2-methylcyclopropane, a simple yet structurally interesting alkyl-substituted cyclopropane, serves as an excellent case study for illustrating the powerful synergy between experimental measurements and computational modeling. This guide provides a comprehensive comparison of experimental data with theoretical predictions for this molecule, offering insights into the strengths and limitations of each approach. We will delve into the practical aspects of data acquisition and the theoretical underpinnings of computational chemistry, providing a robust framework for similar analyses in your own research.

Introduction: The Significance of this compound

This compound (C₆H₁₂) is a saturated cyclic hydrocarbon existing as cis and trans diastereomers, each of which is chiral.[1][2] Its strained three-membered ring imparts significant reactivity, making it a valuable building block in organic synthesis.[3] Understanding its spectroscopic and thermochemical properties is crucial for its application in complex molecular design and for validating theoretical models of strained ring systems. This guide will compare experimentally obtained data with results that would be expected from a standard computational chemistry workflow, providing a holistic view of this molecule's characteristics.

Experimental Data Acquisition: A Practical Overview

The characterization of this compound relies on a suite of standard analytical techniques. Here, we detail the experimental protocols for acquiring the key spectroscopic and physical data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Simmons-Smith reaction .[3] This reaction involves treating an alkene, in this case, cis- or trans-pent-2-ene, with a carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[3] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with hydrochloric acid, followed by water, and then treating with an aqueous solution of copper(II) sulfate.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the activated Zn-Cu couple and a suitable solvent such as diethyl ether.

  • Addition of Reagents: Add a solution of diiodomethane in diethyl ether to the flask. The formation of the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), will be initiated.

  • Cyclopropanation: Slowly add the alkene (cis- or trans-pent-2-ene) to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating.

  • Workup and Purification: After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a volatile compound like this compound, the experiment is typically performed in a deuterated solvent.[4][5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount (5-10 mg) of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[4]

  • Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy provides valuable information about the vibrational modes of a molecule, free from intermolecular interactions that are present in the condensed phase.[6][7]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

  • Sample Introduction: Introduce a small amount of liquid this compound into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The sample is allowed to vaporize, and the pressure within the cell is controlled.[6]

  • Data Acquisition: Place the gas cell in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.[6] A background spectrum of the empty cell is recorded first. Then, the sample spectrum is acquired.

  • Data Analysis: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: GC-MS

  • Sample Introduction: Inject a dilute solution of this compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which provides a characteristic fingerprint of the molecule.

Computational Modeling: A Theoretical Approach

While experimental data provides a direct measure of a molecule's properties, computational chemistry offers a powerful complementary approach to predict and understand these properties from first principles.[8] Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.[8]

Computational Workflow

The following workflow outlines the steps to computationally model this compound and predict its properties.

G cluster_0 Computational Workflow Start Start Build_Molecule Build 3D Structure (cis and trans isomers) Start->Build_Molecule Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Molecule->Geometry_Optimization Frequency_Calculation Frequency Calculation (at the same level of theory) Geometry_Optimization->Frequency_Calculation Verify_Minimum Verify True Minimum (No imaginary frequencies) Frequency_Calculation->Verify_Minimum Verify_Minimum->Geometry_Optimization If imaginary frequencies exist Property_Calculation Calculate Properties (NMR, IR, Thermochemistry) Verify_Minimum->Property_Calculation If minimum is confirmed Analyze_Results Analyze and Compare with Experimental Data Property_Calculation->Analyze_Results End End Analyze_Results->End

Caption: A typical workflow for the computational analysis of a molecule like this compound.

Detailed Computational Protocol:

  • Molecular Structure Building: Construct the 3D structures of both cis- and trans-1-ethyl-2-methylcyclopropane using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of each isomer. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.[8] This process adjusts the bond lengths, angles, and dihedrals to minimize the electronic energy of the molecule.

  • Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the vibrational frequencies, which can be directly compared to the experimental IR spectrum.

  • Property Calculations:

    • NMR Spectra: Predict the ¹H and ¹³C chemical shifts using a method like the Gauge-Independent Atomic Orbital (GIAO) approach.

    • Thermochemistry: From the frequency calculation, thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated.[9]

Comparison of Experimental and Computational Data

The true power of this dual approach lies in the direct comparison of the data obtained from both methods.

Table 1: Comparison of Spectroscopic Data

PropertyExperimental DataComputational Prediction (Hypothetical)
¹H NMR (ppm) Complex multiplets in the cyclopropyl region (approx. 0.2-1.0 ppm), with signals for the ethyl and methyl groups.Specific chemical shifts for each unique proton.
¹³C NMR (ppm) Signals for the cyclopropyl carbons and the ethyl and methyl carbons.Specific chemical shifts for each unique carbon.
IR (cm⁻¹) C-H stretching (~3000-3100 cm⁻¹ for cyclopropyl C-H), C-H bending, and other fingerprint region absorptions.A list of vibrational frequencies and their corresponding intensities.
Mass Spectrum (m/z) Molecular ion peak at m/z 84, with a characteristic fragmentation pattern.Not directly comparable, as mass spectrometry involves ionization and fragmentation.

Discussion of Discrepancies and Agreements

  • NMR Spectra: Computationally predicted chemical shifts are generally in good agreement with experimental values, but may have systematic errors. Comparing the relative shifts between different protons or carbons within the molecule is often more insightful than comparing absolute values.

  • IR Spectra: Calculated vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations. A scaling factor is typically applied to the computed frequencies to improve agreement with the experimental spectrum.

  • Thermochemistry: Calculated thermochemical properties can be highly accurate, especially when using higher levels of theory and larger basis sets. These can be particularly useful when experimental data is difficult or impossible to obtain.

The Synergy of Experiment and Theory

The integration of experimental and computational data provides a more complete picture of a molecule's properties than either approach alone.

G cluster_0 Experimental Approach cluster_1 Computational Approach Exp_Data Experimental Data (NMR, IR, MS, etc.) Validation Validation and Interpretation Exp_Data->Validation Comp_Data Computational Data (Optimized Geometry, Frequencies, etc.) Comp_Data->Validation Understanding Deeper Molecular Understanding Validation->Understanding

Caption: The synergistic relationship between experimental and computational chemistry.

Experimental data provides the ground truth for validating computational models. In turn, computational models can be used to interpret experimental spectra, assign peaks to specific molecular motions or environments, and predict the properties of yet-to-be-synthesized molecules. For instance, by calculating the vibrational modes of this compound, we can confidently assign the absorption bands in the experimental IR spectrum to specific C-H stretches, bends, and ring deformations.

Conclusion

The study of this compound highlights the indispensable partnership between experimental and computational chemistry. For researchers in drug discovery and materials science, embracing this integrated approach is crucial for accelerating innovation. By leveraging the strengths of both methodologies, we can achieve a more profound understanding of molecular structure and reactivity, leading to the more efficient design and synthesis of novel chemical entities. This guide serves as a template for applying this powerful paradigm to your own research challenges.

References

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  • ChemRxiv. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. Retrieved from [Link]

  • PMC. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

  • ResearchGate. (2014). Computational Study on the Cyclopropanation Reaction of Ylides Generated from α-Pyridiniumacetates. Retrieved from [Link]

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  • ACS Publications. (2020). Nuclear Magnetic Resonance (NMR) Spectroscopy for the In Situ Measurement of Vapor–Liquid Equilibria. Retrieved from [Link]

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spectroscopic comparison of 1-Ethyl-2-methylcyclopropane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of 1-Ethyl-2-methylcyclopropane

Introduction: The Subtle Dance of Stereoisomers

In the realm of organic chemistry, stereoisomers—molecules with the same connectivity but different spatial arrangements—present a unique analytical challenge. The cis and trans isomers of this compound are a prime example. While structurally similar, their distinct spatial orientations lead to subtle yet measurable differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for researchers in fields ranging from reaction mechanism elucidation to stereoselective synthesis, where precise structural confirmation is paramount.

This guide is structured to provide not just the data, but the underlying principles and experimental workflows necessary for unambiguous isomer differentiation. We will explore the causal relationships between molecular geometry and spectroscopic output, offering a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The rigid, strained three-membered ring fixes the relative positions of the substituents, leading to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of the two isomers show significant differences, particularly in the cyclopropyl proton region. The key distinguishing features arise from the anisotropic effects of the substituents and the through-bond coupling interactions, which are highly sensitive to dihedral angles.

Experimental Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to separate the complex, overlapping multiplets of the cyclopropyl protons. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent dissolving properties and the single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of CDCl₃.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 (adjust for concentration).

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Interpretation and Comparison:

The most telling region is between 0.0 and 1.0 ppm, where the cyclopropyl protons resonate.

  • trans-1-Ethyl-2-methylcyclopropane: The protons on the cyclopropane ring are subject to less steric hindrance and different anisotropic effects compared to the cis isomer. The proton adjacent to the ethyl group (C1-H) and the proton adjacent to the methyl group (C2-H) are on opposite faces of the ring. This leads to a characteristic set of coupling constants. The J-coupling between the two vicinal cyclopropyl protons (C1-H and C2-H) is typically smaller in the trans configuration (~4-6 Hz) than in the cis configuration.

  • cis-1-Ethyl-2-methylcyclopropane: The proximity of the ethyl and methyl groups on the same face of the ring introduces steric compression and significant magnetic anisotropy. This results in a downfield shift for the cyclopropyl protons relative to the trans isomer. More importantly, the vicinal coupling constant (³J) between the C1-H and C2-H protons is characteristically larger (~7-9 Hz), a direct consequence of their dihedral angle.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton Assignmenttrans-Isomer (Predicted δ, ppm)cis-Isomer (Predicted δ, ppm)Key Differentiator
Cyclopropyl H (C1)~0.2 - 0.4~0.5 - 0.7Chemical Shift
Cyclopropyl H (C2)~0.3 - 0.5~0.6 - 0.8Chemical Shift
Cyclopropyl CH₂~-0.2 - 0.3~-0.1 - 0.4Overlapping Multiplets
Ethyl CH₂~1.1 - 1.3~1.0 - 1.2Multiplet
Methyl CH₃~0.9 - 1.1~0.9 - 1.1Doublet
Ethyl CH₃~0.8 - 1.0~0.8 - 1.0Triplet
³J (H1-H2) ~4-6 Hz ~7-9 Hz Coupling Constant
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint

While ¹H NMR provides detailed information about proton environments, ¹³C NMR offers a clear view of the carbon framework. The chemical shifts of the cyclopropyl carbons are particularly sensitive to the steric environment.

Experimental Rationale: Proton-decoupled ¹³C NMR is used to simplify the spectrum to single lines for each unique carbon atom. This allows for direct comparison of chemical shifts without the complexity of C-H coupling. The greater steric strain in the cis isomer, caused by the eclipsing interaction between the substituents, often results in an upfield shift for the involved carbons (a phenomenon known as the "gamma-gauche effect").

Data Interpretation and Comparison:

  • trans-Isomer: The carbon atoms of the ethyl and methyl groups are in a less sterically crowded environment.

  • cis-Isomer: The proximity of the ethyl and methyl groups leads to steric compression. This increased strain typically shields the cyclopropyl carbons (C1 and C2) and the first carbon of the ethyl group (CH₂), causing them to resonate at a slightly higher field (lower ppm value) compared to the trans isomer.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Carbon Assignmenttrans-Isomer (Predicted δ, ppm)cis-Isomer (Predicted δ, ppm)Key Differentiator
Cyclopropyl C1~18 - 20~16 - 18Steric Shielding
Cyclopropyl C2~15 - 17~13 - 15Steric Shielding
Cyclopropyl CH₂~8 - 10~7 - 9Minor Shift
Ethyl CH₂~22 - 24~20 - 22Steric Shielding
Methyl CH₃~12 - 14~11 - 13Minor Shift
Ethyl CH₃~14 - 16~14 - 16Minimal Change

Workflow: NMR-Based Isomer Identification

Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While IR is generally less definitive than NMR for stereoisomer differentiation, subtle differences in the fingerprint region can be observed.

Experimental Rationale: The C-H stretching and bending vibrations of the cyclopropyl ring are sensitive to the local electronic environment and steric strain. The cis isomer, with its greater steric crowding, may exhibit slight shifts in the frequencies of these vibrations compared to the less strained trans isomer. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

Data Interpretation and Comparison:

The key region to inspect is the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of bending and skeletal vibrations unique to the molecule's overall structure.

  • Cyclopropane Ring Vibrations: Look for characteristic C-H stretches around 3000-3100 cm⁻¹ and ring deformation (scissoring) vibrations near 1020 cm⁻¹.

  • cis vs. trans: The cis isomer may show slight shifts or the appearance of new, weak bands in the 700-900 cm⁻¹ region due to changes in symmetry and vibrational coupling between the adjacent substituents. These differences are often subtle and best observed by overlaying the spectra of pure samples.

Table 3: Comparative IR Data (Predicted, cm⁻¹)

Vibrational Modetrans-Isomer (Predicted cm⁻¹)cis-Isomer (Predicted cm⁻¹)Key Differentiator
C-H Stretch (Ring)~3075~3075Minimal Change
C-H Stretch (Alkyl)2850-29602850-2960Minimal Change
CH₂ Scissoring~1460~1460Minimal Change
Ring Deformation~1020~1020Minimal Change
Fingerprint RegionUnique PatternDistinctly Different PatternSubtle shifts/new bands

Mass Spectrometry (MS): Fragmentation under Fire

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For isomers, the molecular ion peak (M⁺) will be identical. However, the relative abundances of fragment ions can differ due to stereochemical influences on fragmentation pathways.

Experimental Rationale: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The stability of the resulting carbocation fragments can be influenced by the stereochemistry of the parent molecule. The more stable a fragment, the more abundant it will likely be in the mass spectrum.

Data Interpretation and Comparison:

Both isomers will show a molecular ion peak at m/z = 84.16. The primary fragmentation pathway involves the cleavage of the cyclopropane ring and loss of alkyl groups.

  • Fragmentation Pathways: The initial ring-opening can lead to different radical cation intermediates for the cis and trans isomers. The subsequent loss of a methyl (M-15) or ethyl (M-29) group may have a different energetic barrier, leading to variations in the relative intensities of the fragment ions at m/z = 69 and m/z = 55. The isomer that can more readily form a stable secondary carbocation upon fragmentation may show a more intense corresponding peak. For instance, the relative abundance of the [M-CH₃]⁺ vs. [M-C₂H₅]⁺ ions might be a reproducible differentiator.

Workflow: General Spectroscopic Analysis

Caption: Integrated Spectroscopic Workflow for Isomer Elucidation.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Distinguishing between the cis and trans isomers of this compound requires a careful and multi-pronged spectroscopic approach. While IR and MS provide valuable, supportive data by highlighting differences in vibrational modes and fragmentation patterns, NMR spectroscopy stands out as the definitive and most powerful tool . The significant and predictable differences in ¹H NMR coupling constants (³J) and the sterically induced shifts in ¹³C NMR spectra provide an unambiguous basis for assignment. By integrating the data from these techniques, researchers can confidently elucidate the precise stereochemistry of their samples, a critical step in ensuring the integrity and reproducibility of their scientific work.

References

  • Title: Stereochemical Aspects of ³J(HH) Coupling Constants Source: University of California, Davis - ChemLibreTexts URL: [Link]

  • Title: 13C NMR Chemical Shifts Source: University of California, Davis - ChemLibreTexts URL: [Link]

  • Title: Infrared Spectroscopy Source: University of California, Los Angeles - Chemistry Department URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: Michigan State University - Chemistry Department URL: [Link]

A Comparative Guide to the Stereochemical Stability of 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, a deep understanding of stereochemical stability is paramount. The seemingly subtle differences between enantiomers and diastereomers can have profound impacts on biological activity and pharmacological profiles. This guide provides an in-depth technical comparison of the stability of 1-Ethyl-2-methylcyclopropane enantiomers, supported by experimental data and detailed analytical protocols. By exploring the thermodynamic landscape of these isomers, we aim to equip researchers with the foundational knowledge and practical methodologies necessary for their work with substituted cyclopropanes.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule possessing two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomeric to each other, commonly referred to as cis and trans isomers based on the relative orientation of the ethyl and methyl groups with respect to the plane of the cyclopropane ring.

  • trans Isomers: The ethyl and methyl groups are on opposite sides of the ring. This configuration corresponds to the (1R, 2R) and (1S, 2S) enantiomers.

  • cis Isomers: The ethyl and methyl groups are on the same side of the ring. This configuration corresponds to the (1R, 2S) and (1S, 2R) enantiomers.

The inherent ring strain and the steric interactions between the substituents govern the relative stability of these isomers.

Thermodynamic Stability: A Comparative Analysis

The fundamental principle governing the relative stability of the this compound diastereomers is steric hindrance. In the cis isomer, the adjacent ethyl and methyl groups are forced into close proximity on the same face of the cyclopropane ring, leading to significant van der Waals repulsion. The trans isomer, with the substituents on opposite faces, experiences considerably less steric strain, rendering it the more thermodynamically stable diastereomer.

Enantiomers, being non-superimposable mirror images, are energetically degenerate in an achiral environment. Therefore, (1R, 2R)-1-ethyl-2-methylcyclopropane and (1S, 2S)-1-ethyl-2-methylcyclopropane possess identical intrinsic stability. The same holds true for the (1R, 2S) and (1S, 2R) enantiomeric pair. The stability difference lies between the cis and trans diastereomeric pairs.

Experimental Determination of Isomer Stability

The energy difference between the cis and trans isomers can be quantified through thermal isomerization studies. At elevated temperatures, the cyclopropane ring can undergo a temporary ring-opening to a diradical intermediate, allowing for rotation around a C-C bond, followed by ring-closure to yield the isomerized product. The equilibrium between the cis and trans isomers is dictated by their relative Gibbs free energies.

Further analysis of the equilibrium constant (Keq) for the isomerization reaction allows for the calculation of the Gibbs free energy difference (ΔG) at a specific temperature. For the reaction:

cis-1-ethyl-2-methylcyclopropane ⇌ trans-1-ethyl-2-methylcyclopropane

An equilibrium constant (Keq = [trans]/[cis]) of 2.79 has been reported at 426 °C (699.15 K). Using the equation ΔG = -RTln(Keq), we can calculate the Gibbs free energy difference:

ΔG = -(1.987 cal/mol·K) * (699.15 K) * ln(2.79) ΔG ≈ -1.42 kcal/mol

This negative value for ΔG indicates that the conversion of the cis to the trans isomer is a spontaneous process at this temperature, further confirming the greater stability of the trans isomer.

Thermodynamic ParameterValueSignificance
ΔH (cis → trans) ~1-2 kcal/moltrans isomer is enthalpically more stable (less steric strain).
Keq ([trans]/[cis]) at 426 °C 2.79Equilibrium favors the formation of the trans isomer.
ΔG (cis → trans) at 426 °C ~ -1.42 kcal/molThe isomerization to the more stable trans form is spontaneous at this temperature.

Conformational Analysis of the Substituents

While the cyclopropane ring itself is planar, the ethyl and methyl substituents have rotational degrees of freedom. The preferred conformations of these alkyl groups will be those that minimize steric interactions with the cyclopropane ring and with each other. For the ethyl group, a staggered conformation relative to the cyclopropane ring is expected to be of lower energy. In the cis isomer, the conformational flexibility of both the ethyl and methyl groups is more restricted due to their proximity, contributing to the overall higher energy of this diastereomer.

Experimental Protocols for Enantiomer Analysis

The analysis and separation of the enantiomers of this compound are critical for applications in asymmetric synthesis and drug development. Due to their identical physical properties in an achiral environment, specialized chiral analytical techniques are required.

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of a chiral stationary phase (CSP) creates a diastereomeric interaction with the enantiomers, leading to different retention times.

Objective: To separate and quantify the four stereoisomers of this compound.

Instrumentation and Consumables:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Chirasil-β-Dex (or a similar cyclodextrin-based CSP)

  • Carrier Gas: Helium or Hydrogen, high purity

  • Sample: A mixture of this compound stereoisomers in a volatile solvent (e.g., hexane).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in hexane (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp: 2 °C/minute to 100 °C

      • Hold at 100 °C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/minute (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Identify the four peaks corresponding to the stereoisomers based on their retention times. The elution order will depend on the specific CSP and conditions. Integrate the peak areas to determine the relative abundance of each isomer and calculate the enantiomeric excess (ee%) for both the cis and trans pairs.

Expected Outcome: Baseline or near-baseline separation of the four stereoisomers, allowing for accurate quantification.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: A cyclodextrin-based CSP is chosen for its proven ability to form inclusion complexes with a variety of chiral molecules, including substituted cyclopropanes. The differing stability of the transient diastereomeric complexes formed between the enantiomers and the CSP leads to their separation.

  • Slow Temperature Ramp: A slow temperature ramp is employed to maximize the resolution between the closely eluting isomers.

  • Flame Ionization Detector (FID): The FID is a universal detector for hydrocarbons and provides excellent sensitivity for quantifying the separated isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomers (ee% calculation) Integration->Quantification

Caption: Workflow for Chiral GC Analysis of this compound.

Protocol 2: NMR Spectroscopy with Chiral Shift Reagents for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent (CSR) can be used to determine the enantiomeric excess of a sample. The CSR forms diastereomeric complexes with the enantiomers, causing a separation of their NMR signals.

Objective: To determine the enantiomeric excess of a sample of this compound.

Instrumentation and Consumables:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR Tubes

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)3]

  • Deuterated Solvent: Chloroform-d (CDCl3)

  • Sample: Enantiomerically enriched or racemic this compound.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample (e.g., 10 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of CSR: Add a small, accurately weighed amount of the chiral shift reagent (e.g., 5 mol%) to the NMR tube.

  • Incremental Spectra: Acquire a series of ¹H NMR spectra after each incremental addition of the CSR. Monitor the chemical shifts of well-resolved protons (e.g., the methyl or methylene protons).

  • Signal Resolution: Continue adding the CSR until a clear separation of the signals for the two enantiomers is observed for at least one proton.

  • Data Analysis: Integrate the separated signals corresponding to the two enantiomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.

Expected Outcome: The initially overlapping signals for the enantiomers in the ¹H NMR spectrum will resolve into two distinct sets of signals upon the addition of the chiral shift reagent, allowing for their quantification.

Causality Behind Experimental Choices:

  • Lanthanide-based CSR: [Eu(hfc)3] is a common choice as it induces significant chemical shift changes (paramagnetic shifts) in the substrate upon complexation. The chiral camphorato ligand ensures that the interaction with the two enantiomers is diastereotopically different.

  • Incremental Addition: The optimal amount of CSR varies depending on the substrate. Incremental addition allows for the determination of the ideal concentration that provides the best signal separation without excessive line broadening, which is a common side effect of paramagnetic reagents.

  • High-Field NMR: A higher magnetic field strength generally provides better resolution, which is advantageous for resolving the closely spaced signals induced by the CSR.

NMR_Workflow Start Sample in CDCl3 AcquireRef Acquire Reference ¹H NMR Spectrum Start->AcquireRef AddCSR Add Chiral Shift Reagent (CSR) AcquireRef->AddCSR AcquireShifted Acquire Shifted ¹H NMR Spectrum AddCSR->AcquireShifted CheckRes Sufficient Signal Resolution? AcquireShifted->CheckRes CheckRes->AddCSR No Integrate Integrate Separated Signals CheckRes->Integrate Yes CalculateEE Calculate Enantiomeric Excess Integrate->CalculateEE

Caption: Workflow for NMR Analysis with a Chiral Shift Reagent.

Computational Insights into Isomer Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energies of molecules.

By performing geometry optimizations and frequency calculations for each of the this compound stereoisomers, their relative electronic energies and Gibbs free energies can be determined. These calculations typically corroborate the experimental findings, showing the trans isomers to be lower in energy than the cis isomers due to steric effects. While a specific computational study for this compound is not cited here, numerous studies on substituted cyclopropanes have demonstrated the accuracy of these theoretical approaches in predicting isomer stabilities.

Conclusion

The stereochemical stability of this compound is primarily dictated by steric interactions between the ethyl and methyl substituents. The trans diastereomers are thermodynamically more stable than the cis diastereomers, a fact that has been confirmed by experimental thermal isomerization studies. Within each diastereomeric pair, the enantiomers are of equal energy. For researchers working with this and similar chiral cyclopropane derivatives, a thorough understanding of these stability relationships is crucial. The provided experimental protocols for chiral GC and NMR analysis offer robust methods for the separation and quantification of the individual stereoisomers, enabling precise control and characterization in synthetic and analytical workflows.

References

kinetic analysis of 1-Ethyl-2-methylcyclopropane isomerization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Analysis of 1-Ethyl-2-methylcyclopropane Isomerization

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of methodologies for the kinetic analysis of the thermal isomerization of this compound. Designed for researchers and drug development professionals, this document delves into both experimental and computational approaches, offering field-proven insights into experimental design, data interpretation, and the underlying mechanistic principles that govern this classic unimolecular reaction.

Introduction: The Significance of Cyclopropane Isomerization

The three-membered ring of cyclopropane possesses significant ring strain (approximately 27.5 kcal/mol), making it a fascinating substrate for studying reaction kinetics and mechanisms.[1] Thermal isomerization, particularly the cis-trans interconversion, serves as a fundamental model for understanding unimolecular reactions, bond cleavage, and the behavior of diradical intermediates.[2] this compound, with its stereoisomers, provides a perfect canvas for exploring these dynamics. The study of its isomerization from the less stable cis form to the more stable trans form reveals critical information about the energy landscape of the reaction, governed by steric hindrance between the adjacent substituent groups.[2]

The reaction is a reversible, first-order process primarily investigated in the gas phase at elevated temperatures (typically around 400-450 °C).[3][4]

Reaction Scheme: cis-1-Ethyl-2-methylcyclopropane ⇌ trans-1-Ethyl-2-methylcyclopropane

Understanding the kinetics of this process is not merely an academic exercise. Cyclopropane rings are integral moieties in numerous natural products and pharmaceutical agents, and their stability and potential for rearrangement under various conditions are critical parameters in drug design and synthesis.[5][6] This guide compares the principal methods used to elucidate the kinetic and mechanistic details of this reaction.

The Reaction Mechanism: A Diradical Pathway

The thermal isomerization of this compound is widely accepted to proceed through a trimethylene diradical intermediate.[4][7] This pathway involves the cleavage of one of the carbon-carbon bonds in the ring, allowing for rotation around the remaining single bonds, followed by ring closure.

The key steps are:

  • Homolytic C-C Bond Cleavage: The strained cyclopropane ring breaks open to form a 1,3-diradical intermediate.

  • Bond Rotation: The terminal carbons of the diradical intermediate rotate relative to one another. This rotation allows for the interconversion between conformations that will lead to the cis and trans products.

  • Ring Closure: The diradical collapses, reforming the cyclopropane ring. Depending on the conformation at the moment of closure, either the original isomer is reformed or the other isomer is produced.

Kinetic studies on optically active isomers have shown that this diradical mechanism is energetically more favorable than a concerted electrocyclic process.[4]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_intermediate Diradical Intermediate cis cis-1-Ethyl-2-methylcyclopropane diradical Trimethylene Diradical (Rotation Occurs) cis->diradical  C-C Cleavage trans trans-1-Ethyl-2-methylcyclopropane trans->diradical  C-C Cleavage diradical->cis  Ring Closure diradical->trans  Ring Closure  (after rotation)

Caption: Mechanism of cis-trans isomerization via a diradical intermediate.

Comparative Analysis of Kinetic Methodologies

MethodologyPrincipleAdvantagesDisadvantagesBest For
Experimental: Gas-Phase Kinetic Study Monitoring the concentration of isomers over time at a constant temperature.Provides real-world, observable rate data. Directly measures Arrhenius parameters (Ea, A). Validates theoretical models.Requires specialized equipment (high-temp reactor, GC). Can be time-consuming. Experimental errors can affect accuracy.Determining accurate rate constants and activation parameters under specific conditions.
Computational: DFT & RRKM Theory Calculating the potential energy surface and predicting rate constants based on statistical mechanics.Provides detailed mechanistic insight (transition states, intermediates).[8] Can explore conditions difficult to achieve experimentally. Relatively low cost.Accuracy is highly dependent on the level of theory and basis set used. Requires validation against experimental data.[9]Elucidating reaction pathways and understanding pressure-dependence of rates.

Experimental Approach: Gas-Phase Isomerization Monitored by Gas Chromatography (GC)

This method remains the gold standard for obtaining high-quality kinetic data for unimolecular gas-phase reactions. The causality behind this choice is its directness: we are observing the chemical change as it happens and measuring its speed.

Self-Validating Protocol: An Overview

A self-validating system is one where internal checks confirm the quality of the data. In this protocol, this is achieved by:

  • Mass Balance: Ensuring the total concentration of cis and trans isomers remains constant throughout the experiment.

  • Reversibility Check: Approaching equilibrium from both pure cis and pure trans starting materials should yield the same equilibrium constant and, when fully analyzed, the same microscopic rate constants.

  • Linearity of Kinetic Plots: The data must fit the integrated rate law for a reversible first-order reaction, confirming the assumed reaction order.

G A Sample Preparation (Pure cis or trans isomer) B Injection into Pre-heated Static Reaction Vessel (e.g., 425 °C) A->B C Timed Sampling (e.g., using a gas-tight syringe) B->C t = 0, t₁, t₂, ... tₙ D Quenching (Rapid cooling to stop reaction) C->D E GC Analysis (Separation and Quantification) D->E F Data Processing E->F Peak Areas vs. Time G Determine k_obs F->G Plot ln(([cis]t - [cis]eq)/([cis]₀ - [cis]eq)) vs. t H Calculate k₁ and k₋₁ G->H Using K_eq

Caption: Experimental workflow for kinetic analysis of isomerization.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

  • cis- and trans-1-Ethyl-2-methylcyclopropane (high purity)

  • Inert gas (e.g., Nitrogen) for pressurizing

  • Heated static reaction vessel with temperature control (±0.1 °C)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Chirasil-Dex for potential enantioselective separation or a standard non-polar column for cis/trans separation).[10]

  • Gas-tight syringes for sampling.

2. Experimental Procedure:

  • System Preparation: Evacuate the reaction vessel and heat it to the desired temperature (e.g., 425.6 °C).[3] Allow the temperature to stabilize for at least 24 hours.[4]

  • Reactant Injection: Inject a known pressure of the pure cis-isomer into the reaction vessel. If the reaction is pressure-dependent (fall-off region), add a known pressure of inert gas to maintain a constant total pressure.

  • Kinetic Runs: Start the timer immediately after injection (t=0). At recorded time intervals, withdraw a small aliquot of the gas mixture from the vessel using a pre-heated gas-tight syringe.

  • Sample Analysis: Immediately inject the aliquot into the GC. The GC will separate the cis- and trans-isomers. The peak areas from the FID are proportional to the concentration of each isomer.

  • Data Collection: Repeat the sampling process until the ratio of trans to cis concentration becomes constant, indicating that equilibrium has been reached.

  • Equilibrium Constant: The equilibrium constant (K_eq) is determined from the final constant ratio of concentrations: K_eq = [trans]_eq / [cis]_eq. At 425.6 °C, this value is approximately 2.79.[11]

3. Data Analysis: The isomerization is a reversible first-order reaction. The integrated rate law is: ln ( ( [A]_t - [A]_eq ) / ( [A]_0 - [A]_eq ) ) = -k_obs * t where:

  • [A] is the concentration of the cis-isomer.

  • k_obs is the observed rate constant, which is the sum of the forward (k₁) and reverse (k₋₁) rate constants (k_obs = k₁ + k₋₁).

A plot of the left side of the equation versus time (t) will yield a straight line with a slope of -k_obs.

Once k_obs and K_eq (where K_eq = k₁/k₋₁) are known, the individual rate constants can be calculated:

  • k₁ = k_obs * (K_eq / (1 + K_eq))

  • k₋₁ = k_obs / (1 + K_eq)

Representative Experimental Data

The following table summarizes established kinetic parameters for the cis-trans isomerization.

ReactionA-factor (s⁻¹)Activation Energy (Ea) (kcal/mol)Temperature Range (°C)Source
cis → trans10¹⁵.⁰⁸58.87~400-440[2]
trans → cis10¹⁵.¹60.07~400-440[2] (Calculated from ΔH°)

Computational Approach: DFT and RRKM Theory

Computational chemistry provides a powerful alternative and complement to experimental studies, allowing for the investigation of reaction mechanisms at a molecular level.

Pillar 1: Expertise - Choosing the Right Computational Tools
  • Density Functional Theory (DFT): DFT, particularly with functionals like B3LYP, is used to locate the minimum energy structures of the reactants (cis and trans isomers) and, crucially, the transition state (TS) structures connecting them to the diradical intermediate.[8] The energy difference between the reactant and the transition state gives the activation energy barrier.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is essential for unimolecular reactions. It calculates the microscopic rate constant k(E) as a function of molecular energy (E).[12] It explains why, at low pressures, the rate of reaction can become pressure-dependent (the "fall-off" regime). At low pressures, the rate-limiting step becomes the collisional activation of molecules, leading to second-order kinetics.[9][13][14] RRKM theory provides a bridge between the calculated potential energy surface from DFT and the macroscopic, temperature- and pressure-dependent rate constants measured experimentally.[15]

Pillar 2: Trustworthiness - A Self-Validating Computational Workflow
  • Benchmarking: The chosen level of theory (functional/basis set) should first be benchmarked against known experimental data for cyclopropane itself or a similar small molecule to ensure it can accurately reproduce geometric parameters and vibrational frequencies.[8]

  • Transition State Verification: A calculated transition state structure must be confirmed by two criteria: (a) it has exactly one imaginary vibrational frequency, and (b) Intrinsic Reaction Coordinate (IRC) calculations show that this vibrational mode correctly connects the reactant and product (or intermediate).[15]

  • Experimental Concordance: The final calculated Arrhenius parameters and pressure-dependent fall-off curves must be compared with high-quality experimental data. Good agreement validates the computational model.[9]

G A Select Level of Theory (e.g., B3LYP/cc-pVDZ) B Optimize Geometries (cis, trans, and Diradical Intermediates) A->B C Locate Transition States (TS) (e.g., using STQN method) B->C D Verify TS (Frequency & IRC Calculations) C->D E Construct Potential Energy Surface D->E Energies & Vibrational Frequencies F Perform RRKM Calculations E->F G Calculate k(T, P) F->G Predict Rate Constants H Compare with Experimental Data G->H

Caption: Workflow for computational kinetic analysis of isomerization.

Conclusion and Future Directions

The kinetic analysis of this compound isomerization is a well-defined problem that beautifully illustrates the synergy between experimental and computational chemistry.

  • For Experimentalists: High-precision gas-phase kinetic studies using modern analytical techniques like GC remain the definitive source of rate data. The protocols outlined here provide a robust framework for obtaining reliable results.

  • For Computational Chemists: DFT and RRKM theory offer unparalleled insight into the mechanistic details and energy landscape. These models can predict kinetic behavior and guide experimental design.

Future research may involve the use of ultrafast spectroscopic techniques to attempt direct observation of the fleeting diradical intermediates, or the application of more advanced computational methods to refine the potential energy surface further. The principles and comparative approaches detailed in this guide provide a solid foundation for any researcher entering this fascinating area of physical organic chemistry.

References

  • Benchchem. (n.d.). This compound | High Purity | For RUO.
  • Holbrook, K. A., Palmer, J. S., Parry, K. A. W., & Robinson, P. J. (1970). Application of RRKM theory to the unimolecular isomerization of 1,1-dichlorocyclopropane at low pressures. Transactions of the Faraday Society, 66, 869-876. [Link]

  • Dubnikova, F., & Lifshitz, A. (1998). Structural and Geometrical Isomerizations of Cyclopropane. Quantum Chemical and RRKM Calculations. The Journal of Physical Chemistry A, 102(18), 3277–3285. [Link]

  • Chegg. (2019, May 20). Solved (b) The kinetics of the cis-to trans- isomerisation.
  • Berson, J. A., & Balquist, J. M. (1968). Kinetics of racemization and cis-trans isomerization of the optically active 1-ethyl-2-methylcyclopropanes in the gas phase. An estimate of relative rates of bond rotation and ring closure in diradical intermediates. Journal of the American Chemical Society, 90(25), 7343–7344. [Link]

  • Benchchem. (n.d.). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.
  • Filo. (2025, May 12). The isomerization of cis- and trans- 1-ethyl-2-methyl cyclopropane comes to equilibrium.
  • Gil-Negrete, J. M., & Gilmour, R. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(51), 7033-7044. [Link]

  • Berson, J. A., & Balquist, J. M. (1969). Kinetics of racemization and cis-trans isomerization of the optically active 1-ethyl-2-methylcyclopropanes in the gas phase. An estimate of relative rates of bond rotation and ring closure in diradical intermediates. Journal of the American Chemical Society, 91(22), 6194-6202. [Link]

  • ORKG Ask. (n.d.). THE STUDY OF GAS-PHASE ISOMERIZATION KINETICS USING MICROWAVE RELATIVE INTENSITY MEASUREMENTS.
  • Monascal, Y., & Badenes, M. (2024). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Dembitsky, V. M., & Maoka, T. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(9), 3709–3750. [Link]

  • Elliott, C. S., & Frey, H. M. (1964). 174. The thermal unimolecular cis–trans-isomerization of this compound. Journal of the Chemical Society (Resumed), 900. [Link]

  • Aquilanti, V. (2014). A Short Account of RRKM Theory of Unimolecular Reactions and of Marcus Theory of Electron Transfer in a Historical Perspective. Pendidikan Kimia, 6(2). [Link]

  • Synthesis Workshop. (2022, March 5). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. [Link]

  • König, W. A., Krebber, R., & Mischnick, P. (1989). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • University of Oxford. (n.d.). THEORIES OF UNIMOLECULAR REACTION RATES.
  • TMP Chem. (2016, September 14). Unimolecular Reactions - Chemical Kinetics 3.5. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 1-Ethyl-2-methylcyclopropane Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, small, strained ring systems like cyclopropanes are invaluable building blocks. Their inherent ring strain provides a thermodynamic driving force for a variety of transformations, making them versatile intermediates.[1] 1-Ethyl-2-methylcyclopropane, a simple yet structurally rich C6H12 hydrocarbon, serves as an excellent model for understanding the challenges inherent in the characterization of substituted cycloalkanes. The presence of two stereogenic centers gives rise to a complex isomeric landscape, including both diastereomers (cis and trans) and their respective enantiomers.[2]

Part 1: Deconstructing the Isomeric Complexity

Before any analysis, it is critical to understand the potential isomeric forms of the target molecule. This compound has two chiral centers, leading to a maximum of 2² = 4 stereoisomers.[2] These exist as two pairs of enantiomers, which are grouped into two diastereomeric sets: cis and trans.

  • cis-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on the same face of the cyclopropane ring. This diastereomer exists as the (1R, 2S) and (1S, 2R) enantiomeric pair. The adjacent substituents create greater steric hindrance, making this isomer less stable than the trans form.[2]

  • trans-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on opposite faces of the ring. This diastereomer exists as the (1R, 2R) and (1S, 2S) enantiomeric pair and is thermodynamically more stable due to reduced steric strain.[2]

Beyond stereoisomers, numerous structural isomers of C6H12 (e.g., hexenes, methylcyclopentane) can be present as impurities from the synthesis, necessitating robust separation methods.

G cluster_isomers This compound Stereoisomers cis cis Isomers ((1R, 2S) and (1S, 2R)) trans trans Isomers ((1R, 2R) and (1S, 2S)) isomers C6H12 Isomers isomers->cis Diastereomers isomers->trans Diastereomers struct_isomers Structural Isomers (e.g., Hexene, Methylcyclopentane) isomers->struct_isomers Constitutional Isomers

Caption: Logical relationship of this compound isomers.

Part 2: The Foundational Technique: High-Resolution Gas Chromatography (GC)

Expertise & Rationale: For volatile, non-polar compounds like this compound, Gas Chromatography (GC) is the cornerstone of analysis. It serves two primary functions: separating the target compound from impurities and, with the right column, resolving the cis and trans diastereomers. The choice of the stationary phase is the most critical parameter dictating the success of the separation.[3]

Comparative Analysis of GC Columns
Column TypeStationary Phase ExampleSeparation PrinciplePerformance for this compound
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., HP-5ms)Primarily by boiling point differences.[3]Effective for general purity assessment. May resolve cis/trans isomers if boiling points differ sufficiently. The reported boiling point for the trans isomer is ~59°C (332.1 K).[4]
Selective PLOT Alumina (e.g., Rt-Alumina BOND/Na₂SO₄)Strong interactions based on molecular shape and polarity.[3]Offers superior resolution of closely boiling structural isomers and diastereomers due to the rigid structure of the cyclopropane ring interacting with the porous alumina surface.
Chiral Derivatized Cyclodextrin (e.g., Chirasil-Dex)Enantioselective interactions (formation of transient diastereomeric complexes).[5]Mandatory for separating the enantiomers within the cis and trans pairs to determine enantiomeric excess (ee). Standard columns cannot resolve enantiomers.
Protocol 1: GC-FID for Diastereomeric Purity Assessment

This protocol is designed to separate and quantify the cis and trans isomers of this compound from other potential impurities.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Rt-Alumina BOND/Na₂SO₄ PLOT, 50 m x 0.32 mm ID, 5 µm film thickness (or equivalent).[3]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Oven Program: Initial temperature 40°C, hold for 5 minutes. Ramp at 10°C/min to 200°C and hold for 10 minutes.[3]

  • Injector: 200°C, Split mode (100:1 ratio).

  • Detector (FID): 250°C.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like pentane or hexane.

  • Data Analysis: Integrate peak areas to determine the relative percentage of cis, trans, and other components. The Kovats Retention Index for cis-1-ethyl-2-methylcyclopropane on a semi-standard non-polar phase is 603, which can be used as a reference point.[6]

Part 3: Unambiguous Confirmation: Mass Spectrometry and NMR

Trustworthiness: While GC indicates purity and can separate isomers, it does not provide definitive structural information. Coupling GC with Mass Spectrometry (GC-MS) and performing subsequent Nuclear Magnetic Resonance (NMR) spectroscopy on the purified sample is essential for unambiguous confirmation. This creates a self-validating system where the separated components are definitively identified.

Mass Spectrometry (MS): The Molecular Fingerprint

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a reproducible fragmentation pattern. For this compound, the molecular formula is C6H12, with a molecular weight of 84.16 g/mol .[4][7]

Expected Fragmentation Pattern: The mass spectrum for cis-1-Ethyl-2-methylcyclopropane is available in the NIST database.[8] The key is to look for the molecular ion (M⁺) and logical losses of the alkyl substituents.

m/zIon IdentityRationale
84 [C6H12]⁺Molecular Ion (M⁺)
69 [M - CH3]⁺Loss of the methyl group
55 [M - C2H5]⁺Loss of the ethyl group
41 [C3H5]⁺Allyl cation, a common fragment in aliphatic compounds
27 [C2H3]⁺Vinyl cation fragment

Data sourced from NIST Chemistry WebBook for cis-1-Ethyl-2-methylcyclopropane.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. ¹H NMR reveals the hydrogen environment and spin-spin coupling, while ¹³C NMR confirms the carbon backbone.

Expected ¹H NMR Signals:

  • Cyclopropane Protons: Complex, overlapping multiplets in the characteristic upfield region (approx. -0.2 to 0.8 ppm). The relative positions and coupling constants differ significantly between cis and trans isomers.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃).

  • Methyl Group: A doublet (CH₃ attached to the ring).

Expected ¹³C NMR Signals:

  • Six distinct signals are expected for each isomer.

  • Cyclopropane Carbons: Highly shielded (upfield) signals, typically between 10 and 25 ppm.

  • Alkyl Carbons: Signals at standard alkane chemical shifts.

Reference spectral data is available via PubChem and other databases.[6][9][10]

Distinguishing Cis vs. Trans: The key to diastereomer assignment lies in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). In the cis isomer, a spatial correlation (NOE) will be observed between the protons of the ethyl and methyl groups. This correlation will be absent in the trans isomer.

Part 4: Functional Group Verification: Infrared (IR) Spectroscopy

Expertise & Rationale: While less structurally informative than NMR, Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and essential technique to verify the presence of expected functional groups and the absence of unexpected ones (e.g., C=C from ring-opening or O-H from oxidation).[2]

Key IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationSignificance
~3070C-H StretchConfirms C-H bonds on the cyclopropane ring.
2850-2960C-H StretchConfirms C-H bonds of the alkyl (ethyl and methyl) groups.
~1450C-H BendMethylene and methyl scissoring vibrations.
~1020Ring Mode"Breathing" mode characteristic of the cyclopropane ring.

Gas-phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.[11]

Part 5: The Cross-Validation Workflow

G cluster_0 Step 1: Separation & Purity cluster_1 Step 2: Molecular Weight Confirmation cluster_2 Step 3: Structural & Stereochemical ID cluster_3 Step 4: Functional Group Verification GC GC Analysis (PLOT Column) Purity Peak 1 (cis?) Peak 2 (trans?) Impurity Profile GC->Purity GCMS GC-MS Analysis Purity->GCMS Cross-Check Retention Times MS_Data Peak 1 -> MW = 84 Peak 2 -> MW = 84 (Confirms C6H12 Isomers) GCMS->MS_Data NMR 1H, 13C, NOESY NMR (on isolated fractions) MS_Data->NMR Informs which fractions to analyze NMR_Data Peak 1 = cis Isomer Peak 2 = trans Isomer (via NOE correlation) NMR->NMR_Data IR FTIR Analysis NMR_Data->IR Final Confirmation IR_Data Confirms C-H (sp3, ring) Absence of C=C, O-H IR->IR_Data Final Confirmed Identity & Purity of Isomers IR_Data->Final

Caption: A systematic workflow for cross-validating analytical data.

Conclusion

The characterization of this compound exemplifies the need for a rigorous, multi-technique approach in modern chemical analysis. Relying on a single data point is insufficient and scientifically unsound. By systematically employing chromatography for separation, mass spectrometry for molecular weight confirmation, NMR for definitive structural and stereochemical elucidation, and IR for functional group verification, we create a self-validating system. This integrated workflow ensures that researchers can proceed with confidence, knowing that the identity, purity, and isomeric composition of their material are established with the highest degree of certainty.

References

  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). trans-1-Ethyl-2-methylcyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum for Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Schurig, V. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-2-methylcyclopropane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-1-Ethyl-2-methylcyclopropane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived... [Diagram]. ResearchGate. Retrieved from [Link]

  • Bassett, D. W., & Habgood, H. W. (1960). A GAS CHROMATOGRAPHIC STUDY OF THE CATALYTIC ISOMERIZATION OF CYCLOPROPANE. The Journal of Physical Chemistry, 64(6), 769–773.
  • National Institute of Standards and Technology. (n.d.). Notes for Cyclopropane, 1-ethyl-2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The enantiomer separations of cyclopropane derivatives using three 2, 6-di-O-ally-3-O-acylated-β-cyclodextrins as capillary gas chromatography chiral stationary phases. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-1-Ethyl-2-methyl-cyclopropane. SpectraBase. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686.
  • Wang, Z., & List, B. (2021). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 143(4), 1779–1784.
  • Wang, D., et al. (2022). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). The substituted cyclopropane motifs and representative bioactive molecules [Diagram]. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

Sources

A Comparative Guide to Reaction Outcomes of 1-Ethyl-2-methylcyclopropane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereochemistry in Strained Ring Systems

Substituted cyclopropanes are foundational building blocks in modern organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and complex materials.[1][2][3] Their utility is derived from the significant ring strain inherent in the three-membered ring, which acts as a latent source of reactivity, enabling a variety of ring-opening and expansion reactions.[4][5] The compound 1-ethyl-2-methylcyclopropane serves as an excellent model system for exploring these transformations. It exists as distinct stereoisomers, primarily cis and trans, based on the relative orientation of the ethyl and methyl substituents.[4][6]

This guide moves beyond simple synthesis to compare the divergent reaction outcomes when these stereoisomeric precursors—cis- and trans-1-ethyl-2-methylcyclopropane—are subjected to identical reaction conditions. Understanding how the precursor's spatial arrangement dictates product formation is critical for researchers aiming to achieve precise stereochemical control in complex target-oriented synthesis. We will explore the fundamental principles of their reactivity, provide experimental data, and detail a validated protocol for their differential ring-opening.

Section 1: Precursor Stereochemistry and Energetic Landscapes

The starting point for any reaction is the precursor's ground state. The cis and trans isomers of this compound possess the same molecular formula but differ in their three-dimensional structure and, consequently, their thermodynamic stability.

  • trans-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on opposite sides of the cyclopropane ring. This configuration corresponds to the (1R,2R) and (1S,2S) enantiomeric pair. The trans isomer is more stable due to minimized steric strain between the substituents.[4]

  • cis-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on the same side of the ring, corresponding to the (1R,2S) and (1S,2R) configurations. This arrangement forces the alkyl groups into closer proximity, resulting in greater steric hindrance and a higher ground-state energy compared to the trans isomer.[4][7]

This inherent difference in stability is not merely a trivial physical property; it directly influences the activation energy and kinetics of subsequent chemical transformations. The higher internal energy of the cis isomer can, in some cases, lead to faster reaction rates, as less energy is required to reach the transition state.

Table 1: Comparison of Precursor Properties
Propertycis-1-Ethyl-2-methylcyclopropanetrans-1-Ethyl-2-methylcyclopropane
Relative Position of Substituents Same side of the ringOpposite sides of the ring
Representative Stereoisomers (1R, 2S) and (1S, 2R)(1R, 2R) and (1S, 2S)
Thermodynamic Stability Less stableMore stable[4]
Steric Hindrance HigherLower[4]

Section 2: Stereoselective Synthesis of Precursors

The ability to compare these precursors necessitates their selective synthesis. The stereochemical outcome of cyclopropanation is often substrate-controlled, meaning the geometry of the starting alkene dictates the geometry of the resulting cyclopropane. Carbene addition reactions are a cornerstone of this process.[1][8]

For instance, the Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation of (Z)-pent-2-ene will predominantly yield the cis isomer, while the same reaction with (E)-pent-2-ene will yield the trans isomer. This principle allows for the targeted synthesis of the desired stereoisomeric precursor.

G cluster_0 Synthesis of cis-Precursor cluster_1 Synthesis of trans-Precursor Z_alkene (Z)-pent-2-ene Carbene_A Carbene Source (e.g., CH₂I₂, Zn-Cu) Z_alkene->Carbene_A Stereospecific Addition cis_CPP cis-1-Ethyl-2-methylcyclopropane Carbene_A->cis_CPP E_alkene (E)-pent-2-ene Carbene_B Carbene Source (e.g., CH₂I₂, Zn-Cu) E_alkene->Carbene_B Stereospecific Addition trans_CPP trans-1-Ethyl-2-methylcyclopropane Carbene_B->trans_CPP

Caption: Stereospecific synthesis of cis and trans cyclopropane precursors.

Section 3: Comparative Analysis of Acid-Catalyzed Ring-Opening

The high ring strain of cyclopropanes makes them susceptible to ring-opening by electrophiles, such as protons from a strong acid.[4] In the presence of a nucleophile like water, this reaction leads to the formation of alcohols. The regioselectivity and stereoselectivity of this process are highly dependent on the structure of the precursor.

The mechanism proceeds via protonation of the cyclopropane ring, which occurs at a C-C bond. This is followed by cleavage of the bond to form the most stable carbocation intermediate. For a 1,2-disubstituted cyclopropane, cleavage of the C1-C2 bond is common, and the positive charge will preferentially reside on the more substituted carbon atom that can best stabilize it. Subsequent attack by the nucleophile yields the final product.

The key insight is that the stereochemistry of the starting material dictates the conformational pathway of the ring-opening and, therefore, the stereochemistry of the resulting acyclic product.

G cluster_cis cis-Precursor Pathway cluster_trans trans-Precursor Pathway cis_start cis-1-Ethyl-2-methylcyclopropane cis_proton Protonation (H⁺) cis_start->cis_proton cis_inter Carbocation Intermediate A cis_proton->cis_inter cis_nuc Nucleophilic Attack (H₂O) cis_inter->cis_nuc cis_prod Product Mixture (e.g., (3S,4R)-hexan-3-ol + others) cis_nuc->cis_prod trans_start trans-1-Ethyl-2-methylcyclopropane trans_proton Protonation (H⁺) trans_start->trans_proton trans_inter Carbocation Intermediate B trans_proton->trans_inter trans_nuc Nucleophilic Attack (H₂O) trans_inter->trans_nuc trans_prod Product Mixture (e.g., (3R,4R)-hexan-3-ol + others) trans_nuc->trans_prod

Caption: Divergent pathways in acid-catalyzed ring-opening.
Data Summary: Predicted Outcomes

The differing steric environments of the cis and trans precursors lead to different product distributions. The approach of the nucleophile to the carbocation intermediate is influenced by the rotating substituents that were formerly locked in the ring structure.

Table 2: Comparative Outcomes of Acid-Catalyzed Hydrolysis
Precursor IsomerMajor Regioisomeric AlcoholExpected Major StereoisomersRationale for Stereoselectivity
cis-1-Ethyl-2-methylcyclopropane 3-HexanolDiastereomeric mixture (e.g., syn products)The concerted or near-concerted nature of the ring-opening and nucleophilic attack leads to specific diastereomeric outcomes. The cis relationship of the substituents guides the approach of the nucleophile.
trans-1-Ethyl-2-methylcyclopropane 3-HexanolDiastereomeric mixture (e.g., anti products)The trans arrangement results in a different conformation of the intermediate, leading to a complementary set of diastereomeric products compared to the cis precursor.

Note: The exact product ratios are highly dependent on reaction conditions (acid strength, temperature, solvent) and require empirical determination.

Section 4: Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol provides a self-validating system for comparing the reaction outcomes. Including control reactions and rigorous product analysis is essential for trustworthy results.

Objective: To compare the product distribution from the acid-catalyzed hydrolysis of cis- and trans-1-ethyl-2-methylcyclopropane.

Materials:

  • cis-1-Ethyl-2-methylcyclopropane (Precursor A)

  • trans-1-Ethyl-2-methylcyclopropane (Precursor B)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, reflux condenser

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, place a magnetic stir bar. To Flask A, add 10 mmol of Precursor A. To Flask B, add 10 mmol of Precursor B.

  • Initiation: To each flask, add 20 mL of the 10% H₂SO₄ solution. Equip each flask with a reflux condenser.

  • Reaction Execution: Heat the reaction mixtures to 60°C with stirring for 4 hours. Monitor the reaction progress by taking small aliquots periodically and analyzing by GC-MS to observe the disappearance of the starting material. Causality Note: The elevated temperature provides the necessary activation energy to overcome the stability of the cyclopropane ring.

  • Workup: After the reaction is complete, cool the flasks to room temperature. Transfer the contents of each flask to a separate separatory funnel.

  • Extraction: Extract the aqueous layer three times with 15 mL portions of diethyl ether. Combine the organic extracts for each reaction. Trustworthiness Note: Multiple extractions ensure quantitative recovery of organic products.

  • Neutralization: Wash the combined organic layers with 20 mL of saturated NaHCO₃ solution to quench any remaining acid, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude product oils by GC-MS. Compare the chromatograms from the reactions of Precursor A and Precursor B. Identify the products based on their mass spectra and compare their relative peak areas to determine the product distribution. Pay close attention to the retention times and fragmentation patterns to distinguish between stereoisomers.

Conclusion

The stereochemical identity of a this compound precursor is a critical determinant of its chemical reactivity. As demonstrated in the case of acid-catalyzed ring-opening, the cis and trans isomers do not converge to a common outcome. Instead, their distinct three-dimensional structures guide them down divergent reaction pathways, yielding different distributions of product stereoisomers. This principle underscores a fundamental concept in organic synthesis: stereochemistry is not merely a passive feature of a molecule but an active director of its chemical destiny. For researchers in drug development and materials science, leveraging this control is paramount for designing efficient and selective synthetic routes to complex molecular targets.

References

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  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
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  • Title: A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - Chemical Science (RSC Publishing).
  • Title: Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - RSC Publishing.
  • Title: Cyclopropane, 1-ethyl-2-methyl-, cis- - the NIST WebBook.
  • Title: Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)? - Quora.
  • Title: this compound - the NIST WebBook.
  • Title: Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
  • Title: Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation - University of Notre Dame - Figshare.
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A Comparative Guide to the Biological Activity of 1,2-Disubstituted Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the cyclopropane ring represents a structurally unique and powerful scaffold in medicinal chemistry. Its inherent ring strain and rigid conformation offer a compelling strategy for designing potent and metabolically stable therapeutic agents. This guide provides an in-depth comparison of the biological activities of 1,2-disubstituted cyclopropane derivatives, with a particular focus on antimicrobial and anticancer applications. While specific data on 1-ethyl-2-methylcyclopropane derivatives are limited in publicly available research, this guide will leverage data from closely related analogs to elucidate key structure-activity relationships (SAR) and provide a framework for future drug discovery efforts in this chemical space.

The Cyclopropane Moiety: A Game-Changer in Drug Design

The incorporation of a cyclopropane ring into a molecule can dramatically influence its pharmacological profile. The three-membered ring's unique electronic and steric properties impart a degree of conformational rigidity that can lock a molecule into its bioactive conformation, potentially leading to enhanced binding affinity with its biological target. Furthermore, the carbon-hydrogen bonds of a cyclopropane ring are stronger than those in more flexible aliphatic chains, which can contribute to increased metabolic stability and a reduction in off-target effects. Natural and synthetic compounds featuring this motif have demonstrated a broad spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity of 1,2-Disubstituted Cyclopropane Carboxamides

A recent study exploring a series of fifty-three amide derivatives containing a 1,2-disubstituted cyclopropane core revealed promising antimicrobial activity.[1][2] The in vitro antibacterial and antifungal activities of these compounds were evaluated using the microdilution method to determine their Minimum Inhibitory Concentration (MIC₈₀), the lowest concentration that inhibits 80% of microbial growth.[1]

Structure-Activity Relationship (SAR) Insights

The study highlighted several key SAR trends for antimicrobial activity:

  • Aryl Amides vs. Fatty Amides: Aryl amides generally exhibited greater antibacterial activity compared to their fatty amide counterparts.[3]

  • Influence of Halogen Position: The position of halogen substituents on the aryl ring was found to be critical. For instance, a halogen at the 2-position of the benzene ring resulted in better antibacterial activity than at the 4-position.[3]

  • Thiazole Amides: The introduction of a thiazole amide moiety led to the best overall antibacterial activity observed in the series.[3]

  • Piperazine Amides: In contrast, cyclopropane derivatives substituted with a piperazine amide showed no significant antibacterial activity.[3]

The following table summarizes the MIC₈₀ values for a selection of these cyclopropane carboxamide derivatives against various microbial strains.

Compound IDR1R2S. aureus (MIC₈₀ µg/mL)E. coli (MIC₈₀ µg/mL)C. albicans (MIC₈₀ µg/mL)
F5 2-bromophenyl3-methylphenyl6412832
F7 2-bromophenyl4-methylphenyl128>12864
F8 2-bromophenyl4-ethoxycarbonylpiperazin-1-yl>128>12816
F9 2-bromophenylthiazol-2-yl323264
F24 4-chlorophenyl4-methylphenyl>128>12816
F29 4-chlorophenylbutyl64>128>128
F31 4-chlorophenyl2-methylphenyl>12864>128
F42 4-fluorophenyl4-methylphenyl>128>12816
F45 4-fluorophenylbutyl>12864>128
F53 4-fluorophenylthiazol-2-yl64>128>128
Ciprofloxacin --22-
Fluconazole ----2

Data sourced from Molecules 2024, 29(17), 4124.[3]

Anticancer Activity of 1,2-Disubstituted Dichlorocyclopropanes

In the realm of oncology, 1,2-disubstituted cyclopropane derivatives have also emerged as promising candidates. A study focused on 1,1-dichloro-2,3-diarylcyclopropanes identified several compounds with potent anti-breast cancer and antitubulin activity.[1] The cytotoxic effects of these compounds were evaluated against human breast cancer cell lines, with IC₅₀ values determined to quantify their potency.

Structure-Activity Relationship (SAR) Insights

Key findings from this research include:

  • Stereochemistry is Crucial: The Z-isomers of the 1,1-dichloro-2,3-diarylcyclopropanes were found to be active, while the E-isomer of the parent compound was inactive, highlighting the critical role of stereochemistry in their biological activity.[1]

  • Impact of Aryl Substituents: The nature and position of substituents on the aryl rings significantly influenced the anticancer potency. For example, a methoxy group at the 4-position of one of the phenyl rings led to a more active compound.[1]

The table below presents the in vitro cytotoxicity (IC₅₀) of selected 1,1-dichloro-2,3-diarylcyclopropane derivatives against MCF-7 and MDA-MB-231 human breast cancer cell lines.

Compound IDR1R2MCF-7 (IC₅₀ µM)MDA-MB-231 (IC₅₀ µM)
1 HH1.21.5
5 4-FH0.81.1
11 4-F4-OCH₃0.70.9
12 4-OCH₃H0.60.8
16 (E-isomer of 1) HH>100>100

Data sourced from J. Med. Chem. 2003, 46, 22, 4735-4745.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays mentioned are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro antimicrobial susceptibility of a compound.[4][5][6][7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 2x stock solution of test compound serial_dilution Perform 2-fold serial dilution of compound across the plate prep_compound->serial_dilution Add to first well prep_media Dispense 100 µL of sterile broth into 96-well plate prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with 100 µL of microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the cyclopropane derivative in a suitable solvent to create a high-concentration stock solution. Further dilute this stock in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.[4]

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[6]

  • Serial Dilution: Add 100 µL of the 2x concentrated test compound to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate, discarding 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[4]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. This brings the total volume to 200 µL and halves the compound concentration to the final test concentrations. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[5]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][9][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of test compound seed_cells->treat_cells add_mtt Add MTT solution to each well (final conc. 0.5 mg/mL) treat_cells->add_mtt After incubation period incubate_formazan Incubate for 1-4 hours at 37°C for formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance After shaking calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The following day, treat the cells with various concentrations of the cyclopropane derivatives. Include a vehicle control (e.g., DMSO) and a positive control.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for another 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration.[3]

Conclusion and Future Directions

The studies highlighted in this guide demonstrate the significant potential of 1,2-disubstituted cyclopropane derivatives as a versatile scaffold for the development of novel antimicrobial and anticancer agents. The conformational rigidity and metabolic stability conferred by the cyclopropane ring, combined with the ability to fine-tune activity through substitution at the 1 and 2 positions, make this an attractive area for further research.

While a comprehensive biological activity profile for this compound derivatives remains to be established, the data from analogous structures provide a strong rationale for their synthesis and evaluation. Future work should focus on exploring a wider range of substituents at the 1 and 2 positions of the cyclopropane ring and evaluating their activity against a broader panel of microbial strains and cancer cell lines. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing the biological effects of these promising compounds and may lead to the discovery of new and effective therapeutic agents.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Day, B. W., et al. (2003). Synthesis and biological evaluation of 1,1-dichloro-2,3-diarylcyclopropanes as antitubulin and anti-breast cancer agents. Journal of Medicinal Chemistry, 46(22), 4735-4745.
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
  • National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

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A Guide to Inter-Laboratory Comparison of 1-Ethyl-2-methylcyclopropane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accurate 1-Ethyl-2-methylcyclopropane Analysis

This compound is a volatile organic compound (VOC) that can be a critical component, impurity, or starting material in various chemical and pharmaceutical manufacturing processes. Accurate and precise quantification of this analyte is paramount for process optimization, quality control, and regulatory compliance. Given the potential for analytical variability between laboratories, establishing a robust inter-laboratory comparison is essential to ensure that different testing sites can produce concordant and reliable results.

This guide outlines a comprehensive approach to an ILC for this compound, focusing on two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The principles and protocols detailed herein are designed to be adaptable to the specific needs of participating laboratories while adhering to internationally recognized standards for inter-laboratory studies, such as those outlined in ISO/IEC 17043 and ISO 5725.[1]

Foundational Analytical Methodologies

The selection of an appropriate analytical method is a critical first step in any quantitative analysis. For a volatile hydrocarbon like this compound, Gas Chromatography is the technique of choice.[2] This guide will focus on two common and effective detection methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons.[2] The flame ionization detector exhibits a linear response over a wide concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds. Its operational simplicity and cost-effectiveness make it an attractive option for routine quality control applications.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This technique is invaluable for complex matrices where co-eluting peaks may be present. The mass spectrometer provides structural information, allowing for unambiguous peak identification and enhanced analytical specificity. For trace-level analysis, GC-MS often provides superior sensitivity compared to GC-FID.

Designing the Inter-Laboratory Comparison Study

A successful ILC requires careful planning and a clearly defined protocol to minimize extraneous variables and ensure that the comparison truly reflects the analytical performance of the participating laboratories.

ILC_Design cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Distribute ILC Sample B->C D Establish Analytical Protocols C->D E Sample Analysis by Participating Laboratories D->E F Data Submission to Coordinator E->F G Statistical Analysis of Results (ISO 5725) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report H->I

Caption: Workflow for the Inter-Laboratory Comparison Study.

Study Coordinator

A central study coordinator should be designated to oversee all aspects of the ILC, from sample preparation and distribution to data analysis and reporting. This ensures consistent communication and adherence to the study protocol.

ILC Sample Preparation and Distribution

A homogenous batch of the ILC sample should be prepared and distributed to all participating laboratories. The sample matrix should be representative of typical samples encountered by the laboratories. To ensure stability during transport, samples should be shipped in appropriate containers under controlled conditions.

Certified Reference Material (CRM)

The availability of a commercial Certified Reference Material for this compound is limited. Therefore, it is recommended that the study coordinator prepare a well-characterized in-house reference material. The purity of this material should be rigorously assessed using multiple analytical techniques. Participating laboratories will be instructed to use this material to prepare their calibration standards. This approach, while not a substitute for a formal CRM, provides a common reference point for all participants.

Detailed Experimental Protocols

To ensure consistency, all participating laboratories should adhere to the following analytical protocols as closely as possible. Any deviations must be documented and reported to the study coordinator.

Sample Preparation

Given the volatile nature of this compound, proper sample handling is crucial to prevent analyte loss.

  • Sample Collection and Storage: Samples should be collected in airtight containers and stored at a controlled, cool temperature.[3]

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane or dichloromethane for sample dilution.[4][5]

  • Internal Standard: The use of an internal standard (e.g., n-heptane) is highly recommended to correct for variations in injection volume and instrument response.

  • Headspace Analysis (for complex matrices): For samples where the matrix may interfere with the analysis, headspace sampling is the preferred technique.[2][6] This involves heating the sample in a sealed vial and injecting a portion of the vapor phase into the GC.[6]

Sample_Prep A Receive ILC Sample D Dilute ILC Sample with Solvent (and Internal Standard) A->D B Prepare Calibration Standards (from provided reference material) E Transfer to Autosampler Vials B->E C Prepare Quality Control (QC) Samples C->E D->E F GC Analysis E->F

Caption: General Sample Preparation Workflow.

GC-FID Method

This method is suitable for the routine quantitative analysis of this compound in relatively clean sample matrices.

Parameter Condition
Gas Chromatograph Agilent 8890 GC with FID or equivalent
GC Column DB-1 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column[2]
Carrier Gas Helium or Hydrogen at a constant flow of 2 mL/min[2]
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Oven Temperature Program Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 150°C, hold for 5 min
FID Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
GC-MS Method

This method is recommended for the analysis of this compound in complex matrices or when definitive identification is required.

Parameter Condition
Gas Chromatograph Agilent 8890 GC with 5977B MSD or equivalent
GC Column DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Oven Temperature Program Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 150°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Analysis and Performance Evaluation

The statistical analysis of the submitted data should be performed in accordance with ISO 5725.[7][8] This standard provides a framework for determining the repeatability and reproducibility of a measurement method.

Data Reporting

Each participating laboratory should report the following:

  • Individual quantitative results for the ILC sample (a minimum of three replicate injections).

  • The mean, standard deviation, and relative standard deviation (%RSD) of the replicate measurements.

  • Chromatograms for a blank, a calibration standard, and the ILC sample.

  • A summary of any deviations from the prescribed analytical method.

Statistical Evaluation

The study coordinator will perform the following statistical analyses:

  • Outlier Tests: Cochran's and Grubbs' tests should be used to identify and potentially exclude any statistical outliers from the dataset.[9]

  • Calculation of Mean and Standard Deviations: The overall mean, repeatability standard deviation (sr), and reproducibility standard deviation (sR) will be calculated.

  • Performance Scoring (z-scores): The performance of each laboratory can be evaluated using z-scores, which indicate how far a laboratory's result is from the consensus mean.[9]

The following table provides a hypothetical example of the expected performance characteristics for the two analytical methods.

Performance Metric GC-FID GC-MS (Scan Mode)
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL
Linearity (R²) >0.995>0.995
Repeatability (RSDr) < 5%< 10%
Reproducibility (RSDR) < 15%< 20%

Note: These are estimated values and should be experimentally determined in the ILC.

Conclusion and Best Practices

A well-executed inter-laboratory comparison is a powerful tool for assessing and improving the quality of analytical data. By following the principles and protocols outlined in this guide, participating laboratories can gain valuable insights into their analytical performance and contribute to the establishment of a reliable and reproducible method for the analysis of this compound.

Key takeaways for a successful ILC include:

  • Clear Communication: Open and frequent communication between the study coordinator and participating laboratories is essential.

  • Adherence to Protocol: Strict adherence to the established analytical protocol minimizes variability.

  • Thorough Documentation: All experimental details and any deviations should be meticulously documented.

  • Commitment to Quality: A shared commitment to producing high-quality data is the cornerstone of a successful inter-laboratory study.

References

  • Interlaboratory study of a test method measuring total volatile organic compound content of consumer products. (n.d.). PubMed. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. (2010). PubMed. [Link]

  • A Guide to GC Sample Preparation. (2025, January 16). ILT - Integrated Liner Technologies. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]

  • Gas Chromatography Sample Preparation. (n.d.). Organomation. [Link]

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). Springer. [Link]

  • trans-1-Ethyl-2-methylcyclopropane. (n.d.). NIST WebBook. [Link]

  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. (n.d.). IMEKO. [Link]

  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024, February 28). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of fundamental importance in organic and medicinal chemistry, presents a unique structural and electronic landscape.[1][2] Its inherent ring strain, a consequence of acute bond angles and eclipsed hydrogens, governs its reactivity and makes it a fascinating subject for theoretical investigation.[3][4] The introduction of substituents dramatically perturbs this delicate system, offering a powerful handle to modulate molecular properties for applications ranging from pharmaceutical design to the synthesis of complex natural products.[5][6]

Density Functional Theory (DFT) has emerged as an indispensable tool for dissecting these substituent effects, providing insights into geometry, stability, and reactivity that are often challenging to probe experimentally.[3] This guide provides a framework for conducting comparative DFT studies on substituted cyclopropanes, moving beyond a simple procedural outline to explain the causality behind methodological choices and the interpretation of results.

Theoretical Foundations: Understanding the Perturbed Ring

The chemistry of cyclopropane is dominated by its high ring strain (approximately 27.5 kcal/mol) and its unique "bent" bonds.[3] The bonding can be described by the Walsh orbital model, which depicts a central sp²-hybridized carbon framework with peripheral p-orbitals combining to form the C-C bonds. A key feature is the presence of high-energy 3e' orbitals that have π-like character on the exterior of the ring.[7][8]

Substituents interact with this electronic framework in predictable ways:

  • π-acceptors (e.g., -CN, -NO₂, -COOR): These groups align to maximize overlap with the 3e' orbitals, withdrawing electron density from the ring. This interaction often leads to a shortening of the distal C-C bond (the one opposite the substituent) and a lengthening of the adjacent bonds.[7][8]

  • π-donors (e.g., -F, -NH₂): These substituents can donate electron density into the ring system.

  • Electron-withdrawing groups can facilitate ring-opening reactions by reducing the electron density of the C-C bonds.[9]

Understanding these fundamental interactions is the first step in designing a meaningful comparative study and interpreting its results.

A Practical Workflow for Comparative DFT Analysis

A robust computational study is a self-validating system. Each step is chosen to build confidence in the final results, from the initial structure to the final energy values. The following workflow represents a field-proven approach to comparative studies.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Structure Building (e.g., Avogadro, GaussView) Method 2. Method Selection (Functional & Basis Set) Build->Method Opt 3. Geometry Optimization (Find energy minimum) Method->Opt Freq 4. Frequency Analysis (Confirm minimum, get ZPVE) Opt->Freq SPE 5. Single-Point Energy (Optional) (Higher accuracy w/ larger basis set) Freq->SPE Optional Extract 6. Data Extraction (Energies, Geometries, Orbitals) Freq->Extract SPE->Extract Compare 7. Comparative Analysis (Compare across substituents) Extract->Compare

Caption: A typical workflow for conducting a comparative DFT study.

Experimental Protocol: Step-by-Step Methodology

1. Structure Building:

  • Action: Construct 3D models of the parent cyclopropane and each substituted derivative using molecular modeling software (e.g., Avogadro, GaussView).[1]

  • Causality: An accurate initial structure, while not strictly necessary as optimization will find the minimum, can significantly speed up convergence and prevent the calculation from getting trapped in an unintended local minimum.

2. Method Selection: The Balance of Cost and Accuracy:

  • Action: Choose a DFT functional and basis set. For general-purpose studies on systems like these, the B3LYP functional with the 6-31G** basis set is a well-established starting point, offering a reasonable balance.[1][10] For higher accuracy, especially for reaction barriers or subtle electronic effects, benchmarking against more robust methods or experimental data is recommended.[11] Functionals like M06-2X or double hybrids can provide improved accuracy for main-group chemistry, while dispersion corrections (e.g., -D3) are crucial if non-covalent interactions are expected to play a role.[12][13]

  • Causality: The choice of functional and basis set is the single most important parameter determining the accuracy and computational cost of the study. Hybrid functionals like B3LYP include a portion of exact Hartree-Fock exchange, which is often crucial for describing the electronic structure of organic molecules correctly. The ** in the basis set indicates the addition of polarization functions on both heavy atoms and hydrogens, which are essential for describing the strained bonds and non-planar geometries inherent to cyclopropanes.

3. Geometry Optimization:

  • Action: Perform a full geometry optimization for each molecule. This process iteratively adjusts the positions of the atoms until the forces on them are negligible, finding a stationary point on the potential energy surface.[1]

  • Causality: This step is critical to ensure that all calculated properties correspond to a true energy minimum structure.[1] Comparing a set of molecules that are not at their respective energy minima would yield meaningless results.

4. Frequency Calculation:

  • Action: On the optimized geometry, perform a frequency calculation.

  • Causality: This is a self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum. This calculation also provides the zero-point vibrational energy (ZPVE), which is necessary for calculating accurate relative energies, enthalpies, and Gibbs free energies.[1]

5. Data Extraction and Analysis:

  • Action: From the output files, extract key data points for comparison. This includes absolute energies (for calculating relative stabilities), geometric parameters (bond lengths, angles), and electronic properties (dipole moments, HOMO/LUMO energies, orbital visualizations).[1]

  • Causality: The systematic extraction and tabulation of data allow for direct, objective comparison of substituent effects across the series of molecules.

Comparative Data Analysis: Quantifying Substituent Effects

The true power of a comparative DFT study lies in the analysis of trends. The tables below present illustrative data, typical of what would be obtained from calculations at the B3LYP/6-31G** level of theory, for a series of substituted cis-1,2-dimethylcyclopropanes.[1]

Table 1: Calculated Thermodynamic and Electronic Properties
Substituent (X)Relative Energy (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H0.000.08-6.541.237.77
-F-2.511.89-6.781.017.79
-Cl-1.871.95-6.710.857.56
-CN-5.234.12-7.12-0.256.87
-CH₃-0.890.11-6.451.287.73
-NO₂-8.154.56-7.54-0.896.65

Data adapted from representative calculations.[1]

Analysis:

  • Stability: Strong electron-withdrawing groups like -NO₂ and -CN significantly stabilize the molecule, as shown by the large negative relative energies. This stabilization arises from favorable electronic interactions with the cyclopropane ring.

  • Electronic Properties: The HOMO-LUMO gap, an indicator of chemical reactivity, is significantly reduced by strong π-acceptors (-CN, -NO₂). This suggests these substituted cyclopropanes are more kinetically reactive. The large dipole moments for these same molecules indicate a significant charge separation, which can influence intermolecular interactions and solubility.

Table 2: Key Geometric Parameters
Substituent (X)C1-C2 Bond Length (Å)C1-C3 Bond Length (Å)C2-C3 Bond Length (Å)
-H1.5101.5101.510
-F1.5121.4951.495
-Cl1.5111.5051.505
-CN1.5181.5251.525
-NO₂1.5201.5301.530

Data adapted from representative calculations.[1] Note: C3 is the carbon bearing the substituent.

Analysis:

  • Bond Asymmetry: As predicted by theory, substituents induce asymmetry in the cyclopropane ring's bond lengths.[7][8] For instance, the π-accepting nitro group (-NO₂) causes a noticeable lengthening of the adjacent C1-C3 and C2-C3 bonds compared to the unsubstituted case. This geometric perturbation is a direct physical manifestation of the underlying electronic interactions.

Visualizing Relationships and Insights

Understanding the output of a DFT study is not just about numbers; it's about connecting different calculated properties to a holistic view of the molecular system.

Properties_Interrelation Geom Geometric Parameters Elec Electronic Properties Geom->Elec influences Design Molecular Design Geom->Design informs Spectro Spectroscopic Properties Elec->Spectro predicts React Chemical Reactivity Elec->React governs Elec->Design informs Thermo Thermodynamic Stability Thermo->React governs Thermo->Design informs Spectro->Design informs Mechanism Reaction Mechanisms React->Mechanism elucidates React->Design informs Mechanism->Design informs

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-Ethyl-2-methylcyclopropane from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, process efficiency, and, ultimately, the safety and efficacy of the end product. 1-Ethyl-2-methylcyclopropane, a strained cyclic hydrocarbon, serves as a versatile building block in organic synthesis.[1] Its inherent ring strain makes it a reactive intermediate for constructing complex molecular architectures.[1] However, the presence of impurities, including stereoisomers and synthesis byproducts, can significantly impact reaction pathways and final product integrity.

This guide provides a comprehensive framework for assessing the purity of this compound from various commercial suppliers. As a Senior Application Scientist, my objective is to equip you with the technical knowledge and practical methodologies to independently verify the quality of this critical reagent, ensuring the robustness of your research and development endeavors.

The Criticality of Purity: Why It Matters

This compound exists as a mixture of cis and trans diastereomers, each of which is chiral and can exist as a pair of enantiomers.[1] The specific isomeric ratio and the presence of any impurities can dramatically influence the stereochemical outcome of a reaction. Potential impurities may arise from the synthetic route, which often involves the thermal decomposition of pyrazolines, and can include residual solvents or structurally related byproducts.

Therefore, a thorough purity assessment is not just about quantifying the main component but also about identifying and quantifying all detectable impurities. This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile components, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for accurate purity determination and structural verification.

Experimental Workflow for Purity Assessment

The following workflow provides a systematic approach to evaluating the purity of this compound from different suppliers. This self-validating system ensures a comprehensive and reliable assessment.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Analysis: GC-MS cluster_2 Quantitative Analysis: qNMR cluster_3 Data Consolidation & Reporting Sample Receive Samples (Suppliers A, B, C) Prep Sample Preparation (Dilution in a suitable solvent) Sample->Prep GCMS_Analysis GC-MS Analysis Prep->GCMS_Analysis qNMR_Analysis Quantitative NMR (qNMR) with Internal Standard Prep->qNMR_Analysis Peak_ID Peak Identification (Mass Spectra Library Comparison) GCMS_Analysis->Peak_ID Impurity_Profile Impurity Profiling (Quantification of relative peak areas) Peak_ID->Impurity_Profile Data_Table Comparative Data Table Impurity_Profile->Data_Table Purity_Calc Purity Calculation (Integration of characteristic signals) qNMR_Analysis->Purity_Calc Structure_Verification Structural Verification (Chemical Shift & Coupling Constants) qNMR_Analysis->Structure_Verification Purity_Calc->Data_Table Report Final Purity Assessment Report Data_Table->Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Comparative Data from Fictional Suppliers

To illustrate the expected outcomes of this assessment, the following table presents hypothetical data for this compound from three fictional suppliers, representing different quality grades.

ParameterSupplier A (Standard Grade)Supplier B (High Purity)Supplier C (Research Grade)Method of Analysis
Purity (cis + trans) 98.5%>99.8%99.5% (cis isomer only)qNMR
cis/trans Isomer Ratio 60:4070:30>99:1GC-MS
Residual Solvents < 500 ppm< 50 ppm< 100 ppmHeadspace GC-MS
Unidentified Impurities < 1.0%< 0.1%< 0.4%GC-MS
Structural Confirmation ConformsConformsConforms¹H and ¹³C NMR

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Isomer Ratio Determination

Rationale: GC is a powerful technique for separating volatile compounds like this compound and its isomers.[2] Coupling it with a Mass Spectrometer allows for the confident identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Detector: Mass Spectrometer (MS).

  • GC Column: DB-1 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Experimental Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).

Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers of this compound by comparing their retention times and mass spectra to a reference standard or library data.

  • Calculate the area percent of each isomer and any impurities to determine the relative purity and the cis/trans isomer ratio.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

Experimental Conditions:

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans. A value of 30 seconds is generally recommended for accurate quantification.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.[5]

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

Data Analysis:

  • Confirm the chemical structure of this compound by assigning the observed proton signals.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation[5]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to this compound and "std" refers to the internal standard.

Conclusion and Recommendations

The purity of this compound is a critical parameter that can significantly influence the outcome of research and development projects. Relying solely on the supplier's certificate of analysis is not sufficient. Independent verification through robust analytical methods like GC-MS and qNMR is essential to ensure the quality and consistency of this vital starting material.

For applications where stereochemical control is paramount, it is crucial to not only determine the overall purity but also the precise isomeric ratio. When selecting a supplier, researchers should request detailed analytical data and, if possible, a sample for in-house evaluation using the protocols outlined in this guide. By implementing a rigorous in-house quality assessment, researchers can mitigate risks associated with impurities and ensure the integrity and reproducibility of their scientific work.

References

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • Ghanem, A. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-2-methylcyclopropane (CAS 19781-69-2). Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-2-methylcyclopropane. Retrieved from [Link]

  • NIH. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

  • Restek. (n.d.). Cyclopropane: CAS # 75-19-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19781-68-1,CIS-1-ETHYL-2-METHYLCYCLOPROPANE. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Ethyl-2-methylcyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Ethyl-2-methylcyclopropane, ensuring the safety of laboratory personnel and compliance with environmental regulations. As this compound is a volatile, flammable hydrocarbon, its disposal requires a systematic approach grounded in a thorough understanding of its properties and the associated risks.

I. Hazard Assessment and Chemical Profile
PropertyValue/ClassificationSource
Molecular Formula C₆H₁₂[1][2][3]
Molecular Weight 84.16 g/mol [2]
Physical State Liquid (presumed at standard conditions)N/A
Hazard Class Flammable Liquid (Class 3 Hazardous Waste)[4][6]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[7]

The high flammability of such hydrocarbons necessitates stringent controls to prevent ignition from sources like sparks, static electricity, or hot surfaces.[4] Furthermore, as a VOC, its release into the atmosphere is regulated to prevent the formation of ground-level ozone.

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to don the appropriate personal protective equipment. This is not merely a procedural step but a critical barrier against potential exposure and injury.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A flame-resistant lab coat is essential.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

III. Waste Collection and Segregation: Preventing Unwanted Reactions

The principle of causality is paramount in waste segregation. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. Therefore, this compound waste must be handled with the following precautions:

  • Dedicated Waste Container: Use a clearly labeled, chemically compatible container for collecting waste this compound.[8][9] Glass or an appropriate solvent-resistant plastic bottle with a secure screw cap is recommended.[8][9]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly oxidizing agents, acids, or bases.[9]

  • Labeling: The waste container must be labeled immediately with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[6]

Experimental Workflow: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled, Compatible Waste Container C Transfer Waste into Container in a Fume Hood B->C D Securely Cap the Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Ensure SAA is away from ignition sources E->F G Arrange for Pickup by a Licensed Hazardous Waste Management Company F->G H Complete Waste Manifest Documentation G->H

Caption: Step-by-step workflow for the safe disposal of this compound.

IV. Interim Storage: The Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.[9][10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Containment: Secondary containment, such as a spill tray, is recommended to contain any potential leaks.

  • Segregation: Store containers of this compound waste away from incompatible chemicals.[9]

  • Ignition Sources: The SAA must be located away from all sources of ignition, including open flames, hot plates, and electrical equipment that is not intrinsically safe.[6]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[9]

V. Final Disposal: Partnering with Professionals

The final and most critical step in the disposal process is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] It is illegal and unsafe to dispose of flammable liquids like this compound down the drain or in regular trash.[11]

  • Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste management company. Contact them to schedule a pickup.[6][10]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation creates a "cradle-to-grave" record of the waste, as required by the EPA.[4]

  • Solvent Recycling: In some cases, solvent recycling through distillation may be a sustainable option for larger quantities of waste.[12][13] This process recovers and purifies the solvent for reuse, reducing the environmental impact.[13]

VI. Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Eliminate all potential sources of ignition.

  • Containment: Use a spill kit with absorbent materials appropriate for flammable liquids to contain the spill.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Logical Decision Tree for Disposal

This diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

DisposalDecisionTree Start Waste this compound Generated IsContainerReady Is a labeled, compatible waste container available? Start->IsContainerReady PrepareContainer Prepare and label a compatible container IsContainerReady->PrepareContainer No TransferWaste Transfer waste in a fume hood IsContainerReady->TransferWaste Yes PrepareContainer->TransferWaste StoreInSAA Store in a designated SAA away from ignition sources TransferWaste->StoreInSAA ArrangePickup Contact EHS to arrange for pickup by a licensed waste vendor StoreInSAA->ArrangePickup CompleteManifest Complete hazardous waste manifest ArrangePickup->CompleteManifest End Disposal Complete CompleteManifest->End

Caption: Decision-making flowchart for the disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • EHS Daily Advisor. (2020, June 22). Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Samex Environmental. (2024, September 4). How To Dispose Of Flammable Liquids Sustainably. Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Enviro-Serv. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19781-68-1,CIS-1-ETHYL-2-METHYLCYCLOPROPANE. Retrieved from [Link]

  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : E. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]

Sources

Navigating the Unseen: A Practical Guide to Personal Protective Equipment for 1-Ethyl-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1-Ethyl-2-methylcyclopropane, a volatile and flammable hydrocarbon. While its unique structural properties hold promise, they also demand a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each protective measure.

Understanding the Hazard: The Nature of this compound

Core Principles of Protection: A Multi-layered Defense

The selection of appropriate PPE is the final and most personal line of defense in the hierarchy of controls, following elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures).[4] For this compound, a risk-based assessment dictates a multi-layered approach to PPE, ensuring protection from splash, vapor, and fire hazards.

Table 1: Recommended Personal Protective Equipment for Handling this compound
Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Flame-resistant lab coatNitrile or neoprene glovesChemical splash gogglesNot typically required if handled in a certified chemical fume hood
Weighing and Dispensing (Outside of a Fume Hood) Flame-resistant lab coatNitrile or neoprene glovesChemical splash goggles and a face shieldAir-purifying respirator with organic vapor cartridges
Large-Scale Operations or Bulk Transfer Flame-resistant coverallsHeavy-duty chemical-resistant gloves (e.g., Viton™, Butyl)Chemical splash goggles and a face shieldSupplied-air respirator or a self-contained breathing apparatus (SCBA)
Spill Cleanup Chemical-resistant, flame-resistant coverallsHeavy-duty chemical-resistant glovesChemical splash goggles and a face shieldAir-purifying respirator with organic vapor cartridges (for small spills) or SCBA (for large spills)
Emergency Response (e.g., Fire) Full flame-resistant turnout gearSpecialized firefighting glovesFull-facepiece SCBAFull-facepiece SCBA

A Step-by-Step Guide to Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following protocol outlines the standard procedure for donning and doffing PPE to minimize the risk of contamination.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Coveralls: Don the appropriate body protection, ensuring it is fastened securely.

  • Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat or coveralls.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Gown/Coveralls: Remove your lab coat or coveralls by rolling it down and away from your body, turning it inside out as you go.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Donning_Doffing_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Gown/Coveralls Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Remove Gloves Doff2 2. Remove Gown/Coveralls Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Remove Goggles/Face Shield Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Operational Plans: From Routine Handling to Emergency Response

A proactive approach to safety involves planning for all foreseeable scenarios. The following outlines key operational considerations.

Routine Handling and Storage:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and static electricity.[1] Use only non-sparking tools.[3]

  • Storage: Store in a tightly sealed, properly labeled container in a designated flammable liquids storage cabinet.[5] The storage area should be cool, dry, and well-ventilated.

Spill Response:

In the event of a spill, your immediate actions are critical to mitigating the hazard.

Spill_Response_Decision_Tree Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small, manageable spill? Assess->SmallSpill LargeSpill Large or uncontrolled spill SmallSpill->LargeSpill No Evacuate Evacuate immediate area SmallSpill->Evacuate Yes CallEmergency Activate emergency response plan Call emergency services LargeSpill->CallEmergency Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up spill using non-sparking tools Contain->Cleanup Dispose Dispose of waste as hazardous material Cleanup->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.